5,6-dimethylpyrazine-2-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-5(2)9-6(3-8-4)7(10)11/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFVMVJWZHNDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456078 | |
| Record name | 5,6-dimethylpyrazine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13515-06-5 | |
| Record name | 5,6-dimethylpyrazine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of a Versatile Pyrazine Scaffold
An In-Depth Technical Guide to the Chemical Properties of 5,6-Dimethylpyrazine-2-carboxylic Acid
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical properties, field-proven synthetic insights, and analytical methodologies to support its application in advanced scientific endeavors.
The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone in the architecture of numerous biologically active molecules.[1] this compound (CAS No. 13515-06-5) is a distinguished member of this family, featuring a pyrazine ring substituted with two methyl groups and a carboxylic acid moiety. This unique arrangement makes it a highly valuable intermediate, particularly in the pharmaceutical industry where it serves as a key precursor for synthesizing drugs such as the third-generation antidiabetic agent glipizide and the antihyperlipidemic agent acipimox.[2][3] Its structure is also leveraged in the agrochemical sector to enhance the metabolic stability of active ingredients.[4] This guide delves into the essential chemical attributes of this compound, offering a foundational understanding for its effective utilization in research and development.
Chapter 1: Molecular Structure and Physicochemical Properties
A compound's utility is fundamentally dictated by its structure and physical characteristics. The properties of this compound are summarized below.
Caption: Chemical Structure of this compound.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 13515-06-5 | [5][6] |
| Molecular Formula | C₇H₈N₂O₂ | [4][7] |
| Molecular Weight | 152.15 g/mol | [5][6] |
| Appearance | Light yellow to brown or gray powder/crystals | [5] |
| Melting Point | 163 - 172 °C | [2][8] |
| Solubility | Soluble in water and polar organic solvents (e.g., Ethanol, DMSO); low solubility in non-polar solvents (e.g., hexane). | [9] |
| pKa | Not experimentally determined. Estimated to be in the range of 2.5-3.5 based on pyrazine-2-carboxylic acid. | |
| Purity | ≥95% | [5] |
| Solubility data is extrapolated from the parent compound, pyrazine-2-carboxylic acid. |
Chapter 2: Synthesis and Manufacturing Insights
The synthesis of this compound is a critical process, with several established routes. The most prevalent industrial method involves the selective oxidation of a single methyl group on 2,5-dimethylpyrazine.
Causality in Synthesis: The Challenge of Selective Oxidation The primary challenge in synthesizing this compound from 2,5-dimethylpyrazine lies in achieving mono-oxidation. The two methyl groups on the precursor are in chemically equivalent environments.[10] Using a strong oxidizing agent like potassium permanganate (KMnO₄) without careful control can lead to the oxidation of both methyl groups, resulting in the formation of the undesired by-product, pyrazine-2,5-dicarboxylic acid.[8] Therefore, the reaction yield is highly dependent on the precise stoichiometric control of the oxidizing agent. Limiting the molar ratio of KMnO₄ to 2,5-dimethylpyrazine is a key strategy to favor the formation of the desired monocarboxylic acid.[10]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Multi-Step Synthesis from 2,5-Dimethylpyrazine
This protocol is adapted from a patented method and offers an alternative route with high selectivity.[8]
Step 1: Single Nitrogen Oxidation
-
To a 1000 mL reaction flask, add 108 g of 2,5-dimethylpyrazine, 450 mL of water, 2.0 g of sodium tungstate, and 2 mL of sulfuric acid.
-
Heat the mixture to 70°C.
-
Add 114 g of 30% hydrogen peroxide dropwise over 2 hours, maintaining the temperature at 70°C.
-
Continue to stir the reaction at 70°C for an additional 6 hours.
-
The resulting product is 2,5-dimethylpyrazine-1-oxide.
Step 2: Acetic Anhydride Rearrangement
-
In a 500 mL flask, add 24.8 g of the 2,5-dimethylpyrazine-1-oxide from Step 1.
-
Add 250 mL of acetic anhydride.
-
Heat the mixture to reflux for 10 hours.
-
After cooling, recover the excess acetic anhydride and generated acetic acid under reduced pressure to obtain 2-acetoxymethyl-5-methylpyrazine as a residual oil.
Step 3: Hydrolytic Oxidation
-
In a 500 mL flask, dissolve 16.6 g of 2-acetoxymethyl-5-methylpyrazine from Step 2 in 50 mL of water containing 0.5 g of sodium hydroxide.
-
Control the temperature at 20-25°C.
-
Slowly add a solution of 15.8 g of potassium permanganate in 300 mL of water dropwise.
-
Upon completion, proceed with standard work-up including filtration of manganese dioxide, acidification of the filtrate to precipitate the product, followed by crystallization to yield this compound.
Chapter 3: Spectroscopic and Analytical Characterization
Robust analytical characterization is essential for confirming the identity and purity of this compound. Below are the expected spectroscopic signatures.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Frequency / m/z | Rationale |
| ¹H NMR | Aromatic H | δ 8.5 - 9.0 ppm (singlet) | The proton on the pyrazine ring is deshielded by the electronegative nitrogen atoms and the aromatic ring current.[11] |
| Methyl H (C5-CH₃) | δ 2.5 - 2.7 ppm (singlet) | Protons on a methyl group attached to an aromatic ring.[12] | |
| Methyl H (C6-CH₃) | δ 2.5 - 2.7 ppm (singlet) | Similar environment to the other methyl group, may be slightly shifted. | |
| Carboxylic Acid H | δ 10 - 13 ppm (broad singlet) | Highly deshielded acidic proton, signal often broad due to hydrogen bonding and exchange.[13] | |
| ¹³C NMR | Carbonyl C (C=O) | δ 160 - 180 ppm | Characteristic for a carboxylic acid carbonyl carbon.[13][14] |
| Aromatic C (C2, C3, C5, C6) | δ 140 - 160 ppm | Aromatic carbons in a nitrogen-containing heterocycle. | |
| Methyl C (-CH₃) | δ 20 - 25 ppm | Typical range for methyl carbons attached to an sp² carbon. | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 152 | Corresponds to the molecular weight of the compound.[7] |
| Key Fragments | m/z 135 ([M-OH]⁺) m/z 107 ([M-COOH]⁺) | Loss of a hydroxyl radical from the carboxylic acid group. Loss of the entire carboxyl group (decarboxylation).[15][16] | |
| IR Spectroscopy | O-H Stretch | 2500 - 3300 cm⁻¹ (broad) | Characteristic broad absorption of a hydrogen-bonded carboxylic acid.[13] |
| C=O Stretch | 1680 - 1725 cm⁻¹ (strong) | Carbonyl stretch of the carboxylic acid.[13] | |
| C=N, C=C Stretch | 1450 - 1600 cm⁻¹ | Aromatic ring stretching vibrations. | |
| C-H Stretch | 2900 - 3000 cm⁻¹ | Aliphatic C-H stretching from the methyl groups. |
Chapter 4: Chemical Reactivity and Derivatization Potential
The reactivity of this compound is dominated by its carboxylic acid functionality, making it an excellent substrate for forming amides and esters, which are common linkages in pharmaceuticals.
Caption: General reaction scheme for amide synthesis.
Protocol: Amide Bond Formation using a Coupling Reagent
This method provides a direct route to amides, avoiding the need to first synthesize a more reactive acid chloride.[17]
-
In a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add 1.1 equivalents of the desired primary or secondary amine.
-
Add 1.2 equivalents of a coupling reagent (e.g., EDCI or T3P) and, if needed, a catalyst/base such as DMAP or HOBt (0.1-1.0 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, perform an aqueous work-up to remove the coupling by-products and unreacted starting materials.
-
Purify the resulting amide product using column chromatography or recrystallization.
Expertise Insight: The choice of coupling reagent is crucial. Reagents like T3P are often preferred as they generate water-soluble by-products, simplifying the purification process significantly.[18]
Chapter 5: Applications in Drug Discovery and Development
The pyrazine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] this compound serves as a direct embodiment of this principle.
Its most prominent role is as a non-negotiable intermediate in the synthesis of major pharmaceuticals.[2] For example, it is amidated with a specific sulfonamide-containing amine to produce Glipizide, a widely used sulfonylurea drug for treating type 2 diabetes. Similarly, it is a precursor to Acipimox, a nicotinic acid derivative used to lower triglyceride levels.
Caption: The central role of the title compound in synthesizing key drugs.
The broader family of pyrazine carboxylic acid derivatives has been explored for a wide range of therapeutic activities, including antimycobacterial, antifungal, anticancer, and anti-inflammatory properties, making this core a valuable starting point for new drug discovery campaigns.[18][19]
Chapter 6: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | [5][20] |
| Pictogram | GHS07 (Exclamation Mark) | [20] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][20] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][20][21] |
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[22]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20]
-
Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C.[4][5][23] The storage area should be cool, dry, and away from incompatible substances.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- Hawkes, C., & Ruel, M. T. (2006). The links between agriculture and health: an intersectoral opportunity to improve the health and livelihoods of the poor. Bulletin of the World Health Organization, 84(12), 984–990.
- [Reference not used]
- Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid.
- Zhang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(15), 4936.
- [Supporting Information Document]. (n.d.).
- Sari, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
- [Reference not used]
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- PubChemLite. (n.d.). This compound (C7H8N2O2).
- MySkinRecipes. (n.d.). This compound.
- [Reference not used]
- Patsnap Eureka. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016).
- Slideshare. (n.d.). Synthesis and reactions of Pyrazine.
- [Reference not used]
- [Reference not used]
- [Reference not used]
- Google Patents. (n.d.). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
- Pharmaffiliates. (n.d.). This compound.
- MDPI. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(9), 657-669.
- PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1421–1453.
- [Reference not used]
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- [Reference not used]
- [Reference not used]
- Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acid Derivatives.
- NIST WebBook. (n.d.). 2-Methylpyrazine-5-carboxylic acid.
- [Reference not used]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. What is 2,5-dimethyl pyrazine?_Chemicalbook [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | 13515-06-5 [sigmaaldrich.com]
- 6. 13515-06-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 8. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 11. 2-Pyrazinecarboxylic acid(98-97-5) 1H NMR spectrum [chemicalbook.com]
- 12. 2,6-Dimethylpyrazine(108-50-9) 1H NMR spectrum [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 2-Methylpyrazine-5-carboxylic acid [webbook.nist.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rjpbcs.com [rjpbcs.com]
- 19. mdpi.com [mdpi.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. WERCS Studio - Application Error [assets.thermofisher.com]
- 23. pharmaffiliates.com [pharmaffiliates.com]
5,6-dimethylpyrazine-2-carboxylic acid CAS number and structure
An In-depth Technical Guide to 5,6-Dimethylpyrazine-2-carboxylic Acid (CAS: 13515-06-5)
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a foundational structure in the development of biologically active molecules.[1] Its prevalence in both natural products and synthetic compounds highlights its versatility as a pharmacophore. In medicinal chemistry, the pyrazine nucleus is considered a "privileged structure," frequently integrated into drug candidates to fine-tune their pharmacokinetic and pharmacodynamic profiles. The nitrogen atoms can serve as hydrogen bond acceptors, critically influencing the molecule's binding affinity to biological targets.[1] The modification of this ring has produced a vast library of derivatives with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Within this important class of compounds lies this compound, a derivative featuring two methyl groups and a carboxylic acid functional group. This arrangement of substituents provides a unique chemical handle for further synthetic modifications, making it a valuable intermediate in the synthesis of complex target molecules, particularly in the pharmaceutical and agrochemical industries.[2] This guide offers a technical overview of its core properties, synthesis, applications, and handling protocols for professionals in research and development.
Compound Identification and Physicochemical Properties
Correctly identifying a chemical entity is the first step in any research workflow. The unique Chemical Abstracts Service (CAS) number for this compound ensures unambiguous identification in databases and literature.
-
Synonyms : 5,6-dimethyl-2-pyrazinecarboxylic acid
Chemical Structure
Caption: 2D Structure of this compound.
Data Summary
The following table summarizes the key physicochemical properties and specifications for this compound, compiled from supplier data sheets and chemical databases.
| Property | Value | Source(s) |
| Molecular Weight | 152.15 g/mol | [1][3][5][6] |
| Physical Form | Light yellow to brown or gray powder or crystals | [3] |
| Purity | ≥95% | [3][6] |
| InChI Key | HNFVMVJWZHNDNF-UHFFFAOYSA-N | [3][7] |
| Storage Temperature | Refrigerator (2-8°C), dry, sealed | [2][3] |
| Monoisotopic Mass | 152.05858 Da | [7] |
Synthesis Pathway and Mechanistic Considerations
While specific, peer-reviewed synthesis routes for this compound are not abundantly detailed, a logical and effective pathway can be derived from established methods for analogous compounds, such as 5-methylpyrazine-2-carboxylic acid.[8][9] The most common industrial approach involves the selective oxidation of a methyl group on a dimethylpyrazine precursor.
The synthesis of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine is well-documented and serves as an excellent model.[9][10] This process typically involves a multi-step sequence designed to selectively activate and then oxidize one of the two methyl groups.
Proposed Synthetic Workflow
The following workflow illustrates a plausible, high-yield synthesis strategy.
Caption: Proposed synthesis workflow for this compound.
Causality and Experimental Rationale
-
Step 1: Selective N-Oxidation : The synthesis begins with 2,3-dimethylpyrazine. A direct, selective oxidation of one methyl group in the presence of the other is challenging. Therefore, the first step involves activating one position. This is achieved via N-oxidation, typically using hydrogen peroxide with a catalyst like sodium tungstate.[8][9] This step is crucial because it reduces the electron density of the pyrazine ring and makes the adjacent methyl groups more susceptible to rearrangement.
-
Step 2: Rearrangement : The resulting N-oxide is treated with acetic anhydride and heated. This induces a rearrangement (analogous to the Boekelheide or Polonovski reaction) where the N-oxide oxygen is transferred to an adjacent methyl group, forming an acetoxymethyl intermediate (2-acetoxymethyl-3-methylpyrazine).[8] This elegantly differentiates the two chemically equivalent methyl groups from the starting material.
-
Step 3: Hydrolysis and Oxidation : The acetoxymethyl group is first hydrolyzed to a hydroxymethyl group using a base like sodium hydroxide. This alcohol is then oxidized to the final carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) is effective for this transformation.[8] The reaction must be carefully controlled (temperature, stoichiometry) to prevent over-oxidation or cleavage of the pyrazine ring. The final step involves acidification to protonate the carboxylate, followed by extraction and crystallization to yield the pure product.
Applications in Drug Development and Research
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical building block. Its value lies in the pyrazine core and the carboxylic acid handle, which allows for facile amide bond formation—a cornerstone of medicinal chemistry.
-
Pharmaceutical Intermediates : It is a key intermediate in the synthesis of various pharmaceuticals. Pyrazine derivatives are known to be part of drugs for treating diabetes and high blood fat. For example, the related compound 5-methylpyrazine-2-carboxylic acid is an intermediate for the hypoglycemic drug Glipizide and the lipid-lowering agent Acipimox.[9][10][11] The structural features of this compound make it a candidate for developing novel analogues in these therapeutic areas.[2]
-
Agrochemicals : The pyrazine moiety is also found in agrochemicals, where it can enhance the metabolic stability and efficacy of active ingredients for crop protection.[2]
-
Ligand Synthesis : In materials science and catalysis, the molecule can serve as a building block for creating functional ligands for metal complexes. The nitrogen atoms of the pyrazine ring and the oxygen of the carboxyl group can coordinate with metal ions.[2][12]
Conceptual Drug Discovery Workflow
The diagram below illustrates how an intermediate like 5,6-DMPCA fits into a typical drug discovery pipeline.
Caption: Role of 5,6-DMPCA in a drug discovery workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
Signal Word : Warning[3]
-
Hazard Statements :
Recommended Precautions and PPE
A comprehensive safety protocol should be followed when handling this compound.
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[15][16]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[13][15]
-
Respiratory Protection : Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be necessary.[13][15]
-
-
Handling Practices : Avoid contact with skin, eyes, and clothing.[15] Do not eat, drink, or smoke in the handling area.[14] Wash hands thoroughly after handling.[14][15]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
For long-term stability, refrigeration at 2-8°C is recommended.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]
References
- 13515-06-5 | Chemical Name : this compound.
- This compound (C7H8N2O2). PubChemLite. [Link]
- 5,6-Dimethylpyrazine-2,3-dicarboxylic acid. National Institutes of Health (NIH). [Link]
- Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- This compound. MySkinRecipes. [Link]
- Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
- Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
- Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives.
- Pyrazine Derivatives for Advanced Chemical Applic
- A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 13515-06-5 [sigmaaldrich.com]
- 4. 13515-06-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cas 13515-06-5|| where to buy this compound [french.chemenu.com]
- 7. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 8. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 10. What is 2,5-dimethyl pyrazine?_Chemicalbook [chemicalbook.com]
- 11. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 12. myuchem.com [myuchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Spectroscopic Data for 5,6-dimethylpyrazine-2-carboxylic acid: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 5,6-dimethylpyrazine-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document is intended for scientists and professionals seeking a detailed understanding of the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction to this compound
This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The strategic placement of methyl and carboxylic acid functional groups on the pyrazine ring imparts specific physicochemical properties that are crucial for its interaction with biological targets. Accurate and unambiguous structural elucidation is paramount for its application in drug discovery and development. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of an organic compound can be determined.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their neighboring environments.
A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp and well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 16-64 for ¹H NMR), pulse width, and relaxation delay.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Caption: Workflow for ¹H NMR Spectroscopy.
The ¹H NMR spectrum of this compound was acquired in CDCl₃ at 600 MHz.[2]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 8.65 | s | 1H | H-3 (pyrazine ring) |
| 2 | 2.67 | s | 3H | -CH₃ at C-5 |
| 3 | 2.62 | s | 3H | -CH₃ at C-6 |
Interpretation:
-
The singlet at 8.65 ppm is characteristic of the isolated aromatic proton on the pyrazine ring (H-3). Its downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms and the electron-withdrawing carboxylic acid group.
-
The two singlets at 2.67 and 2.62 ppm correspond to the two methyl groups attached to the pyrazine ring. Their distinct chemical shifts, although close, suggest a subtle difference in their electronic environments. The absence of splitting (singlets) confirms that there are no adjacent protons.
-
The carboxylic acid proton is not explicitly observed in the provided spectrum, which is common as it can be a very broad signal or may have exchanged with residual water in the solvent.[3] In many cases, the carboxylic acid proton signal appears far downfield, typically between 10-13 ppm.[4]
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
A standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum is as follows:
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR, although a slightly higher concentration (15-20 mg) is often beneficial due to the lower natural abundance of ¹³C.
-
-
Instrument Setup:
-
Tune the probe for the ¹³C frequency.
-
Use the same lock and shim settings from the ¹H NMR experiment.
-
-
Data Acquisition:
-
Set the acquisition parameters, including a larger number of scans (typically 1024 or more) compared to ¹H NMR, a wider spectral width (0-220 ppm), and a relaxation delay (e.g., 2 seconds).
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Caption: Workflow for ¹³C NMR Spectroscopy.
The ¹³C NMR spectrum of this compound was acquired in CDCl₃ at 150 MHz.[2]
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 165.5 | C=O (carboxylic acid) |
| 2 | 155.8 | C-6 |
| 3 | 152.0 | C-5 |
| 4 | 145.4 | C-2 |
| 5 | 142.1 | C-3 |
| 6 | 21.9 | -CH₃ at C-6 |
| 7 | 20.7 | -CH₃ at C-5 |
Interpretation:
-
The signal at 165.5 ppm is characteristic of a carboxylic acid carbonyl carbon.[5]
-
The signals at 155.8, 152.0, 145.4, and 142.1 ppm are assigned to the four sp² hybridized carbons of the pyrazine ring. The carbons directly attached to the nitrogen atoms (C-5 and C-6) are expected to be the most deshielded.
-
The two upfield signals at 21.9 and 20.7 ppm correspond to the two methyl group carbons.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[7]
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Caption: Workflow for ATR-FTIR Spectroscopy.
Expected IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3300-2500 | O-H stretch (carboxylic acid) | Very broad |
| ~3100-3000 | C-H stretch (aromatic) | Weak to medium |
| ~2950-2850 | C-H stretch (methyl) | Weak to medium |
| ~1720-1700 | C=O stretch (carboxylic acid) | Strong, sharp |
| ~1600-1450 | C=C and C=N stretch (aromatic ring) | Medium to strong |
| ~1320-1210 | C-O stretch (carboxylic acid) | Medium |
| ~1450 | C-H bend (methyl) | Medium |
Interpretation:
-
The most prominent and characteristic band will be the very broad O-H stretch of the carboxylic acid, spanning a wide range from 3300 to 2500 cm⁻¹.[6]
-
A strong, sharp absorption around 1700 cm⁻¹ will indicate the presence of the carbonyl (C=O) group of the carboxylic acid.
-
The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹.
-
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various C-C, C-N, and C-O stretching and bending vibrations, which are unique to the molecule's overall structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.
Experimental Protocol: ESI-MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.[9]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[1]
-
The presence of a small amount of formic acid or ammonium acetate can aid in protonation.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the positive or negative ion mode. For carboxylic acids, both modes can be informative.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Caption: Workflow for ESI-MS and MS/MS Analysis.
Mass Spectral Data and Interpretation
The molecular weight of this compound (C₇H₈N₂O₂) is 152.15 g/mol .
A product ion spectrum (+MS2) for the protonated molecule ([M+H]⁺, m/z 153.08) has been reported.[2]
Interpretation:
-
In ESI-MS, the molecule is expected to be readily observed as the protonated molecule [M+H]⁺ at m/z 153.0659 in positive ion mode, or the deprotonated molecule [M-H]⁻ at m/z 151.0513 in negative ion mode.
-
The fragmentation of the protonated molecule in an MS/MS experiment can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group as CO₂ (44 Da) or HCOOH (46 Da).
-
The provided product ion spectrum shows several fragment ions, indicating the breakdown of the parent ion upon collision-induced dissociation. The analysis of the mass differences between the precursor ion and the fragment ions can help to elucidate the fragmentation pathways and confirm the structure. For instance, a loss of 45 Da would correspond to the loss of the -COOH group.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides further structural confirmation through fragmentation analysis. The detailed protocols and interpreted data presented in this guide serve as a valuable resource for researchers working with this and related heterocyclic compounds.
References
- Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-437.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Liang, D., Lang, R., & Hofmann, T. (2021). Supporting Information for "Metabolism of 2,3,5-Trimethylpyrazine in Humans". Journal of Agricultural and Food Chemistry.
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Lang, R., & Hofmann, T. (2021).
- Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156.
- University of Oregon. (n.d.). Typical C-13 NMR Chemical shifts.
- Emory University. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Michigan State University. (n.d.). Infrared Spectrometry.
- Cole, R. B. (2010).
- University of California, Davis. (n.d.). Mass Spectrometry - Fragmentation Patterns.
- King's College London. (n.d.). 13-C NMR Protocol for beginners AV-400.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- University of California, Irvine. (n.d.). Fourier Transform Infrared Spectroscopy.
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
- Chemistry LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation (Part I).
- UCLA. (n.d.). Carboxylic Acids.
- University of Oregon. (n.d.). Table of Characteristic Proton NMR Shifts.
Sources
- 1. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. agilent.com [agilent.com]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 5,6-dimethylpyrazine-2-carboxylic Acid in Common Laboratory Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 5,6-dimethylpyrazine-2-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility is paramount for efficient process development, formulation, and biological studies. This document synthesizes theoretical principles with practical experimental methodologies to offer researchers, scientists, and drug development professionals a comprehensive resource. We will explore the physicochemical properties of the molecule, present its predicted solubility profile across a range of common laboratory solvents, and provide detailed protocols for empirical determination.
Introduction: The Significance of this compound and its Solubility
This compound belongs to the pyrazine class of heterocyclic compounds. The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. The presence of the carboxylic acid functionality and methyl groups on the pyrazine ring of this compound imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity, which collectively govern its solubility.
Solubility is a critical physicochemical parameter that influences a compound's bioavailability, dissolution rate, and ease of handling in a laboratory setting. In drug development, poor solubility can be a major hurdle, leading to challenging formulations and variable absorption. For synthetic chemists, knowledge of solubility is essential for reaction setup, purification, and crystallization. This guide aims to provide a detailed understanding of the factors governing the solubility of this compound and to equip the reader with the tools to predict and experimentally verify its solubility in various solvent systems.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [2][3][4] |
| Molecular Weight | 152.15 g/mol | [2][4][5] |
| Appearance | Light yellow to brown or gray powder/crystals | [2] |
| Predicted XlogP | 0.4 | [3] |
| Predicted pKa (acidic) | ~3.0 - 4.0 |
Note: The predicted pKa is an estimate based on the pKa of similar pyrazine carboxylic acids and benzoic acid. Experimental determination is recommended for precise values.
The structure of this compound features a polar pyrazine ring, a hydrogen-bond-donating and -accepting carboxylic acid group, and two lipophilic methyl groups. This amphiphilic nature suggests a nuanced solubility profile. The low predicted XlogP value of 0.4 indicates a relatively hydrophilic character.[3]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7][8] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The key intermolecular interactions that govern solubility are:
-
Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen atoms of the pyrazine ring). Solvents that can participate in hydrogen bonding (protic solvents) are therefore expected to be good solvents.[6][8]
-
Dipole-Dipole Interactions: Both the pyrazine ring and the carboxylic acid group have significant dipole moments. Polar solvents, both protic and aprotic, can engage in favorable dipole-dipole interactions with the solute.
-
Van der Waals Forces: These are weaker, non-specific interactions that are present between all molecules. While less dominant than hydrogen bonding and dipole-dipole interactions for this molecule, they contribute to the overall solvation process.
The interplay of these forces, along with the energy required to break the crystal lattice of the solid solute, determines the extent of solubility.
Illustrative Solubility Profile of this compound
Disclaimer: The following data is illustrative and intended for guidance. Experimental verification is essential for precise quantitative values.
| Solvent | Solvent Class | Predicted Solubility Range (g/L) | Rationale for Prediction |
| Water | Polar Protic | 10 - 50 | The carboxylic acid group and pyrazine nitrogens can form strong hydrogen bonds with water. The methyl groups may slightly decrease solubility compared to the unsubstituted analog. |
| Methanol | Polar Protic | 50 - 150 | Methanol is an excellent hydrogen bond donor and acceptor, leading to strong solute-solvent interactions. |
| Ethanol | Polar Protic | 30 - 100 | Similar to methanol, but the slightly larger alkyl chain reduces its polarity, resulting in slightly lower, but still good, solubility.[8] |
| Acetone | Polar Aprotic | 20 - 80 | Acetone's large dipole moment allows for effective solvation of the polar regions of the molecule. It can act as a hydrogen bond acceptor.[6] |
| Ethyl Acetate | Polar Aprotic | 5 - 20 | Less polar than acetone, offering moderate solvating power. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a very effective solvent for many polar organic molecules. |
| Dichloromethane (DCM) | Non-polar | 1 - 10 | The polarity is insufficient to effectively solvate the highly polar carboxylic acid group, leading to low solubility. |
| Chloroform | Non-polar | 1 - 10 | Similar to DCM, chloroform is not polar enough for significant dissolution. |
| Toluene | Non-polar | < 1 | The non-polar aromatic nature of toluene makes it a poor solvent for this polar molecule.[3] |
| Hexane | Non-polar | < 0.1 | As a non-polar alkane, hexane is a very poor solvent for this compound.[3] |
Intermolecular Interactions and Solubility: A Visual Representation
The following diagram illustrates the key intermolecular forces at play when this compound is dissolved in different classes of solvents.
Caption: Intermolecular interactions governing solubility.
Experimental Protocol for Solubility Determination
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.[2]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram outlines the steps for the isothermal shake-flask solubility determination.
Caption: Isothermal shake-flask solubility determination workflow.
Step-by-Step Methodology
-
Preparation: Prepare a series of standard solutions of this compound in a suitable solvent to construct a calibration curve for the analytical method (HPLC or UV-Vis).
-
Sample Preparation: To a series of sealed vials, add a known volume (e.g., 5 mL) of each test solvent. Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to sediment.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Calculation: Use the calibration curve to calculate the concentration of the solute in the diluted sample. Back-calculate to determine the concentration in the original saturated solution, which represents the solubility.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding its physicochemical properties and the fundamental principles of solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. While the provided illustrative solubility data offers a useful starting point, it is imperative to perform experimental verification using robust methods like the isothermal shake-flask technique to obtain accurate and reliable quantitative data for any specific application. The methodologies and theoretical insights presented herein are intended to empower scientists in the pharmaceutical and chemical industries to effectively work with this important molecule.
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Pyrazine-2-carboxylic acid - Solubility of Things. Solubility of Things.
- Solvent - Wikipedia. Wikipedia.
- This compound | 13515-06-5. Sigma-Aldrich.
- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.
- This compound (C7H8N2O2). PubChemLite.
- 13515-06-5| Chemical Name : this compound | Pharmaffiliates. Pharmaffiliates.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.
- Solubility of organic compounds (video). Khan Academy.
- This compound | 13515-06-5 | Benchchem. Benchchem.
- The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. (2022, October 25). PMC - NIH.
- Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
- This compound. MySkinRecipes.
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). (2012, September 11). Human Metabolome Database.
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound [myskinrecipes.com]
- 5. 3-AMINO-5,6-DIMETHYL-PYRAZINE-2-CARBOXYLIC ACID | 6294-71-9 [m.chemicalbook.com]
- 6. repositorio.unne.edu.ar [repositorio.unne.edu.ar]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 5,6-Dimethylpyrazine-2,3-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of substituted pyrazine carboxylic acids
An In-Depth Technical Guide to the Biological Activity of Substituted Pyrazine Carboxylic Acids
Abstract
The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid group, this core structure gives rise to a class of compounds with a remarkable breadth of biological activities. The archetypal example, pyrazinamide, remains a first-line drug for treating tuberculosis, a testament to the scaffold's therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of substituted pyrazine carboxylic acids, with a primary focus on their antimycobacterial properties. We will dissect the mechanism of action, explore structure-activity relationships (SAR), and detail the experimental methodologies crucial for their evaluation. Furthermore, this guide will touch upon other emergent activities, including anticancer and antifungal applications, offering a comprehensive view for researchers and drug development professionals.
The Antimycobacterial Cornerstone: Pyrazinamide and its Mechanism
The journey into the biological activity of pyrazine carboxylic acids begins with pyrazinamide (PZA), a synthetic nicotinamide analog discovered in the 1930s and introduced as an anti-tuberculosis agent in 1952.[1][2] Its unique ability to kill semi-dormant, non-replicating mycobacteria residing in acidic environments within macrophages and inflamed tissues makes it an indispensable component of modern short-course tuberculosis therapy.[3][4]
The Prodrug Activation Cascade
A critical insight into PZA's function is its nature as a prodrug. It is inactive in its administered form and requires bioactivation within the mycobacterial cell.[5][6] This process is a classic example of targeted therapy, exploiting the unique enzymatic machinery of Mycobacterium tuberculosis (Mtb).
The activation pathway is as follows:
-
Uptake: PZA passively diffuses into the Mtb bacillus.
-
Conversion: Inside the cytoplasm, the mycobacterial enzyme pyrazinamidase (PncA) hydrolyzes the amide group of PZA to produce the active form, pyrazinoic acid (POA).[7]
-
Efflux and Protonation: POA is then effluxed from the cell into the acidic extracellular environment (pH ~5.5) characteristic of the tuberculous granuloma.[1] In this acidic milieu, POA is protonated.
-
Re-entry and Accumulation: The protonated, more lipophilic POA readily diffuses back into the neutral cytoplasm of the bacillus, where it deprotonates and becomes trapped, leading to intracellular accumulation.[1]
This elegant mechanism explains PZA's selective activity in acidic environments, a condition where other antitubercular drugs are less effective.[4] Loss-of-function mutations in the pncA gene, which encodes the PncA enzyme, are the primary cause of clinical resistance to PZA.[8][9]
Molecular Targets of Pyrazinoic Acid (POA)
Despite decades of clinical use, the precise molecular targets of POA have been a subject of intense research and debate. Several mechanisms have been proposed, and it is likely that POA disrupts multiple cellular processes.[4][5]
-
Disruption of Membrane Energetics: One of the earliest and most supported theories is that the accumulation of POA disrupts membrane potential and interferes with cellular energy production, particularly inhibiting membrane transport functions.[2] This is especially detrimental to semi-dormant bacilli that have lower baseline membrane potential.[2]
-
Inhibition of Coenzyme A (CoA) Synthesis: A more recent and compelling discovery identified the aspartate decarboxylase, PanD, as a key target of POA.[1][9] PanD is an essential enzyme in the biosynthesis of pantothenate and Coenzyme A. POA binds to PanD, triggering its degradation in an unusual mechanism that does not involve direct enzymatic inhibition but rather the destruction of the target protein.[1][8]
-
Inhibition of Fatty Acid Synthase I (FAS I): Some studies suggested that POA inhibits FAS I, an enzyme critical for the synthesis of the mycobacterial cell wall.[5][6] However, subsequent research has cast doubt on whether this is a direct inhibitory effect.[6][10]
-
Inhibition of Trans-translation: The ribosomal protein S1 (RpsA) was also proposed as a target, with POA thought to inhibit trans-translation, a rescue system for stalled ribosomes. However, more detailed experiments have largely discounted this as a primary mechanism.[1]
The multi-target nature of POA likely contributes to its potent sterilizing activity and its ability to kill persistent mycobacterial populations.[4]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is paramount for designing new, more potent analogs and overcoming resistance. SAR studies on pyrazine carboxylic acids have explored modifications at various positions of the pyrazine ring and the carboxylic acid moiety itself.
Modifications of the Pyrazine Ring
Substitutions on the pyrazine ring significantly influence the compound's lipophilicity, electronic properties, and interaction with biological targets.
-
Effect of Lipophilicity: Increased lipophilicity often correlates with enhanced antimycobacterial activity, likely by improving cell penetration. For instance, the introduction of a tert-butyl group at the C5 position and trifluoromethylphenyl amide moieties has been shown to increase both lipophilicity and activity against Mtb.[3][11] One study found that 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide exhibited a high activity (MIC = 3.13 µg/mL) against M. tuberculosis H37Rv.[12] Similarly, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed 72% inhibition against Mtb, corresponding with a very high calculated lipophilicity (log P = 6.85).[3][13]
-
Alkylamino Substitutions: Recent studies guided by the PanD target structure have shown that adding alkylamino groups at the C3 and C5 positions of POA can enhance potency by 5- to 10-fold compared to the parent compound.[8] This suggests that these positions are critical for interaction with the target enzyme.
-
Halogenation: The introduction of a chlorine atom at the C6 position has been shown to increase photosynthesis-inhibiting activity in certain anilide derivatives, suggesting its role in modulating electronic properties.[14] In several series of compounds, the combination of a C5-tert-butyl group and a C6-chloro substituent consistently resulted in highly active compounds.[12][15]
Modifications of the Carboxylic Acid Group
The carboxylic acid is essential for the activity of POA.[8] However, converting it into various prodrug forms, such as esters and amides, is a common strategy to improve pharmacokinetic properties.
-
Amides: Condensation of substituted pyrazine-2-carboxylic acids with various anilines has produced numerous amides with significant antimycobacterial and antifungal activities.[3][12] The nature of the substituent on the aniline ring is a key determinant of activity.
-
Esters: A series of pyrazinoic acid esters designed as "self-immolative" prodrugs of POA have been synthesized. The 4-acetoxybenzyl ester of pyrazinoic acid, for example, showed excellent activity against Mtb with MIC values as low as 0.25-0.5 µg/mL.[10][16][17]
-
Hydrazides and Thiosemicarbazides: While hydrazone-hydrazide derivatives of pyrazine-2-carboxylic acid were found to be less active than PZA, an N4-ethyl-N1-pyrazinoyl-thiosemicarbazide derivative showed the highest activity in its series against Mtb H37Rv.[18][19]
The following table summarizes the antimycobacterial activity of selected substituted pyrazine carboxylic acid derivatives.
| Compound Class | Substituents | Test Strain | Activity (MIC in µg/mL) | Reference |
| Pyrazinoic Acid Ester | 4-acetoxybenzyl ester | Mtb H37Ra | 0.25 - 0.5 | [10][17] |
| Pyrazinoic Acid Ester | 4-acetoxybenzyl ester | Mtb H37Rv | < 6.25 | [10][17] |
| N-Phenylpyrazine-2-carboxamide | 5-tert-Butyl, 6-Chloro, N-(3-trifluoromethylphenyl) | Mtb H37Rv | 3.13 | [12] |
| Pyrazinoyl-thiosemicarbazide | N4-ethyl | Mtb H37Rv | 16.87 (IC90) | [18] |
Broadening Horizons: Other Biological Activities
While the antimycobacterial effects are the most prominent, the pyrazine carboxylic acid scaffold is a privileged structure with a wide range of other biological activities.
-
Anticancer Activity: Pyrazine derivatives have garnered significant attention as potential anticancer agents.[20][21] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including prostate, lung, and breast cancer.[22] For example, a series of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives showed potent anticancer effects, with some compounds exhibiting IC50 values as low as 0.05 µM.[22] The mechanisms are diverse, with some derivatives acting as kinase inhibitors.[23]
-
Antifungal and Antialgal Activity: Several studies have reported the antifungal and photosynthesis-inhibiting activities of pyrazine carboxylic acid amides.[3][12] N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide was found to have the highest antifungal effect against Trichophyton mentagrophytes (MIC = 62.5 µmol/mL) in one study.[12]
-
Anti-inflammatory Activity: Certain pyrazolo[3,4-b]pyrazines, which are fused pyrazine ring systems, have demonstrated remarkable anti-inflammatory activity, comparable to the reference drug indomethacin.[24]
-
Neuroprotective Activity: Some imidazo[1,5-a]pyrazine derivatives have been synthesized as c-Src inhibitors for the potential treatment of acute ischemic stroke, demonstrating significant neuroprotective efficacy in vivo.[25]
Experimental Design and Protocols
The evaluation of substituted pyrazine carboxylic acids requires robust and reproducible experimental protocols. The choice of methodology is driven by the need to generate reliable data for SAR analysis and to mimic the physiological conditions relevant to the target disease.
General Synthesis of N-Aryl Pyrazine-2-Carboxamides
A common and effective method for synthesizing the amide derivatives discussed in this guide involves the condensation of an activated pyrazine carboxylic acid with a substituted aniline.
Causality: The conversion of the carboxylic acid to an acid chloride (using thionyl chloride or oxalyl chloride) is a critical step. The acid chloride is a highly reactive electrophile, facilitating an efficient nucleophilic acyl substitution reaction with the weakly nucleophilic aniline nitrogen. A base, such as pyridine or triethylamine, is often included to neutralize the HCl byproduct, driving the reaction to completion.
Protocol:
-
Acid Chloride Formation: To a solution of the desired substituted pyrazine-2-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in dry dichloromethane.
-
In a separate flask, dissolve the substituted aniline (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in dry dichloromethane.
-
Cool the aniline solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution dropwise to the cooled aniline solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl pyrazine-2-carboxamide.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
In Vitro Antimycobacterial Susceptibility Testing
Evaluating the antimycobacterial activity is the primary screen for this class of compounds. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method.
Causality and Self-Validation:
-
Acidic pH: Testing against Mtb is often performed at a slightly acidic pH (e.g., 6.0-6.8) to better mimic the in vivo environment where PZA is most active.[17] This is crucial for identifying compounds that share PZA's mechanism.
-
Controls: A self-validating protocol must include a positive control (a known active drug like PZA or rifampicin), a negative control (vehicle, typically DMSO), and a sterile control (media only). These controls ensure that the assay is performing correctly and that any observed inhibition is due to the compound, not the solvent or contamination.
-
Resazurin Indicator: Alamar Blue (resazurin) acts as a cell viability indicator. Metabolically active (living) bacteria reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. This colorimetric/fluorometric change provides a quantitative measure of bacterial growth inhibition.
Protocol:
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in 7H9 broth in a 96-well microplate to achieve the desired final concentration range.
-
Inoculation: Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0 and dilute it to achieve a final inoculum of approximately 5 x 10⁴ CFU/well. Add the inoculum to each well containing the test compounds.
-
Incubation: Seal the plates and incubate at 37 °C for 5-7 days.
-
Assay Readout: After incubation, add a freshly prepared solution of Alamar Blue and a surfactant like Tween 80 to each well.
-
Incubate for another 24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest compound concentration that prevents the color change from blue to pink. Alternatively, measure fluorescence or absorbance using a plate reader.
-
The MIC is defined as the concentration of the compound that inhibits bacterial growth by ≥90% compared to the drug-free control.
Conclusion and Future Perspectives
Substituted pyrazine carboxylic acids represent a versatile and enduringly important class of bioactive molecules. Anchored by the clinical success of pyrazinamide, research continues to uncover the full potential of this scaffold. The elucidation of POA's mechanism of action, particularly its effect on PanD, has opened new avenues for rational, structure-based drug design to create analogs that are not only more potent but may also circumvent existing resistance mechanisms.[8][9]
Future efforts should focus on:
-
Expanding Chemical Diversity: Synthesizing novel derivatives with diverse substitutions to probe a wider range of biological targets.
-
Mechanism Deconvolution: For non-mycobacterial activities like anticancer effects, identifying the specific molecular targets and pathways is crucial for further development.
-
Improving Pharmacokinetics: Optimizing drug-like properties (solubility, metabolic stability, oral bioavailability) to translate potent in vitro hits into effective in vivo candidates.
The rich chemistry and diverse biological profile of substituted pyrazine carboxylic acids ensure that they will remain a fertile ground for discovery in the fields of infectious disease, oncology, and beyond.
References
- Title: Pyrazinamide - Wikipedia Source: Wikipedia URL:[Link]
- Title: Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid Source: Journal of Antimicrobial Chemotherapy URL:[Link]
- Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity Source: Molecules URL:[Link]
- Title: Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives Source: Journal of Medicinal Chemistry URL:[Link]
- Title: Mechanisms of Pyrazinamide Action and Resistance Source: Journal of Medical Microbiology URL:[Link]
- Title: Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) Source: Anti-Cancer Agents in Medicinal Chemistry URL:[Link]
- Title: Synthesis and antimycobacterial activity of pyrazine and quinoxaline deriv
- Title: What is the mechanism of Pyrazinamide?
- Title: What is the mechanism of action (MOA) of Pyrazinamide? Source: Dr.Oracle URL:[Link]
- Title: Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives Source: European Journal of Medicinal Chemistry URL:[Link]
- Title: Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide deriv
- Title: Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides Source: PubMed URL:[Link]
- Title: Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives Source: American Chemical Society URL:[Link]
- Title: Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) Source: Bentham Science Publishers URL:[Link]
- Title: Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL:[Link]
- Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity Source: ResearchG
- Title: Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents Source: Bioorganic & Medicinal Chemistry URL:[Link]
- Title: Synthesis and biological evaluation of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives as anticancer agents Source: Taylor & Francis Online URL:[Link]
- Title: Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines Source: Molecules URL:[Link]
- Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity Source: MDPI URL:[Link]
- Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: Molecules URL:[Link]
- Title: Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies Source: Sygn
- Title: Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis Source: Pharmaceutical Biology URL:[Link]
- Title: Synthesis and Photosynthesis‐Inhibiting Activity of Some Anilides of Substituted Pyrazine‐2‐carboxylic Acids. Source: Semantic Scholar URL:[Link]
- Title: Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity Source: Semantic Scholar URL:[Link]
- Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL:[Link]
- Title: Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies Source: David Discovers Drug Discovery URL:[Link]
- Title: Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke Source: PubMed URL:[Link]
- Title: Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents Source: PubMed URL:[Link]
- Title: Synthesis of substituted pyrazines from N-allyl malonamides Source: RSC Advances URL:[Link]
- Title: Pyrazine derivatives: a patent review (June 2012 - present)
- Title: Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods Source: International Journal of Molecular Sciences URL:[Link]
- Title: Substituted Pyrazinecarboxamides: Synthesis and Biological Evalu
Sources
- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 2. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Synthesis and Photosynthesis‐Inhibiting Activity of Some Anilides of Substituted Pyrazine‐2‐carboxylic Acids. | Semantic Scholar [semanticscholar.org]
- 15. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mc.minia.edu.eg [mc.minia.edu.eg]
- 19. Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Dimethylpyrazine Compounds: A Technical Guide for Drug Discovery Professionals
Introduction
Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are widely distributed in nature and are known for their diverse biological activities.[1] Among them, dimethylpyrazine (DMP) isomers and their derivatives have garnered significant attention in the pharmaceutical industry for their therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the current understanding of the therapeutic applications of dimethylpyrazine compounds, with a focus on their mechanisms of action, and provides standardized protocols for their investigation.
Anticancer Applications of Dimethylpyrazine Compounds
Emerging research has highlighted the promising anticancer properties of dimethylpyrazine compounds, particularly 2,5-dimethylpyrazine and tetramethylpyrazine (TMP), also known as ligustrazine.[2][4] These compounds have been shown to inhibit the proliferation of cancer cells, induce programmed cell death (apoptosis), and suppress the formation of new blood vessels (angiogenesis) that tumors require for growth.[2][5]
Mechanistic Insights into Anticancer Activity
The anticancer effects of dimethylpyrazine compounds are multifaceted and involve the modulation of several key signaling pathways.
-
Induction of Apoptosis: 2,5-dimethylpyrazine is believed to induce apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway.[5] This involves an increase in the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9.[5] Tetramethylpyrazine has also been shown to induce apoptosis in prostate cancer cells.[6]
-
Suppression of Angiogenesis: Tetramethylpyrazine has been demonstrated to inhibit tumor growth by disrupting angiogenesis.[7] This effect is mediated through the blockade of the BMP/Smad/Id-1 signaling pathway.[7] Specifically, TMP upregulates BMP2 expression while downregulating BMPRIA, BMPRII, phosphorylated Smad1/5/8, and Id-1 expression.[7]
-
Inhibition of Cell Proliferation and Metastasis: Pyrazine derivatives have been shown to inhibit the proliferation and metastasis of cancer cells.[3] For instance, tetramethylpyrazine has been found to reduce the malignancy of prostate cancer by inactivating the DPP10-AS1/CBP/FOXM1 signaling pathway.[6]
A simplified representation of the proposed anticancer mechanisms is depicted below:
Caption: Putative anticancer mechanisms of dimethylpyrazines.
Experimental Protocols for Anticancer Evaluation
This protocol is designed to assess the cytotoxic effects of dimethylpyrazine compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Dimethylpyrazine compound of interest
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the dimethylpyrazine compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
This protocol assesses the anti-angiogenic potential of dimethylpyrazine compounds.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel
-
EGM-2 medium
-
Dimethylpyrazine compound of interest
-
96-well plates
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30 minutes to allow for polymerization.
-
Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells.
-
Treat the cells with the dimethylpyrazine compound at various concentrations.
-
Incubate for 6-12 hours at 37°C.
-
Observe and photograph the formation of tube-like structures under a microscope.
-
Quantify the tube formation by measuring the total tube length or the number of branch points.
Quantitative Data on Anticancer Activity
The following table summarizes the reported IC50 values for some pyrazine derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Piperlongumine-ligustrazine derivative 41 | Drug-sensitive/resistant cancer cells | Lower than piperlongumine | [3] |
| Chalcone-pyrazine derivative 49 | A549 and Colo-205 | 0.13 and 0.19 | [3] |
| Chalcone-pyrazine derivative 50 | MCF-7 | 0.18 | [3] |
| Chalcone-pyrazine derivative 51 | MCF-7, A549, and DU-145 | 0.012, 0.045, and 0.33 | [3] |
| 3BrQuin-SAHA | DU145 and Hep-G2 | ~3-5 | [8] |
| 3ClQuin-SAHA | DU145 and Hep-G2 | ~3-5 | [8] |
| Monopyrazolyl-s-triazine derivative 4j | MCF-7 | 2.93 ± 1.11 | [9] |
Neuroprotective Applications of Dimethylpyrazine Compounds
Tetramethylpyrazine (TMP) and its derivatives have shown significant promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10][11][12] Their neuroprotective effects are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[13][14]
Mechanistic Insights into Neuroprotection
-
Antioxidant Effects: TMP has been shown to exert antioxidant effects by preventing oxidative stress-induced neurotoxicity.[10][12] It can scavenge free radicals and upregulate the expression of antioxidant enzymes through pathways like Nrf2/HO-1.[12]
-
Anti-inflammatory Action: TMP can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines.[13]
-
Anti-apoptotic Activity: TMP protects neurons from apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase activation.[12]
-
Modulation of Signaling Pathways: The neuroprotective effects of TMP and its derivatives are mediated by various signaling pathways, including the PGC-1α/Nrf2 pathway, which is involved in mitochondrial biogenesis and antioxidant response.[15]
The proposed neuroprotective signaling pathways are illustrated in the diagram below:
Caption: Neuroprotective signaling of tetramethylpyrazine.
Experimental Protocols for Neuroprotection Evaluation
This protocol evaluates the ability of dimethylpyrazine compounds to protect neuronal cells from oxidative stress-induced death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Dimethylpyrazine compound of interest
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
Neurobasal medium supplemented with B27
-
MTT solution
-
96-well plates
Procedure:
-
Seed neuronal cells in 96-well plates and differentiate for 5-7 days.
-
Pre-treat the cells with the dimethylpyrazine compound for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) for 24 hours.
-
Assess cell viability using the MTT assay as described in section 1.2.1.
Anti-inflammatory and Other Therapeutic Applications
Dimethylpyrazine compounds also exhibit significant anti-inflammatory and other therapeutic properties.
-
Anti-inflammatory Effects: Tetramethylpyrazine has been shown to alleviate psoriasis-like inflammation by inhibiting the TRAF6/c-JUN/NFκB signaling pathway.[16] It also possesses broad anti-inflammatory properties by reducing the production of inflammatory mediators.[13]
-
Cardiovascular Effects: Tetramethylpyrazine has been used for decades in China for the treatment of cardiovascular and cerebrovascular diseases.[17] It can improve blood circulation and has vasodilatory effects.[16][18]
-
Antimicrobial Activity: 2,5-Dimethylpyrazine has demonstrated antimicrobial properties against various bacteria and fungi, including E. coli and Ralstonia solanacearum.[5]
Synthesis of Dimethylpyrazine Derivatives
The development of novel dimethylpyrazine derivatives with enhanced therapeutic efficacy is an active area of research.[19] One-step synthesis methods using gold-based catalysts have been developed for the preparation of 3-substituted-2,5-dimethylpyrazines.[19][20]
Experimental Workflow for Gold-Catalyzed Synthesis
Caption: Gold-catalyzed synthesis workflow.
Conclusion and Future Directions
Dimethylpyrazine compounds represent a promising class of molecules with diverse therapeutic applications. Their demonstrated efficacy in preclinical models of cancer, neurodegenerative diseases, and inflammatory conditions warrants further investigation. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and advancing the most promising candidates into clinical trials. The synthesis of novel derivatives and the exploration of combination therapies will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii)
- A Potent Multi-functional Neuroprotective Derivative of Tetramethylpyrazine - PubMed. [Link]
- An Overview of Tetramethylpyrazine (Ligustrazine) and its Derivatives as Potent Anti-Alzheimer's Disease Agents | Bentham Science Publishers. [Link]
- Tetramethylpyrazine inhibits tumor growth of lung cancer through disrupting angiogenesis via BMP/Smad/Id-1 signaling - PubMed. [Link]
- The Therapeutic Effects of Ligustrazine in Combination with Other Drugs in Cardiovascular Diseases - Scilight Press. [Link]
- Neuroprotective Effects of Tetramethylpyrazine against Dopaminergic Neuron Injury in a Rat Model of Parkinson's Disease Induced by MPTP - PMC - PubMed Central. [Link]
- Tetramethylpyrazine: A review on its mechanisms and functions - ResearchG
- Tetramethylpyrazine reduces prostate cancer malignancy through inactivation of the DPP10‑AS1/CBP/FOXM1 signaling p
- Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegener
- Exploring the Chemical Properties and Applic
- Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - NIH. [Link]
- Dimethylpyrazine synthesis via the Dakin–West reaction on amino acids.
- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [Link]
- Neuroprotective activity of tetramethylpyrazine against 3-nitropropionic acid induced Huntington's disease-like symptoms in r
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
- CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative - Google P
- Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review - PubMed. [Link]
- Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. [Link]
- Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed. [Link]
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - MDPI. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC - NIH. [Link]
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed. [Link]
- Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PubMed Central. [Link]
- Anticancer Activity and Mechanisms of Action of New Chimeric EGFR/HDAC-Inhibitors. [Link]
- Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). [Link]
- Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI. [Link]
- Pharmacokinetics and therapeutic effects of oltipraz after consecutive or intermittent oral administration in rats with liver cirrhosis induced by dimethylnitrosamine - PubMed. [Link]
- Natural Products in Preventing Tumor Drug Resistance and Related Signaling P
- (PDF) Anti-inflammatory and Antioxidant Effect of Lycoperoside H against the 1,2-Dimethyl Hydrazine (DMH)
- Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - NIH. [Link]
- 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem. [Link]
- Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Semantic Scholar. [Link]
- 2,3-Dimethylpyrazine | C6H8N2 | CID 22201 - PubChem. [Link]
Sources
- 1. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tetramethylpyrazine reduces prostate cancer malignancy through inactivation of the DPP10‑AS1/CBP/FOXM1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetramethylpyrazine inhibits tumor growth of lung cancer through disrupting angiogenesis via BMP/Smad/Id-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Potent Multi-functional Neuroprotective Derivative of Tetramethylpyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Neuroprotective Effects of Tetramethylpyrazine against Dopaminergic Neuron Injury in a Rat Model of Parkinson's Disease Induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Therapeutic Effects of Ligustrazine in Combination with Other Drugs in Cardiovascular Diseases [sciltp.com]
- 17. Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative - Google Patents [patents.google.com]
5,6-Dimethylpyrazine-2-Carboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling a Key Metabolic Player
In the intricate landscape of metabolism, small molecules often hold profound significance, acting as messengers, biomarkers, or key intermediates in complex biochemical cascades. 5,6-Dimethylpyrazine-2-carboxylic acid is one such molecule. Predominantly recognized as a human metabolite of dietary alkylpyrazines found in roasted foods like coffee, its presence and concentration in biological fluids offer a window into dietary habits and metabolic processing. For researchers in nutrition, toxicology, and pharmacology, a comprehensive understanding of this pyrazine derivative is paramount. This guide provides an in-depth technical overview of this compound, from its metabolic origins to its analytical determination and potential role in drug development, grounded in scientific literature and field-proven methodologies.
Biochemical Significance and Metabolic Fate
This compound is a prominent metabolite derived from the oxidative degradation of alkylpyrazines, a class of heterocyclic compounds formed during the Maillard reaction in thermally processed foods.[1] The primary dietary precursor to this metabolite is 2,3,5-trimethylpyrazine, which is abundant in roasted coffee beans.[1]
The metabolic transformation of dietary pyrazines primarily occurs in the liver. The alkyl side-chains of these compounds undergo oxidation, a common detoxification pathway, to yield the corresponding carboxylic acids.[2][3] This biotransformation increases the polarity of the parent compound, facilitating its excretion from the body, primarily through urine.[3][4] While the pyrazine ring itself is generally resistant to cleavage in mammals, the modification of its side-chains is a crucial step in its clearance.[4]
While the primary source of this compound in humans is exogenous (dietary), the biosynthesis of pyrazines is known to occur in microorganisms and plants.[5][6] These pathways often involve the condensation of amino acids or their derivatives.[5][6] However, evidence for significant endogenous production of this specific carboxylic acid in mammals is currently limited.
The presence of this compound and other pyrazine carboxylic acids in urine has garnered interest in their potential use as biomarkers of dietary intake, particularly for coffee consumption. Quantitative analysis of these metabolites can provide a more objective measure of dietary habits compared to self-reported food frequency questionnaires.
Metabolic Pathway of 2,3,5-Trimethylpyrazine to this compound
Caption: Metabolic pathway of 2,3,5-trimethylpyrazine.
Analytical Methodologies: A Validated Approach
The accurate quantification of this compound in biological matrices is crucial for its study as a metabolite and potential biomarker. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this application, offering high sensitivity, selectivity, and throughput.[1]
Reference Standard Synthesis
A critical prerequisite for quantitative analysis is the availability of a pure analytical standard. This compound can be synthesized for this purpose. A common laboratory-scale synthesis involves the reaction of 2,3-diaminopropionic acid hydrochloride with diacetyl in the presence of a base and oxygen.[1] The resulting product must be purified and its identity and purity confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Parameter | Description |
| Starting Materials | 2,3-Diaminopropionic acid hydrochloride, Diacetyl, Sodium Hydroxide, Methanol |
| Reaction | Condensation and Oxidation |
| Purification | Extraction and Crystallization |
| Characterization | ¹H NMR, ¹³C NMR, LC-TOF-MS |
Table 1: Summary of the synthesis and characterization of this compound analytical standard.[1]
Protocol: Quantification in Human Urine by UHPLC-MS/MS
This protocol is a self-validating system designed for the robust and accurate measurement of this compound in urine samples. The inclusion of a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample preparation and instrument response.
2.2.1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled this compound (e.g., ¹³C- or ¹⁵N-labeled) as an internal standard (IS)
-
LC-MS grade water, acetonitrile, and formic acid
-
Human urine samples (stored at -80°C)
2.2.2. Sample Preparation
-
Thaw urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for UHPLC-MS/MS analysis.
2.2.3. UHPLC-MS/MS Conditions
| Parameter | Condition |
| UHPLC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of the analytical standard (e.g., for this compound: precursor ion [M+H]⁺ → product ions) |
Table 2: Exemplary UHPLC-MS/MS parameters for the analysis of this compound.
Analytical Workflow
Caption: Analytical workflow for urinary this compound.
Applications in Research and Drug Development
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7] While this compound itself is not a therapeutic agent, its structural motifs are of significant interest.
As a Pharmaceutical Intermediate
A closely related compound, 5-methylpyrazine-2-carboxylic acid, is a key intermediate in the synthesis of the antidiabetic drug glipizide and the lipid-lowering agent acipimox.[6][8][9] This highlights the utility of pyrazine carboxylic acids as building blocks for more complex, biologically active molecules. The synthetic routes to these drugs often involve the functionalization of the pyrazine ring, demonstrating the versatility of this heterocyclic system.[8][9]
Potential Biological Activities
Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of biological activities, including antitubercular and antifungal properties.[4][10][11] The specific substitutions on the pyrazine ring are critical in determining the pharmacological profile of these compounds. While the direct biological effects of this compound are not extensively studied, its structure serves as a potential starting point for the design of novel therapeutic agents.
Toxicology and Safety Considerations
The toxicological profile of this compound has not been extensively characterized. However, information on related pyrazine derivatives provides some guidance. In general, pyrazines are considered to have low toxicity and are classified as Generally Recognized as Safe (GRAS) for use as flavoring agents by the FDA.[5] However, some pyrazine derivatives can cause skin, eye, and respiratory irritation.[9][12] Safety data sheets for this compound indicate that it may be harmful if swallowed and can cause skin and eye irritation. As with any chemical, appropriate personal protective equipment should be used when handling this compound in a laboratory setting.
Conclusion and Future Directions
This compound is a significant metabolite that provides insights into the human metabolism of dietary pyrazines. Its quantification in biological fluids, particularly urine, holds promise for its use as a dietary biomarker. The established analytical methodologies, particularly UHPLC-MS/MS, provide the necessary tools for its accurate measurement. Furthermore, the pyrazine carboxylic acid scaffold continues to be a valuable platform in drug discovery and development.
Future research should focus on several key areas:
-
Endogenous Production: Investigating the possibility and extent of endogenous synthesis of this compound in mammals to fully validate its specificity as a dietary biomarker.
-
Pharmacological Screening: A systematic evaluation of the biological activities of this compound and its simple derivatives to explore their therapeutic potential.
-
Toxicological Assessment: A comprehensive toxicological evaluation to establish a detailed safety profile.
By continuing to explore the multifaceted nature of this metabolite, the scientific and drug development communities can unlock its full potential in understanding human health and disease.
References
- Liu, X., & Quan, W. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(15), 3597. [Link]
- Liu, X., & Quan, W. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.
- EFSA FEEDAP Panel (EFSA Panel on Additives and Products or Substances used in Animal Feed). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04698. [Link]
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]
- Various Authors. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
- Jirovetz, L., Buchbauer, G., Stoilova, I., Stoyanova, A., Krastanov, A., & Schmidt, E. (2006).
- Various Authors. (2019).
- Various Authors. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- Anonymous. (n.d.). 2,6-Dimethylpyrazine. fao.org. [Link]
- Szafranski, T., Siatkowski, M., & Stawikowski, M. (2010). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. European Journal of Medicinal Chemistry, 45(8), 3384–3388. [Link]
- Hofman, J., Frank, O., & Hofmann, T. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
- Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory toxicology and pharmacology : RTP, 50(3), 303–312. [Link]
- Calvillo, R. J., et al. (2022). Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures.
- Krátký, M., Vinšová, J., & Stolaříková, J. (2007). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Archiv der Pharmazie, 340(6), 307–314. [Link]
- Anonymous. (n.d.). 2,5-Dimethylpyrazine. oecd.org. [Link]
- Larose, J., Bienvenu, J. F., Bélanger, P., Gaudreau, É., Yu, Y., & Guise, D. M. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere, 344, 140349. [Link]
- Chengdu Organic Chem Co Ltd Chinese Acad Of Sci. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
- Huang, Y., Tian, Y., Zhang, Z., & Peng, C. (2012). A HILIC-MS/MS method for the simultaneous determination of seven organic acids in rat urine as biomarkers of exposure to realgar. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 905, 37–42. [Link]
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. iris.univpm.it [iris.univpm.it]
- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 4. Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 8. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Crystal Structure Analysis of Pyrazine Derivatives
This guide provides an in-depth exploration of the methodologies and interpretations central to the crystal structure analysis of pyrazine derivatives. Tailored for researchers, medicinal chemists, and materials scientists, this document moves beyond procedural outlines to deliver field-proven insights into experimental design, data interpretation, and the profound implications of crystal structure on the physicochemical properties of these vital heterocyclic compounds.
Section 1: The Significance of Pyrazine Scaffolds in Science and Technology
Pyrazine and its derivatives are a cornerstone in various scientific disciplines. These six-membered aromatic rings, containing two nitrogen atoms in a 1,4-para arrangement, are not merely synthetic curiosities but are integral to numerous applications.[1]
In the realm of medicinal chemistry , the pyrazine nucleus is a privileged scaffold found in a multitude of clinically approved drugs.[2] Its unique electronic properties, including the ability of the nitrogen atoms to act as hydrogen bond acceptors, allow for potent and specific interactions with biological targets.[2][3] Marketed drugs for conditions ranging from tuberculosis (Pyrazinamide) to cancer and viral infections feature this heterocyclic core, underscoring its importance in drug design and development.[1][2]
Beyond pharmaceuticals, pyrazine derivatives are pivotal in materials science . They serve as versatile linkers in the construction of coordination polymers and metal-organic frameworks (MOFs), materials with applications in gas storage, catalysis, and magnetism.[4][5] The predictable geometry and coordinating ability of the pyrazine ring enable the rational design of supramolecular architectures with tailored properties.[5] Furthermore, their inherent aromaticity contributes to their use in developing dyes, agrochemicals, and even energetic materials.[6][7]
The study of their solid-state structures through single-crystal X-ray diffraction is paramount. It provides the definitive three-dimensional arrangement of atoms, revealing the intricate network of intermolecular interactions that govern a compound's stability, solubility, melting point, and, crucially for pharmaceuticals, its bioavailability.[8]
Section 2: The Crystallization of Pyrazine Derivatives: From Solution to Single Crystal
The journey to elucidating a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the process. The goal is to coax molecules from a disordered state in solution into a highly ordered, three-dimensional lattice.[9] For pyrazine derivatives, several techniques have proven effective.
Foundational Principles of Crystallization
Crystallization is fundamentally a process of achieving supersaturation, a non-equilibrium state where the concentration of the solute exceeds its solubility limit.[10] The manner in which this supersaturation is induced and controlled dictates the quality of the resulting crystals. Key factors influencing crystal growth for organic compounds include purity of the material, choice of solvent, rate of supersaturation, and the minimization of nucleation sites and mechanical disturbances.[9][11]
Experimental Protocols for Crystal Growth
The choice of method is dictated by the solubility and stability of the pyrazine derivative.
Protocol 2.2.1: Slow Evaporation
This is the most straightforward and common method for growing crystals of organic compounds.[12]
-
Solvent Selection: Choose a solvent or solvent system in which the pyrazine derivative is moderately soluble. High solubility often leads to the formation of many small crystals, while very low solubility can hinder crystallization altogether.[11]
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in a clean vial. Filtering the solution through a syringe filter can remove dust particles that might act as unwanted nucleation sites.
-
Evaporation Control: Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over a period of days to weeks.[10]
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the laboratory.[11] Patience is key; frequent inspection can disturb the growth process.[11]
Causality: The slow removal of the solvent gradually increases the concentration of the solute, leading to a state of gentle supersaturation that favors the growth of a few large, well-ordered crystals rather than rapid precipitation.
Protocol 2.2.2: Slow Cooling
This method is particularly effective for compounds whose solubility is significantly dependent on temperature.[12]
-
Solution Preparation: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).[10]
-
Controlled Cooling: Place the container in an insulated vessel, such as a Dewar flask filled with hot water, to allow for very slow cooling to room temperature.[10] Alternatively, a saturated room-temperature solution can be placed in a refrigerator or freezer for slow cooling.[12]
Causality: As the temperature decreases, the solubility of the compound drops, inducing supersaturation. The slow rate of cooling prevents rapid nucleation, promoting the growth of larger, higher-quality crystals.
Protocol 2.2.3: Vapor and Liquid Diffusion
These techniques are highly successful for growing crystals of sensitive or highly soluble compounds.[12][13]
-
Vapor Diffusion: The pyrazine derivative is dissolved in a "good" solvent and placed in a small, open vial. This vial is then enclosed in a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered on top of a less dense, miscible anti-solvent in a narrow tube. Crystals form at the interface where the two liquids slowly mix.[13]
Causality: In vapor diffusion, the anti-solvent vapor slowly diffuses into the solution, reducing the overall solubility of the compound and inducing crystallization.[13] In liquid-liquid diffusion, the slow mixing at the interface creates a localized zone of supersaturation where crystals can grow undisturbed.
Table 1: Comparison of Common Crystallization Techniques for Pyrazine Derivatives
| Method | Principle | Advantages | Best Suited For |
| Slow Evaporation | Gradual increase in concentration via solvent removal. | Simple, widely applicable.[10] | Compounds stable at ambient temperature with moderate solubility. |
| Slow Cooling | Decreased solubility upon lowering temperature.[12] | Effective for temperature-sensitive solubility profiles. | Moderately soluble substances.[10] |
| Vapor Diffusion | Slow introduction of an anti-solvent via the gas phase.[12] | Excellent control over supersaturation, yields high-quality crystals. | Small quantities of material, sensitive compounds. |
| Liquid Diffusion | Controlled mixing of a solvent and an anti-solvent.[13] | Good for compounds that oil out or precipitate with other methods. | Systems where a clear solvent/anti-solvent layering is possible. |
Section 3: Single-Crystal X-ray Diffraction: The Path to the 3D Structure
Once a suitable crystal (typically 0.1-0.4 mm in size) is obtained, single-crystal X-ray diffraction (SC-XRD) is employed to determine its atomic structure.[11][14] This non-destructive technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.[14][15]
The Experimental Workflow
The process involves mounting the crystal, collecting diffraction data, and then using specialized software to solve and refine the structure.
Caption: The workflow of single-crystal X-ray crystallography.
Step-by-Step Methodology:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[16] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[15][16] Each spot in the pattern corresponds to a diffracted X-ray beam, and its intensity and position are recorded.[16]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption, beam intensity decay).[17] This results in a reflection file (commonly with an .hkl extension) that lists the Miller indices (h,k,l) and intensity for each reflection.[18]
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While intensities are measured, the phase information of the X-ray waves is lost. Programs like SHELXT or SIR use direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.[18][19]
-
Structure Refinement: This is an iterative process of adjusting the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[18] Software packages like Olex2 provide a graphical user interface for refinement programs such as SHELXL.[20][21][22] The quality of the final model is assessed by metrics like the R-factor (residual factor), which should be as low as possible for a good fit.
Section 4: Deciphering the Crystal Packing: Intermolecular Interactions in Pyrazine Derivatives
The crystal structure of a pyrazine derivative is not just about the conformation of a single molecule but about how molecules arrange themselves in the solid state. This arrangement, or crystal packing, is dictated by a subtle interplay of non-covalent intermolecular interactions.[5] Understanding these interactions is key to crystal engineering—the rational design of crystals with desired properties.
Key Interaction Motifs
A systematic analysis of pyrazine derivative structures reveals several recurring and critical interaction motifs:
-
Hydrogen Bonds: The nitrogen atoms of the pyrazine ring are potent hydrogen bond acceptors.[3] This leads to the frequent formation of C–H···N hydrogen bonds, which play a dominant role in controlling the polymorphism of pyrazine itself.[4][23] When substituents with hydrogen bond donors (like -NH2 or -OH) are present, stronger N–H···N, O–H···N, or N–H···O hydrogen bonds can form, often creating robust supramolecular synthons that guide the crystal packing.[24][25][26]
-
π-π Stacking: As aromatic systems, pyrazine rings can engage in π-π stacking interactions.[27] These interactions, driven by a combination of electrostatic and dispersion forces, typically occur in parallel-displaced or T-shaped geometries.[28][29][30] The introduction of nitrogen atoms into the aromatic ring modulates the electron distribution, influencing the strength and geometry of these stacking interactions compared to simple benzene rings.[27][31]
-
π-Hole Interactions: The electron-deficient center of the pyrazine ring (the π-hole) can interact favorably with electron-rich atoms like nitrogen or oxygen lone pairs from adjacent molecules, leading to specific face-to-face dimer formations.[32]
-
Halogen Bonds: If the pyrazine derivative is substituted with halogens, these can act as electrophilic regions (halogen bond donors) and interact with the pyrazine nitrogen atoms (halogen bond acceptors).[24]
Visualizing and Quantifying Interactions with Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[33] The surface is generated around a molecule, and the distance from the surface to the nearest atom external (de) and internal (di) is calculated.[34]
These distances are often mapped onto the surface using a normalized contact distance (dnorm), which highlights regions of close contact.[34]
-
Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii), typically corresponding to strong interactions like hydrogen bonds.[35]
-
Blue regions represent contacts longer than van der Waals radii.[35]
-
White areas denote contacts around the van der Waals separation distance.[35]
The information can be summarized in a 2D fingerprint plot , which plots de against di, providing a quantitative summary of the different types of intermolecular contacts.[36][37] For example, sharp spikes in the fingerprint plot are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse regions represent weaker van der Waals forces.[33][36]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A survey of interactions in crystal structures of pyrazine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rigaku.com [rigaku.com]
- 9. How To [chem.rochester.edu]
- 10. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. portlandpress.com [portlandpress.com]
- 18. imserc.northwestern.edu [imserc.northwestern.edu]
- 19. sourceforge.net [sourceforge.net]
- 20. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]
- 21. Overview | OlexSys [olexsys.org]
- 22. Olex2 | OlexSys [olexsys.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Influence of N-heteroaromatic π–π stacking on supramolecular assembly and coordination geometry; effect of a single-atom change in the ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Heteroaromatic π-Stacking Energy Landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. [PDF] Do N-heterocyclic aromatic rings prefer π-stacking? | Semantic Scholar [semanticscholar.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Discovery and background of pyrazine-based heterocycles
An In-Depth Technical Guide to the Discovery and Background of Pyrazine-Based Heterocycles
Abstract
The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, represents a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its unique electronic properties, combining the characteristics of an aromatic system with the hydrogen-bonding capabilities of its heteroatoms, have made it a privileged structure in drug design.[3][4] This guide provides a comprehensive exploration of the pyrazine core, from its initial discovery and foundational synthetic methodologies to its pivotal role in a multitude of clinically significant therapeutics. We will delve into the causality behind key synthetic strategies, examine the structural and mechanistic basis for the bioactivity of pyrazine-containing drugs, and present detailed protocols and workflows for the benefit of researchers, scientists, and drug development professionals.
The Pyrazine Core: Foundational Chemistry and Natural Significance
The pyrazine ring is a 6π-electron-deficient heteroaromatic system.[5] The presence of two electron-withdrawing nitrogen atoms at the para positions significantly influences the ring's electronic distribution, creating partially positive charges on the carbon atoms.[5][6] This electronic nature results in a weaker basicity (pKa 0.65) compared to pyridine or other diazines.[7][8] This unique electronic framework is fundamental to its function in biologically active molecules, allowing for a range of molecular interactions.[3][4]
Pyrazines are ubiquitous in nature, contributing significantly to the aromas and flavors of many raw and cooked foods.[8][9][10] Alkyl and alkoxy pyrazines are responsible for characteristic nutty, roasted, and savory flavor profiles.[10] Beyond the culinary world, pyrazines serve as crucial signaling molecules in the animal kingdom, acting as pheromones for bees, insects, and moths.[5] This natural prevalence underscores the evolutionary selection of the pyrazine scaffold for specific and potent biological interactions.
The true value of the pyrazine heterocycle in drug discovery lies in its multifaceted pharmacological profile. Derivatives have been shown to possess a vast array of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antioxidant properties.[7][11][12][13] This versatility has cemented pyrazine as a key building block in the development of novel therapeutics.[5]
A Historical Trajectory: From Serendipitous Synthesis to Rational Design
The journey of pyrazine chemistry began in the mid-19th century. The first recorded synthesis of a pyrazine derivative, tetraphenylpyrazine, was achieved by Laurent in 1855 through the dry distillation of "benzoylazotid".[14] This was soon followed by the development of the first systematic synthetic routes that are still recognized today:
-
The Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield the pyrazine ring.[15]
-
The Gutknecht Pyrazine Synthesis (1879): A variation of the self-condensation approach, the Gutknecht synthesis also relies on the formation of an α-amino ketone as a key intermediate, but differs in the specific method of its preparation.[15]
The discovery of pyrazine-based structures in nature, such as the pteridine pigments isolated from butterfly wings in 1891, further fueled interest in this heterocyclic family.[16] These early discoveries laid the groundwork for the eventual realization of pyrazines' immense therapeutic potential, transitioning their study from academic curiosity to a cornerstone of modern medicinal chemistry.
Core Synthetic Methodologies: Constructing the Pyrazine Nucleus
The construction of the pyrazine ring is a well-established field with several robust and versatile methods. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Strategy 1: The Condensation of α-Dicarbonyls and 1,2-Diamines
This is arguably the most classical and straightforward approach to substituted pyrazines. The reaction proceeds via a double condensation to form a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.
The reaction is driven by the nucleophilicity of the diamine nitrogens and the electrophilicity of the dicarbonyl carbons. The initial condensation forms an imine, followed by an intramolecular cyclization and a second imine formation. The resulting dihydropyrazine is not aromatic and is readily oxidized. Common oxidizing agents like copper(II) oxide or manganese oxide are often employed, though atmospheric oxygen can suffice in some cases.[6][8] Symmetrical starting materials provide the best and cleanest results, avoiding isomeric mixtures.[6]
-
To a solution of benzil (1,2-diphenylethane-1,2-dione) (1.0 g, 4.76 mmol) in 20 mL of ethanol, add ethylenediamine (0.29 g, 4.76 mmol). The ethanol acts as a solvent for both reactants.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation. The acid protonates a carbonyl oxygen, increasing its electrophilicity.
-
Reflux the mixture for 2 hours. The elevated temperature drives the condensation and cyclization reactions.
-
Cool the reaction to room temperature and allow it to stand open to the air overnight. This allows for slow oxidation of the dihydropyrazine intermediate to the aromatic pyrazine. Alternatively, a mild chemical oxidant can be added.
-
Collect the resulting crystalline solid by vacuum filtration, wash with cold ethanol, and dry. The product, 2,3-diphenylpyrazine, is typically isolated in high yield.
Strategy 2: Self-Condensation of α-Aminocarbonyl Compounds
This method involves the dimerization of two molecules of an α-aminocarbonyl compound. This approach is particularly useful for synthesizing symmetrically substituted pyrazines.
The reaction proceeds through the intermolecular condensation of the amino group of one molecule with the carbonyl group of a second molecule, forming a dihydropyrazine intermediate.[6] This intermediate must then be oxidized to yield the final aromatic pyrazine. The stability of the α-aminocarbonyl starting material is a critical factor, as these compounds can be prone to self-polymerization. Often, they are generated in situ from more stable precursors like α-haloketones and ammonia.
Modern Synthetic Approaches
While classical methods are reliable, modern organic chemistry has introduced more sophisticated and versatile strategies, including metal-catalyzed cross-coupling reactions, to construct highly functionalized pyrazines.[17] For instance, palladium-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids can provide unsymmetrical 2,6-disubstituted pyrazines efficiently.[17]
The following diagram illustrates the generalized workflows for the classical synthesis of pyrazine rings.
Caption: Generalized workflows for classical pyrazine synthesis.
Summary of Synthetic Methodologies
| Method | Starting Materials | Key Step | Advantages | Limitations |
| Dicarbonyl Condensation | α-Dicarbonyl, 1,2-Diamine | Condensation/Oxidation | High yields, versatile for unsymmetrical pyrazines | Isomeric mixtures with unsymmetrical reactants |
| Self-Condensation | α-Aminocarbonyl | Dimerization/Oxidation | Good for symmetrical pyrazines | Starting materials can be unstable |
| Modern Catalytic | Halopyrazines, Boronic Acids, etc. | Cross-Coupling | High functional group tolerance, precise substitution | Requires specific catalysts, sometimes harsh conditions |
Pyrazines in Drug Development: From Bench to Bedside
The pyrazine ring is a component of numerous biologically active compounds, including several FDA-approved drugs.[4] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it an effective pharmacophore for interacting with protein targets.[3][5]
Natural Products as Therapeutic Leads
Nature has provided stunningly potent pyrazine-containing molecules that have spurred significant research efforts.
-
Cephalostatin 1: Isolated from a marine worm, this bis-steroidal pyrazine demonstrates incredible anticancer activity, with an average GI₅₀ of 1.8 nM across the NCI-60 cancer cell line panel.[1][18] Its complex structure features a central pyrazine ring linking two steroid units.
-
Ritterazine B: Another marine-derived bis-steroidal pyrazine, Ritterazine B is also among the most potent growth inhibitors tested by the National Cancer Institute (NCI).[18]
The total synthesis of these complex natural products, such as the work by Shair on Cephalostatin 1 and Reisman on Ritterazine B, represents landmark achievements in organic chemistry and provides routes to study their mechanisms of action.[18]
Clinically Approved Pyrazine-Based Drugs
The World Health Organization's Model List of Essential Medicines includes multiple drugs containing the pyrazine scaffold, highlighting their global therapeutic impact.[18]
| Drug Name (Brand) | Therapeutic Class | Mechanism of Action (Brief) |
| Bortezomib (Velcade) | Proteasome Inhibitor | Reversibly inhibits the 26S proteasome, crucial for cancer cell survival.[1][18] |
| Pyrazinamide | Antitubercular | Pro-drug converted to pyrazinoic acid, disrupting membrane function in M. tuberculosis.[18] |
| Gilteritinib (Xospata) | Kinase Inhibitor | Potent and selective inhibitor of FLT3 and AXL kinases in Acute Myeloid Leukemia (AML).[19] |
| Favipiravir (Avigan) | Antiviral | Inhibits RNA-dependent RNA polymerase of various RNA viruses.[1] |
| Amiloride | Diuretic | Blocks epithelial sodium channels (ENaC) in the distal convoluted tubule.[7] |
| Eszopiclone (Lunesta) | Sedative-Hypnotic | Modulates GABA-A receptor domains to treat insomnia.[1][18] |
Mechanistic Insight: Pyrazines as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[20] Pyrazine-based small molecules have emerged as highly effective kinase inhibitors.[19][21] Most of these act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase.
The pyrazine core plays a crucial role in this interaction. The nitrogen atoms frequently form critical hydrogen bonds with "hinge" region amino acids in the ATP binding site, anchoring the inhibitor. The planar, aromatic nature of the ring allows for favorable hydrophobic and π-stacking interactions within the pocket. Gilteritinib, for example, is a pyrazine-2-carboxamide derivative that potently inhibits the FLT3 kinase, a key driver in certain types of AML.[19]
Caption: Pyrazine core interaction within a kinase ATP-binding site.
The Biological Synthesis of Pyrazines
While chemical synthesis provides access to a vast chemical space, nature has its own elegant routes to pyrazine formation.
-
Maillard Reaction: This non-enzymatic reaction between amino acids and reducing sugars at elevated temperatures is a primary source of pyrazines in cooked and roasted foods. It is a complex cascade of reactions responsible for the browning and flavor development.[8]
-
Microbial Biosynthesis: Various microorganisms, including fungi like Aspergillus flavus and bacteria, are known to produce pyrazines.[22][23][24] In these organisms, pyrazine biosynthesis often involves amino acid precursors. For example, acetoin is a known precursor for tetramethylpyrazine synthesis by some bacteria.[8] Understanding these pathways is crucial for food science and biotechnology.
Conclusion and Future Perspectives
From its discovery in the 19th century to its current status as a privileged scaffold in modern drug discovery, the pyrazine heterocycle has proven to be a remarkably versatile and valuable chemical entity. Its unique electronic properties and synthetic accessibility have enabled the development of life-saving medicines across diverse therapeutic areas, including oncology, infectious diseases, and neurology.
The future of pyrazine chemistry remains bright. Ongoing research is focused on:
-
Developing Novel Synthetic Methodologies: Creating more efficient, greener, and stereoselective methods to access complex and novel pyrazine derivatives.
-
Exploring New Biological Targets: Leveraging the pyrazine scaffold to design inhibitors for newly validated drug targets.
-
Hybrid Molecules: Incorporating the pyrazine core into hybrid molecules that combine its favorable properties with those of other pharmacophores to create drugs with enhanced efficacy and novel mechanisms of action.[7][13]
The rich history and continued evolution of pyrazine chemistry ensure that this simple six-membered ring will remain at the forefront of scientific innovation for years to come.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules.
- Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). National Center for Biotechnology Information.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (n.d.). Taylor & Francis.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
- Reviews of Synthesis and Characterization of Some Pyrazine Ring Containing Heterocycle's. (2022). International Journal of Advanced Research in Science, Communication and Technology.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). ResearchGate.
- (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2017). ResearchGate.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). National Center for Biotechnology Information.
- Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). ACS Publications.
- Pyrazine - Wikipedia. (n.d.). Wikipedia.
- Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). ACS Publications.
- Pyrazine and Thiazole Naturals. (n.d.). Synerzine.
- Representative examples of bioactive pyrazines. (n.d.). ResearchGate.
- Natural Pyrazines. (n.d.). Advanced Biotech.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). National Center for Biotechnology Information.
- THE PYRAZINES. (n.d.). IHEARTBLR.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). National Center for Biotechnology Information.
- Technical grade Natural Pyrazine. (n.d.). Nagar Haveli Perfumes & Aromatics.
- Pyrazine. (n.d.). Britannica.
- Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Taylor & Francis Online.
- Pyrazine derivatives: a patent review (June 2012 – present). (2015). Taylor & Francis Online.
- Cyclopiazonic Acid Biosynthesis of Aspergillus flavus and Aspergillus oryzae. (2009). ResearchGate.
- Production of pyrazine flavours by mycelial fungi. (2010). University of Pretoria.
- Synthesis of pyrazines. (n.d.). Organic Chemistry Portal.
- Updates on the Functions and Molecular Mechanisms of the Genes Involved in Aspergillus flavus Development and Biosynthesis of Aflatoxins. (2022). MDPI.
- Cyclopiazonic Acid Biosynthesis of Aspergillus flavus and Aspergillus oryzae. (2009). MDPI.
- Synthesis and reactions of Pyrazine. (2021). SlideShare.
- Development and removal ability of non-toxigenic Aspergillus section Flavi in presence of atrazine, chlorpyrifos and endosulfan. (2013). National Center for Biotechnology Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ijbpas.com [ijbpas.com]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. synerzine.com [synerzine.com]
- 10. adv-bio.com [adv-bio.com]
- 11. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. download.e-bookshelf.de [download.e-bookshelf.de]
- 15. Pyrazine - Wikipedia [en.wikipedia.org]
- 16. Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica [britannica.com]
- 17. Pyrazine synthesis [organic-chemistry.org]
- 18. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. repository.up.ac.za [repository.up.ac.za]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Characteristics of 5,6-dimethylpyrazine-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-dimethylpyrazine-2-carboxylic acid is a pivotal heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A comprehensive understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the efficacy and stability of final products. This guide provides a detailed examination of the structural, physical, and chemical characteristics of this compound, supported by experimental protocols and theoretical insights to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of a Pyrazine Core
Pyrazine derivatives are integral to numerous biologically active molecules. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, imparts unique electronic and steric properties. This compound, in particular, is a valuable building block due to the synthetic handles provided by the carboxylic acid group and the influence of the methyl substituents on the ring's reactivity and solubility. Its applications as a key intermediate in the synthesis of antihypertensive and antidiabetic agents underscore the importance of a thorough physicochemical characterization.[1]
Structural and Fundamental Properties
A foundational understanding of the molecule's basic properties is the starting point for any in-depth analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [2][3][4] |
| Molecular Weight | 152.15 g/mol | [2][4] |
| IUPAC Name | This compound | |
| CAS Number | 13515-06-5 | [2][4][5] |
| Appearance | Light yellow to brown or gray powder or crystals |
DOT Script for Molecular Structure:
Caption: 2D structure of this compound.
Ionization and Acidity (pKa)
The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH.[6][7][8] This, in turn, profoundly influences its solubility, membrane permeability, and receptor-binding interactions. As a carboxylic acid, this compound will donate a proton, and its pKa value is a measure of this tendency.
Theoretical Insight: The presence of the electron-withdrawing pyrazine ring is expected to increase the acidity of the carboxylic acid group compared to a simple aliphatic carboxylic acid, resulting in a lower pKa. The methyl groups, being weakly electron-donating, may slightly counteract this effect.
Experimental Determination of pKa
A robust method for pKa determination is potentiometric titration. This technique involves monitoring the pH of a solution of the compound as a strong base is incrementally added.[7][8]
Protocol: Potentiometric Titration for pKa Determination
-
Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the apparent pKa will be affected.
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[7]
-
Titration: Place the dissolved sample in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Collection: Record the initial pH. Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[7]
DOT Script for Ionization Equilibrium:
Caption: Ionization equilibrium of a carboxylic acid.
Solubility Profile
Solubility is a cornerstone of drug development, impacting absorption, distribution, metabolism, and excretion (ADME) properties. Low aqueous solubility can be a significant hurdle in formulation development.[9]
Theoretical Considerations: The ionization state, governed by the pKa and the pH of the medium, is a primary determinant of aqueous solubility. At pH values significantly below the pKa, the molecule will be in its less soluble, neutral carboxylic acid form. As the pH increases above the pKa, the molecule deprotonates to form the more soluble carboxylate salt.
Experimental Determination of Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[9][10][11]
Protocol: Shake-Flask Method for Aqueous Solubility
-
Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[9][10] It is crucial to ensure that no solid particles are carried over into the sample for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Standard Curve: Prepare a standard curve of known concentrations of the compound to accurately quantify the solubility.[12]
DOT Script for Solubility Workflow:
Caption: Shake-flask solubility determination workflow.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a singlet for the proton on the pyrazine ring, and two singlets for the two non-equivalent methyl groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the four unique carbons of the pyrazine ring, and the two methyl carbons.[15][16] The carbonyl carbon will be the most downfield signal.[17]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be observed at m/z 152. A common fragmentation pattern for carboxylic acids is the loss of the carboxylic acid group, which would result in a significant fragment. The cleavage of the C-C bond between the ring and the carboxylic acid can lead to the formation of an acylium ion.[17][18]
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. Pyrazine and its derivatives typically exhibit absorption bands in the UV region.[19][20][21] The position and intensity of these bands can be influenced by the solvent and the pH of the solution.
Stability and Reactivity
Understanding the stability of this compound under various conditions (e.g., pH, temperature, light) is crucial for storage and handling. As a carboxylic acid, it will undergo typical reactions such as esterification and amidation. The pyrazine ring can also participate in various chemical transformations. The synthesis of this compound often involves the oxidation of 2,5-dimethylpyrazine.[22][23][24][25]
Conclusion
The physicochemical characteristics of this compound presented in this guide provide a comprehensive foundation for its application in research and development. A thorough understanding of its pKa, solubility, and spectroscopic properties is essential for its effective use as a pharmaceutical intermediate. The experimental protocols detailed herein offer practical guidance for researchers to validate and expand upon this knowledge base, ultimately facilitating the development of novel and effective therapeutic agents.
References
- ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa).
- Bienta. (2026). Aqueous Solubility Assay.
- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-991.
- Mettler-Toledo. (n.d.). The determination of the acid dissociation constant.
- Wikipedia. (2024). Acid dissociation constant.
- Cacciatore, K. L., & Sevian, H. (2006). Spectrometric Determination of the Acid Dissociation Constant of an Acid-base Indicator. University of Massachusetts Boston.
- Scribd. (n.d.). Experiment 2 - Determination of the Dissociation Constant of a Weak Acid.
- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- MySkinRecipes. (n.d.). This compound.
- Patsnap Eureka. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
- ASM Journals. (2020). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.
- PubChem. (n.d.). Dimethyl pyrazine-2,5-dicarboxylate.
- Wiley Online Library. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations.
- Google Patents. (n.d.). CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
- Taylor & Francis Online. (1973). Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives.
- PubChemLite. (n.d.). This compound (C7H8N2O2).
- Ivy Fine Chemicals. (n.d.). This compound.
- NIH. (n.d.). 5,6-Dimethylpyrazine-2,3-dicarboxylic acid.
- Pharmaffiliates. (n.d.). This compound.
- Holzer Group. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations.
- Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
- ACS Publications. (n.d.). Supporting Information.
- NIST WebBook. (n.d.). 2-Methylpyrazine-5-carboxylic acid.
- NIST WebBook. (n.d.). Pyrazine, 2,5-dimethyl-.
- PubChem. (n.d.). 2,6-Dimethylpyrazine.
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- ResearchGate. (n.d.). Ultraviolet visible spectra of adding 2-methylpyrazine (A), 2,5-dimethylpyrazine (B), 2,3,5-trimethylpyrazine (C) and 2,3,5,6-tetramethylpyrazine (D) into bovine serum albumin solution.
- Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
- ResearchGate. (n.d.). UV–vis absorption spectrum of aqueous 2-pyrazine carboxylic acid.
- YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
- The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 13515-06-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ivychem.com [ivychem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid dissociation constant - Wikipedia [en.wikipedia.org]
- 9. Aqueous Solubility Assay | Bienta [bienta.net]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. holzer-group.at [holzer-group.at]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 23. journals.asm.org [journals.asm.org]
- 24. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 25. What is 2,5-dimethyl pyrazine?_Chemicalbook [chemicalbook.com]
Tautomerism in Substituted Pyrazine Carboxylic Acids: A Critical Factor in Drug Discovery and Development
An In-Depth Technical Guide
Abstract
Pyrazine carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their biological activity is intimately linked to their three-dimensional structure and physicochemical properties, which are, in turn, profoundly influenced by the phenomenon of tautomerism. This guide provides an in-depth exploration of tautomeric equilibria in substituted pyrazine carboxylic acids, moving from fundamental principles to advanced analytical characterization and implications for drug development. We will dissect the causality behind experimental choices for studying these systems and offer field-proven insights for researchers, scientists, and drug development professionals aiming to harness or mitigate the effects of tautomerism in their research.
The Significance of Tautomerism in Pyrazine Scaffolds
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[3][4] This is not to be confused with resonance, where only electrons move; tautomers are distinct chemical species that exist in a dynamic equilibrium.[3] For substituted pyrazine carboxylic acids, particularly those bearing hydroxyl or amino groups, this equilibrium can dramatically alter key molecular properties relevant to drug action:
-
Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns, which can lead to vastly different binding affinities and selectivities for a biological target.
-
Physicochemical Properties: Tautomerism impacts solubility, lipophilicity (logP), and pKa, all of which are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5]
-
Metabolic Stability: The dominant tautomeric form can influence susceptibility to metabolic enzymes, affecting the drug's half-life and potential for toxic metabolite formation.
Understanding and controlling the tautomeric landscape is therefore not an academic exercise but a crucial step in the rational design of effective and safe medicines.[6]
Principal Tautomeric Equilibria in Substituted Pyrazine Carboxylic Acids
For pyrazine carboxylic acids, the most pertinent form of tautomerism arises from substituents like hydroxyl groups, leading to lactam-lactim tautomerism, a specific type of keto-enol tautomerism.[3][7]
Lactam-Lactim Tautomerism
When a pyrazine ring is substituted with a hydroxyl group ortho or para to a ring nitrogen, it can exist in equilibrium between an aromatic 'hydroxy' form (the lactim ) and a non-aromatic 'oxo' or 'keto' form (the lactam ).
The lactim form contains a hydroxyl group (-OH) on the aromatic ring, while the lactam form features a carbonyl group (C=O) and a protonated ring nitrogen (N-H).[8] Theoretical studies on the analogous 2-hydroxypyrazine show that while the hydroxy (lactim) form may be more stable in the gas phase, the keto (lactam) form is significantly stabilized in solution due to its higher dipole moment and better solvation.[9]
Caption: Lactam-Lactim equilibrium in 3-hydroxy-pyrazine-2-carboxylic acid.
Factors Governing Tautomeric Equilibrium
The position of the tautomeric equilibrium (KT = [Lactam]/[Lactim]) is not fixed; it is a delicate balance influenced by intramolecular and intermolecular factors.
Caption: Key factors influencing the lactam-lactim tautomeric equilibrium.
Substituent Effects
The electronic nature of other substituents on the pyrazine ring plays a crucial role.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl) or nitro groups (-NO2) can influence the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form, shifting the equilibrium.
-
Electron-Donating Groups (EDGs): Alkyl (-R) or alkoxy (-OR) groups can alter the electron density of the ring and impact the relative stability of the tautomers. Studies on substituted adenines, another heterocyclic system, show that substituents can fundamentally change tautomeric preferences.[10]
Solvent Effects
The polarity of the solvent is a dominant factor.[11]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with the C=O and N-H groups of the lactam tautomer, leading to its significant stabilization.[9][12]
-
Apolar Solvents (e.g., Chloroform, Cyclohexane): In these environments, intramolecular hydrogen bonding and inherent aromatic stability often favor the lactim tautomer. The rate of interconversion can also be highly solvent-dependent.[13]
pH Effects
The state of ionization can lock the molecule into one form. By changing the pH, one can often favor a specific tautomer, a principle widely used in UV-Vis spectroscopic analysis to study these equilibria.[14] For instance, deprotonation of the carboxylic acid group can influence the electronic character of the entire system, thereby shifting the lactam-lactim balance.
Analytical Characterization of Tautomers
Distinguishing and quantifying tautomers requires a multi-pronged analytical approach, as the equilibrium is dynamic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomerism in solution.[15][16] Since tautomers interconvert, the appearance of the NMR spectrum depends on the rate of this exchange relative to the NMR timescale.[17]
-
Slow Exchange: If the interconversion is slow, distinct sets of signals will be observed for each tautomer, allowing for direct integration and quantification.
-
Fast Exchange: If the interconversion is rapid, a single set of population-averaged signals will be observed. The chemical shifts in this case will be a weighted average of the shifts of the individual tautomers.
-
Intermediate Exchange: This regime results in broad, poorly resolved signals. Variable Temperature (VT) NMR can be employed to move into the slow or fast exchange regime by heating or cooling the sample.
Table 1: Characteristic NMR Chemical Shifts for Tautomer Identification
| Tautomer Form | Characteristic Proton (¹H) Signals | Characteristic Carbon (¹³C) Signals |
|---|---|---|
| Lactim (Hydroxy) | Aromatic CH protons. A broad O-H signal. | Aromatic carbons, including a C-OH signal typically around 155-165 ppm. |
| Lactam (Oxo) | Olefinic/Aromatic CH protons. A broad N-H signal (often >10 ppm). | Olefinic/Aromatic carbons. A characteristic C=O (carbonyl) signal typically >160 ppm. |
Expert Insight: The choice of NMR solvent is critical. DMSO-d₆ is an excellent starting point as its hydrogen-bond accepting nature can slow down the exchange of labile O-H and N-H protons, making them easier to observe. Comparing spectra in DMSO-d₆ and a non-polar solvent like CDCl₃ can provide immediate insight into solvent effects on the equilibrium.[16]
Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the substituted pyrazine carboxylic acid.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Prepare a second sample in a solvent of differing polarity (e.g., CDCl₃ or MeOD) to assess solvent effects.
-
Ensure complete dissolution; gentle warming or sonication may be required.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Acquire ¹³C{¹H} and DEPT-135 spectra to identify all carbon signals, paying close attention to the carbonyl region (160-190 ppm).
-
Self-Validation Step: Perform 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals for any observed species.[18] This is crucial for confirming the structures of the respective tautomers. For example, an HMBC correlation from an N-H proton to adjacent carbons is definitive proof of the lactam form.
-
-
Data Analysis:
-
Slow Exchange: If distinct peaks are observed for each tautomer, carefully integrate a pair of non-overlapping, corresponding signals. The ratio of the integrals directly corresponds to the tautomeric ratio.
-
Fast Exchange: If averaged signals are observed, the tautomeric ratio cannot be determined directly from a single spectrum. VT-NMR is required.
-
Variable Temperature (VT) NMR: Acquire a series of ¹H spectra at different temperatures (e.g., from 253 K to 353 K in 10 K increments). Observe the coalescence of signals (intermediate exchange) and their sharpening into distinct or averaged peaks at low and high temperatures, respectively. This allows for the calculation of the thermodynamic parameters (ΔH°, ΔS°) of the equilibrium.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is highly sensitive to changes in electronic structure. The aromatic lactim form and the non-aromatic, more conjugated lactam form typically have distinct chromophores and thus different absorption maxima (λmax).[19][20]
By systematically varying the pH of the solution and recording the UV-Vis spectrum at each step, one can identify isosbestic points, which are characteristic of an equilibrium between two species. This pH-titration method allows for the determination of the macroscopic pKa values of the molecule.[14]
Experimental Protocol: pH-Dependent UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the pyrazine carboxylic acid in a suitable solvent like methanol or water.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).
-
Measurement:
-
For each pH point, add a small, constant aliquot of the stock solution to a cuvette containing the buffer to achieve a final concentration in the low micromolar range (ensuring absorbance is within the linear range of the spectrophotometer, typically < 1.5 AU).
-
Record the full UV-Vis spectrum (e.g., from 200 to 500 nm).
-
-
Data Analysis:
-
Plot the absorbance at several key wavelengths against pH.
-
The resulting titration curves can be fitted to the Henderson-Hasselbalch equation to extract the pKa values associated with protonation/deprotonation events, which are linked to the tautomeric equilibrium.
-
The appearance of clean isosbestic points provides strong evidence for a two-component equilibrium.[20]
-
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[9][21]
-
Gas Phase vs. Solvated Models: Calculations should be performed both in the gas phase and using a continuum solvation model (like PCM) to simulate the effect of different solvents.[11][22] Comparing these results provides a theoretical basis for experimentally observed solvent effects.
-
Energy Calculation: By calculating the Gibbs free energy (G) of the optimized geometries for each tautomer, their relative stability (ΔG) can be predicted. A negative ΔG for the reaction Lactim → Lactam indicates the lactam form is more stable under those conditions.
Caption: Integrated workflow for the comprehensive study of tautomerism.
Implications in Drug Development: A Case for Tautomer Control
The prevalence of a specific tautomer can have profound consequences for a drug candidate's success.
-
Pharmacodynamics (PD): The biologically active tautomer is the one that correctly fits the receptor's binding pocket. If the major tautomer in physiological solution (aqueous, pH 7.4) is not the active one, the apparent potency will be low. A classic example outside of pyrazines is the drug Piroxicam, where the enol tautomer is crucial for its anti-inflammatory activity.[6]
-
Pharmacokinetics (PK): Lipophilicity, which governs membrane permeability, is tautomer-dependent. The less polar lactim form may cross membranes more easily, but if it rapidly converts to the more polar, less permeable lactam form inside the cell, it could lead to drug trapping or altered distribution.
-
Intellectual Property: Different tautomers can, in some jurisdictions, be considered distinct chemical entities. Characterizing and claiming the specific, biologically relevant tautomer can be a critical part of a patent strategy.
Conclusion and Future Outlook
Tautomerism in substituted pyrazine carboxylic acids is a complex but manageable phenomenon. It is not a chemical curiosity but a fundamental property that dictates the biological and physical behavior of these molecules. For drug development professionals, ignoring tautomerism is a significant risk that can lead to misleading structure-activity relationships (SAR) and late-stage failures.
By employing a synergistic approach that combines high-resolution NMR spectroscopy, pH-dependent UV-Vis analysis, and predictive computational modeling, researchers can fully characterize the tautomeric system. This detailed understanding enables the rational design of molecules where the tautomeric equilibrium is shifted to favor the desired species, ultimately leading to the development of safer, more effective therapeutics. The future of drug design with these scaffolds lies not just in discovering new substitutions, but in the subtle art of controlling the dynamic isomeric dance of tautomerism.
References
- Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. [Link]
- Guan, D., et al. (2010). Tautomerism in Reduced Pyrazinacenes.
- Jampilek, J., et al. (2005). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. European Journal of Medicinal Chemistry, 40(3), 249-259. [Link]
- Prasad, K. R., et al. (2014). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 653-665. [https://www.rjpbcs.com/pdf/2014_5(2)/[23].pdf]([Link]23].pdf)
- Chiang, Y., et al. (2002). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. Journal of the Chemical Society, Perkin Transactions 2, (7), 1243-1249. [Link]
- Shukla, M. K., & Mishra, P. C. (1999). A theoretical study on 2-hydroxypyrazine and 2,3-dihydroxypyrazine: tautomerism, intramolecular hydrogen bond, solvent effects. Journal of Molecular Structure: THEOCHEM, 459(1-3), 113-123. [Link]
- Jampilek, J., et al. (1999). Synthesis and Photosynthesis‐Inhibiting Activity of Some Anilides of Substituted Pyrazine‐2‐carboxylic Acids.
- Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
- Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
- Holzer, W., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617-624. [Link]
- Al-Hamdani, A. A. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1899. [Link]
- Ghorab, M. M., et al. (2011). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity.
- Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Vedantu. [Link]
- Sanchez-Cabezudo, S., et al. (2003). Two Competitive Routes in the Lactim-Lactam Phototautomerization of a Hydroxypyridine Derivative Cation in Water: Dissociative Mechanism Versus Water-Assisted Proton Transfer. The Journal of Physical Chemistry A, 107(13), 2269-2277. [Link]
- Sato, N., et al. (1997). Studies on pyrazines. Part 34.1 Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3167-3171. [Link]
- de Oliveira, A. P. A., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1261356. [Link]
- de Oliveira, A. P. A., et al. (2023). Keto-enol tautomerism in the development of new drugs.
- askIITians. (n.d.). What is Lactam Lactim Tautomerism?. askIITians. [Link]
- Sreedhara, B., et al. (2014). Halocobaloximes containing coordinated pyrazine, pyrazine carboxylic acid and pyrazine carboxamide: Microwave assisted synthesis, characterization and antibacterial activity.
- Wu, Y., et al. (2019). Tracking the Electron Density Changes in Excited States - A Computational Study on Pyrazine.
- Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism.
- Patel, N. B., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
- Reva, I., et al. (2021). Structure and IR Spectra of 3(5)
- Gholipour, M. R., & Ghiasi, R. (2012). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H). Scite.ai. [Link]
- Khan Academy. (n.d.).
- Couto, M., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2561-2566. [Link]
- Zhang, J., et al. (2015). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 44(2), 539-546. [Link]
- University of Massachusetts Amherst. (n.d.). Chemistry 326: Experiment #2. UMass.edu. [Link]
- Guchhait, N., et al. (2007). Lactim–lactam tautomerism is favoured over enol–keto tautomerism in 2-hydroxy-5-(4-fluorophenyl)nicotinic acid: Experimental and quantum chemical approach.
- Ghiasi, R., & Habibi, M. (2010). A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide. E-Journal of Chemistry, 7(4), 1353-1358. [Link]
- Yang, L., et al. (2012). Carboxylic acid functionalized ortho-linked oxacalixbenzenepyrazine: synthesis, structure, hydrogen bond and metal directed self-assembly. Dalton Transactions, 41(24), 7335-7342. [Link]
- Zhang, Y., et al. (2024). Effects of phenolic acids on tetramethylpyrazine formation via room temperature spontaneous ammoniation of acetoin. Food Chemistry, 437, 137830. [Link]
- Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Pyrazinecarboxylic acid. PubChem. [Link]
- Michigan State University. (n.d.). NMR Spectroscopy. MSU Chemistry. [Link]
- ResearchGate. (n.d.). Lactam and lactim tautomerization.
- Mainagashev, I. Y., et al. (1987). Tautomerism of derivatives of azines. 16. Tautomerism of acylmethylpyrazines and -quinoxalines. Chemistry of Heterocyclic Compounds, 23(12), 1339-1342. [Link]
- Roy, S., et al. (2019). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. ACS Omega, 4(7), 12385-12394. [Link]
- Gorb, L., et al. (2012). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. The Journal of Physical Chemistry A, 116(11), 3049-3056. [Link]
- Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
- Calmon, M., & Calmon, J. P. (1982). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry, (12), 2201-2205. [Link]
- Heath, R. S., et al. (2017). Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles.
- Nagao, K., et al. (2017). Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration.
- Patsnap. (2024). Tautomerization Explained: Keto-Enol and Other Common Types.
- Chem Help ASAP. (2020, February 22). keto-enol & other tautomer pairs. YouTube. [Link]
Sources
- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]
- 4. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 7. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]
- 8. researchgate.net [researchgate.net]
- 9. sci-hub.se [sci-hub.se]
- 10. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide – Oriental Journal of Chemistry [orientjchem.org]
- 12. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. NMR Spectroscopy [www2.chemistry.msu.edu]
- 18. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Studies on pyrazines. Part 34.1 Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 21. comporgchem.com [comporgchem.com]
- 22. scite.ai [scite.ai]
Methodological & Application
Application Note & Synthesis Protocol: 5,6-dimethylpyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed, two-part protocol for the synthesis of 5,6-dimethylpyrazine-2-carboxylic acid, a key heterocyclic building block in the development of pharmaceutical and agrochemical agents.[1] The described synthetic strategy involves an initial condensation to form the 5,6-dimethylpyrazine-2,3-dicarbonitrile intermediate, followed by a controlled hydrolysis to yield the target mono-carboxylic acid. This guide is designed to offer field-proven insights, explaining the causality behind experimental choices and addressing potential challenges, particularly the selective mono-hydrolysis of a dinitrile precursor. All procedural steps are grounded in established chemical principles to ensure reproducibility and trustworthiness in a research setting.
Introduction and Strategic Overview
This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. Pyrazine derivatives are integral components of numerous biologically active molecules.[2] The strategic challenge in synthesizing this specific molecule lies in achieving the desired 2-carboxylic acid substitution pattern on a symmetrically substituted dimethylpyrazine core.
The synthetic route detailed herein was chosen for its logical construction of the pyrazine ring from commercially available acyclic precursors. The overall workflow is summarized below.
Caption: Overall synthetic workflow.
The primary challenge in this synthesis is the selective hydrolysis of one nitrile group in the presence of a second identical group in Part II. This step is likely to produce a mixture of the desired mono-acid, the di-acid, and unreacted dinitrile. Therefore, careful reaction monitoring and a robust purification strategy are critical for isolating the target compound.
Part I: Synthesis of 5,6-Dimethylpyrazine-2,3-dicarbonitrile
This initial step constructs the core heterocyclic system via a well-established condensation reaction.
Reaction Principle & Mechanism
The reaction proceeds through the condensation of the two amino groups of 2,3-diaminomaleonitrile with the two carbonyl groups of 2,3-butanedione (biacetyl). This process forms two imine bonds and, after subsequent aromatization (oxidation, often by air), yields the stable pyrazine ring.
Caption: Mechanism for dinitrile intermediate formation.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2,3-Diaminomaleonitrile | ≥98% | Sigma-Aldrich | Can be an irritant; handle with care. |
| 2,3-Butanedione (Biacetyl) | ≥97% | Sigma-Aldrich | Volatile and has a strong odor. |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Solvent for the reaction. |
| Round-bottom flask (250 mL) | - | - | |
| Reflux condenser | - | - | |
| Magnetic stirrer and heat plate | - | - | |
| Buchner funnel and filter paper | - | - | For product isolation. |
Experimental Protocol
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.
-
Reagent Addition: To the flask, add 2,3-diaminomaleonitrile (e.g., 5.4 g, 50 mmol) and ethanol (100 mL). Stir the mixture until the solid is fully dissolved.
-
Initiation: While stirring, add 2,3-butanedione (e.g., 4.3 g, 50 mmol) to the solution. A color change may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30-60 minutes to maximize precipitation. b. Collect the precipitated solid product by vacuum filtration using a Buchner funnel. c. Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove residual impurities. d. Dry the product under vacuum to obtain 5,6-dimethylpyrazine-2,3-dicarbonitrile as a solid. The synthesis of this compound from these precursors has been reported in the literature.[3]
Part II: Hydrolysis to this compound
This step converts the dinitrile intermediate into the target mono-acid. As previously noted, achieving high selectivity is the principal challenge. The following protocol employs strong acid hydrolysis, which requires careful control and purification.
Principle of Hydrolysis
Under strong acidic conditions, the nitrile functional group is hydrolyzed to a carboxylic acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate, which is then further hydrolyzed. Because both nitrile groups are electronically similar, the reaction can proceed at both sites, leading to a mixture of products.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5,6-Dimethylpyrazine-2,3-dicarbonitrile | (From Part I) | - | Ensure the starting material is dry. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Sigma-Aldrich | Extreme Corrosive. Handle with extreme caution. |
| Deionized Water | - | - | |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | - | For neutralization. |
| Dichloromethane (DCM) or Ethyl Acetate | HPLC Grade | Fisher Scientific | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Experimental Protocol
-
Setup: In a 250 mL round-bottom flask equipped with a stir bar and reflux condenser, carefully prepare a 50% (v/v) aqueous solution of sulfuric acid. CAUTION: Always add acid to water slowly and with cooling. For example, slowly add 50 mL of concentrated H₂SO₄ to 50 mL of deionized water in an ice bath.
-
Reagent Addition: Once the acid solution has cooled, add the 5,6-dimethylpyrazine-2,3-dicarbonitrile from Part I (e.g., 5.0 g, 31.6 mmol).
-
Reaction: Heat the mixture to a controlled temperature (start at 80-90°C). The key to maximizing the mono-hydrolyzed product is to monitor the reaction progress frequently (e.g., every 30 minutes) using TLC or by quenching a small aliquot for HPLC analysis. The goal is to stop the reaction when the formation of the desired product is maximized relative to the di-acid and starting material.
-
Work-up: a. Once the optimal reaction point is reached, cool the mixture in an ice bath. b. Slowly and carefully pour the cooled reaction mixture onto crushed ice in a large beaker. c. Neutralize the solution by cautiously adding a saturated solution of sodium bicarbonate until the pH is approximately 4-5. Be prepared for significant CO₂ evolution.
-
Extraction: a. Transfer the neutralized solution to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL). b. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture.
-
Purification (Critical Step): a. The crude mixture must be purified by column chromatography on silica gel. b. A solvent gradient system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity with more ethyl acetate and a small percentage of acetic acid) is typically required to separate the non-polar starting dinitrile, the desired mono-acid, and the highly polar di-acid. c. Collect fractions and analyze by TLC to identify those containing the pure desired product. d. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results for this compound |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | ~8.9-9.1 ppm (s, 1H, pyrazine-H), ~2.6-2.8 ppm (s, 6H, 2xCH₃) |
| IR (KBr, cm⁻¹) | ~3000-2500 (broad, O-H), ~1700 (C=O), ~1600, 1400 (C=C, C=N) |
| Mass Spec (ESI-) | [M-H]⁻ expected at m/z ≈ 151.05 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Part I | Incomplete reaction or impure starting materials. | Ensure anhydrous conditions. Check purity of reactants. Increase reflux time and monitor by TLC. |
| No product formation in Part II | Hydrolysis conditions are too mild. | Increase reaction temperature or time. Use a higher concentration of acid. |
| Only di-acid is formed in Part II | Hydrolysis conditions are too harsh. | Decrease reaction temperature and time significantly. Monitor closely and stop the reaction much earlier. |
| Difficult purification | Products have similar polarities. | Use a long chromatography column with a shallow solvent gradient. Consider alternative purification like crystallization. |
Conclusion
This application note details a viable, albeit challenging, synthetic route to this compound. The successful synthesis hinges on the careful execution of the initial condensation and, most critically, the controlled monitoring and purification of the final hydrolysis step. This protocol provides a robust framework for researchers to produce this valuable compound for further application in drug discovery and development.
References
- Bardajee, G. R., Lough, A. J., & Winnik, M. A. (2012). 5,6-Dimethyl-pyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3220. [Link]
- MySkinRecipes. (n.d.). This compound.
- He, L., et al. (2003). Synthesis and biological evaluation of novel pyrazinamide analogues. Bioorganic & Medicinal Chemistry Letters, 13(17), 2941-2944. (Referenced in[4])
- Yadav, M. R., et al. (2008). Pyrazine derivatives as potential therapeutic agents. Current Medicinal Chemistry, 15(7), 712-731. (Referenced in[4])
Sources
Application Note: Quantitative Analysis of 5,6-Dimethylpyrazine-2-Carboxylic Acid in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note presents a detailed, robust, and validated method for the quantitative determination of 5,6-dimethylpyrazine-2-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a key heterocyclic compound whose precise quantification is essential in various stages of pharmaceutical and agrochemical research and development.[1] The described methodology provides the high sensitivity and selectivity required for accurate measurement in complex biological matrices. The protocol covers sample preparation using Solid-Phase Extraction (SPE), optimized chromatographic conditions, mass spectrometric parameters, and a comprehensive summary of method validation according to industry standards. An alternative HPLC-UV method is also discussed for laboratories where MS detection is not available.
Introduction
Pyrazine derivatives are a significant class of heterocyclic compounds found in nature and synthesized for various applications, including pharmaceuticals, flavorings, and agrochemicals. This compound (DMPCA) is a functionalized pyrazine whose carboxylic acid moiety makes it a key intermediate for further chemical synthesis.[1] Accurate quantification of DMPCA in biological matrices such as plasma, urine, or tissue homogenates is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies during drug development.
The analytical challenge lies in quantifying this polar molecule with high specificity and sensitivity amidst endogenous matrix components. While classical methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are viable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard. LC-MS/MS offers superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, making it ideal for bioanalysis.[2][3]
This guide provides a comprehensive, step-by-step protocol for an LC-MS/MS method, including a detailed sample preparation workflow and method validation parameters. It is designed for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound.
Physicochemical Properties of this compound
A clear understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 13515-06-5 | [4][5] |
| Molecular Formula | C₇H₈N₂O₂ | [4][6] |
| Molecular Weight | 152.15 g/mol | [4][6] |
| Physical Form | Light yellow to brown or gray powder/crystals | [4] |
| Predicted XlogP | 0.4 | [6] |
Principle of Analysis: LC-MS/MS
The analytical strategy is based on Reversed-Phase Liquid Chromatography (RP-LC) for separation, followed by detection using a tandem mass spectrometer.
-
Sample Preparation: The analyte is first isolated from the complex biological matrix. A Solid-Phase Extraction (SPE) protocol is employed to remove interfering substances like proteins and salts and to concentrate the analyte, thereby enhancing sensitivity.[7]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. A C18 reversed-phase column separates DMPCA from other components based on its polarity. An acidic mobile phase is used to ensure the carboxylic acid group is protonated, leading to better retention and peak shape.
-
Ionization: The column effluent enters the mass spectrometer's ion source. Electrospray Ionization (ESI) is used in positive ion mode, which protonates the nitrogen atoms on the pyrazine ring to generate the protonated molecule [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) isolates the specific precursor ion ([M+H]⁺) of DMPCA. This ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific, stable product ion. This highly selective transition (precursor → product) is monitored over time, ensuring that only the analyte of interest is quantified, even in the presence of co-eluting compounds.[3]
Primary Method: LC-MS/MS Protocol
This protocol is optimized for the quantification of DMPCA in human plasma. It can be adapted for other biological matrices with appropriate modifications.
Materials and Reagents
-
This compound reference standard (≥95% purity)[4]
-
Stable Isotope Labeled (SIL) Internal Standard (IS), e.g., this compound-d₃ (or a structurally similar pyrazine carboxylic acid if a SIL is unavailable)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Drug-free human plasma for calibration standards and quality controls (QCs)
-
SPE Cartridges (e.g., Mixed-mode cation exchange or polymeric reversed-phase)
Instrumentation
-
HPLC system capable of binary gradient elution (e.g., Agilent 1260, Waters Acquity UPLC)
-
Tandem mass spectrometer with an ESI source (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Data acquisition and processing software (e.g., Analyst®, MassLynx)
Preparation of Standards and Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of DMPCA reference standard and the Internal Standard. Dissolve each in 5 mL of methanol to create individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the DMPCA stock solution in 50:50 acetonitrile/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile/water.
-
Sample Preparation (Solid-Phase Extraction):
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (50 ng/mL) to all tubes except the matrix blank. Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water to acidify the sample. Vortex for 10 seconds.
-
Condition SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of deionized water through the cartridge.
-
Load Sample: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of 5% formic acid in methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualization of Workflows
Caption: General analytical workflow for DMPCA quantification.
Caption: Detailed Solid-Phase Extraction (SPE) workflow.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | U/HPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | ESI, Positive |
| MRM Transition (DMPCA) | m/z 153.1 → 107.1 (Example - requires optimization) |
| MRM Transition (IS) | m/z 156.1 → 110.1 (Example for d₃-IS - requires optimization) |
| Ion Source Temp. | 550°C |
| Collision Energy | To be optimized for specific instrument |
Quantification
A calibration curve is generated by plotting the peak area ratio (DMPCA/IS) against the nominal concentration of the calibration standards. A linear regression model with a 1/x² weighting is typically used for quantification.
Alternative Method: HPLC-UV Protocol
For labs without access to MS, an HPLC-UV method can be employed, though it will have higher limits of quantification.[8]
| Parameter | Condition |
| LC System | HPLC with UV/DAD Detector |
| Column | C8 or C18 Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mix of acidic buffer (e.g., 20mM Potassium Phosphate, pH 3.0) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan (typically ~270-310 nm for pyrazines) |
| Injection Volume | 20 µL |
Causality Note: A C8 column may provide better peak shape for this polar analyte compared to a C18. The acidic mobile phase is crucial to suppress the ionization of the carboxylic acid, ensuring consistent retention.[8] Sample preparation may require a more rigorous cleanup like Liquid-Liquid Extraction (LLE) to achieve sufficient cleanliness for UV detection.
Method Validation Summary
A robust analytical method must be validated to ensure it is fit for purpose.[9] Validation is performed according to established guidelines (e.g., ICH, FDA).[10][11] The following parameters are assessed:
-
Specificity: The ability to detect the analyte without interference from matrix components. Assessed by analyzing blank matrix samples.
-
Linearity & Range: The method should be linear over the expected concentration range. A correlation coefficient (r²) > 0.99 is required.[8]
-
Accuracy & Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within 85-115% (80-120% at LLOQ) and precision (%RSD) should be ≤15% (≤20% at LLOQ).[8]
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
-
Matrix Effect & Recovery: Assesses the suppression or enhancement of the analyte signal by the matrix and the efficiency of the extraction process.
Typical Validation Performance Data (LC-MS/MS)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 92% - 108% |
| Extraction Recovery | > 85% |
Conclusion
This application note provides a detailed and reliable LC-MS/MS method for the quantification of this compound in biological matrices. The protocol, which includes a robust SPE sample preparation step, demonstrates high sensitivity, specificity, accuracy, and precision, making it suitable for regulated bioanalysis in drug development. The validation framework ensures that the method is trustworthy and produces reliable data for pharmacokinetic and related studies. An alternative HPLC-UV method is also presented as a viable option for applications where the highest sensitivity is not required.
References
- ResearchGate. (n.d.). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers.
- PubMed. (n.d.). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study.
- PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- ResearchGate. (n.d.). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- PubChem. (n.d.). 2-Pyrazinecarboxylic acid.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- PubChemLite. (n.d.). This compound (C7H8N2O2).
- PubMed Central. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- PubMed Central. (n.d.). 5,6-Dimethylpyrazine-2,3-dicarboxylic acid.
- National Institutes of Health. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
- SpringerLink. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone.
- MassTech Inc. (n.d.). Sample preparation strategies in MALDI.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (n.d.). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine.
- National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- ScienceDirect. (2016). What is the enthalpy of formation of pyrazine-2-carboxylic acid?.
- Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.
- Pharmaffiliates. (n.d.). This compound.
- Google Patents. (n.d.). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
- PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 13515-06-5 [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Note: A Systematic Approach to HPLC-UV Method Development for the Analysis of Pyrazine Derivatives
Abstract
This application note provides a comprehensive and systematic guide for the development and validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the analysis of pyrazine derivatives. Pyrazines are a critical class of heterocyclic aromatic compounds, significant in the pharmaceutical, food, and flavor industries for their diverse biological activities and sensory properties. This document outlines a logical workflow, from initial parameter selection to method validation and troubleshooting, grounded in scientific principles and regulatory expectations. The protocols and insights provided are intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for these compounds.
Introduction: The Analytical Significance of Pyrazine Derivatives
Pyrazine and its substituted derivatives are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[1] This structural motif is present in a wide array of biologically active molecules and flavor compounds. In the pharmaceutical industry, pyrazine derivatives are investigated for their potential as anticancer, antidiabetic, and antiviral agents. In the food and beverage sector, they are key contributors to the characteristic aromas of roasted, toasted, and fermented products.[2]
Given their importance, the accurate and precise quantification of pyrazine derivatives is essential for quality control, stability testing, and research and development. HPLC with UV detection is a widely accessible and powerful technique for this purpose. However, the structural diversity of pyrazine derivatives and the complexity of sample matrices necessitate a systematic and scientifically sound approach to method development.
This guide will walk the reader through a three-phased approach to HPLC-UV method development: Phase 1: Initial Parameter Selection and Feasibility , Phase 2: Method Optimization , and Phase 3: Method Validation .
Foundational Principles: Understanding the Chemistry of Pyrazine Derivatives in HPLC
A successful HPLC method is built on a solid understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.
Acidity/Basicity and its Impact on Retention
Pyrazine is a weak base with a pKa of approximately 0.65.[1] This means that in acidic conditions (pH < 0.65), the pyrazine ring will be protonated, becoming more polar. In reversed-phase HPLC, where a nonpolar stationary phase is used, increasing the polarity of an analyte generally leads to decreased retention. Therefore, controlling the mobile phase pH is a powerful tool for manipulating the retention and selectivity of pyrazine derivatives.[3][4] For basic pyrazine derivatives, working at a pH two units above the pKa will ensure they are in their neutral, more retained form, which often results in better peak shape.[4]
UV Absorbance Properties
Pyrazine derivatives typically exhibit UV absorbance in the range of 260-280 nm due to their aromatic nature.[5] A wavelength of around 270 nm is often a good starting point for detection.[5][6] However, the optimal wavelength can vary depending on the specific substituents on the pyrazine ring. It is always advisable to determine the UV spectrum of the target analyte to select the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Phase 1: Initial Parameter Selection and Feasibility
The goal of this initial phase is to establish a starting point for the separation and to confirm that the analyte can be retained and detected.
Column Selection: The Heart of the Separation
The choice of the HPLC column is critical and depends on the polarity of the target pyrazine derivatives.
-
Reversed-Phase Columns (C18, C8): These are the most common starting points for the analysis of pyrazine derivatives due to their hydrophobicity.[5] A C18 column is generally a good first choice, offering a high degree of hydrophobic retention.
-
Phenyl Columns: For pyrazine derivatives, which are aromatic, phenyl columns can offer alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the pyrazine ring.[7]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar pyrazine derivatives and improved peak shape for basic compounds, even at neutral pH.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar pyrazine derivatives that are not well-retained on reversed-phase columns, HILIC is a valuable alternative.[7]
A good starting point for column dimensions for standard HPLC systems is 4.6 mm internal diameter and 150 mm or 250 mm in length, with a 5 µm particle size.[8]
Mobile Phase Selection: Driving the Separation
The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier.
-
Aqueous Phase: Deionized water, often with a buffer or pH modifier.
-
Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of aromatic compounds as it can provide better selectivity and lower viscosity.[5]
A recommended starting point is a gradient elution from a low to a high percentage of the organic modifier to elute a wide range of compounds and determine the approximate solvent strength required.
Protocol 1: Initial Scouting Gradient
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Sample: A standard solution of the target pyrazine derivative(s) in the initial mobile phase composition.
This scouting run will provide crucial information about the retention behavior of the analytes and the complexity of the sample matrix.
Phase 2: Method Optimization
Once initial conditions have been established, the next step is to refine the method to achieve the desired resolution, peak shape, and run time.
Systematic Optimization Workflow
The following diagram illustrates a systematic approach to method optimization:
Caption: A systematic workflow for HPLC method optimization.
Key Optimization Parameters
-
Mobile Phase pH: As discussed, this is a critical parameter for ionizable pyrazine derivatives. A pH screening (e.g., at pH 3, 5, and 7 using appropriate buffers) can reveal significant changes in selectivity.[3]
-
Gradient Slope and Time: For complex mixtures, adjusting the gradient can improve the resolution of closely eluting peaks. A shallower gradient provides better resolution but increases the run time.
-
Organic Modifier: Comparing acetonitrile and methanol can be beneficial, as they can offer different selectivities.
-
Column Temperature: Increasing the column temperature generally decreases retention times and can improve peak efficiency by reducing mobile phase viscosity. It can also alter selectivity.
Phase 3: Method Validation According to ICH Q2(R1) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for analytical method validation.[10][11][12]
Protocol 2: HPLC Method Validation
The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five standards over a specified range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory study).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Table 1: Typical Validation Parameters and Acceptance Criteria for an HPLC-UV Assay
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80-120% of the test concentration |
| Accuracy | 98.0 - 102.0% recovery |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| Specificity | No interference at the retention time of the analyte |
| Robustness | System suitability parameters remain within acceptable limits |
Troubleshooting Common HPLC Issues in Pyrazine Analysis
Even with a well-developed method, problems can arise. The following diagram outlines a logical approach to troubleshooting common HPLC issues.
Caption: A troubleshooting guide for common HPLC problems.
Conclusion
The development of a robust and reliable HPLC-UV method for pyrazine derivatives is a systematic process that combines a fundamental understanding of chromatography and the physicochemical properties of the analytes. By following a logical workflow of initial parameter selection, method optimization, and rigorous validation according to ICH guidelines, researchers can establish high-quality analytical methods suitable for their intended purpose. This structured approach not only ensures the accuracy and reliability of the data but also enhances the efficiency of the method development process.
References
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Sepuxianyun. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ResearchGate. Q2(R1)
- International Council for Harmonis
- LCGC. (2012). A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]
- American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]
- LinkedIn. (2024). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. [Link]
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
- Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
- Labcompare. (2024). Troubleshooting Common HPLC Issues. [Link]
- LCGC. (2013). HPLC Column Selection. [Link]
- ResearchGate. Substituted pyrazine derivatives (compounds 1–9) and optimized.... [Link]
- PubMed. (2002).
- SCION Instruments. HPLC Troubleshooting Guide. [Link]
- International Journal of Trend in Scientific Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
- Technology Networks. (2023).
- Chromatography Today. Why Column Choice is Important in HPLC. [Link]
- Mastelf. (2024). Troubleshooting Common HPLC Problems: Solutions for Better Results. [Link]
- Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]
- SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]
- National Center for Biotechnology Information. (2013).
- LCGC. (2013). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
- MDPI. (2021). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. [Link]
- Moroccan Journal of Chemistry. (2022).
- National Center for Biotechnology Information. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
- Moroccan Journal of Chemistry.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 6. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 7. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scribd.com [scribd.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Analysis of Volatile Pyrazine Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
This technical guide provides a detailed framework for the analysis of volatile pyrazine compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Pyrazines are a crucial class of nitrogen-containing heterocyclic compounds that significantly contribute to the desirable roasted, nutty, and savory aromas in a wide variety of thermally processed foods, such as coffee, cocoa, and baked goods.[1] Beyond the food and beverage industry, pyrazine derivatives are also important structural motifs in pharmaceutical agents.[2] Accurate and robust analytical methods are therefore essential for quality control, flavor and fragrance development, and pharmaceutical research.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent analytical technique for the identification and quantification of volatile and semi-volatile compounds like pyrazines, owing to its exceptional sensitivity and selectivity.[2] This guide will delve into the critical aspects of sample preparation, GC-MS parameter optimization, and data analysis, providing both theoretical understanding and actionable protocols for researchers, scientists, and drug development professionals.
The Genesis of Flavor: Pyrazine Formation Pathways
A foundational understanding of pyrazine formation is critical for effective sample analysis, as it informs the choice of matrix and potential interferences. The primary route to pyrazine formation in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[3][4]
The initial step involves the condensation of an amino acid and a reducing sugar to form an Amadori or Heyns compound. Subsequent rearrangement and degradation of these intermediates lead to the formation of α-dicarbonyls. These reactive dicarbonyls then undergo Strecker degradation with other amino acids to produce α-aminocarbonyls, which are the direct precursors that condense to form pyrazine rings.[3]
Caption: Simplified pathway of pyrazine formation via the Maillard reaction.
I. Sample Preparation: The Foundation of Accurate Analysis
The choice of sample preparation technique is paramount and is dictated by the sample matrix and the volatility of the target pyrazines. The primary goal is to efficiently extract and concentrate the pyrazines while minimizing the co-extraction of interfering matrix components.[5]
Headspace Solid-Phase Microextraction (HS-SPME): A Versatile Approach
HS-SPME is a solvent-free, sensitive, and widely adopted technique for the analysis of volatile compounds in complex matrices.[6] It involves the partitioning of analytes from the sample headspace onto a coated fiber, which is then thermally desorbed in the GC injector.
Causality Behind Experimental Choices:
-
Fiber Selection: The choice of SPME fiber coating is critical for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of pyrazines due to its mixed-polarity nature, which allows for the effective trapping of diverse pyrazine structures.[6][7]
-
Equilibration Temperature and Time: Heating the sample (e.g., 40-80°C) increases the vapor pressure of the pyrazines, facilitating their transfer into the headspace for extraction.[8][9] The equilibration time must be sufficient to allow for a steady state to be reached between the sample, headspace, and SPME fiber.
-
Extraction Time: This parameter is optimized to ensure maximum adsorption of the analytes onto the fiber without reaching saturation, which could lead to non-linear responses.[9]
Detailed Protocol: HS-SPME for Pyrazine Analysis in Coffee Beans
-
Sample Homogenization: Accurately weigh 3-5 g of finely ground coffee beans into a 20 mL headspace vial.[2]
-
Internal Standard Spiking: Add a known concentration of a deuterated pyrazine internal standard (e.g., 2-Methylpyrazine-d6) to the sample. This is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.[2]
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum.
-
Incubation and Extraction: Place the vial in a heating block or autosampler agitator.
-
Desorption: Immediately transfer the fiber to the GC injector, pre-heated to 270°C, for thermal desorption for 5 minutes in splitless mode.[2][10]
Caption: General workflow for HS-SPME-GC-MS analysis of pyrazines.
Other Effective Sample Preparation Techniques
-
Liquid-Liquid Extraction (LLE): This classical technique involves partitioning pyrazines from a liquid sample into an immiscible organic solvent.[5] It is effective but can be labor-intensive and require significant volumes of organic solvents.
-
Stir Bar Sorptive Extraction (SBSE): SBSE utilizes a magnetic stir bar coated with a sorbent phase (typically polydimethylsiloxane, PDMS) to extract analytes from a liquid sample. It offers higher extraction efficiency than SPME for some compounds due to the larger volume of the sorbent phase.[11]
-
Purge-and-Trap: This dynamic headspace technique involves purging the sample with an inert gas to sweep the volatile pyrazines onto a sorbent trap. The trapped compounds are then thermally desorbed onto the GC column. This method is particularly useful for trace-level analysis.[12]
II. GC-MS Instrumentation and Method Optimization
The heart of the analysis lies in the gas chromatograph and mass spectrometer. Proper optimization of their parameters is crucial for achieving the desired separation and sensitivity.
Gas Chromatography (GC) Parameters
-
Column Selection: The choice of the GC column's stationary phase is critical for resolving isomeric pyrazines.[13]
-
Injector: A splitless injection mode is typically used for trace analysis to ensure the maximum transfer of analytes onto the column.[2] The injector temperature should be high enough (e.g., 250-270°C) to ensure the rapid volatilization of the pyrazines without causing thermal degradation.[10][13]
-
Oven Temperature Program: A well-designed temperature program is essential for good chromatographic separation.
-
Carrier Gas: Helium is the most commonly used carrier gas, typically at a constant flow rate of 1.0-1.2 mL/min.[2]
Mass Spectrometry (MS) Parameters
-
Ionization Mode:
-
Electron Ionization (EI): This is the most common ionization technique, operating at 70 eV. It produces reproducible mass spectra with extensive fragmentation, which is useful for library matching and structural elucidation.[2]
-
Chemical Ionization (CI): A softer ionization technique that results in less fragmentation and a more abundant molecular ion. This can be advantageous for confirming the molecular weight of the analytes.[14]
-
-
Ion Source and Quadrupole Temperatures: These are typically maintained at around 230°C and 150°C, respectively, to prevent condensation of the analytes.[2]
-
Acquisition Mode:
-
Full Scan: The mass spectrometer scans a wide range of mass-to-charge ratios (m/z), which is useful for identifying unknown compounds.
-
Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode is preferred. It involves monitoring only a few characteristic ions for each target analyte, which significantly increases sensitivity and reduces the chemical noise from the matrix.[13]
-
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-WAX or DB-5ms (30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of pyrazines.[13] |
| Injector Mode | Splitless | Maximizes analyte transfer for trace analysis.[2] |
| Injector Temp. | 250-270°C | Ensures rapid volatilization without thermal degradation.[2][13] |
| Oven Program | Initial: 40-60°C (2-5 min), Ramp: 3-10°C/min to 230-250°C | Achieves good chromatographic resolution.[2][13] |
| Carrier Gas | Helium @ 1.0-1.2 mL/min | Provides efficient separation.[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Produces reproducible fragmentation patterns for identification.[2] |
| MS Source Temp. | ~230°C | Prevents analyte condensation.[2] |
| Acquisition Mode | Full Scan (for identification), SIM (for quantification) | Balances qualitative and quantitative needs.[13] |
III. Data Analysis and Quantification
Compound Identification
Pyrazines are typically identified by comparing their retention times and mass spectra with those of authentic reference standards. In the absence of standards, tentative identification can be made by comparing the acquired mass spectra with a commercial mass spectral library (e.g., NIST). However, it is important to note that many positional isomers of alkylpyrazines produce very similar mass spectra, which can lead to misidentification.[15] Therefore, the use of retention indices can provide an additional layer of confirmation.[15]
Quantitative Analysis
For accurate quantification, a multi-point calibration curve should be constructed using a series of standards of known concentrations. The use of a deuterated internal standard is highly recommended to compensate for any analyte loss during sample preparation and injection variability.[2]
Quantitative Data Summary: HS-SPME-GC-MS of Pyrazines in Food Matrices
| Pyrazine Compound(s) | Matrix | SPME Fiber | Key SPME Parameters | Analytical Method | Quantitative Results | Reference(s) |
| 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | Cocoa Wort | 75 µm CAR/PDMS | Equilibrium Temp: 40°C, Equilibrium Time: 40 min | GC-MS | LOD: < 0.023 µg/L, RSD: 3.6-6.4%, Recovery: 95.4-102.7% | [6] |
| Various Pyrazines | Flavor-Enhanced Edible Oils | 120 µm PDMS/DVB/CAR | Pre-incubation: 80°C for 20 min, Extraction: 50°C for 50 min | MHS-SPME-arrow-GC-MS | LODs: 2–60 ng/g, LOQs: 6–180 ng/g, RSD (intra- and inter-day): < 16%, Recovery: 91.6–109.2% | [16] |
| Various Pyrazines | Perilla Seed Oils | Not Specified | Optimized fiber choice, extraction temperature, and adsorption times | HS-SPME-GC-MS² | LODs: 0.07-22.22 ng/g, RSDs (intra- and inter-day): < 9.49% and < 9.76%, Recovery: 94.6-107.92% | [8] |
IV. Troubleshooting Common Issues
| Problem | Possible Causes | Solutions |
| Poor Chromatographic Resolution or Peak Tailing | Inappropriate GC column, active sites in the GC system, column contamination. | Use a mid-polarity to polar column (e.g., DB-WAX). Use deactivated liners and columns. Regularly bake out the column.[13] |
| Low Sensitivity | Suboptimal sample preparation, incorrect MS settings. | Optimize SPME parameters (fiber, time, temp). Use SIM mode for quantification. Ensure the MS is properly tuned.[9] |
| Matrix Effects | Co-eluting compounds from the sample matrix that suppress or enhance the analyte signal. | Employ a more rigorous sample cleanup (e.g., SPE). Use a deuterated internal standard that co-elutes with the analyte.[2][13] |
Conclusion
The GC-MS analysis of volatile pyrazine compounds is a powerful tool for a wide range of applications. A thorough understanding of the principles behind sample preparation, chromatographic separation, and mass spectrometric detection is essential for developing robust and reliable analytical methods. The protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists to successfully analyze these important flavor and aroma compounds. The use of optimized HS-SPME-GC-MS with deuterated internal standards represents a "gold standard" approach, offering high sensitivity, accuracy, and reproducibility for the quantification of pyrazines in diverse and complex matrices.[2]
References
- ACS Publications. (1998). Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. Journal of Agricultural and Food Chemistry.
- PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
- PubMed Central. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.
- PubMed. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyrazines: The Science Behind Food Flavors and Aromas.
- ResearchGate. (2019). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS).
- PubMed. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS).
- MDPI. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
- ACS Publications. (n.d.). Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-.alpha.-amine-15N. Journal of Agricultural and Food Chemistry.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- ResearchGate. (2011). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
- Neliti. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
- MDPI. (2024). Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu.
- PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- CORE. (n.d.). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space.
- OUCI. (n.d.). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction.
- WUR eDepot. (2020). Comparison of volatile trapping techniques for the comprehensive analysis of food flavourings by Gas Chromatography-Mass Spectrometry.
- PubMed Central. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- Research With Rutgers. (1989). Selective Purge-and-Trap Method for the Analysis of Volatile Pyrazines.
- MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- ResearchGate. (2023). Comparative Analysis of Pyrazine Compounds in Soy Sauce Aroma Baijiu from Different Regions and Their Impact on Flavor Profiles.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scioninstruments.com [scioninstruments.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Harnessing the Potential of 5,6-Dimethylpyrazine-2-Carboxylic Acid as a Versatile Synthon in Modern Synthesis
An Application Guide for Researchers
Abstract
The pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1] 5,6-Dimethylpyrazine-2-carboxylic acid (5,6-DMPCA) emerges as a particularly valuable synthon, offering a strategically functionalized platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of 5,6-DMPCA, detailing its core reactivity, providing field-tested protocols for its key transformations, and contextualizing its application in drug discovery. The protocols herein are designed to be self-validating, with causal explanations for experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug design.[1] Its nitrogen atoms can serve as hydrogen bond acceptors, enhancing binding affinity to biological targets, while the ring itself offers a stable, planar core for orienting substituents. Derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1]
This compound is a bifunctional building block. Its utility stems from two key features:
-
The Carboxylic Acid Group: A versatile handle for forming stable amide and ester linkages, enabling the coupling of diverse molecular fragments.
-
The Substituted Pyrazine Ring: An aromatic core whose electronic properties are modulated by two electron-donating methyl groups, influencing its reactivity and providing steric definition.
This guide will focus on the practical application of this synthon, moving from fundamental properties to advanced synthetic protocols.
Physicochemical Properties & Safe Handling
Before utilization, a thorough understanding of the synthon's properties and safety requirements is paramount.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1] |
| CAS Number | 13515-06-5 | [3][4] |
| Appearance | Light yellow to brown or gray powder/crystals | [3] |
| Storage | Store in a refrigerator, tightly closed | [3][5] |
Safety & Handling:
While a specific safety data sheet (SDS) for 5,6-DMPCA is not widely available, data from related pyrazine compounds should inform handling procedures.[5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6] Work should be conducted in a well-ventilated fume hood.[5]
-
Hazards: Pyrazine derivatives are often classified as skin, eye, and respiratory irritants.[5][6][7][8] Avoid inhalation of dust and direct contact with skin or eyes.[6]
-
First Aid: In case of skin contact, immediately wash with plenty of water.[5] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[5] Seek medical attention if irritation persists.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[6]
Core Reactivity and Strategic Considerations
The synthetic utility of 5,6-DMPCA is governed by the interplay of its functional groups. The carboxylic acid is the primary site for derivatization, while the pyrazine ring offers avenues for more advanced modifications.
Caption: Key reactive centers of the 5,6-DMPCA synthon.
The two methyl groups on the pyrazine ring are electron-donating, which generally increases the electron density of the aromatic system. However, the pyrazine nitrogens are inherently electron-withdrawing, making the ring electron-deficient compared to benzene. This deficiency makes classical electrophilic aromatic substitution difficult but facilitates nucleophilic aromatic substitution, especially if a leaving group is present on the ring.[9]
Key Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for common and powerful transformations using 5,6-DMPCA.
Protocol 1: Amide Bond Formation via the Acyl Chloride Intermediate
This robust, two-step method is ideal for coupling with a wide range of primary and secondary amines, including less nucleophilic anilines. The initial conversion to the highly reactive acyl chloride ensures efficient amide formation.
Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts, SO₂ and HCl, are gaseous, which simplifies purification. A base such as pyridine is used in the second step to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.[10]
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Under a nitrogen atmosphere, add dry benzene or toluene (approx. 10 mL per mmol of acid) followed by thionyl chloride (1.5 eq).[10]
-
Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent in vacuo. To ensure complete removal, co-evaporate with dry benzene or toluene twice.[10] The resulting crude acyl chloride is a solid or oil and is typically used immediately without further purification.
-
-
Amine Coupling:
-
Dissolve the crude acyl chloride in a dry, inert solvent such as acetone, THF, or DCM (approx. 10 mL per mmol).[10]
-
In a separate flask, dissolve the desired amine (1.0 eq) and dry pyridine (1.0 eq) in the same solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.[10]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water. If the product is solid, it may precipitate and can be collected by filtration. If not, perform a standard aqueous workup: extract with an organic solvent (e.g., ethyl acetate), wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide, which can be purified by recrystallization or column chromatography.
-
Protocol 2: Fischer Esterification for Methyl/Ethyl Esters
Fischer esterification is a classic, acid-catalyzed equilibrium reaction. It is a cost-effective method for synthesizing simple esters, such as methyl or ethyl esters, where the corresponding alcohol can be used as the solvent to drive the reaction toward the product.[11]
Causality: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11] Using a large excess of the alcohol as the solvent shifts the equilibrium to favor ester formation, according to Le Châtelier's principle.[11]
Step-by-Step Protocol (adapted from[12]):
-
Reaction Setup:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol). The alcohol should be in large excess, acting as the solvent (approx. 20-40 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 2-5 mol%).
-
Heat the mixture to reflux and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled solution into a beaker containing an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) to neutralize the acid catalyst.[12]
-
Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude ester.
-
Purify the product by column chromatography on silica gel or by recrystallization if it is a solid.
-
Protocol 3: Advanced Application - Suzuki-Miyaura Cross-Coupling
While 5,6-DMPCA itself is not a direct partner for cross-coupling, it can be readily converted into a suitable substrate. A common strategy involves halogenating the pyrazine ring to introduce a handle for palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, significantly increasing molecular complexity.[13]
Causality: The Suzuki reaction couples an organohalide with a boronic acid using a palladium catalyst and a base.[13] The electron-deficient nature of the pyrazine ring makes its halogenated derivatives excellent substrates for the initial oxidative addition step in the catalytic cycle.[14][15]
Step-by-Step Protocol (Conceptual Workflow):
-
Synthesis of a Halogenated Intermediate (e.g., 3-Chloro-5,6-dimethylpyrazine-2-carboxylic acid ester):
-
This is a conceptual step, as a direct protocol was not found. It would typically involve N-oxidation followed by treatment with a chlorinating agent like POCl₃, a common method for introducing chlorine atoms onto pyrazine rings. The carboxylic acid would likely need to be protected as an ester (see Protocol 2) prior to this step to prevent side reactions.
-
-
Suzuki-Miyaura Cross-Coupling (adapted from[14][16]):
-
To a reaction vessel, add the halogenated pyrazine derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2-3 eq) or K₃PO₄.[14][17]
-
Add a suitable solvent system, such as 1,4-dioxane or a mixture of toluene and ethanol.[17]
-
Purge the mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Heat the reaction to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the C-C coupled product. If the product is an ester, it can be subsequently hydrolyzed back to the carboxylic acid if desired.
-
Applications in Medicinal Chemistry
The pyrazine carboxylic acid motif is central to several important therapeutic agents. While direct examples from 5,6-DMPCA are specific research avenues, the applications of closely related analogs highlight its immense potential.
| Compound Class/Drug | Therapeutic Area | Relevance of Pyrazine Carboxylic Acid Synthon | Source(s) |
| Favipiravir Analogues | Antiviral (Influenza, SARS-CoV-2) | The core structure is a substituted pyrazine-2-carboxamide. Synthesis often starts from pyrazine carboxylic acid derivatives.[18][19][20][21] | [18][19][20][21] |
| Pyrazinamide | Antituberculosis | The active form is pyrazinoic acid, which is generated in vivo.[10][22] Research into new analogs often uses substituted pyrazine carboxylic acids. | [10][22] |
| Glipizide / Acipimox | Antidiabetic / Antihyperlipidemic | 5-Methylpyrazine-2-carboxylic acid is a key intermediate in the synthesis of these drugs.[23][24][25] | [23][24][25] |
| Enzyme Inhibitors | Various (Oncology, etc.) | The pyrazine scaffold is used to create potent and selective inhibitors for targets like kinases.[15][26] | [15][26] |
Synthetic Workflow Visualization
The following diagram illustrates a potential multi-step synthetic sequence starting from 5,6-DMPCA, demonstrating how the protocols can be combined to build a complex target molecule relevant to drug discovery.
Caption: A generalized workflow for drug lead synthesis.
References
- Makarov, V. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
- Iqbal, N., et al. (2022). Green synthesis of structural analogs of favipiravir. RSC Advances, 12(43), 28111-28116. [Link]
- Ghosh, A., et al. (2022). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry, 46(1), 125-135. [Link]
- Makarov, V. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PubMed, doi: 10.
- Makarov, V. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
- MySkinRecipes. (n.d.). This compound. [Link]
- Asif, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Alfonso, M., et al. (2016). Dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid. Acta Crystallographica Section E, 72(Pt 3), 233–237. [Link]
- Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(9), 667-681. [Link]
- Doležal, M., & Vávrová, K. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3561-3578. [Link]
- Kumar, S., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Chinese Chemical Letters, 25(6), 955-959. [Link]
- Reddy, T. S., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
- Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925. [Link]
- EFSA FEEDAP Panel. (2017).
- EFSA FEEDAP Panel. (2017). Safety and efficacy of pyrazine derivatives...
- JECFA. (2001).
- da Silva, M. A., et al. (2016). What is the enthalpy of formation of pyrazine-2-carboxylic acid? Thermochimica Acta, 627-629, 29-35. [Link]
- Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. [Link]
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- Arhangelskis, M., et al. (2012). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals... CrystEngComm, 14, 5203-5208. [Link]
- PubChem. (n.d.). This compound. [Link]
- Liu, F-H. (2012). 5,6-Dimethylpyrazine-2,3-dicarboxylic acid. Acta Crystallographica Section E, 68(Pt 1), o132. [Link]
- Doležal, M., & Vávrová, K. (2013). Transition metal-catalyzed functionalization of pyrazines.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
- YouTube. (2020). Synthesis and reactions of Pyrazine. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Google Patents. (n.d.). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
- Patsnap Eureka. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. [Link]
- Google Patents. (n.d.). CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid...
- Jabeen, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
- Master Organic Chemistry. (n.d.).
- Pharmaffiliates. (n.d.). This compound. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 13515-06-5 [sigmaaldrich.com]
- 4. 13515-06-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid: a comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 17. mdpi.com [mdpi.com]
- 18. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Green synthesis of structural analogs of favipiravir - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 22. repositorio.unne.edu.ar [repositorio.unne.edu.ar]
- 23. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 24. What is 2,5-dimethyl pyrazine?_Chemicalbook [chemicalbook.com]
- 25. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 26. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6-Dimethylpyrazine-2-carboxylic Acid in Materials Science
Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block
5,6-Dimethylpyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine ring substituted with two methyl groups and a carboxylic acid functional group.[1] While it is well-documented as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its application in materials science is an emerging area with significant potential.[2] The unique electronic and structural characteristics of this molecule make it a compelling candidate for the rational design of novel functional materials.
The presence of both a carboxylic acid group and two nitrogen atoms within the aromatic pyrazine ring allows this compound to act as a versatile ligand in coordination chemistry. It can coordinate to metal ions through the carboxylate oxygen atoms and/or the pyrazine nitrogen atoms, offering multiple binding modes. This versatility enables the construction of diverse supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). Furthermore, the carboxylic acid moiety provides a reactive handle for the surface functionalization of various substrates, thereby tuning their surface properties for specific applications.
These application notes provide a comprehensive guide for researchers and scientists interested in exploring the use of this compound in materials science. The following sections detail its application as a ligand for the synthesis of coordination polymers and for the surface modification of materials, complete with underlying principles and detailed experimental protocols.
Application as a Ligand in the Synthesis of Coordination Polymers
Scientific Rationale
Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The properties of these materials are highly tunable by varying the metal centers and the organic linkers. Pyrazine and its derivatives are well-known bridging ligands in the construction of coordination polymers. The two nitrogen atoms on opposite sides of the pyrazine ring can coordinate to two different metal centers, leading to the formation of one-, two-, or three-dimensional networks.
This compound offers a unique combination of a bridging pyrazine unit and a terminal carboxylate group. This allows for the formation of complex structures where the pyrazine ring bridges metal centers and the carboxylate group can either bind to the same or another metal center, or remain available for post-synthetic modification. The methyl groups on the pyrazine ring can also influence the steric environment around the metal centers, potentially leading to novel topologies and properties. The coordination behavior of similar pyrazine-based ligands in forming polymeric structures has been previously reported, providing a strong foundation for the exploration of this compound in this context.
Experimental Protocol: Synthesis of a Hypothetical 1D Zinc(II) Coordination Polymer
This protocol describes the synthesis of a hypothetical one-dimensional coordination polymer using this compound and zinc(II) nitrate hexahydrate. The reaction is designed to promote the bridging of zinc ions by the pyrazine nitrogen atoms.
Materials:
-
This compound (98% purity)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (99% purity)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, absolute
-
Deionized water
Equipment:
-
20 mL scintillation vials or small glass pressure tubes
-
Oven or programmable heating block
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Analytical balance
-
pH meter
Procedure:
-
Ligand and Metal Salt Preparation:
-
In a 20 mL scintillation vial, dissolve 15.2 mg (0.1 mmol) of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.
-
-
Reaction Mixture Assembly:
-
Slowly add the zinc(II) nitrate solution to the ligand solution while stirring.
-
A clear solution should be obtained. If precipitation occurs, gently warm the mixture until the solid redissolves.
-
-
Crystallization:
-
Cap the vial tightly and place it in an oven or programmable heating block.
-
Heat the reaction mixture to 80°C and maintain this temperature for 48 hours.
-
Slowly cool the oven to room temperature over 24 hours (e.g., at a rate of 2-3°C/hour).
-
Colorless, needle-like crystals are expected to form.
-
-
Product Isolation and Washing:
-
Carefully decant the mother liquor.
-
Wash the crystals with fresh DMF (2 x 3 mL) followed by ethanol (2 x 3 mL).
-
Collect the crystals by vacuum filtration.
-
-
Drying:
-
Dry the crystals under vacuum at room temperature for 12 hours.
-
Characterization:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and confirm the coordination mode of the ligand and the dimensionality of the polymer.
-
Powder X-ray Diffraction (PXRD): To assess the phase purity of the bulk material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate and pyrazine groups to the metal center by observing shifts in their characteristic vibrational frequencies.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the coordination polymer.
| Parameter | Value |
| Ligand:Metal Molar Ratio | 1:1 |
| Solvent System | DMF/Ethanol |
| Reaction Temperature | 80°C |
| Reaction Time | 48 hours |
| Expected Yield | 60-70% |
Application in Surface Functionalization of Materials
Scientific Rationale
The surface properties of materials are critical to their performance in a wide range of applications, including catalysis, sensing, and biomedical devices. Surface functionalization with organic molecules is a powerful strategy to tailor these properties. The carboxylic acid group of this compound can serve as an effective anchor for grafting the molecule onto the surface of metal oxides, such as titanium dioxide (TiO₂) or zinc oxide (ZnO).
This surface modification can impart new functionalities to the material. The pyrazine ring, with its aromatic nature and nitrogen atoms, can influence the electronic properties of the substrate, act as a coordination site for further chemical transformations, or enhance the material's interaction with other molecules. The methyl groups can also modify the surface hydrophobicity.
Experimental Protocol: Surface Functionalization of TiO₂ Nanoparticles
This protocol details a method for the functionalization of commercial TiO₂ nanoparticles (e.g., Degussa P25) with this compound in a solution-phase process.
Materials:
-
Titanium dioxide (TiO₂) nanoparticles (e.g., P25)
-
This compound (98% purity)
-
Toluene, anhydrous
-
Ethanol, absolute
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Activation of TiO₂ Nanoparticles:
-
Disperse 1.0 g of TiO₂ nanoparticles in 50 mL of deionized water.
-
Sonicate the dispersion for 30 minutes.
-
Centrifuge the suspension at 8000 rpm for 15 minutes and discard the supernatant.
-
Wash the nanoparticles with ethanol (2 x 30 mL).
-
Dry the TiO₂ powder in an oven at 120°C for 12 hours.
-
-
Functionalization Reaction:
-
In a 100 mL three-neck round-bottom flask, disperse the dried TiO₂ nanoparticles (0.5 g) in 40 mL of anhydrous toluene under an inert atmosphere (argon or nitrogen).
-
Sonicate the dispersion for 15 minutes to ensure homogeneity.
-
In a separate flask, dissolve 76 mg (0.5 mmol) of this compound in 10 mL of anhydrous toluene.
-
Add the ligand solution to the TiO₂ dispersion under stirring.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours under an inert atmosphere.
-
-
Washing and Purification:
-
Cool the reaction mixture to room temperature.
-
Centrifuge the suspension at 8000 rpm for 15 minutes.
-
Discard the supernatant.
-
To remove any unreacted, physisorbed molecules, wash the functionalized nanoparticles sequentially with toluene (2 x 20 mL) and ethanol (2 x 20 mL) by repeated centrifugation and redispersion cycles.
-
-
Drying:
-
Dry the final product under vacuum at 60°C for 12 hours.
-
Characterization:
-
FTIR Spectroscopy: To confirm the presence of the organic molecule on the TiO₂ surface by identifying the characteristic vibrational bands of the pyrazine ring and the disappearance of the carboxylic acid O-H stretch, replaced by carboxylate stretches.
-
TGA: To quantify the amount of organic material grafted onto the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the chemical state of N, C, O, and Ti.
-
Transmission Electron Microscopy (TEM): To observe the morphology of the nanoparticles and confirm that the functionalization process did not cause significant aggregation.
-
Zeta Potential Measurement: To assess the change in surface charge of the nanoparticles after functionalization.
| Parameter | Value |
| Substrate | Activated TiO₂ Nanoparticles |
| Functionalizing Agent | This compound |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | Reflux (~110°C) |
| Reaction Time | 24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Visualizations
Molecular Structure and Potential Coordination Modes
Caption: Molecular structure and potential coordination modes of this compound with a metal center (M).
Workflow for Coordination Polymer Synthesis
Caption: General experimental workflow for the synthesis of a coordination polymer using this compound.
Conclusion
This compound is a promising, yet underexplored, building block for materials science. Its inherent functionalities offer exciting opportunities for the creation of novel coordination polymers with tunable structures and properties, as well as for the tailored surface engineering of a variety of materials. The protocols provided herein serve as a starting point for researchers to delve into the rich chemistry of this versatile molecule and to unlock its full potential in the development of advanced materials.
References
- Alfonso, M. (1999). Ph.D. Thesis. University of Neuchâtel, Switzerland.
- Alborés, P., & Rentschler, E. (2009). A {Co36} Cluster Using a Pyrazine-2,3-dicarboxylic Acid Ligand. Inorganic Chemistry, 48(15), 7334-7336.
- MySkinRecipes. (n.d.). This compound.
- Pharmaffiliates. (n.d.). This compound.
- Tsuda, K., & Fujishima, M. (1981). Chemical & Pharmaceutical Bulletin, 29(7), 2129-2132.
- Vishweshwar, P., Nangia, A., & Lynch, V. M. (2001).
- Vishweshwar, P., Nangia, A., & Lynch, V. M. (2004). Acta Crystallographica Section E: Structure Reports Online, 60(Pt 4), o568-o570.
- Wang, Y., & Stoeckli-Evans, H. (1998).
- Dugas, H. (1989). Bioorganic Chemistry: A Chemical Approach to Enzyme Action. Springer-Verlag.
- Neels, A., Stoeckli-Evans, H., & Wang, Y. (1997).
- Synthonix Corporation. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Pharmaffiliates. (n.d.). 13515-06-5| Chemical Name : this compound.
Sources
Application Notes and Protocols: Metal Complex Formation with Pyrazine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine carboxylic acids and their derivatives are a class of heterocyclic compounds that have garnered significant attention in coordination chemistry and medicinal chemistry. Their ability to act as versatile ligands, coordinating with a wide range of metal ions, has led to the development of novel metal complexes with diverse structural motifs and promising biological activities.[1][2][3] The coordination typically occurs through the nitrogen atom of the pyrazine ring and an oxygen atom from the carboxylate group, forming stable chelate rings.[2][4] This unique structural feature, combined with the inherent biological properties of the pyrazine core, makes these metal complexes attractive candidates for drug development, particularly in the fields of antimicrobial and anticancer therapies.[5][6][7]
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes derived from pyrazine carboxylic acids. It is designed to serve as a practical resource for researchers, offering detailed protocols, insights into experimental design, and a summary of key characterization techniques.
The Significance of Pyrazine Carboxylic Acid Ligands
Pyrazine-2-carboxylic acid and its analogues are particularly interesting ligands due to their structural similarity to pyrazinamide, a frontline drug used in the treatment of tuberculosis.[6] This has spurred research into the biological activities of their metal complexes, with studies demonstrating enhanced antimicrobial and antifungal properties compared to the free ligands.[6][8] The coordination of a metal ion can significantly alter the electronic and steric properties of the pyrazine carboxylic acid moiety, potentially leading to novel mechanisms of action and improved therapeutic efficacy.
Part 1: Ligand Selection and Coordination Chemistry
The choice of the pyrazine carboxylic acid ligand and the metal ion is crucial in determining the structure and properties of the resulting complex.
Common Pyrazine Carboxylic Acid Ligands:
-
Pyrazine-2-carboxylic acid (PCA): The most studied ligand in this class, known for its bidentate coordination.[2]
-
Pyrazine-2,3-dicarboxylic acid: Can act as a bridging ligand, leading to the formation of coordination polymers.[9][10]
-
Pyrazine-2,5-dicarboxylic acid: Another versatile bridging ligand capable of forming 3D coordination networks.[9][11]
-
5-Chloro-pyrazine-2-carboxylic acid: A derivative used in the synthesis of intermediates for pharmaceuticals and other organic compounds.[12][13]
Metal Ion Selection:
A variety of transition metals have been successfully complexed with pyrazine carboxylic acids, each imparting unique characteristics to the resulting complex. Common choices include:
-
Copper(II): Often results in square planar or octahedral geometries and has shown significant biological activity.[2][14]
-
Cobalt(II): Forms complexes with interesting magnetic properties and catalytic applications.[2][15]
-
Nickel(II): Can form stable octahedral complexes with potential therapeutic applications.[7][14]
-
Zinc(II): Typically forms tetrahedral or octahedral complexes and is often explored for its biological relevance.[6][14]
-
Ruthenium(III): Complexes have been investigated for their potential as anticancer and antimicrobial agents.[5]
The coordination environment of the metal ion is influenced by factors such as the ligand-to-metal ratio, the solvent system, and the presence of counter-ions.
Part 2: Synthesis and Characterization Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of metal complexes with pyrazine carboxylic acids.
General Synthesis Protocol
The following is a generalized procedure for the synthesis of a metal(II) complex of pyrazine-2-carboxylic acid. This protocol can be adapted for other pyrazine carboxylic acid derivatives and metal salts.
Materials:
-
Pyrazine-2-carboxylic acid (or derivative)
-
Metal(II) salt (e.g., Cu(II) sulfate pentahydrate, Co(II) sulfate heptahydrate)[16]
-
Ethanol or Methanol
-
Distilled water
Procedure:
-
Ligand Solution Preparation: Dissolve the pyrazine carboxylic acid ligand in a suitable solvent, such as ethanol or a mixture of ethanol and water, with gentle heating if necessary.[16]
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt in distilled water or ethanol.[6][16]
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to obtain different stoichiometries (e.g., 1:1 or 1:2).[5]
-
Precipitation and Isolation: The formation of the complex is often indicated by a color change and the formation of a precipitate. The reaction mixture may be refluxed for several hours to ensure complete reaction.[16][17]
-
Purification: Cool the reaction mixture to room temperature, and collect the solid product by filtration. Wash the precipitate with cold ethanol and then diethyl ether to remove any unreacted starting materials.[18]
-
Drying: Dry the final product in a desiccator over a suitable drying agent like anhydrous calcium chloride.[14][18]
Diagram of a General Synthesis Workflow:
Caption: General workflow for the synthesis of metal-pyrazine carboxylic acid complexes.
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential to confirm the formation of the desired complex and to elucidate its structure and properties.
| Technique | Information Obtained |
| Elemental Analysis (C, H, N) | Determines the elemental composition and helps to confirm the stoichiometry of the complex.[6][14] |
| FT-IR Spectroscopy | Identifies the coordination sites by observing shifts in the characteristic vibrational frequencies of the carboxylate and pyrazine ring groups upon complexation. New bands in the far-IR region can indicate the formation of metal-nitrogen and metal-oxygen bonds.[6][16] |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and can help to infer the coordination geometry around the metal ion.[6][16] |
| Nuclear Magnetic Resonance (NMR) | For diamagnetic complexes (e.g., Zn(II)), NMR can provide detailed information about the ligand environment in the complex.[14] |
| Thermal Analysis (TGA/DSC) | Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.[6][10][19] |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex.[4][11] |
| Magnetic Susceptibility | Determines the magnetic properties of paramagnetic complexes, which can provide insights into the electronic structure and oxidation state of the metal ion.[6] |
Diagram of the Characterization Process:
Caption: Key techniques for the characterization of metal-pyrazine carboxylic acid complexes.
Part 3: Applications in Drug Development
The biological activity of metal complexes of pyrazine carboxylic acids is a major driver of research in this area.
Antimicrobial Activity
Numerous studies have reported that complexation of pyrazine carboxylic acids with metal ions can lead to enhanced antibacterial and antifungal activity.[6][14] The proposed mechanism for this enhancement often involves the increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes. Once inside the cell, the metal ion can interfere with essential biological processes, leading to cell death.
Anticancer Activity
The development of metal-based anticancer drugs is a rapidly growing field.[7] Pyrazine carboxylic acid complexes, particularly those of ruthenium and copper, have shown promising in vitro cytotoxic activity against various cancer cell lines.[5][7] The mechanism of action is often multifactorial and can involve DNA binding and cleavage, generation of reactive oxygen species (ROS), and inhibition of key enzymes.
Conclusion
The formation of metal complexes with pyrazine carboxylic acids represents a versatile and promising strategy for the development of new therapeutic agents and functional materials. The straightforward synthesis, tunable properties, and significant biological activities of these complexes make them a rich area for further investigation. This guide provides a foundational framework for researchers entering this exciting field, offering practical protocols and a comprehensive overview of the key concepts and techniques. Continued exploration of novel ligand designs and metal combinations is expected to yield even more potent and selective compounds in the future.
References
- Sethi, R., & Ahuja, M. (n.d.). Metal complexes of pyrazolines and effects of complexation on biological activity. International Journal of Current Research.
- (n.d.). Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. Der Pharma Chemica.
- (n.d.). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. SciSpace.
- (n.d.). Synthesis and characterization of Co(II) and Cu(II) supported complexes of 2-pyrazinecarboxylic acid for cyclohexene oxidation. ResearchGate.
- (n.d.). A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands: A novel three-dimensional manganese(II) compound. ResearchGate.
- Abdel-Rahman, L. H., Ismail, N. S., Ismael, M., Abu-Dief, A. M., & Ahmed, M. A. (2016). Spectral, thermal studies and biological activity of pyrazinamide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 303-313.
- (n.d.). Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. ResearchGate.
- Büyükkıdan, N. (2023). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 11-20.
- (n.d.). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. ResearchGate.
- Aswar, A. S., & Mandlik, P. R. (2014). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. European Journal of Chemistry, 5(4), 689-696.
- Nzikayel, S., Akpan, I. J., & Ec, A. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher.
- (n.d.). Synthesis, characterization and spectroscopic studies of pyrazinamide metal complexes. ScienceDirect.
- (n.d.). The Design and Synthesis of Pyrazine Ligands Suitable for Molecular Weaving with Octahedral Metal Ions. McPherson College Archive.
- (n.d.). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate.
- (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. National Institutes of Health.
- Cisaľová, I., & Kovářová, J. (2005). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 59(5), 331-336.
- Amani, V. (2022). A New Imide-pyrazine Zinc(II) Binuclear Complex; In Situ Synthesis and Crystal Structure Determination. Inorganic Chemistry Research, 6(2), 155-160.
- Nzikayel, S., Akpan, I. J., & Ec, A. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Semantic Scholar.
- O'Connor, C. J., & Sinn, E. (1980). Crystal structures and magnetic properties of cobalt(II) pyrazinecarboxylate and pyrazinedicarboxylate complexes. Inorganic Chemistry, 19(12), 3668-3675.
- (n.d.). Synthesis, characterization and spectroscopic studies of pyrazinamide metal complexes. CORE.
- Chen, Y., et al. (2021). Synthesis, Characterization and Biological Activity of Two Novel transition metal complexes of pyrazolone. IOP Conference Series: Earth and Environmental Science, 639(1), 012017.
- Sujayev, A., Abdullayev, Y., & Mahmudov, I. (2022). Synthesis and study of biological activity of some metal complexes of pyrazole derivatives.
- (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO.
- (n.d.). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI.
- (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC.
- (n.d.). Polynuclear 2D Copper(II) Complex of Pyrazine Containing Perchlorate As a Counter-Ion: Crystal Structure and DFT Calculations. Bendola Publishing.
- (n.d.). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI.
- (n.d.). Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies. PubMed Central.
- (n.d.). Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. ACS Omega.
- (n.d.). 5-Chloro-Pyrazine-2-Carboxylic Acid Methyl Ester. ChemBK.
- (n.d.). Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand. Brieflands.
- (n.d.). 5-CHLORO-PYRAZINE-2-CARBOXYLIC ACID. Chemdad.
- (n.d.). 5-Chloropyrazine-2-carboxylic acid. Amerigo Scientific.
- (n.d.). 5-Chloro-Pyrazine-2-Carboxylic Acid Manufacturer & Supplier in China. Bouling Chemical Co., Limited.
Sources
- 1. Metal complexes of pyrazolines and effects of complexation on biological activity | International Journal of Current Research [journalcra.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. scispace.com [scispace.com]
- 6. Spectral, thermal studies and biological activity of pyrazinamide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chempap.org [chempap.org]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. 5-CHLORO-PYRAZINE-2-CARBOXYLIC ACID | 36070-80-1 [chemicalbook.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. archive.mcpherson.edu [archive.mcpherson.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Experimental Guide to the N-Oxidation of Pyrazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the experimental protocols for the N-oxide formation of pyrazines, a critical transformation in medicinal chemistry and materials science. Pyrazine N-oxides are valuable intermediates, known to exhibit a range of biological activities and serve as precursors for further functionalization of the pyrazine ring.[1][2][3] This document provides a detailed exploration of common and effective oxidation methodologies, focusing on the underlying chemical principles, step-by-step laboratory procedures, and essential safety considerations. We delve into the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide-based systems, offering insights into reaction optimization, product purification, and characterization.
Introduction: The Significance of Pyrazine N-Oxides
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are integral components of many biologically active molecules and functional materials. The introduction of an N-oxide moiety to the pyrazine ring profoundly alters its electronic properties, making it more susceptible to nucleophilic substitution and influencing its pharmacological profile.[2] Pyrazine N-oxides have demonstrated antimicrobial, antitumoral, and anti-inflammatory properties, making their synthesis a key area of interest in drug discovery.[1] Furthermore, these compounds serve as versatile synthetic intermediates, enabling the introduction of various substituents onto the pyrazine core that would otherwise be difficult to achieve.[2]
Core Principles of Pyrazine N-Oxidation
The N-oxidation of pyrazines involves the donation of an oxygen atom to one of the nitrogen atoms of the pyrazine ring. This is typically achieved using an oxidizing agent with an electrophilic oxygen atom. The lone pair of electrons on the pyrazine nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the oxidant.
Reaction Mechanism Overview
The general mechanism for the N-oxidation of a pyrazine using a peroxy acid like m-CPBA is illustrated below. The reaction proceeds through a concerted transition state where the oxygen atom is transferred from the peroxy acid to the pyrazine nitrogen.
Caption: Generalized workflow for pyrazine N-oxidation.
Experimental Protocols
This section provides detailed, step-by-step protocols for two of the most common and reliable methods for pyrazine N-oxidation.
Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used, commercially available, and relatively stable peroxy acid that provides good to excellent yields for the N-oxidation of a variety of heterocyclic compounds, including pyrazines.[4][5][6]
Materials:
-
Substituted or unsubstituted pyrazine
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially in pure form.[7] Always handle with care, using appropriate personal protective equipment (PPE) including safety glasses, lab coat, and gloves.
-
Reactions involving peroxy acids should be conducted behind a safety shield.[7]
-
Avoid inhalation of dust and contact with skin and eyes.
-
Perform the reaction in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazine (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform (CHCl₃) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of m-CPBA: Slowly add solid m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over a period of 15-30 minutes. The purity of the m-CPBA should be taken into account when calculating the required mass.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture again in an ice bath. Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 15-20 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct. Repeat this wash 2-3 times.[8]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]
-
-
Purification: The crude pyrazine N-oxide can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, or by recrystallization.[8]
Protocol 2: Oxidation using Hydrogen Peroxide and Acetic Acid
This method utilizes an in-situ generated peroxyacetic acid from the reaction of hydrogen peroxide and acetic acid. It is a cost-effective alternative to using isolated peroxy acids.[9]
Materials:
-
Substituted or unsubstituted pyrazine
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Glacial acetic acid
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) for neutralization
-
Dichloromethane (DCM) or Chloroform (CHCl₃) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Safety Precautions:
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns.[10] Handle with appropriate PPE.
-
Acetic acid is corrosive.[11] Avoid contact with skin and eyes.
-
The reaction can be exothermic. Ensure controlled heating and be prepared for cooling if necessary.
-
Perform the reaction in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazine (1.0 eq) in glacial acetic acid.
-
Addition of Hydrogen Peroxide: To the stirred solution, slowly add 30% aqueous hydrogen peroxide (2.0-5.0 eq).
-
Heating: Attach a reflux condenser and heat the reaction mixture to 60-80 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days to reach completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the effervescence ceases. This should be done in a large beaker as significant foaming can occur.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as described in Protocol 1.
Comparative Analysis of Oxidation Methods
| Feature | m-CPBA Method | Hydrogen Peroxide/Acetic Acid Method |
| Reagent Cost | Higher | Lower |
| Reaction Time | Generally faster (2-24 h) | Can be slower (several hours to days) |
| Reaction Temperature | 0 °C to room temperature | Elevated temperatures (60-80 °C) |
| Work-up | Involves washing with base to remove byproduct | Requires careful neutralization of acetic acid |
| Substrate Scope | Generally broad | May be less suitable for acid-sensitive substrates |
| Safety | Peroxy acid is shock-sensitive | Strong oxidizer and corrosive acid |
Characterization of Pyrazine N-Oxides
The successful formation of the pyrazine N-oxide can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the starting pyrazine plus 16 amu (the mass of an oxygen atom).
-
Infrared (IR) Spectroscopy: A characteristic N-O stretching vibration can often be observed in the region of 1200-1300 cm⁻¹.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time, temperature (with caution), or the amount of oxidizing agent. |
| Decomposition of product | Use milder conditions (lower temperature), or a less reactive oxidizing agent. | |
| Formation of Di-N-oxide | Use of excess oxidizing agent | Use a stoichiometric amount or slightly less than 1 equivalent of the oxidizing agent. Monitor the reaction carefully and stop it once the mono-N-oxide is the major product. |
| Difficult Purification | Byproduct contamination | Ensure thorough washing during the work-up. For the m-CPBA method, multiple washes with NaHCO₃ are crucial.[8] |
| No Reaction | Deactivated pyrazine ring | Electron-withdrawing groups on the pyrazine ring can decrease its nucleophilicity. A stronger oxidizing agent or more forcing conditions may be required. Trifluoroperacetic acid is a more powerful oxidant.[14] |
Advanced and Alternative Methods
For substrates that are sensitive to the conditions of the protocols described above, or for achieving different selectivities, other methods can be employed:
-
Trifluoroperacetic Acid: Generated in situ from trifluoroacetic anhydride and hydrogen peroxide, this is a very powerful oxidizing agent suitable for deactivated pyrazines.[14]
-
Vanadium-catalyzed Oxidation: Systems using a vanadate catalyst in combination with hydrogen peroxide have been shown to be effective for the oxidation of various organic compounds, including alkanes, and can be adapted for N-oxidation.[15][16][17]
-
Dimethyldioxirane (DMDO): A neutral and highly reactive oxidizing agent that can be used at low temperatures, which is beneficial for sensitive substrates.[18]
Caption: A typical experimental workflow for pyrazine N-oxide synthesis.
Conclusion
The N-oxidation of pyrazines is a fundamental transformation that provides access to a wide array of valuable compounds for drug development and materials science. The choice of oxidation protocol depends on the specific pyrazine substrate, cost considerations, and available laboratory equipment. By understanding the underlying principles and following the detailed protocols and safety guidelines presented in this guide, researchers can confidently and efficiently synthesize pyrazine N-oxides for their specific research needs.
References
- New Jersey Department of Health. (1998, March). PEROXYACETIC ACID HAZARD SUMMARY. NJ.gov. [Link]
- USDA Food Safety and Inspection Service. (n.d.). Peroxyacetic acid (PAA). USDA. [Link]
- American Chemistry Council. (n.d.). SAFETY AND HANDLING OF ORGANIC PEROXIDES. American Chemistry Council. [Link]
- Ji, X., et al. (2020). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[20]pyrroles. Chemical Science, 11(16), 4193-4200. [Link]
- Powers, A. R. (2018). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of California, Irvine. [Link]
- Dilly, S. J., & Vanderwal, C. D. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033. [Link]
- Mosher, H. S., et al. (1953). Pyridine-N-oxide. Organic Syntheses, 33, 79. [Link]
- Powers, A. R., et al. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society, 144(35), 15995-16000. [Link]
- Wang, R., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 27(15), 4983. [Link]
- Baxter, I., & Cameron, D. W. (1968). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic, 1747-1752. [Link]
- Klein, B., Berkowitz, J., & Hetman, N. E. (1961). Pyrazines. II. The Rearrangement of Pyrazine-N-Oxides. The Journal of Organic Chemistry, 26(4), 126-130. [Link]
- Shul'pin, G. B., Attanasio, D., & Suber, L. (1993). Oxidation with the “O₂−H₂O₂−VO₃⁻−pyrazine-2-carboxylic acid” reagent. Russian Chemical Bulletin, 42(1), 140-142. [Link]
- Strieth-Kalthoff, F., et al. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
- Shul'pin, G. B., et al. (1993). Oxidations by a H₂O₂-VO₃⁻-pyrazine-2-carboxylic acid reagent. Russian Chemical Bulletin, 42(1), 140-142. [Link]
- Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5005-5008. [Link]
- Sooter, J. A., et al. (2001). OXIDATION METHODS FOR AROMATIC DIAZINES: SUBSTITUTED PYRAZINE-N-OXIDES, PYRAZINE-N,N'-DIOXIDES, AND 2,2':6',2''-TERPYRIDINE-1,1''-DIOXIDE.
- Lim, S. H., & Kim, Y. H. (1975).
- Niemann, C., & Hays, J. T. (1969). Process for the reduction of pyridine n-oxides. U.S.
- Organic Syntheses. (n.d.).
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]
- Frontier, A. (2026). Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. [Link]
- Shul'pin, G. B., Attanasio, D., & Suber, L. (1993). Oxidation by a reagent H₂O₂-VO₃⁻-pyrazine-2-carboxylic acid. INIS-IAEA. [Link]
- Hussain, H., et al. (2016). A review on the synthetic application of meta-chloroperbenzoic acid (mCPBA) over the few decades. RSC Advances, 6(113), 112223-112258. [Link]
- Mazhukin, D. G., et al. (1996). Synthesis of Indeno[1,2-b]pyrazine N-Oxides by Reaction of Ninhydrin with 1,2-Bishydroxylamines. Synthesis, 1996(08), 981-984. [Link]
- Guerreiro, M. C., Schuchardt, U., & Shul'pin, G. B. (1997). Oxidation with the “O₂−H₂O₂−VO₃⁻−pyrazine-2-carboxylic acid” reagent. Russian Chemical Bulletin, 46(4), 749-754. [Link]
- Schorn, M., et al. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Organic Letters, 20(16), 4791-4795. [Link]
- Wow science. (2022, June 15). m-CPBA Reagent with tips and tricks | Epoxidation | Wow science [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Workup [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nj.gov [nj.gov]
- 12. PYRAZINE N-OXIDE(2423-65-6) 1H NMR spectrum [chemicalbook.com]
- 13. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]
- 14. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Oxidation with the “O2−H2O2−VO3 −−pyrazine-2-carboxylic acid” reagent [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5,6-Dimethylpyrazine-2-carboxylic Acid in Flavor Chemistry Research
These application notes provide a comprehensive guide for researchers, scientists, and professionals in flavor chemistry and drug development on the use of 5,6-dimethylpyrazine-2-carboxylic acid. This document outlines the theoretical basis, practical applications, and detailed protocols for investigating its potential as a precursor to significant flavor compounds.
Introduction: The Role of Pyrazines in Flavor and the Potential of Carboxylic Acid Precursors
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the desirable flavors in a vast array of cooked and roasted foods.[1][2] They are largely formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3] The resulting alkylpyrazines are responsible for characteristic nutty, roasted, toasted, and cocoa-like aromas.[2][4]
While much research has focused on the formation of volatile pyrazines from amino acids and sugars, the role of non-volatile precursors, such as pyrazine carboxylic acids, is an emerging area of interest. These acids can undergo thermal decarboxylation to yield their corresponding volatile alkylpyrazines. This guide focuses on this compound, a compound with significant potential as a precursor to the impactful flavor molecule, 2,3-dimethylpyrazine.
The Chemistry of Flavor Formation from this compound
The primary mechanism by which this compound is expected to contribute to flavor is through thermal decarboxylation. This reaction involves the removal of the carboxylic acid group (-COOH) as carbon dioxide (CO₂) upon heating, leading to the formation of 2,3-dimethylpyrazine.
Caption: Proposed thermal decarboxylation pathway.
The resulting 2,3-dimethylpyrazine is a well-characterized flavor compound with nutty, roasted, and cocoa-like notes, making it a valuable contributor to the sensory profile of many food products.[4][5]
Synthesis of this compound
For research purposes, this compound can be synthesized through the oxidation of a corresponding dimethylpyrazine precursor. While several methods exist for the synthesis of pyrazine carboxylic acids, a common approach involves the selective oxidation of one of the methyl groups of a dimethylpyrazine.
Note: The following is a generalized protocol based on established methods for the synthesis of similar pyrazine carboxylic acids. Researchers should consult specific literature for detailed reaction conditions and safety precautions.
Protocol 1: Synthesis of this compound via Oxidation
Materials:
-
2,3-Dimethylpyrazine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Suitable solvent (e.g., water, pyridine)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 2,3-dimethylpyrazine in an appropriate solvent.
-
Slowly add a solution of potassium permanganate to the reaction mixture while maintaining a controlled temperature.
-
After the reaction is complete (monitored by techniques like TLC or GC), quench the reaction and remove the manganese dioxide byproduct by filtration.
-
Acidify the filtrate with hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Application in Flavor Model Systems
To investigate the role of this compound as a flavor precursor, it can be incorporated into Maillard reaction model systems. These controlled experiments allow for the systematic study of how this compound influences the formation of volatile flavor compounds.
Protocol 2: Investigation of Flavor Generation in a Maillard Model System
Materials:
-
This compound
-
Amino acid (e.g., glycine, lysine)
-
Reducing sugar (e.g., glucose, fructose)
-
Phosphate buffer (to control pH)
-
High-purity water
-
Reaction vials suitable for heating
-
GC-MS for volatile analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a reaction vial, combine the amino acid, reducing sugar, and phosphate buffer.
-
Add a known concentration of the this compound stock solution to the vial.
-
Prepare a control sample without the addition of the pyrazine carboxylic acid.
-
Seal the vials and heat at a controlled temperature (e.g., 120-180°C) for a specific duration.
-
After heating, cool the vials to room temperature.
-
Analyze the headspace or a solvent extract of the reaction mixture for the formation of volatile compounds, particularly 2,3-dimethylpyrazine, using GC-MS.
Caption: Workflow for flavor generation from the precursor.
Analytical Methodologies
Accurate quantification of both the precursor (this compound) and the resulting volatile flavor compound (2,3-dimethylpyrazine) is crucial for understanding the reaction kinetics and flavor contribution.
Protocol 3: Quantification of 2,3-Dimethylpyrazine by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax)
Procedure:
-
Sample Preparation: Use headspace solid-phase microextraction (SPME) or liquid-liquid extraction to isolate the volatile compounds from the model system or food matrix.
-
GC Separation: Inject the sample into the GC. A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the volatile compounds.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Identify 2,3-dimethylpyrazine based on its retention time and characteristic mass spectrum (key ions: m/z 108, 107, 81, 53).
-
Quantification: Use an internal standard (e.g., a deuterated analog of 2,3-dimethylpyrazine or another pyrazine not present in the sample) for accurate quantification. Create a calibration curve with known concentrations of a 2,3-dimethylpyrazine standard.[6]
Protocol 4: Quantification of this compound by HPLC
Instrumentation:
-
High-performance liquid chromatograph (HPLC) with a UV or MS detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Extract the non-volatile carboxylic acid from the sample using a suitable solvent. A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices.
-
HPLC Separation: Use an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Detect this compound using a UV detector at its maximum absorbance wavelength or, for higher sensitivity and specificity, a mass spectrometer.
-
Quantification: Use an external or internal standard method for quantification. Prepare a calibration curve with known concentrations of a pure this compound standard.
Sensory Analysis
To understand the practical impact of using this compound as a flavor precursor, sensory analysis of the resulting product is essential.
Protocol 5: Sensory Evaluation of a Model Food System
Objective: To determine the sensory contribution of the flavor compounds generated from this compound.
Procedure:
-
Prepare a simple food model (e.g., a sugar cookie dough or a simple broth) with and without the addition of this compound.
-
Process both the control and the test samples under identical heating conditions.
-
Present the samples to a trained sensory panel in a controlled environment.
-
Panelists should evaluate the samples for key aroma and flavor attributes, such as "nutty," "roasted," "cocoa," and "caramel," using a quantitative descriptive analysis (QDA) method on a labeled magnitude scale.[4]
-
Analyze the data statistically to determine if there are significant differences in the sensory profiles of the control and test samples.
Data Presentation
The following tables provide a framework for presenting the quantitative data obtained from the analytical and sensory experiments.
Table 1: GC-MS Quantification of 2,3-Dimethylpyrazine
| Sample | Concentration of this compound (ppm) | Concentration of 2,3-Dimethylpyrazine (ppb) |
| Control | 0 | [Value] |
| Test 1 | 10 | [Value] |
| Test 2 | 50 | [Value] |
| Test 3 | 100 | [Value] |
Table 2: Sensory Panel Evaluation Scores (Mean Scores on a 10-point scale)
| Attribute | Control Sample | Test Sample |
| Nutty | [Score] | [Score] |
| Roasted | [Score] | [Score] |
| Cocoa | [Score] | [Score] |
| Caramel | [Score] | [Score] |
Conclusion
This compound represents a promising, yet underexplored, precursor for the generation of desirable roasted and nutty flavor notes in thermally processed foods. Its potential to form 2,3-dimethylpyrazine upon heating provides a valuable tool for flavor chemists to control and enhance the sensory profiles of a wide range of products. The protocols outlined in these application notes provide a solid foundation for researchers to investigate the synthesis, application, and analysis of this intriguing compound, paving the way for new innovations in flavor science.
References
- 2,3-dimethyl pyrazine, 5910-89-4. The Good Scents Company. [Link]
- Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library. [Link]
- Showing metabocard for 2,3-Dimethylpyrazine (HMDB0032971).
- Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. PubMed Central. [Link]
- The Science of Flavor: How 2,3-Dimethylpyrazine Enhances Food Products. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
- Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
- Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. C&EN. [Link]
- Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. IFT. [Link]
- 2,3-DIMETHYLPYRAZINE | FEMA. FEMA. [Link]
- Generation of isotopic pyrazines through the reactions between....
- 2,5-dimethyl pyrazine, 123-32-0. The Good Scents Company. [Link]
- Risk Assessment Report 2,3-Dimethylpyrazine (Food Additive). Food Safety Commission of Japan. [Link]
- GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents. CORE. [Link]
- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]
- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Semantic Scholar. [Link]
- What is the enthalpy of formation of pyrazine-2-carboxylic acid?. ScienceDirect. [Link]
- Volatile profiling from thermal decomposition of Amadori compounds in the alanine-glucose Maillard reaction: An DFT insight of 3-ethyl-2,5-dimethylpyrazine forming mechanism. PubMed Central. [Link]
- Supporting Information.
- An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals. [Link]
- Formation of Pyrazines by Chitin Pyrolysis | Request PDF.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. nbinno.com [nbinno.com]
- 5. Human Metabolome Database: Showing metabocard for 2,3-Dimethylpyrazine (HMDB0032971) [hmdb.ca]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: Amide Coupling Reactions Involving Pyrazine-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides an in-depth exploration of amide coupling reactions tailored specifically for pyrazine-2-carboxylic acids. Recognizing the significance of pyrazine carboxamides in medicinal chemistry and drug discovery, this document moves beyond generic protocols to address the unique chemical nature of the pyrazine scaffold. We will delve into the mechanistic intricacies of common coupling reagents, offer detailed, field-tested protocols, and provide a troubleshooting guide to navigate the common challenges associated with these reactions. This application note is designed to empower researchers to confidently and efficiently synthesize pyrazine amide derivatives.
Introduction: The Significance of Pyrazine Amides
The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Amide derivatives of pyrazine-2-carboxylic acid, in particular, are of profound interest due to their diverse biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting properties.[1][2][3] The amide bond, being a cornerstone of peptide and protein structure, provides a synthetically accessible and versatile linkage to introduce a wide array of substituents, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.
The synthesis of these vital compounds predominantly relies on the amide coupling reaction, a process that, while conceptually simple, is fraught with potential challenges. The electron-deficient nature of the pyrazine ring can influence the reactivity of the carboxylic acid, and the choice of coupling reagent and reaction conditions is paramount to achieving high yields and purity. This guide will provide the foundational knowledge and practical steps to successfully navigate these synthetic challenges.
The Engine Room: Understanding Amide Coupling Reagents
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the "activation" of the carboxylic acid.[4] This is achieved through the use of coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group. The selection of the appropriate coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, desired reaction time, and cost. Below, we discuss the mechanisms of some of the most effective and commonly used coupling reagents for the synthesis of pyrazine amides.
Carbodiimides: The Workhorses (EDC, DCC)
Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for their accessibility and effectiveness.[5][6] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond.
A common issue with carbodiimide-mediated couplings is the potential for racemization of chiral carboxylic acids and the formation of a stable N-acylurea byproduct, which can be difficult to remove. To mitigate these side reactions and improve reaction efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[5][7] HOBt traps the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to side reactions.[8][9]
Mechanism of EDC/HOBt Coupling:
Caption: EDC/HOBt mediated amide coupling mechanism.
Uronium/Aminium Salts: The High-Performers (HATU, HBTU)
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), are among the most efficient coupling reagents available.[10] They offer fast reaction times and high yields, even with sterically hindered substrates.[11]
HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form a highly reactive OAt-active ester.[10][12] The pyridine nitrogen atom in the HOAt leaving group is thought to participate in the reaction, stabilizing the transition state and accelerating the rate of amide bond formation.[10]
Mechanism of HATU Coupling:
Caption: HATU mediated amide coupling mechanism.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific pyrazine-2-carboxylic acid and amine being used.
General Considerations
-
Solvents: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are typically used.
-
Bases: A non-nucleophilic base, most commonly DIPEA or triethylamine (TEA), is required to deprotonate the carboxylic acid and neutralize any acidic byproducts.
-
Temperature: Most coupling reactions are performed at room temperature, although gentle heating may be necessary for less reactive substrates.
-
Purification: Purification of the final amide product is typically achieved by column chromatography on silica gel.[13] Liquid-liquid extraction can be used for initial workup to remove water-soluble byproducts.[14]
Protocol 1: EDC/HOBt Coupling
This protocol is a reliable and cost-effective method suitable for a wide range of substrates.
Materials:
| Reagent | Molar Equiv. |
|---|---|
| Pyrazine-2-carboxylic acid | 1.0 |
| Amine | 1.1 |
| EDC | 1.2 |
| HOBt | 1.2 |
| DIPEA | 2.5 |
| Anhydrous DMF | - |
Procedure:
-
To a solution of pyrazine-2-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv) and EDC (1.2 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) followed by DIPEA (2.5 equiv).
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, 5% aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU Coupling
This protocol is recommended for challenging couplings, including those involving sterically hindered amines or electron-deficient pyrazine-2-carboxylic acids.
Materials:
| Reagent | Molar Equiv. |
|---|---|
| Pyrazine-2-carboxylic acid | 1.0 |
| Amine | 1.1 |
| HATU | 1.2 |
| DIPEA | 3.0 |
| Anhydrous DMF | - |
Procedure:
-
In a flask, dissolve the pyrazine-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) to the mixture and stir for 5-10 minutes at room temperature.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Ensure all reagents and solvents are anhydrous.- Increase the amount of coupling reagent and/or base.- Switch to a more powerful coupling reagent like HATU. |
| Low nucleophilicity of the amine. | - Increase the reaction temperature.- Use a more polar solvent to improve solubility and reactivity. | |
| Formation of Side Products | N-acylurea formation (with carbodiimides). | - Ensure HOBt is added and allowed to react with the O-acylisourea before adding the amine. |
| Guanidinylation of the amine (with uronium reagents). | - Add the amine to the pre-activated carboxylic acid solution. Do not mix the amine and coupling reagent directly. | |
| Difficult Purification | Byproduct co-elutes with the product. | - Optimize the chromatographic conditions (e.g., solvent system, gradient).- Consider a different workup procedure to remove impurities before chromatography. |
Conclusion
The amide coupling of pyrazine-2-carboxylic acids is a cornerstone reaction for the synthesis of a plethora of medicinally important compounds. A thorough understanding of the underlying mechanisms of common coupling reagents, coupled with robust and optimized protocols, is essential for success in this endeavor. This guide provides the necessary theoretical framework and practical advice to enable researchers to confidently synthesize pyrazine amides, paving the way for the discovery of new therapeutic agents.
References
- H
- Amine to Amide Mechanism - H
- Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
- Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. [Link]
- Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies | ACS Omega. [Link]
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity | Scilit. [Link]
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. [Link]
- Coupling Reagents - Aapptec Peptides. [Link]
- Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives - Oriental Journal of Chemistry. [Link]
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - ResearchG
- (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]
- The design and synthesis of pyrazine amide ligands suitable for the "tiles" approach to molecular weaving with octahedral metal ions - King's College London Research Portal. [Link]
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. [Link]
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine- 2-carboxamide Derivatives, Their Antibacterial - Semantic Scholar. [Link]
- Amide coupling reaction in medicinal chemistry.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
- Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Deriv
- SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. [Link]
- Coupling Reagents | PDF | Organic Compounds | Functional Group - Scribd. [Link]
- Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]
Sources
- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. peptide.com [peptide.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: One-Step Synthesis of Pyrazine Carboxylic Acids via Direct Oxidation
Abstract
Pyrazine carboxylic acids are pivotal intermediates in the pharmaceutical and agrochemical industries, most notably as precursors to pyrazinamide, a first-line antituberculosis drug.[1][2] Traditional multi-step syntheses can be resource-intensive and inefficient. This application note provides a detailed guide for researchers on the direct, one-step oxidation of alkylpyrazines to their corresponding carboxylic acids. We present and compare robust protocols using potent, yet accessible, oxidizing agents—Potassium Permanganate (KMnO₄) and Selenium Dioxide (SeO₂). The causality behind experimental choices, mechanistic insights, and comparative performance data are discussed to empower scientists in drug development and organic synthesis to select and execute the optimal strategy for their needs.
Introduction: The Strategic Importance of One-Step Oxidation
The pyrazine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Pyrazinoic acid, the simplest carboxylic acid derivative of pyrazine, is the active metabolite of pyrazinamide, which disrupts membrane transport and energetics in Mycobacterium tuberculosis.[3][4][5] Consequently, efficient and scalable routes to pyrazine carboxylic acids are of paramount importance.
One-step oxidation of readily available and cost-effective alkylpyrazines, such as 2-methylpyrazine, represents the most direct synthetic pathway. This approach circumvents intermediate steps of protection, activation, and deprotection, thereby reducing waste, saving time, and improving overall process economy. The choice of oxidizing agent is critical, as it dictates the reaction's selectivity, yield, and operational complexity. The electron-deficient nature of the pyrazine ring makes it generally resistant to electrophilic substitution but susceptible to nucleophilic and radical attack, which influences the mechanism of side-chain oxidation.[6]
This guide focuses on two field-proven, one-step methods, providing the necessary protocols and scientific rationale for their successful implementation.
Overview of Synthetic Strategies
The direct oxidation of an alkyl group (e.g., a methyl group) on a pyrazine ring to a carboxylic acid is a powerful transformation. The primary challenge lies in achieving complete oxidation of the side chain without degrading the aromatic pyrazine core. Several reagents have been successfully employed for this purpose.[7]
Figure 1: Key one-step oxidation routes from alkylpyrazines.
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the reaction mechanism allows for rational optimization and troubleshooting. The oxidants discussed here operate via distinct pathways.
Potassium Permanganate (KMnO₄): The Power of Radical Abstraction
Potassium permanganate is a strong, inexpensive, and readily available oxidizing agent.[8][9] Its reaction with alkyl-substituted aromatic rings is believed to initiate with the abstraction of a hydrogen atom from the benzylic position (the carbon directly attached to the ring), which is the most energetically favorable C-H bond to break.[10]
The proposed mechanism involves the following key stages:
-
Hydrogen Atom Abstraction: The permanganate ion (MnO₄⁻) abstracts a hydrogen atom from the methyl group, forming a benzyl-like radical intermediate. This step is typically rate-determining.[10][11]
-
Further Oxidation: This highly reactive radical is rapidly oxidized through a series of complex steps involving manganese intermediates, ultimately forming the carboxylate salt.
-
Protonation: Acidic workup protonates the carboxylate salt to yield the final pyrazine carboxylic acid.
The reaction requires a benzylic hydrogen; therefore, precursors like tert-butylpyrazine will not react.[10] The strength of KMnO₄ can lead to ring degradation if conditions are too harsh (e.g., excessively high temperatures or prolonged reaction times).
Selenium Dioxide (SeO₂): The Specialist in Selective Oxidation
Selenium dioxide is renowned for its high selectivity in oxidizing allylic and benzylic C-H bonds.[12][13] For substrates like 2-methylpyrazine, SeO₂ provides a remarkably clean conversion to pyrazinoic acid, often with near-quantitative selectivity.[7][14]
The mechanism is thought to proceed through:
-
Ene Reaction: An initial ene reaction between SeO₂ and the alkylpyrazine forms an "allylic" seleninic acid intermediate.
-
[15]-Sigmatropic Rearrangement: This intermediate undergoes a[15]-sigmatropic rearrangement to form a selenium (II) ester.
-
Hydrolysis & Oxidation: Subsequent hydrolysis and further oxidation steps lead first to the aldehyde and then to the carboxylic acid. The reaction is often performed in a solvent like pyridine, which acts as a base and solvent, at elevated temperatures.[14][16]
The primary disadvantage of this method is the high toxicity of selenium and its compounds, which necessitates stringent safety protocols and specialized waste disposal.[14]
Experimental Protocols & Application Data
The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazinoic acid from 2-methylpyrazine.
Protocol 1: Potassium Permanganate Oxidation of 2-Methylpyrazine
This protocol is a classic, cost-effective method suitable for general laboratory synthesis.
Principle: 2-Methylpyrazine is oxidized by a strong aqueous solution of KMnO₄. The reaction is driven to completion by heating, and the resulting manganese dioxide (MnO₂) byproduct is removed by filtration. The product is isolated as the potassium salt and then liberated by acidification.
Figure 2: Workflow for KMnO₄ oxidation of 2-methylpyrazine.
Materials:
-
2-Methylpyrazine
-
Potassium Permanganate (KMnO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Sulfite or Sodium Bisulfite (for quenching)
-
Deionized Water
-
Standard glassware, heating mantle, magnetic stirrer, filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylpyrazine (1.0 eq) in deionized water.
-
Oxidant Addition: Prepare a solution of KMnO₄ (approx. 3.0-4.0 eq) in deionized water. Add this solution slowly and portion-wise to the stirred pyrazine solution. The reaction is exothermic; maintain the temperature below 50°C during addition using a water bath if necessary.
-
Heating: Once the addition is complete, heat the mixture to reflux (95-100°C). The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Reaction Monitoring: Maintain reflux until the purple color is completely gone, which typically takes 2-4 hours. A small sample can be filtered to check the color of the supernatant.
-
Workup - Part 1 (Filtration): Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.
-
Workup - Part 2 (Acidification): Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly add concentrated HCl with stirring until the pH of the solution is approximately 2-3. A white precipitate of pyrazinoic acid will form.
-
Isolation: Keep the mixture in the ice bath for at least 30 minutes to ensure complete crystallization. Collect the product by vacuum filtration, wash the crystals with a small amount of cold water, and dry under vacuum.
Safety Precautions:
-
Potassium permanganate is a strong oxidizer; avoid contact with combustible materials.[9]
-
The reaction is exothermic; control the rate of addition carefully.
-
Handle concentrated HCl in a fume hood.
Protocol 2: Selenium Dioxide Oxidation of 2-Methylpyrazine
This protocol offers excellent selectivity and is ideal for applications where high purity is critical.
Principle: 2-Methylpyrazine is oxidized by selenium dioxide in a high-boiling solvent like pyridine. The high selectivity of SeO₂ ensures minimal byproduct formation. The elemental selenium byproduct precipitates from the reaction mixture.[7][14]
Materials:
-
2-Methylpyrazine
-
Selenium Dioxide (SeO₂)
-
Pyridine (anhydrous)
-
Activated Charcoal
-
Standard glassware, heating mantle, magnetic stirrer, filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add selenium dioxide (1.1-1.2 eq) to anhydrous pyridine.
-
Substrate Addition: Add 2-methylpyrazine (1.0 eq) to the mixture.
-
Heating: Heat the mixture to reflux (approx. 115°C) with vigorous stirring. A black precipitate of elemental selenium will begin to form.[14]
-
Reaction Monitoring: The reaction progress can be monitored by TLC or HPLC. The reaction is typically complete within 8-10 hours, achieving full conversion of the starting material.[14][16]
-
Workup - Part 1 (Solvent Removal): Cool the reaction mixture to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.
-
Workup - Part 2 (Isolation): Dissolve the resulting residue in hot water. Add a small amount of activated charcoal and heat briefly to decolorize the solution. Filter the hot solution to remove the selenium precipitate and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to crystallize the pyrazinoic acid.
-
Isolation: Collect the product by vacuum filtration, wash with a minimal amount of cold water, and dry under vacuum.
Safety Precautions:
-
CRITICAL: Selenium dioxide and its byproducts are highly toxic.[14] Conduct all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Pyridine is flammable and has a noxious odor. Handle with care.
Comparative Data and Method Selection
The choice between these methods depends on the specific requirements of the synthesis, such as scale, purity requirements, and available safety infrastructure.
| Parameter | Potassium Permanganate (KMnO₄) | Selenium Dioxide (SeO₂) | Catalytic (V-Ti-O) Systems |
| Precursor | Alkylpyrazines with benzylic H | Alkylpyrazines, Alkylpyridines | Alkylpyrazines |
| Conditions | Aqueous, 90-100°C | Pyridine, ~115°C | Gas-phase, 350-450°C |
| Typical Yield | 60-80% | >95% | Variable (often for ammoxidation) |
| Selectivity | Moderate to Good | Excellent (>99%)[7][14] | Good (for specific products)[17][18] |
| Pros | Low cost, readily available, simple workup | High selectivity, high yield, clean reaction | Suitable for large-scale industrial production |
| Cons | Moderate yields, risk of over-oxidation | High toxicity of SeO₂, cost, specialized handling | High temperature/pressure, complex setup |
| Best For | Lab-scale synthesis, proof-of-concept | High-purity synthesis, difficult substrates | Industrial production of derivatives (e.g., nitriles)[19] |
Conclusion
The one-step oxidation of alkylpyrazines is a highly effective and direct route for synthesizing valuable pyrazine carboxylic acids. For general laboratory applications, oxidation with potassium permanganate offers a balance of cost-effectiveness and simplicity, delivering good yields of the desired product. Where exceptionally high selectivity and yield are paramount, and the necessary safety infrastructure is in place, selenium dioxide remains the superior choice, providing near-quantitative conversion with minimal byproducts.[7][14] By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently synthesize these critical pharmaceutical intermediates.
References
- Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide. Organic Process Research & Development. [Link]
- Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Taylor & Francis Online. [Link]
- Permanganate Oxidation mechanisms of Alkylarenes. IOSR Journal of Applied Chemistry. [Link]
- Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide.
- Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide.
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
- Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. National Institutes of Health (NIH). [Link]
- Ammoxidation of methylpyrazine over V–Ti oxide system.
- Permanganate Oxidation mechanisms of Alkylarenes.
- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]
- Synthesis of 2-pyrazine carboxylic acid chloride. PrepChem.com. [Link]
- Nanosize Gold Promoted Vanadium Oxide Catalysts for Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine. Semantic Scholar. [Link]
- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
- Important reactions possible during ammoxidation of 2methylpyrazine.
- Ammoxidation of methylpyrazine over vanadium-titanium catalysts modified by alkali additives.
- THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS. UBC Library Open Collections. [Link]
- Alkene + KMnO4 Reaction. YouTube. [Link]
- Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts.
- 2,3-pyrazinedicarboxylic acid. Organic Syntheses. [Link]
- OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O C
- Ammoxidation of 2-methyl pyrazine to 2-cyano pyrazine on MoO3/FePO4 catalysts. Indian Academy of Sciences. [Link]
- Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. PubMed. [Link]
- Process of producing pyrazinamide.
- Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. National Institutes of Health (NIH). [Link]
- Selective Enzymatic Oxidation of Aromatic Methyl Groups to Aldehydes. ElectronicsAndBooks.com. [Link]
- Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. PubMed Central. [Link]
- Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent.
- Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
- Oxidation with the “O2−H2O2−VO3 −−pyrazine-2-carboxylic acid” reagent. OUCI. [Link]
- Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]
- Pyrazines. Thieme Chemistry. [Link]
- Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]
- Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Scientific Reports. [Link]
- (PDF) Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide.
- Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis.
- Organic Solvent Controlling the Oxidativity of Potassium Permanganate.
- Main reaction pathways for the formation of pyrazine derivatives
- Potassium Permangan
- Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. SciELO. [Link]
- Oxidations by a H2O2-VO3 −-pyrazine-2-carboxylic acid reagent.
- What is the mechanism of Potassium Permanganate?
- Potassium Permangan
- The use of selenium (IV) oxide to oxidize aromatic methyl groups.
Sources
- 1. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2705714A - Process of producing pyrazinamide - Google Patents [patents.google.com]
- 3. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Potassium Permanganate [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 13. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Esterification of Pyrazine Carboxylic Acids
Introduction: The Significance of Pyrazine Esters
Pyrazine carboxylic acids are a cornerstone class of heterocyclic compounds, pivotal in the fields of medicinal chemistry, agrochemicals, and materials science. Their derivatives, particularly esters, serve as crucial intermediates and active pharmaceutical ingredients (APIs). A prime example is pyrazinamide, a first-line antituberculosis drug, whose biological activity is linked to its metabolite, pyrazinoic acid (POA).[1] The esterification of POA and its analogues is a key strategy to enhance lipophilicity, improve cell wall penetration in mycobacteria, and develop prodrugs that can overcome resistance mechanisms.[1][2][3][4]
This guide provides researchers, chemists, and drug development professionals with a detailed overview of the primary methodologies for the esterification of pyrazine carboxylic acids. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind reagent choices, and the practical considerations for successful synthesis.
Core Challenge: The Electronic Nature of the Pyrazine Ring
The direct esterification of pyrazine carboxylic acids can be challenging. The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic-withdrawing effect deactivates the carboxyl group, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by an alcohol. Consequently, forcing conditions or activation of the carboxylic acid is often required to achieve efficient ester formation.
Methodology 1: Fischer-Speier Esterification
The Fischer-Speier method is the quintessential acid-catalyzed esterification between a carboxylic acid and an alcohol.[5][6] While straightforward, its success with pyrazine carboxylic acids hinges on effectively driving a reversible reaction to completion.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the pyrazine carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.[7]
Diagram: Fischer Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Protocol: Synthesis of Methyl 5-Methylpyrazine-2-carboxylate
This protocol is adapted from a procedure utilizing a solid acid catalyst, which simplifies purification.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-methylpyrazine-2-carboxylic acid (10.0 g, 72.4 mmol), methanol (150 mL, acting as both reactant and solvent), and a strong-acid ion-exchange resin like Amberlyst 15 (1.5 g).
-
Reaction Execution: Heat the mixture to reflux (approx. 65°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically requires 18-24 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the resin catalyst by filtration, washing the resin with a small amount of fresh methanol.
-
Purification: Combine the filtrate and washings. Remove the bulk of the methanol under reduced pressure using a rotary evaporator. The resulting suspension can be cooled in an ice bath to precipitate the product. Collect the solid ester by filtration, wash with a small amount of ice-cold methanol, and dry under vacuum.
Methodology 2: Activation via Acid Chloride Formation
This two-step approach overcomes the inherent low reactivity of the carboxylic acid by converting it into a highly reactive acyl chloride intermediate.[9][10] This is one of the most reliable and widely used methods.
Mechanistic Rationale
Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid's hydroxyl group into an excellent leaving group.[11] The resulting pyrazine acyl chloride is a potent electrophile that reacts rapidly with alcohols, even those that are poor nucleophiles, to form the ester. A mild base like pyridine is typically added to neutralize the HCl generated during the esterification step.[2]
Diagram: Acid Chloride Route Workflow
Caption: Workflow for ester synthesis via an acid chloride intermediate.
Protocol: General Procedure for Ester Synthesis via Acyl Chloride
This general procedure is based on established methods for converting carboxylic acids to esters.[2][12]
-
Acid Chloride Formation: In a fume hood, suspend or dissolve the pyrazine carboxylic acid (1.0 equiv) in an inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (2.0-3.0 equiv) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction. Heat the mixture to reflux for 2-4 hours until gas evolution (SO₂ and HCl) ceases.
-
Reagent Removal: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude pyrazine acyl chloride is often used directly in the next step.
-
Esterification: Dissolve the crude acyl chloride in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add the desired alcohol (1.1 equiv) followed by the slow, dropwise addition of pyridine or triethylamine (1.2 equiv) to act as an acid scavenger.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 2-16 hours. Upon completion, wash the reaction mixture sequentially with water, 1M HCl solution, saturated NaHCO₃ solution, and brine.[6] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by column chromatography on silica gel or by distillation.
Methodology 3: Steglich Esterification
The Steglich esterification is a mild and highly efficient method that uses a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[13][14][15] It is particularly valuable for acid-sensitive substrates or sterically hindered alcohols.
Mechanistic Rationale
DCC reacts with the pyrazine carboxylic acid to form a highly reactive O-acylisourea intermediate.[16] While this intermediate can react directly with an alcohol, the reaction is significantly accelerated by the addition of DMAP. DMAP, a superior nucleophile, intercepts the O-acylisourea to form an N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by the alcohol, yielding the final ester product and regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[13][16]
Diagram: Steglich Esterification Mechanism
Caption: Key intermediates in the DMAP-catalyzed Steglich Esterification.
Protocol: Synthesis of 2-Chloroethyl Pyrazinoate
This protocol is adapted from a reported synthesis of pyrazinoate esters.[2]
-
Reaction Setup: To a solution of pyrazinoic acid (1.0 equiv) in anhydrous DCM, add 2-chloroethanol (1.1 equiv) and DMAP (0.1 equiv).
-
Reaction Execution: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 equiv) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Once the starting material is consumed, filter off the precipitated DCU and wash the solid with a small amount of DCM. Combine the filtrates and wash with 5% HCl solution, followed by saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Methodology 4: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming esters from primary or secondary alcohols under mild, neutral conditions.[17][18] It is notable for proceeding with a complete inversion of stereochemistry at the alcohol's chiral center, making it invaluable in stereospecific synthesis.
Mechanistic Rationale
The reaction involves the activation of the alcohol using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[17][19] The PPh₃ and DEAD first react to form a betaine intermediate. This intermediate deprotonates the pyrazine carboxylic acid to form a carboxylate anion. The alcohol then attacks the phosphonium center, forming an alkoxyphosphonium salt, which is a superb leaving group. The pyrazine carboxylate anion then displaces this leaving group via an Sₙ2 reaction, forming the ester with inverted stereochemistry.[17][18]
Protocol: General Procedure for Mitsunobu Esterification
This is a general protocol based on standard Mitsunobu conditions.[17][20]
-
Safety Note: Azodicarboxylates like DEAD and DIAD are hazardous and potentially explosive, especially when heated.[20] Handle with care in a fume hood.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazine carboxylic acid (1.2 equiv), the alcohol (1.0 equiv), and triphenylphosphine (1.5 equiv) in an anhydrous solvent such as THF or DCM.
-
Reaction Execution: Cool the solution to 0°C. Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 equiv) dropwise via syringe. The reaction is often accompanied by a color change from orange/red to pale yellow.
-
Monitoring and Completion: Allow the reaction to warm to room temperature and stir for 4-18 hours. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[20]
-
Work-up and Purification: Concentrate the reaction mixture in vacuo. The crude product will contain the desired ester along with triphenylphosphine oxide and the reduced hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.
Methodology 5: Methyl Esterification with Diazomethane
For the specific preparation of methyl esters, reaction with diazomethane (CH₂N₂) is an exceptionally mild, clean, and high-yielding method.[21]
Mechanistic Rationale
The reaction is a simple two-step process. First, the acidic proton of the pyrazine carboxylic acid is transferred to the diazomethane in an acid-base reaction. This generates a pyrazine carboxylate anion and a methyldiazonium cation (CH₃N₂⁺). The carboxylate then acts as a nucleophile, attacking the methyl group and displacing molecular nitrogen (N₂), an extremely stable leaving group.[22][23]
Protocol: Methyl Ester Synthesis
-
CRITICAL SAFETY WARNING: Diazomethane is highly toxic, carcinogenic, and potentially explosive.[21][22][23] It should only be handled by trained personnel in a dedicated fume hood using specialized glassware with flame-polished joints. It is typically generated in situ and used immediately as a solution in ether. A safer alternative, (trimethylsilyl)diazomethane (TMS-diazomethane), is often preferred.[24]
-
Reaction Setup: Dissolve the pyrazine carboxylic acid (1.0 equiv) in a mixture of methanol and diethyl ether at 0°C.
-
Reaction Execution: Slowly add a solution of diazomethane in ether dropwise until the yellow color of diazomethane persists and gas evolution (N₂) ceases.
-
Quenching and Work-up: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Isolation: Remove the solvents under reduced pressure. The resulting methyl ester is often of high purity and may not require further purification.[21]
Comparative Summary of Esterification Methods
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Alcohol (excess), Strong Acid (H₂SO₄) | Reflux, 12-24h | Inexpensive reagents, simple setup.[6] | Reversible, requires forcing conditions (heat), not suitable for sensitive substrates.[5][25] |
| Acid Chloride | SOCl₂ or (COCl)₂, Alcohol, Base | Reflux, then 0°C to RT | High-yielding, reliable, works for unreactive alcohols.[2][10] | Harsh reagents (SOCl₂), produces corrosive HCl byproduct. |
| Steglich | DCC, DMAP (cat.), Alcohol | 0°C to RT, 12-24h | Very mild conditions, high yields, good for sensitive substrates.[13][14][16] | DCC is an allergen, DCU byproduct can be difficult to remove completely. |
| Mitsunobu | PPh₃, DEAD/DIAD, Alcohol | 0°C to RT, 4-18h | Mild, neutral conditions; provides stereochemical inversion.[17][18] | Stoichiometric byproducts (phosphine oxide, hydrazine) complicate purification; expensive reagents.[19] |
| Diazomethane | CH₂N₂ | 0°C to RT | Extremely mild, fast, clean, high-yielding for methyl esters.[21] | EXTREMELY HAZARDOUS (toxic, explosive).[22][23] Limited to methyl esters. |
Conclusion
The selection of an appropriate esterification procedure for pyrazine carboxylic acids depends critically on the substrate's stability, the scale of the reaction, and the desired final product. For robust, large-scale syntheses where cost is a factor, the Fischer-Speier or Acid Chloride routes are often employed. For delicate substrates requiring mild conditions, or for the synthesis of complex molecules, the Steglich esterification offers a superior alternative. The Mitsunobu reaction is the method of choice for stereospecific syntheses involving chiral alcohols. Finally, when a methyl ester is the target, diazomethane or its safer analogue provides an unparalleled combination of speed and efficiency, provided the stringent safety protocols are followed. By understanding the mechanistic basis and practical considerations of each method, researchers can confidently select and execute the optimal strategy for their synthetic goals.
References
- Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved January 9, 2026.
- Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.
- JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same. (n.d.).
- Pires, D., Valente, E., Simões, M., Anes, E., & G. P. M. N. (2013). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Tuberculosis, 94(2), 200-203.
- Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
- How to Prepare 5-Methylpyrazine-2-carboxylic Acid? (n.d.). Guidechem.
- Fischer Esterific
- Steglich esterific
- METHYL 5-METHYLPYRAZINE-2-CARBOXYL
- Mitsunobu reaction. (n.d.). Organic Synthesis.
- Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- US2758999A - Esterification of pyridine carboxylic acids. (n.d.).
- Khan, I., Zaib, S., Batool, S., et al. (2023).
- Hughes, D. L., Reamer, R. A., & Reider, P. J. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(8), 2867–2872.
- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). IOP Conference Series: Materials Science and Engineering, 833, 012001.
- Wang, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of Thermal Analysis and Calorimetry, 147, 11181–11190.
- 2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses Procedure.
- Mitsunobu Reaction. (n.d.). TCI Chemicals.
- Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. (n.d.). Benchchem.
- Fischer Esterific
- 5-Methyl-2-pyrazinecarboxylic acid synthesis. (n.d.). ChemicalBook.
- Fischer Esterification. (2023, January 22). Chemistry LibreTexts.
- Procedure. (n.d.). Organic Syntheses.
- Steglich Esterific
- Managing incompatible reagents with pyrazine carboxylic acids. (n.d.). Benchchem.
- Solomons, I. A., & Spoerri, P. E. (1953). Esters of Pyrazinoic and Pyrazine-2,3-dicarboxylic Acids. Journal of the American Chemical Society, 75(16), 4054–4055.
- Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis. (n.d.).
- Steglich Esterific
- TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. (2023, July 17). TCI Chemicals.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.
- Methyl Ester Synthesis Using Diazomethane. (2020, May 30). Chemistry LibreTexts.
- Methyl Ester Synthesis Using Diazomethane. (2019, September 3). Chemistry LibreTexts.
- Synthesis and Characterization of new organic compounds from Cromoglicic acid and Study Some of Their Applications. (2025).
- Ester synthesis by esterific
- Diazomethane (CH2N2). (2025, June 22). Master Organic Chemistry.
- Pires, D., Valente, E., Simões, M., Anes, E., & G. P. M. N. (2016). Hydrolysis reaction of pyrazinoate esters to POA and the corresponding alcohol and structure of the compounds studied.
- Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. (n.d.). Taylor & Francis Online.
- Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. (n.d.). A "Little" Mass Spec and Sailing.
- Pires, D., Valente, E., Simões, M. F., Anes, E., & G. P. M. N. (2015). Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages. Antimicrobial Agents and Chemotherapy, 60(2), 867-873.
- Pyrazinoic acid. (n.d.). In Wikipedia. Retrieved January 9, 2026.
- Reactions of Carboxylic Acids. (2023, September 20). OpenStax.
- EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters. (n.d.).
- Unveiling the mechanisms of carboxylic acid esterification on acid zeolites for biomass-to-energy: A review of the catalytic process through experimental and computational studies. (2021). Renewable and Sustainable Energy Reviews, 150, 111504.
Sources
- 1. Pyrazinoic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synarchive.com [synarchive.com]
- 16. Steglich Esterification [organic-chemistry.org]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 25. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification Challenges of Polar Pyrazine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing the unique and often frustrating challenges associated with the purification of polar pyrazine derivatives. As a class of compounds vital in medicinal chemistry and drug development, their inherent physicochemical properties—namely the basic nitrogen atoms and the presence of polar functional groups—frequently complicate standard purification workflows.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of polar pyrazine derivatives.
Q1: Why are polar pyrazine derivatives so difficult to purify, especially on normal-phase silica gel?
A1: The difficulty arises from two primary molecular features:
-
Basicity of Nitrogen Atoms: The nitrogen atoms in the pyrazine ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This acid-base interaction leads to several common issues, including irreversible adsorption, poor elution, and significant peak tailing during chromatography.[4]
-
High Polarity: The presence of polar functional groups (e.g., hydroxyl, amino, carboxyl) in addition to the pyrazine core makes the overall molecule highly polar. In normal-phase chromatography, this necessitates the use of very polar mobile phases, which can reduce the selectivity between compounds and lead to co-elution of impurities.[5] In reverse-phase chromatography, extreme polarity can cause compounds to elute in the solvent front with little to no retention on standard C18 columns.[5][6]
Q2: What are the most common impurities I should expect from a pyrazine synthesis?
A2: Impurities are highly dependent on the synthetic route, but common classes include:
-
Residual Starting Materials & Reagents: Unreacted 1,2-diamines, α-dicarbonyl compounds, or other precursors.[7][8]
-
Reaction Byproducts: Structurally similar isomers (regioisomers), polymeric materials from side reactions, and imidazole derivatives, especially in syntheses involving sugars and amino acids.[7][9][10][11][12]
-
Partially Oxidized Intermediates: Dihydropyrazine intermediates may persist if the final oxidation step is incomplete.[8][9][13]
-
Degradation Products: Harsh reaction conditions (e.g., excessive heat, strong acids/bases) can cause the pyrazine ring to break down.[7][9]
Q3: Which analytical techniques are best for assessing the purity of my pyrazine derivative?
A3: A multi-technique approach is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and semi-volatile pyrazine derivatives, providing both separation and mass identification of impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for non-volatile or thermally sensitive polar compounds. Using a Diode Array Detector (DAD) or UV detector helps quantify purity, while coupling to a mass spectrometer (LC-MS) provides structural information on impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying residual solvents or major impurities.
Q4: When should I choose reverse-phase chromatography over normal-phase?
A4: Reverse-phase chromatography is often the superior choice for highly polar pyrazine derivatives.[4] The key reason is that it avoids the strong, problematic interactions with acidic silica gel.[4] While retention can be a challenge, modern reverse-phase columns are designed to handle highly aqueous mobile phases or have alternative chemistries (like polar-endcapped phases) that offer better retention for polar analytes.[6][15] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for compounds that are too polar for reverse-phase.[5][16]
Section 2: Purification Method Selection Guide
Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree and comparative table are designed to guide your selection process.
Caption: Decision tree for selecting a primary purification method.
Table 1: Comparison of Purification Techniques
| Technique | Expected Purity | Typical Yield | Pros | Cons |
| Recrystallization | >99% | 70-90% | Can yield very high purity product; removes insoluble impurities effectively.[4] | Yield can be low due to solubility in mother liquor; finding a suitable solvent can be difficult and time-consuming.[4] |
| Normal-Phase Chromatography (Silica Gel) | 95-99% | 50-80% | Good for separating compounds with different polarities.[4] | Strong interactions with basic pyrazines can cause tailing and low recovery; requires large solvent volumes.[1][4] |
| Reverse-Phase Preparative HPLC (C18) | >99.5% | 40-75% | Excellent separation power for polar compounds and isomers; avoids acidic silica issues.[4] | Lower loading capacity; requires specialized equipment; can be costly. |
| Liquid-Liquid Extraction (LLE) | Low-Medium | >90% | Excellent for initial bulk clean-up of crude material; removes acidic or basic impurities.[4][17] | Not a high-resolution technique; may not separate closely related compounds. |
Section 3: Troubleshooting Guide
This section tackles specific experimental problems in a direct Q&A format.
Chromatography Issues
Q: My polar pyrazine is streaking/tailing badly on my silica gel column. What's happening and how do I fix it?
A: This is a classic sign of strong interaction between the basic nitrogen atoms of your pyrazine and the acidic silica gel surface.[4]
-
Causality: The acidic silanol groups protonate the pyrazine, causing it to bind tightly and elute slowly and unevenly.
-
Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia into your mobile phase. This neutralizes the acidic sites on the silica, preventing the strong interaction.[7]
-
Use a Modified Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina, or use deactivated silica gel.[4]
-
Consider High-Surface-Area Silica: For separating chemically similar pyrazines, silica with a higher surface area (>700 m²/g) can improve resolution and loading capacity.[1][18]
-
Q: My compound won't elute from the silica column, even with highly polar solvents like 10% methanol in DCM. What are my options?
A: Your compound is likely irreversibly adsorbed to the silica.
-
Causality: The interaction is too strong for the mobile phase to overcome.
-
Solutions:
-
Switch to Reverse-Phase: This is the most reliable solution. For highly polar compounds, reverse-phase chromatography (e.g., C18 column) with a mobile phase of water and acetonitrile or methanol is highly effective.[4]
-
Try HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar compounds that have poor retention in reverse-phase. It uses a polar stationary phase (like silica or diol) with a high organic, aqueous mobile phase (e.g., acetonitrile/water).[5][16]
-
Q: My compound is not retained on a C18 reverse-phase column and elutes in the void volume. What should I do?
A: This indicates your compound is too polar for standard reverse-phase conditions.
-
Causality: The compound has a much higher affinity for the highly aqueous mobile phase than for the nonpolar C18 stationary phase.
-
Solutions:
-
Use a 100% Aqueous Mobile Phase: Ensure your C18 column is "aqueous stable" (e.g., polar-endcapped or wide-pore) to prevent phase collapse. Running in 100% buffered water may provide some retention.
-
Employ HILIC: As mentioned above, HILIC is an excellent alternative for retaining and separating extremely polar compounds.[5][16]
-
Use Ion-Pairing Agents: Adding an ion-pairing agent (e.g., trifluoroacetic acid for basic compounds) can increase retention, but these agents can be difficult to remove and may not be compatible with mass spectrometry.[6]
-
Consider Alternative Stationary Phases: Porous graphitic carbon (e.g., Hypercarb) columns are known for their ability to retain very polar compounds.[6]
-
Recrystallization Issues
Q: I can't find a single suitable solvent for recrystallization. What's the next step?
A: Use a mixed-solvent system.[1]
-
Causality: A single solvent doesn't provide the ideal solubility profile (highly soluble when hot, poorly soluble when cold).
-
Solution:
-
Find a "good" solvent that readily dissolves your compound at high temperatures.
-
Find a "poor" solvent (an "anti-solvent") in which your compound is insoluble but which is miscible with the "good" solvent.
-
Dissolve your compound in the minimum amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise to the hot solution until it just becomes cloudy (the saturation point).
-
Add a few more drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.
-
Q: My compound is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute precipitates from solution at a temperature above its melting point.[4]
-
Causality: The solution is too supersaturated, or it is being cooled too rapidly.
-
Solutions:
-
Reheat the solution to dissolve the oil.[4]
-
Add a small amount of the "good" solvent to reduce the saturation level.[4]
-
Ensure a much slower cooling rate. Let the flask cool to room temperature undisturbed before placing it in an ice bath.[4]
-
Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[4]
-
Extraction & Work-up Issues
Q: My crude product is a dark, oily residue. What's the best initial clean-up step?
A: A preliminary liquid-liquid extraction (LLE) is highly recommended before attempting chromatography or recrystallization.[4]
-
Causality: The dark color often indicates polymeric impurities or colored byproducts formed from degradation.[4][9]
-
Solution:
-
Dissolve the crude residue in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.[4]
-
Follow with a brine (saturated NaCl) wash to remove residual water.[4]
-
This initial workup can significantly simplify subsequent purification steps.
-
Q: I'm co-extracting polar impurities (like imidazoles) with my product. How can I remove them?
A: This is a common issue when using polar extraction solvents like ethyl acetate or MTBE.[10][11][12]
-
Causality: The impurities have similar polarity and solubility to your desired pyrazine derivative.
-
Solutions:
-
Solvent Selection: Use a less polar extraction solvent like hexane, which often does not co-extract highly polar impurities like imidazoles.[10][11][12][18] However, multiple extractions may be needed to recover your product.[10][11][12]
-
Silica Plug: If you must use a polar solvent, pass the organic extract through a short plug of silica gel. The more polar imidazole impurities will be retained by the silica, while the desired pyrazine can be eluted.[10][11][12][18][19]
-
Section 4: Detailed Experimental Protocols
Protocol 1: Optimized Flash Chromatography on Modified Mobile Phase
This protocol is designed to mitigate tailing for moderately polar pyrazines on normal-phase silica gel.
-
Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives your product an Rf value of ~0.3.
-
Mobile Phase Modification: To the chosen eluent system, add 0.5% triethylamine (v/v). For example, to 1 L of 90:10 DCM/Methanol, add 5 mL of triethylamine.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the non-polar component of your eluent (e.g., hexane or DCM).[4][7]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4] This "dry loading" technique prevents band broadening.
-
Elution: Begin elution with the modified mobile phase, collecting fractions and monitoring by TLC to isolate the pure product.
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
This protocol is for high-purity isolation of highly polar, water-soluble pyrazine derivatives.
-
Column & System: Use a preparative C18 column that is certified for use with highly aqueous mobile phases.
-
Mobile Phase Preparation:
-
Solvent A: Deionized water with 0.1% formic acid or acetic acid (for MS compatibility).
-
Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
-
-
Method Development: On an analytical scale, develop a gradient method that provides good separation of your target compound from impurities. A typical gradient might be 5% to 95% Solvent B over 20-30 minutes.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile) or a solvent like DMSO if solubility is an issue. Ensure the solution is filtered through a 0.45 µm filter before injection.
-
Purification Run: Scale up the injection volume for the preparative column. Run the gradient method and collect fractions based on the UV detector signal corresponding to your product peak.
-
Product Recovery: Combine the pure fractions. Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final, pure solid product.
Section 5: Visual Workflow for Troubleshooting Chromatography
This diagram provides a logical pathway for addressing common chromatography issues encountered during pyrazine purification.
Caption: A logical workflow for troubleshooting common chromatography problems.
References
- Biotage. (n.d.).
- Biotage. (2023). What can I use to purify polar reaction mixtures? Biotage. [Link]
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. [Link]
- ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.
- Pharmaffiliates. (n.d.). Pyrazine-impurities.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]
- Britton, E. C., et al. (1962). U.S. Patent No. 3,033,864.
- Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Cheméo. [Link]
- Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Wikipedia. (n.d.). Acid–base extraction. Wikipedia. [Link]
- Oxford Academic. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Biotage. (2023).
- University of Rochester. (n.d.).
- Chemistry LibreTexts. (2023).
- MDPI. (n.d.).
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
- ResearchGate. (2025). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives.
- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
- NIST. (n.d.). Pyrazine. NIST WebBook. [Link]
- ResearchGate. (2025). Pyrazines: Occurrence, formation and biodegradation | Request PDF.
- ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. [Link]
- SIELC Technologies. (n.d.). Pyrazine. SIELC Technologies. [Link]
- MDPI. (n.d.).
- PubMed. (n.d.). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed. [Link]
- PubMed Central. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. [Link]
- ResearchGate. (n.d.). Pyrazines in Thermally Treated Foods | Request PDF.
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 15. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 16. biotage.com [biotage.com]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystallization Conditions for 5,6-dimethylpyrazine-2-carboxylic Acid
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the crystallization of 5,6-dimethylpyrazine-2-carboxylic acid (CAS: 13515-06-5). It is designed to offer both foundational knowledge and practical troubleshooting advice to overcome common challenges encountered during the purification of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polar molecule. Based on data from structurally similar compounds like 5-methyl-2-pyrazinecarboxylic acid, it is expected to be soluble in polar organic solvents such as alcohols (methanol, ethanol, propanol) and moderately soluble in solvents like 1,4-dioxane and acetone.[1] Its solubility in water is anticipated to be low but can be significantly increased by adjusting the pH to deprotonate the carboxylic acid. It is expected to have very low solubility in non-polar solvents like toluene and hexane.[1][2]
Q2: What is the most promising starting point for developing a crystallization protocol?
A2: A cooling crystallization from a single solvent system or a solvent/anti-solvent mixture is a highly recommended starting point. Given the solubility profile of similar compounds, using a C1-C4 alcohol (like ethanol or isopropanol) or a mixture of an alcohol with water as an anti-solvent is a logical first approach.[1]
Q3: How does pH affect the crystallization of this compound?
A3: The pH of the solution is a critical parameter. The carboxylic acid group has an estimated pKa similar to that of pyrazine-2-carboxylic acid (around 2.9), meaning it will be deprotonated at pH values above this, forming a more soluble carboxylate salt.[3] Therefore, crystallization is best achieved in an acidic to neutral pH range where the compound is in its less soluble, neutral form. Attempting to crystallize from a basic solution will likely result in failure due to high solubility.
Q4: My compound "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is too concentrated or cooled too quickly. To resolve this, try reheating the solution to redissolve the oil, adding more solvent to decrease the concentration, and then allowing it to cool much more slowly.[4] Using a less polar solvent or a different solvent/anti-solvent combination can also prevent oiling out.
Q5: How can I improve the size and quality of my crystals?
A5: To obtain larger, higher-quality crystals, the goal is to favor slow crystal growth over rapid nucleation.[5] This can be achieved by:
-
Slowing the cooling rate: Insulate the crystallization vessel to allow for gradual cooling.
-
Reducing supersaturation: Use slightly more solvent than the minimum required for dissolution at high temperature.
-
Seeding: Introduce a small, well-formed crystal of the pure compound into a slightly supersaturated solution to encourage controlled growth.[5]
-
Minimizing disturbances: Avoid moving or agitating the solution as the crystals are forming.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of this compound, explaining the underlying causes and providing actionable solutions.
Problem 1: Poor or No Crystal Yield
-
Symptom: After cooling the solution, very few or no crystals have formed.
-
Potential Causes & Solutions:
-
Excess Solvent: Too much solvent was used, and the solution is not supersaturated upon cooling.
-
Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again.[4]
-
-
Solution Not Saturated: The initial amount of solute was too low for the volume of solvent.
-
Solution: If you have more crude material, you can add it to the hot solution until saturation is reached. Alternatively, evaporate the solvent as described above.
-
-
Inappropriate Solvent Choice: The compound has high solubility in the chosen solvent even at low temperatures.
-
Solution: A different solvent is needed. If you have already used a good solvent, consider adding an anti-solvent dropwise to the warm solution until it becomes slightly turbid, then reheat to clarify and cool slowly.
-
-
Crystallization Inhibition: Impurities in the crude material may be inhibiting crystal nucleation.
-
Solution: Try adding a seed crystal of pure this compound. If unavailable, scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[4]
-
-
Problem 2: Formation of an Oil or Amorphous Precipitate
-
Symptom: Instead of distinct crystals, a liquid layer (oil) or a fine, non-crystalline powder forms.
-
Potential Causes & Solutions:
-
High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution above its melting point or too rapidly for a crystal lattice to form.
-
Solution: Reheat the mixture to redissolve the oil/precipitate, add 10-20% more solvent, and cool slowly.[4]
-
-
Rapid Cooling: Cooling the solution too quickly can lead to "crashing out" as an amorphous solid.
-
Solution: Reheat to dissolve, then insulate the flask to ensure a very slow cooling rate.
-
-
High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, promoting oiling out.
-
Solution: Consider a preliminary purification step, such as a column chromatography or an acid-base extraction, before attempting crystallization.
-
-
Inappropriate Solvent Polarity: The solvent may be too polar, leading to strong solvation that hinders lattice formation.
-
Solution: Experiment with a slightly less polar solvent or a solvent mixture.
-
-
Problem 3: Crystals are Very Small or Needle-Like
-
Symptom: The product is obtained as very fine needles or a microcrystalline powder, which can be difficult to filter and may trap impurities.
-
Potential Causes & Solutions:
-
High Nucleation Rate: The rate of new crystal formation (nucleation) is much faster than the rate of existing crystal growth.[5]
-
Solution: The key is to reduce the level of supersaturation. Reheat the solution, add a small amount of additional solvent (5-10%), and cool very slowly. This will reduce the number of initial nuclei, allowing them to grow larger.[5]
-
-
Solvent System: Some solvents inherently favor the formation of needles.
-
Solution: Experiment with different solvent systems. For example, if you are getting needles from ethanol, try isopropanol or an ethanol/toluene mixture.
-
-
Problem 4: Impure Crystals (e.g., Colored, Incorrect Melting Point)
-
Symptom: The final crystals are colored (when the pure compound should be off-white) or have a broad, depressed melting point.
-
Potential Causes & Solutions:
-
Inclusion of Impurities: Rapid crystal growth has trapped impurities within the crystal lattice.
-
Solution: The material needs to be recrystallized. Ensure the second crystallization is performed much more slowly to allow for the formation of a more ordered (and pure) crystal lattice.
-
-
Adsorption of Impurities: Impurities are adsorbed onto the surface of the crystals.
-
Solution: During filtration, wash the collected crystals with a small amount of ice-cold fresh solvent to remove adsorbed impurities. Do not use room temperature solvent, as it will dissolve some of your product.
-
-
Colored Impurities: The crude material contains colored byproducts.
-
Solution: Before cooling the hot, dissolved solution, you can add a small amount of activated charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
-
III. Experimental Protocols & Data
A. Physicochemical Data and Solvent Selection
While specific experimental solubility data for this compound is not widely available, the following table, based on data for the closely related 5-methyl-2-pyrazinecarboxylic acid, provides an excellent guide for solvent screening.[1] An ideal crystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.
Table 1: Solubility Profile of a Structurally Similar Compound (5-methyl-2-pyrazinecarboxylic acid) to Guide Solvent Selection [1]
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility for this compound | Suitability for Cooling Crystallization |
| Water | High | 100 | Low | Good (especially as an anti-solvent) |
| Methanol | High | 65 | Moderate | Good |
| Ethanol | High | 78 | Moderate | Excellent |
| Isopropanol | High | 82 | Moderate | Excellent |
| Acetone | Medium | 56 | Moderate | Good |
| Ethyl Acetate | Medium | 77 | Low-Moderate | Possible |
| 1,4-Dioxane | Medium | 101 | High | Possible, but may require anti-solvent |
| Acetonitrile | Medium | 82 | Low | Poor (may be a good anti-solvent) |
| Toluene | Low | 111 | Very Low | Poor (may be a good anti-solvent) |
B. Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid determination of a suitable solvent system using a small amount of material.
-
Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different solvent from Table 1 dropwise (e.g., 0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent cooling crystallization but may be useful in a two-solvent system.
-
Heating Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: A suitable solvent is one that dissolves the compound when hot but produces a good yield of crystals upon cooling.
C. Protocol 2: Single-Solvent Cooling Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of ice-cold ethanol.
-
Drying: Allow the crystals to air dry on the filter or in a vacuum oven at a moderate temperature.
D. Protocol 3: Two-Solvent (Solvent/Anti-Solvent) Recrystallization (Example: Ethanol/Water)
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol as described in Protocol 2.
-
Addition of Anti-Solvent: While the solution is still hot, add water (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity), indicating the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly, as described in Protocol 2.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 2, using an ice-cold ethanol/water mixture of the same approximate ratio for the washing step.
IV. Visualization of Workflows
Decision-Making Workflow for Crystallization Method Selection
Caption: Decision tree for selecting an appropriate crystallization method.
Troubleshooting Flowchart for Poor Crystal Yield
Caption: Step-by-step guide to resolving low or no crystal yield.
V. References
-
Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Yang, Z., et al. (2019). Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents. Journal of Chemical & Engineering Data, 64(9), 3944–3952. [Link]
-
Wikipedia. (n.d.). Pyrazinoic acid. [Link]
-
PubChem. (n.d.). Pyrazine-2-carboxylic acid. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
PubChemLite. (n.d.). This compound (C7H8N2O2). [Link]
-
Indian Academy of Sciences. (n.d.). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. [Link]
-
Technobis Crystallization Systems. (2021). Solubility. [Link]
-
National Center for Biotechnology Information. (2024). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. [Link]
-
ResearchGate. (2019). Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents. [Link]
-
Wikipedia. (n.d.). Pyrazinoic acid. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyrazinoic acid - Wikipedia [en.wikipedia.org]
- 4. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00217A [pubs.rsc.org]
- 5. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
Preventing byproduct formation in pyrazine synthesis
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues in Pyrazine Synthesis
This section addresses specific problems you may encounter during your experiments, offering explanations for their root causes and providing actionable solutions.
Issue 1: Formation of Imidazole Byproducts, a Common Pitfall in Maillard-Type Reactions
Question: I am synthesizing alkylpyrazines using a Maillard-type reaction between sugars and an ammonium source, but I'm observing significant contamination with imidazole derivatives, particularly 4-methylimidazole. How can I prevent this?
Answer:
The formation of imidazole byproducts is a well-documented challenge in Maillard-type reactions, where α-dicarbonyl compounds are key intermediates. These intermediates can react with ammonia and an aldehyde to form imidazoles, competing with the desired pyrazine synthesis pathway.[1]
Causality: The reaction pathway diverges based on the specific reactants and conditions. While the self-condensation of α-aminocarbonyls leads to pyrazines, the reaction of α-dicarbonyls with ammonia and an aldehyde favors imidazole formation.
Recommended Solutions:
-
pH Optimization: Carefully controlling the reaction pH is crucial. Lowering the pH can favor the formation of other heterocyclic compounds, such as pyrroles, over both pyrazines and imidazoles. Therefore, maintaining a specific, optimized pH range is key to directing the reaction towards pyrazine formation.[1]
-
Purification Strategy: If imidazole formation is unavoidable, a robust purification strategy is necessary. Imidazoles can often be co-extracted with pyrazines during workup.[1]
-
Solvent Selection for Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. Using hexane for LLE has been shown to extract pyrazines while leaving imidazole derivatives behind in the aqueous layer.[2][3][4] In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate tend to co-extract 4-methylimidazole along with the desired pyrazines.[2][3][4]
-
Column Chromatography: Passing the organic extract through a silica gel column is an effective method for removing imidazole contaminants. Silica retains the more polar imidazoles, allowing for the elution of the less polar pyrazines.[2][3][4] A solvent system of 90/10 hexane/ethyl acetate can provide good separation.[2][3][5]
-
Distillation: Distillation of the aqueous reaction mixture can also be employed to isolate the volatile pyrazines, leaving the non-volatile imidazoles in the distillation residue.[2][3][5]
-
Experimental Protocol: Purification of Pyrazines from Imidazole Byproducts
-
Liquid-Liquid Extraction:
-
After the reaction is complete, cool the aqueous mixture to room temperature.
-
Extract the mixture three times with an equal volume of hexane.
-
Combine the organic layers.
-
-
Silica Gel Column Chromatography:
-
Prepare a short silica gel column (e.g., 5-7 g of silica in a 60 x 10 mm column).
-
Load the combined hexane extracts onto the column.
-
Elute the pyrazines with a suitable solvent system, such as a 90:10 hexane/ethyl acetate mixture.[2][3][5]
-
Collect fractions and analyze by GC-MS to identify the fractions containing the pure pyrazines.
-
-
Distillation:
Issue 2: Lack of Regioselectivity and Formation of Isomeric Pyrazine Mixtures
Question: In my synthesis of an unsymmetrically substituted pyrazine via the condensation of two different α-amino ketones, I am getting a mixture of products. How can I improve the regioselectivity?
Answer:
The classic Staedel-Rugheimer and Gutknecht pyrazine syntheses rely on the self-condensation of α-amino ketones.[6] When using two different α-amino ketones to produce an unsymmetrical pyrazine, three products are possible due to both self-condensation and cross-condensation, leading to a complex mixture that is often difficult to separate.[1]
Causality: The lack of regiochemical control stems from the similar reactivity of the α-amino ketone intermediates, resulting in a statistical distribution of products.
Recommended Solutions:
-
Stepwise Synthetic Strategies: To achieve high regioselectivity, a stepwise approach is recommended. This involves synthesizing a pre-functionalized pyrazine core and then introducing the desired substituents in a controlled manner.
-
Cross-Coupling Reactions: Modern cross-coupling methodologies offer excellent control for introducing substituents onto a pre-formed pyrazine ring.
-
-
Regioselective Cyclization Methods: Employing a synthetic route that inherently controls the orientation of the substituents during the cyclization step is another effective strategy. One such method involves the condensation of an α-oximido carbonyl compound with an allylamine, followed by isomerization and thermal electrocyclization-aromatization.[1]
Logical Workflow for Addressing Regioselectivity
Caption: Decision workflow for improving regioselectivity.
Issue 3: Formation of Over-Alkylated or Other Unexpected Byproducts
Question: During the synthesis of di-2-pyrazinylmethane from 2-methylpyrazine, I isolated several unexpected crystalline byproducts. What are these and how can their formation be minimized?
Answer:
The synthesis of di-2-pyrazinylmethane can indeed lead to several byproducts, including tri-2-pyrazinylmethane, 3-chloro-2,2'-bipyrazine, and 9,9-dipyrazinyl-9H-cyclopentadipyrazine.[7]
Causality:
-
Tri-2-pyrazinylmethane: This is a result of over-alkylation, where the desired product, di-2-pyrazinylmethane, acts as a nucleophile and reacts with another molecule of the starting material or an intermediate.
-
3-Chloro-2,2'-bipyrazine: The formation of this byproduct can occur through an aromatic nucleophilic substitution of 2-chloropyrazine (which may be present as an impurity or formed in situ) with 2-chloro-3-lithiopyrazine, generated by deprotonation of 2-chloropyrazine.[7]
-
9,9-Dipyrazinyl-9H-cyclopentadipyrazine: The mechanism for the formation of this complex byproduct is less clear but is thought to involve the aromatic nucleophilic substitution of chloro-2,2'-bipyrazine with a di-2-pyrazinylmethyl anion.[7]
Recommended Solutions:
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can help to minimize over-alkylation. Using a slight excess of the limiting reagent can sometimes be beneficial.
-
Temperature Control: Reaction temperature can significantly influence the formation of byproducts. Running the reaction at the lowest effective temperature may reduce the rate of side reactions. Exceeding certain temperatures (e.g., 450°C in some gas-phase syntheses) can lead to the breakdown of the pyrazine ring itself.[8]
-
Purification of Starting Materials: Ensuring the purity of the starting materials, such as 2-methylpyrazine and any reagents used for deprotonation, is critical to prevent the formation of byproducts like 3-chloro-2,2'-bipyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for pyrazine synthesis?
A1: The Staedel-Rugheimer (1876) and Gutknecht (1879) syntheses are among the oldest and most fundamental methods.[6] Both involve the self-condensation of an α-amino ketone to form a dihydropyrazine, which is then oxidized to the aromatic pyrazine.[6][9] Another classical approach is the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane, followed by oxidation of the resulting dihydropyrazine.[8][9]
Q2: Are there greener synthesis routes for pyrazines that minimize byproducts?
A2: Yes, modern synthetic chemistry is increasingly focused on greener and more efficient methods.
-
Catalytic Dehydrogenative Coupling: Manganese pincer complexes can catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines. This method is highly atom-economical, with water and hydrogen gas as the only byproducts.[10]
-
Biocatalysis: Enzymes, such as lipases, can be used to catalyze the amidation of pyrazine esters to form pyrazinamides in a continuous-flow system, offering a greener alternative to traditional methods that use toxic reagents and solvents.[11]
-
Aqueous Medium Synthesis: Advanced versions of the Guareschi-Thorpe reaction have been developed that use ammonium carbonate in an aqueous medium, providing an eco-friendly and high-yielding route to hydroxy-cyanopyridines, which can be precursors to other heterocycles.[12]
Q3: How can I effectively purify pyrazines from unreacted starting materials like alkanolamines?
A3: Separating pyrazines from unreacted alkanolamines can be challenging due to their similar physical properties. Azeotropic distillation is an effective method for this purification. By adding a volatile liquid such as a lower alkylbenzene or chlorobenzene, an azeotrope consisting predominantly of the alkanolamine and the added liquid can be distilled off, leaving the purified pyrazine behind.[13]
Q4: My pyrazine synthesis involves the oxidation of a dihydropyrazine intermediate. What are the common oxidizing agents used?
A4: The final oxidation step is crucial in many pyrazine syntheses. Common oxidizing agents include:
-
Metal Oxides: Copper(II) oxide and manganese dioxide are frequently used.[8]
-
Air Oxidation: In some cases, spontaneous air oxidation is sufficient to aromatize the dihydropyrazine ring.[9]
-
Iron(III) Chloride: FeCl3 in ethanol is another effective reagent for the oxidation of dihydropyrazines.[14]
Comparative Data on Pyrazine Purification Methods
| Method | Target Impurity | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (Hexane) | Imidazoles | Differential solubility | Simple, cost-effective | May require multiple extractions for high recovery.[2][4] |
| Column Chromatography (Silica Gel) | Imidazoles, Polar Byproducts | Adsorption | High purity achievable, versatile | Solvent-intensive, can be time-consuming |
| Distillation | Non-volatile impurities (e.g., imidazoles) | Difference in volatility | Effective for volatile pyrazines, scalable | Not suitable for thermally labile compounds |
| Azeotropic Distillation | Alkanolamines | Formation of a lower-boiling azeotrope | Highly effective for specific separations | Requires an additional entraining agent |
Reaction Pathway: Pyrazine vs. Imidazole Formation
Caption: Divergent pathways in Maillard-type reactions.
References
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Byproducts in the Synthesis of Di-2-pyrazinylmethane. Source not specified.
- Minimizing by-product form
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
- Purification of pyrazine.
- Pyrazine. Wikipedia.
- Review on the Synthesis of Pyrazine and Its Derivatives.
- Pyrazine Synthesis?. Sciencemadness.org.
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.
- Synthesis and reactions of Pyrazine. YouTube.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazine - Wikipedia [en.wikipedia.org]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 14. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Low Recovery of Pyrazine Metabolites from Biological Samples
Welcome to the Technical Support Center for the analysis of pyrazine metabolites. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and quantification of these important compounds from biological matrices. Pyrazines are a diverse class of heterocyclic aromatic compounds that are crucial structural components of many pharmaceutical agents and are also significant as flavor and aroma compounds.[1][2] Accurate measurement of pyrazine metabolites is essential for pharmacokinetic studies, understanding metabolic pathways, and ensuring quality control.[1]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you optimize your experimental workflow and achieve reliable, high-recovery results.
Frequently Asked Questions (FAQs)
Q1: I'm seeing consistently low recovery of my pyrazine metabolite from plasma samples. What is the most likely cause?
A1: Low recovery from plasma is often due to inefficient extraction or analyte loss during sample preparation. The most common culprits are suboptimal pH during extraction, inappropriate solvent selection for liquid-liquid extraction (LLE), or incomplete elution from a solid-phase extraction (SPE) cartridge. Additionally, the stability of the metabolite in the matrix can be a factor.
Q2: Can the pH of my sample significantly impact the extraction efficiency of pyrazine metabolites?
A2: Absolutely. The pKa of the pyrazine ring is approximately 0.65, making it a weak base.[3] The pH of the aqueous sample will dictate the ionization state of the pyrazine metabolite. For efficient extraction into an organic solvent, the pyrazine should be in its neutral, un-ionized form. Therefore, adjusting the sample to a basic pH (typically pH 9-10) is often recommended to improve extraction efficiency.[4] Some studies have shown that pyrazine formation and concentration can increase in alkaline conditions.[4]
Q3: What are the best general-purpose extraction techniques for pyrazine metabolites from biological fluids like plasma or urine?
A3: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are widely and effectively used.
-
LLE is a straightforward technique where the sample is mixed with an immiscible organic solvent.[1] For pyrazines, solvents like methyl tert-butyl ether (MTBE) or dichloromethane are commonly used.[1][5][6]
-
SPE offers a more controlled and often cleaner extraction.[7][8] Reversed-phase (C18) or polymer-based sorbents are typically suitable for retaining pyrazine metabolites from an aqueous matrix.
The choice between LLE and SPE depends on the specific metabolite, the complexity of the matrix, and the desired level of sample cleanup.
Q4: My pyrazine metabolites are volatile. Are there any special precautions I should take during sample preparation?
A4: Yes, for volatile pyrazines, techniques like Headspace Solid-Phase Microextraction (HS-SPME) are highly recommended, particularly for GC-MS analysis.[2][9] This method minimizes sample handling and reduces the risk of analyte loss through evaporation. When performing LLE or SPE, it is crucial to keep samples cool and use sealed vials. During solvent evaporation steps, use a gentle stream of nitrogen at a controlled, low temperature (e.g., 40°C) to prevent loss of volatile analytes.[1]
Q5: I suspect matrix effects are suppressing the signal of my pyrazine metabolite in LC-MS/MS. How can I confirm and mitigate this?
A5: Matrix effects, where co-eluting endogenous components interfere with the ionization of the target analyte, are a common challenge in LC-MS/MS.[10][11] To confirm, you can perform a post-extraction spike experiment where you compare the signal of the analyte in a clean solvent to the signal in an extract from a blank biological sample. To mitigate matrix effects, consider:
-
Improving sample cleanup: Employ a more rigorous SPE protocol or a different LLE solvent.
-
Optimizing chromatography: Adjust the gradient to better separate the analyte from interfering matrix components.
-
Using a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected similarly to the analyte.[2]
In-Depth Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and resolving low recovery issues at different stages of your analytical workflow.
Part 1: Pre-Analytical & Sample Handling
Low recovery can often be traced back to issues before the actual extraction process begins.
Issue: Analyte Degradation or Instability in the Biological Matrix
-
Causality: Pyrazine metabolites can be susceptible to enzymatic degradation or chemical instability, especially during sample collection, storage, and thawing. In humans and animals, pyrazines can be hydroxylated and then conjugated with glucuronic acid or glutathione for excretion.[12][13]
-
Troubleshooting Steps:
-
Enzyme Inhibition: Immediately after collection, add protease and esterase inhibitors to plasma or serum samples if enzymatic degradation is suspected.
-
pH Control: Ensure the pH of the sample is maintained in a range where the analyte is stable. For some pyrazines, this may require buffering the sample.
-
Storage Conditions: Store samples at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Stability Studies: Conduct short-term and long-term stability studies of your analyte in the biological matrix at different temperatures to understand its stability profile.
-
Part 2: Sample Preparation & Extraction
The extraction step is the most critical for achieving high recovery. Below is a decision-making workflow and detailed troubleshooting for common extraction techniques.
Caption: Troubleshooting workflow for low pyrazine recovery.
Liquid-Liquid Extraction (LLE) Troubleshooting
Q: My LLE recovery is still low after adjusting the pH. What else can I do?
A: Consider the following:
-
Solvent Polarity and Selectivity: If you are using a non-polar solvent like hexane, you may not be efficiently extracting more polar pyrazine metabolites. Try a more polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[6] Dichloromethane is also an effective solvent for extracting pyrazines from alkalinized serum.[5]
-
Salting Out Effect: Adding a neutral salt (e.g., NaCl or Na2SO4) to the aqueous phase can decrease the solubility of the pyrazine metabolite in the aqueous layer and promote its partitioning into the organic solvent.
-
Emulsion Formation: Biological samples, especially plasma, can form emulsions at the solvent interface, trapping your analyte. To break emulsions, try centrifugation at a higher speed, adding a small amount of a different organic solvent, or chilling the sample.
-
Extraction Volume and Repetitions: A single extraction may not be sufficient. Performing two or three extractions with smaller volumes of fresh organic solvent is more effective than a single extraction with a large volume.[14]
Detailed Protocol: Optimized LLE for Pyrazine Metabolites in Plasma
-
Sample Preparation: Thaw 200 µL of plasma at room temperature.[1]
-
Internal Standard Spiking: Spike the plasma with a known amount of a suitable internal standard (ideally, a stable isotope-labeled version of your analyte).[1]
-
pH Adjustment: Add 50 µL of 1M NaOH to raise the pH to >10. Vortex briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).[1]
-
Mixing: Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning.[1]
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[1]
-
Collection: Carefully transfer the upper organic layer to a clean tube.[1]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.[1]
Solid-Phase Extraction (SPE) Troubleshooting
Q: I'm losing my analyte during the wash step of my SPE protocol. How can I prevent this?
A: This indicates that your wash solvent is too strong and is eluting your analyte along with the interferences.
-
Wash Solvent Composition: Reduce the percentage of organic solvent in your aqueous wash solution. For example, if you are using 20% methanol in water, try 5% or 10% methanol.
-
pH of Wash Solvent: Ensure the pH of the wash solvent is optimized to keep your analyte of interest retained on the sorbent (i.e., in its ionized form for ion-exchange or neutral form for reversed-phase, depending on the mechanism).
Q: My analyte is not eluting completely from the SPE cartridge. What should I do?
A: This suggests your elution solvent is not strong enough to disrupt the interaction between your analyte and the sorbent.
-
Elution Solvent Strength: Increase the percentage of organic solvent in your elution solution. For reversed-phase SPE, this typically means a higher concentration of methanol or acetonitrile.
-
pH of Elution Solvent: Adjust the pH of the elution solvent to a level that promotes the elution of your analyte. For a basic compound on a reversed-phase sorbent, a slightly acidic elution solvent can help by protonating the analyte and reducing its retention.
-
Solvent Choice: Consider a stronger elution solvent. If methanol is not effective, try acetonitrile or a mixture containing a small amount of a stronger solvent like isopropanol.
-
Multiple Elutions: Use two smaller aliquots of elution solvent instead of one large one to improve elution efficiency.[7]
Detailed Protocol: General Reversed-Phase SPE for Pyrazine Metabolites
-
Conditioning: Condition a C18 SPE cartridge with 1-2 column volumes of methanol or acetonitrile.[15]
-
Equilibration: Equilibrate the cartridge with 1-2 column volumes of water or a buffer matching the pH of your sample.[15] Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated (pH-adjusted, diluted) biological sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min).[7]
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the pyrazine metabolites with a strong organic solvent (e.g., methanol, acetonitrile, or an acidified organic solvent).[7] Collect the eluate.
-
Post-Elution Processing: Evaporate the eluate to dryness and reconstitute in the appropriate solvent for analysis.
Part 3: Analytical Considerations (GC-MS & LC-MS)
Even with a successful extraction, issues can arise during the analytical measurement.
GC-MS Specific Issues
Q: I have poor peak shape and low sensitivity for my pyrazine metabolites on the GC-MS. What could be the problem?
A:
-
Analyte Polarity: Some pyrazine metabolites, particularly those with hydroxyl or carboxyl groups (e.g., pyrazinoic acid), are polar and may exhibit poor chromatographic behavior on standard non-polar GC columns.[16]
-
Derivatization: To improve volatility and thermal stability, consider derivatization. Silylation (e.g., with MSTFA) is a common technique for derivatizing polar functional groups, making the analytes more amenable to GC-MS analysis.[16][17][18]
-
Isomer Resolution: Be aware that many positional isomers of alkylpyrazines can produce very similar mass spectra, making unambiguous identification difficult.[19][20] Proper chromatographic separation is key, and using a polar GC column may be necessary to resolve these isomers.[21]
LC-MS/MS Specific Issues
Q: My recovery is good, but my signal is still low and variable. What should I check?
A:
-
Ionization Efficiency: Pyrazines are typically analyzed in positive electrospray ionization (ESI) mode.[1] Ensure your source parameters (e.g., ion source temperature, capillary voltage) are optimized for your specific analyte. The mobile phase composition, particularly the pH and organic content, will significantly impact ionization efficiency. Adding a small amount of formic acid to the mobile phase is common practice.[1]
-
Matrix Effects: As mentioned in the FAQs, matrix effects can significantly suppress or enhance the analyte signal.[10][11][22] If not already in use, incorporating a stable isotope-labeled internal standard is the gold standard for correcting this variability.[2]
-
In-source Fragmentation: Check if your analyte is fragmenting in the ion source before entering the mass analyzer. This can be assessed by looking for fragment ions in the full scan spectrum. If so, reduce the source temperature or cone voltage.
Quantitative Data Summary: Representative Validation Parameters
The following table provides an example of typical validation results for an LC-MS/MS method for pyrazine quantification in human plasma, demonstrating what can be achieved with an optimized protocol.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Accuracy (%) |
| Low QC | 1.5 | 4.2 | 102.5 |
| Mid QC | 50 | 3.1 | 98.7 |
| High QC | 400 | 2.5 | 101.3 |
Data adapted from a representative LC-MS/MS application note for pyrazine in human plasma.[1] The high recovery and low matrix effect observed in such validated methods underscore the importance of a well-developed sample preparation protocol.[1]
References
- Arsa, S., & Theerakulkait, C. (2020). Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH. Food Science and Technology, 40(Suppl. 2), 524–531. [Link]
- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
- ResearchGate. (2014).
- ResearchGate. (n.d.).
- Attygalle, A. B., Jalsovszky, I., & Plata, A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Wang, G. L., & Zhang, Z. J. (1995). [HPLC determination of tetramethylpyrazine in human serum and its pharmacokinetic parameters]. Yao Xue Xue Bao, 30(2), 130-134. [Link]
- Lojzova, L., Riddellova, K., Tomaniova, M., Kocourek, V., & Hajslova, J. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 43-52. [Link]
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 15(1), 103-110. [Link]
- Ferrer, C., Lozano, A., Agüera, A., Girón, A. J., & Fernández-Alba, A. R. (2011). Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis.
- Roboz, J., Suzuki, R., & Yu, T. F. (1978). Mass fragmentographic determination of pyrazinamide and its metabolites in serum and urine.
- Li, W., Li, J., & Li, G. (2012). A modified LC-MS/MS method for determination of tetramethylpyrazine in microdialysis samples and calibration of home-made linear probes.
- Zhao, D., Liu, P., & Sun, J. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 456. [Link]
- ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. [Link]
- Li, Y., Dong, F., Liu, X., Xu, J., Li, J., Kong, Z., Chen, X., & Zheng, Y. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Toxins, 15(3), 216. [Link]
- ResearchGate. (n.d.).
- Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14837–14846. [Link]
- Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins, 10(11), 443. [Link]
- MetwareBio. (n.d.). Metabolomics Sample Extraction. [Link]
- Ross, M. K., & Filipov, N. M. (2006). Determination of atrazine and its metabolites in mouse urine and plasma by LC-MS analysis. Journal of Chromatographic Science, 44(8), 481-488. [Link]
- ResearchGate. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. [Link]
- Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14837–14846. [Link]
- Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
- David, A., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Scientific Reports, 13(1), 8196. [Link]
- Kumar, A. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Protocols.io. [Link]
- Li, T., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7545. [Link]
- Freeman, B. D., & K. M. Holt. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. [Link]
- Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
- ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]
- El-Aty, A. M. A., et al. (2021). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. Critical Reviews in Food Science and Nutrition, 63(18), 3076-3101. [Link]
- ResearchGate. (2016).
- Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
- Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 81, 29-52. [Link]
- ResearchGate. (n.d.).
- Kumar, P., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 1(4), 26-32. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [HPLC determination of tetramethylpyrazine in human serum and its pharmacokinetic parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. mag.go.cr [mag.go.cr]
- 12. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Mass fragmentographic determination of pyrazinamide and its metabolites in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Mobile Phase for Pyrazine Isomer Separation by HPLC
Welcome to the technical support center for the chromatographic separation of pyrazine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar compounds by High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and develop robust analytical methods.
Introduction: The Challenge of Pyrazine Isomer Separation
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds crucial in the pharmaceutical, food, and fragrance industries. Their structural similarity, often differing only by the position of alkyl groups, presents a significant analytical challenge. Co-elution, poor peak shape, and inadequate resolution are common hurdles. The key to a successful separation lies in the meticulous optimization of the HPLC mobile phase, which directly governs the interactions between the analytes and the stationary phase.
This guide provides a series of structured FAQs and troubleshooting workflows to address specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that every step is grounded in sound scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My pyrazine isomers are co-eluting or have very poor resolution (Rs < 1.5) on a standard C18 column. What is my first step?
Answer:
This is the most common issue encountered. The low polarity and subtle structural differences between pyrazine isomers often result in insufficient differential retention on conventional reversed-phase columns like C18. Your primary strategy should be to manipulate the mobile phase pH to control the ionization of your analytes.
The Scientific Rationale: The Role of pKa and Mobile Phase pH
Pyrazines are weakly basic compounds. The pKa of the parent pyrazine molecule is approximately 0.37[1][2]. Alkyl substitutions can slightly alter this value. In reversed-phase HPLC, the retention of ionizable compounds is highly dependent on their ionization state.
-
Protonated (Ionized) State: When the mobile phase pH is significantly below the pKa, the pyrazine molecule's nitrogen atoms are protonated, carrying a positive charge. This increased polarity causes the analyte to be less retained on a non-polar C18 stationary phase, leading to shorter retention times.
-
Neutral (Unionized) State: As the mobile phase pH increases to be at least 2 pH units above the pKa, the pyrazines become deprotonated and are in their neutral, more hydrophobic form. This increases their affinity for the stationary phase, leading to longer retention times.
For reproducible separations of basic compounds, it is crucial to operate at a pH that ensures a consistent ionization state, ideally in the fully protonated or fully neutral form. A pH between 2 and 4 is a recommended starting point for method development with basic compounds on silica-based columns[3].
Troubleshooting Workflow: pH Adjustment
Q2: I've adjusted the pH, but now my peaks are splitting or tailing severely. What's happening?
Answer:
Peak splitting or tailing for ionizable compounds is often a direct consequence of operating the mobile phase at a pH too close to the analyte's pKa[4][5].
The Scientific Rationale: Mixed Ionization States and Silanol Interactions
When the mobile phase pH is within approximately ±1.5 units of the pKa, the pyrazine isomers exist as a mixture of both their protonated (ionized) and neutral forms. These two forms have different retention behaviors, which can lead to a split or broadened peak.
Additionally, at mid-range pH values (approx. 4-7), residual silanol groups on the surface of silica-based C18 columns can become deprotonated (Si-O⁻). These negatively charged sites can cause secondary ionic interactions with the positively charged, protonated pyrazine molecules. This secondary interaction mechanism leads to significant peak tailing[3][6].
Troubleshooting Protocol: Addressing Peak Shape Issues
-
Confirm Mobile Phase pH: Ensure your mobile phase pH is consistently at least 2 units away from the pKa of your pyrazines. For most pyrazines, this means maintaining a pH between 2.5 and 3.5 is a robust choice.
-
Increase Buffer Strength: If the mobile phase is inadequately buffered, the sample itself can alter the local pH on the column, causing peak shape issues. Increase your buffer concentration (e.g., from 10mM to 25mM phosphate buffer) to improve pH stability.
-
Check Sample Solvent: Dissolving your sample in a solvent stronger than the mobile phase (e.g., pure acetonitrile) can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase itself[7].
Q3: pH adjustment isn't enough to resolve my isomers. What advanced mobile phase or stationary phase strategies can I use?
Answer:
When simple pH manipulation fails, you must explore alternative separation mechanisms. Two powerful strategies are using a Porous Graphitic Carbon (PGC) column or implementing Ion-Pair Chromatography (IPC).
Strategy A: Porous Graphitic Carbon (PGC) Columns
PGC is a unique stationary phase composed of flat sheets of hexagonally arranged carbon atoms. It excels at separating structurally related compounds, including geometric isomers, due to its shape-selective retention mechanism[4][8][9].
-
Mechanism: Retention on PGC is governed by the ability of the analyte to make multiple contact points with the flat graphite surface (a principle known as "Polar Retention Effect on Graphite" or PREG)[10]. Planar molecules, or isomers that can present a "flatter" profile to the surface, are retained more strongly. This provides a completely different selectivity compared to C18 columns[9].
-
Mobile Phase Considerations: PGC columns are stable across the entire pH range (0-14)[4]. Typically, mobile phases consist of acetonitrile or methanol with water. You may need to use a higher percentage of organic modifier compared to a C18 column to achieve similar retention times.
Strategy B: Ion-Pair Chromatography (IPC)
IPC is a reversed-phase technique used to separate ionic compounds. It involves adding an "ion-pairing reagent" to the mobile phase[11].
-
Mechanism: For basic analytes like protonated pyrazines, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium 1-heptanesulfonate) is added. The reagent has a charged head that forms an ion pair with the protonated analyte and a hydrophobic tail that interacts with the C18 stationary phase. This complex behaves like a neutral, hydrophobic molecule, allowing for its retention and separation on a standard reversed-phase column[11].
-
Mobile Phase Preparation:
-
Select an appropriate ion-pair reagent (e.g., C5 to C8 alkyl sulfonates for basic compounds)[12].
-
Prepare the aqueous portion of your mobile phase with a buffer to ensure the pyrazines are fully protonated (pH < pKa). A pH of 2.5-3.5 is typical.
-
Dissolve the ion-pair reagent into the aqueous buffer at a starting concentration of approximately 5-10 mM[11][13].
-
Mix with the organic modifier (acetonitrile or methanol) to the desired ratio.
-
Equilibrate the column thoroughly (20-50 column volumes) as ion-pair reagents can be slow to reach equilibrium[14].
-
Q4: Should I use Acetonitrile or Methanol as the organic modifier? Does it make a difference?
Answer:
Yes, the choice of organic modifier can significantly impact selectivity, resolution, and system backpressure. Neither is universally "better"; the optimal choice is analyte and stationary phase dependent.
Comparative Analysis: Acetonitrile vs. Methanol
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Scientific Rationale & Impact on Pyrazine Separation |
| Elution Strength | Stronger[15] | Weaker[16] | You will generally need a lower percentage of ACN than MeOH to achieve the same retention time. A weaker solvent like MeOH can sometimes provide better resolution for closely eluting peaks[16]. |
| System Pressure | Lower Viscosity = Lower Backpressure[15][17] | Higher Viscosity = Higher Backpressure[15][17] | ACN is often preferred for high-throughput methods or with small particle columns to avoid pressure limits. |
| Selectivity | Aprotic, strong dipole-dipole interactions[15] | Protic, can act as hydrogen bond donor/acceptor[16] | These different chemical properties lead to different interactions with analytes, potentially changing the elution order of isomers. |
| Special Interactions | Can suppress π-π interactions with phenyl columns[18] | Enhances π-π interactions with phenyl columns[18][19] | If using a phenyl-based stationary phase, switching to MeOH could significantly improve the separation of aromatic pyrazine isomers. |
| UV Cutoff | ~190 nm | ~205 nm | ACN is preferred for low-wavelength UV detection (<210 nm) as it provides a cleaner baseline[15][16]. |
Experimental Protocol: Screening Organic Modifiers
-
Develop Initial Method: Using your chosen column and buffered aqueous phase (e.g., 0.1% Formic Acid in water), develop a baseline separation using an Acetonitrile gradient (e.g., 5-95% ACN over 20 minutes).
-
Replicate with Methanol: Replace the Acetonitrile with Methanol and run the exact same gradient profile.
-
Compare Chromatograms: Analyze the two runs for changes in:
-
Retention Times: Note the general shift in retention.
-
Elution Order (Selectivity): Look for any peaks that have swapped positions. A change in elution order indicates a significant change in selectivity and is a powerful tool for achieving separation.
-
Resolution (Rs): Quantify the resolution between your critical isomer pairs in both runs.
-
-
Optimize: Choose the solvent that provides the best initial separation and fine-tune the gradient slope and/or isocratic hold to maximize resolution.
Conclusion
Optimizing the mobile phase is a systematic process that requires an understanding of the underlying chemical principles. For pyrazine isomers, controlling the mobile phase pH is the foundational first step. When that proves insufficient, leveraging the unique selectivity of Porous Graphitic Carbon or the retention-modifying power of Ion-Pair Chromatography provides a clear path forward. By methodically adjusting one parameter at a time—be it pH, organic modifier, or additives—and observing the effect on retention, peak shape, and resolution, you can successfully develop a robust and reliable method for even the most challenging isomer separations.
References
- YMC Co., Ltd. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
- ResearchGate. (n.d.). Influence of mobile phase apparent pH on retention of different probe compounds.
- Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- ResearchGate. (n.d.). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography.
- Pharma Guideline. (n.d.). Steps for HPLC Method Development.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Regis Technologies, Inc. (n.d.). Ion Pairing Reagents and Buffers.
- LCGC International. (2023). Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon Stationary Phases and Applicability for Polar Compounds.
- LCGC International. (2008). Ion Pairing — Blessing or Curse?.
- PubMed. (n.d.). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography.
- Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (2019). Top Three HPLC Method Development Tips.
- YouTube. (2022). HPLC Method Development Step by Step.
- Molnar-Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.
- Analysis & Separations. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- Chromatography Today. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
- Chrominfo. (2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?.
- ResearchGate. (n.d.). Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column.
- Chrom Tech, Inc. (n.d.). Acetonitrile vs. Methanol for Reverse Phase Chromatography.
- PubChem. (n.d.). 2-Methylpyrazine.
- Wikipedia. (n.d.). Pyrazine.
- KoreaScience. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
- Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
- PubMed Central. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC).
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
- PubChem. (n.d.). Pyrazine.
- SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
Sources
- 1. Pyrazine - Wikipedia [en.wikipedia.org]
- 2. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. moravek.com [moravek.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. jk-sci.com [jk-sci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromtech.com [chromtech.com]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
- 17. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 18. phenomenex.com [phenomenex.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Temperature in Pyrazine Oxidation
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for pyrazine oxidation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing reaction temperature—a critical parameter for success. In pyrazine synthesis, particularly during the oxidation step to form the aromatic ring or its corresponding N-oxides, precise temperature control is paramount for achieving high yields, ensuring product purity, and maintaining operational safety.
Oxidation reactions are frequently exothermic, and uncontrolled temperature fluctuations can lead to a cascade of undesirable outcomes, including byproduct formation, product degradation, and, in severe cases, thermal runaway.[1][2] This resource offers structured troubleshooting advice and best practices to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so crucial for pyrazine oxidation reactions?
A1: Temperature is arguably the most critical variable to control in pyrazine oxidation for three primary reasons:
-
Selectivity and Side Reactions: Many oxidation pathways have narrow optimal temperature windows. Exceeding this range can activate alternative reaction pathways, leading to over-oxidation (e.g., formation of N,N'-dioxides when a mono-N-oxide is desired, or even ring cleavage), polymerization, or degradation of the pyrazine ring, often indicated by the formation of dark, tarry substances.[3][4] For instance, in some gas-phase syntheses, temperatures above 450°C can cause the pyrazine ring to break down entirely.[3]
-
Reaction Kinetics and Yield: Like most chemical reactions, the rate of pyrazine oxidation increases with temperature.[5] However, if the temperature is too low, the reaction may be impractically slow or fail to proceed to completion, resulting in low yields and recovery of starting material. Conversely, excessively high temperatures can decrease yield by promoting the degradation of the desired product.[6]
-
Safety and Exotherm Management: Pyrazine oxidations are often highly exothermic. The heat generated can accelerate the reaction rate, which in turn generates more heat, creating a positive feedback loop. Without adequate cooling and control, this can lead to a thermal runaway—a dangerous situation where the reaction proceeds uncontrollably, potentially causing violent boiling, pressure buildup, and vessel failure.[1][2]
Q2: What are the common visual or instrumental indicators of poor temperature control?
A2: Vigilant monitoring is key. Be alert for the following signs:
-
Unexpected Color Change: A sudden darkening of the reaction mixture to deep brown or black is a common sign of decomposition or polymerization due to excessive heat.[3]
-
Uncontrolled Gas Evolution: While some reactions produce gas, a sudden and vigorous effervescence often indicates the reaction rate is dangerously high.
-
Rapid Temperature Spikes: A thermocouple reading that rises much faster than anticipated, even after removing the heat source, is a clear indicator of an uncontrolled exotherm.
-
Complex Product Profile: Analysis of a reaction sample by TLC, GC-MS, or LC-MS showing numerous unexpected spots or peaks suggests a loss of selectivity, often linked to temperature deviations.
-
Low Yield of Desired Product: Poor yield, especially when accompanied by signs of degradation or a complex product mixture, frequently points to a suboptimal thermal profile.[3]
Q3: Is there a "universal" optimal temperature for pyrazine oxidation?
A3: No, there is no universal temperature. The optimal condition is highly dependent on the specific chemical system. Key factors include:
-
The Oxidizing Agent: A powerful oxidant like OXONE® may require cooling to 0°C or below, while a milder agent like sodium perborate or a catalyzed H₂O₂ system might proceed efficiently at room temperature or with gentle heating (e.g., 20-70°C).[7][8]
-
The Substrate: The electronic properties and steric hindrance of the substituents on the pyrazine ring affect its reactivity and stability, thus influencing the required temperature.
-
The Solvent: The boiling point of the solvent sets an upper limit on the reaction temperature at atmospheric pressure. The solvent's ability to dissipate heat is also a critical factor.
-
The Reaction Scale: Larger scale reactions have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Temperatures that are manageable at the lab scale may lead to dangerous exotherms during scale-up.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Issue 1: The reaction mixture turned dark brown or black. | Thermal Decomposition/Polymerization: The reaction temperature likely exceeded the stability threshold of the starting material, intermediates, or product.[3][4] | 1. Lower the Reaction Temperature: Immediately cool the reaction. For future attempts, maintain a lower internal temperature throughout the addition and reaction period. 2. Control Reagent Addition: Add the oxidizing agent more slowly or as a diluted solution to better manage the rate of heat generation. 3. Inert Atmosphere: If intermediates are air-sensitive, ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.[3] |
| Issue 2: The internal temperature is rising uncontrollably. | Runaway Exotherm: The rate of heat generation is exceeding the rate of heat removal. This is a critical safety issue. | Immediate Actions: 1. Cease Reagent Addition: Stop adding the oxidant immediately. 2. Remove External Heating: If a heating mantle is in use, remove it. 3. Apply Aggressive Cooling: Use an ice bath or a dry ice/acetone bath to bring the temperature under control. Preventative Measures: 1. Pre-cool the Reaction: Start the reaction at a lower temperature. 2. Slow the Addition Rate: Use a syringe pump for controlled, dropwise addition of the oxidant. 3. Increase Dilution: Use more solvent to increase the thermal mass of the system, allowing it to absorb more heat. |
| Issue 3: The yield is low, with significant recovery of starting material. | Insufficient Thermal Energy: The reaction temperature is too low to overcome the activation energy barrier at a reasonable rate. | 1. Gradually Increase Temperature: Raise the temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by TLC or GC. 2. Increase Reaction Time: Allow the reaction to stir for a longer period at the current temperature. Some reactions are simply slow. 3. Check Catalyst Activity: If using a catalyst, ensure it is active and used in the correct loading.[3] |
| Issue 4: The product is contaminated with over-oxidized species (e.g., N,N'-dioxides, ring-opened products). | Excessive Temperature or Oxidant Stoichiometry: High temperatures can provide the energy needed for a second oxidation step or for more destructive pathways.[4] | 1. Reduce Temperature: Perform the reaction at a lower temperature to improve selectivity. 2. Use Stoichiometric Control: Carefully measure and add slightly less than one equivalent of the oxidant for mono-oxidation. 3. Choose a Milder Oxidant: Consider switching to a less reactive oxidizing agent. |
Visual Troubleshooting Guide: Managing an Unexpected Exotherm
This flowchart provides a decision-making framework for identifying and controlling a thermal runaway event.
Caption: A decision tree for responding to a potential thermal runaway.
Best Practices & Experimental Protocols
Adhering to a robust experimental setup is the best way to prevent temperature-related issues.
Protocol 1: General Setup for Controlled Temperature Oxidation
This protocol outlines the essential physical setup for safely performing a pyrazine oxidation.
-
Select the Right Vessel: Use a round-bottom flask that is appropriately sized (ideally, the reaction volume should not exceed half the flask's volume to allow for headspace and efficient stirring).
-
Ensure Efficient Stirring: Use a magnetic stir bar or overhead stirrer that is large enough to create a vortex, ensuring homogenous mixing and heat distribution.
-
Install a Thermocouple: Place a calibrated digital thermocouple in the reaction mixture, ensuring the probe tip is submerged but not touching the flask walls. This provides an accurate reading of the internal reaction temperature.
-
Prepare a Cooling Bath: Set up a cooling bath (e.g., ice/water for 0°C, ice/salt for below 0°C) on a lab jack beneath the flask. This allows for rapid cooling if needed.
-
Use an Addition Funnel: For liquid reagents, use a pressure-equalizing dropping funnel to allow for slow, controlled addition. For solid reagents, add them in small portions over time.
-
Maintain an Inert Atmosphere: If necessary, equip the flask with a gas inlet for nitrogen or argon to prevent unwanted side reactions.
Workflow for Temperature Optimization
When developing a new pyrazine oxidation, a systematic approach to finding the optimal temperature is crucial.
Caption: A systematic workflow for optimizing pyrazine oxidation temperature.
References
- Al-Hourani, B. J. (2024). Gas‐phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine.
- BIOSYNCE. (2025). What are the side-reactions in pyrazine synthesis?. BIOSYNCE Blog. [Link]
- Zhang, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(45), 14457–14467. [Link]
- Zhang, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(45), 14457–14467. [Link]
- Zhang, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound | Request PDF.
- Chee, S. K., & Liew, K. Y. (2014). Review on the Synthesis of Pyrazine and Its Derivatives.
- Ondrejovič, M., et al. (2007). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 61(6). [Link]
- Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 25-32. [Link]
- Coleman, W. M., & Lawrence, B. M. (2016). Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids. Journal of the Science of Food and Agriculture, 97(7), 2263–2270. [Link]
- Shu, C.-K. (1999). Pyrazine formation from serine and threonine. Journal of Agricultural and Food Chemistry, 47(10), 4336–4339. [Link]
- Schneider, H., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9205–9212. [Link]
- Coleman, W. M. (2013). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.
- Sooter, J. A., et al. (2003). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide.
- Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5091–5097. [Link]
- Shul'pin, G. B., et al. (2001). Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent.
- Gutzler, R., et al. (2021). Pyrazinacenes exhibit on-surface oxidation-state-dependent conformational and self-assembly behaviours.
- ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?.
- Mao, B., et al. (2023). Electrochemical Abuse‐Driven Thermal Runaway in Lithium‐Ion Batteries: Evolution From Beginning‐of‐Life to End‐of‐Life.
- Dr. Krishna Swamy. (2020). Synthesis and reactions of Pyrazine. Slideshare. [Link]
- Zhang, G., et al. (2020). Control strategies of pyrazines generation from Maillard reaction.
- Ghule, V. D., et al. (2022). Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials.
- Carlsson, E. J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.
- Zhang, Y., et al. (2023). Oxidation Mechanisms of Electrolyte and Fire Gas Generation Laws During a Lithium-Ion Battery Thermal Runaway. Energies, 16(14), 5489. [Link]
- Kim, T., et al. (2024). Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries.
- Lee, H., et al. (2020). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[9]pyrroles. Supramolecular Chemistry, 32(4-5), 239-247. [Link]
- Slate Pro AI Research. (2024).
- Xu, Z., et al. (2024). Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. International Journal of Molecular Sciences, 25(1), 589. [Link]
- Picconi, D., & Granucci, G. (2020). Pyrazine excited states revisited using the extended multi-state complete active space second-order perturbation method | Request PDF.
- Wikipedia. (n.d.). Pyrolysis. Wikipedia. [Link]
- Wikipedia. (n.d.). Atomic layer deposition. Wikipedia. [Link]
- Wikipedia. (n.d.). TNT. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TNT - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Chemistry of Pyrazine Carboxylic Acids
Welcome to the Technical Support Center for Pyrazine Carboxylic Acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling these versatile yet sensitive compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you avoid the common pitfall of decarboxylation during experimental workups.
Understanding the Challenge: The Instability of Pyrazine Carboxylic Acids
Pyrazine carboxylic acids are invaluable building blocks in medicinal chemistry and materials science. However, their utility is often shadowed by a significant challenge: the propensity of the carboxylic acid group to be lost as carbon dioxide (CO₂), a process known as decarboxylation. This unwanted side reaction can drastically reduce yields and introduce impurities, complicating purification and downstream applications.
The primary drivers of decarboxylation in pyrazine carboxylic acids are heat and acidic conditions . The electron-withdrawing nature of the pyrazine ring acidifies the carboxyl proton and can stabilize the intermediate formed upon loss of CO₂, making this process more facile than in many other aromatic carboxylic acids.
This guide provides practical, field-proven strategies to mitigate and prevent decarboxylation during the critical workup phase of your experiments.
Frequently Asked Questions (FAQs)
Q1: At what temperature does decarboxylation of pyrazine carboxylic acids become a significant issue?
While there is no single temperature threshold, as it depends on the specific compound, its purity, and the presence of catalysts, thermal decomposition studies offer some guidance. For instance, thermal analysis of 2,3-pyrazinedicarboxylic acid shows an exothermic decomposition event attributed to decarboxylation occurring around 206°C[1]. However, it is crucial to understand that decarboxylation can occur at much lower temperatures, especially over extended periods or in the presence of acid. A procedure from Organic Syntheses for 2,3-pyrazinedicarboxylic acid explicitly warns that the compound "tends to darken and decompose if it is heated too strongly or for too long a time," particularly in the presence of excess hydrochloric acid[2]. As a general rule, it is best to avoid heating solutions of pyrazine carboxylic acids above ambient temperature whenever possible during workup.
Q2: How does pH influence the stability of pyrazine carboxylic acids?
The stability of pyrazine carboxylic acids is significantly influenced by pH. While quantitative kinetic studies for a range of pyrazine derivatives are not extensively documented, valuable insights can be drawn from analogous heterocyclic systems like pyridine carboxylic acids. The decarboxylation of pyridine-2-carboxylic acid is proposed to proceed through a zwitterionic intermediate, a mechanism that is pH-dependent[3].
-
Acidic Conditions (low pH): Strongly acidic conditions can promote decarboxylation, especially when combined with heat[2]. Protonation of a ring nitrogen atom can increase the electron-withdrawing effect on the carboxyl group, facilitating its cleavage.
-
Neutral to Mildly Acidic pH: This is generally the range where the free carboxylic acid is most stable.
-
Basic Conditions (high pH): In basic solutions, the carboxylic acid is deprotonated to form the carboxylate salt. This form is generally more resistant to decarboxylation than the protonated acid. Therefore, performing extractions or washes with a mild base can protect the molecule from decarboxylation.
Q3: Can I use a rotary evaporator to concentrate a solution of my pyrazine carboxylic acid?
Yes, but with extreme caution. The combination of heat (from the water bath) and reduced pressure can promote decarboxylation. If you must use a rotary evaporator, adhere to the following guidelines:
-
Low Temperature: Keep the water bath temperature at or near room temperature. Avoid elevated temperatures.
-
High Vacuum: Use a high-quality vacuum source to lower the boiling point of your solvent sufficiently without requiring heat.
-
Time: Do not leave the solution on the rotary evaporator for an extended period. Remove it as soon as the solvent has evaporated.
-
Alternative: Whenever feasible, consider alternative methods for solvent removal that do not require heat, such as lyophilization (freeze-drying) if the solvent is suitable, or precipitating the product by adding a non-solvent.
Q4: Are there any protecting groups that can prevent decarboxylation?
Yes, protecting the carboxylic acid functionality is an excellent strategy, particularly if the pyrazine core needs to be subjected to harsh reaction conditions. By converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) or an amide, the free acid group is masked, preventing decarboxylation[4][5][6]. These groups can then be hydrolyzed back to the carboxylic acid at the end of the synthetic sequence, often under mild basic conditions that are less likely to cause decarboxylation.
Troubleshooting Guides: Scenarios & Solutions
This section addresses common issues encountered during the workup of pyrazine carboxylic acids and provides step-by-step protocols to resolve them.
Scenario 1: Low yield after an aqueous workup involving acidification.
Problem: You have performed a reaction and believe your pyrazine carboxylic acid is present as its salt in the aqueous phase. Upon acidification to protonate the carboxylate and extract it into an organic solvent, you observe gas evolution and obtain a low yield of the desired product.
Root Cause: The combination of a low pH environment and localized heating during acid addition has likely caused significant decarboxylation.
Solution: Low-Temperature Acid-Base Extraction Protocol
This protocol is designed to minimize exposure to both heat and strong acid.
Step-by-Step Methodology:
-
Cooling: Before acidification, cool your aqueous solution containing the pyrazine carboxylate salt to 0-5°C in an ice-water bath.
-
Dilute Acid Addition: Slowly add a pre-chilled, dilute acid (e.g., 1 M HCl or 5% citric acid solution) dropwise with vigorous stirring. Monitor the pH of the aqueous layer using pH paper, aiming for a final pH of 3-4. Avoid adding a large volume of concentrated acid, as the heat of neutralization can cause localized warming.
-
Extraction: Promptly extract the protonated pyrazine carboxylic acid into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Washing: Wash the combined organic extracts with brine to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure at room temperature. Avoid heating the water bath of the rotary evaporator.
Scenario 2: Product decomposition during purification by crystallization from a high-boiling point solvent.
Problem: You are attempting to crystallize your crude pyrazine carboxylic acid from a solvent that requires heating to achieve dissolution, and you are observing product loss and discoloration.
Root Cause: The elevated temperature required for dissolution is causing thermal decarboxylation.
Solution: Room Temperature Crystallization & Solvent Selection
The key is to find a solvent system that allows for crystallization at or below room temperature.
Step-by-Step Methodology:
-
Solvent Screening: At a small scale, test the solubility of your crude product in a variety of common laboratory solvents at room temperature. Pyrazine-2-carboxylic acid, for example, is soluble in polar organic solvents like ethanol and acetone[7].
-
Ideal Solvent System: An ideal single solvent for crystallization will dissolve the compound when heated gently (if absolutely necessary, and only for a short time) and show low solubility at cooler temperatures. More practically, a two-solvent system is often effective.
-
Two-Solvent Crystallization at Room Temperature:
-
Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone, ethanol).
-
Slowly add a "poor" solvent (an anti-solvent) in which your product is insoluble (e.g., hexane, heptane) dropwise at room temperature with stirring until the solution becomes faintly turbid.
-
If necessary, add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to stand undisturbed at room temperature, or in a refrigerator, to allow for slow crystal growth.
-
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum without heating.
Data Summary: Solvent Properties for Crystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability as "Good" Solvent | Suitability as "Poor" Solvent |
| Acetone | Polar Aprotic | 56 | High | Low |
| Ethanol | Polar Protic | 78 | High | Low |
| Water | Polar Protic | 100 | Moderate (compound dependent) | Low |
| Dichloromethane | Nonpolar | 40 | Moderate | Moderate |
| Hexane | Nonpolar | 69 | Low | High |
| Toluene | Nonpolar | 111 | Low | High |
Scenario 3: Difficulty in separating the polar pyrazine carboxylic acid from a complex aqueous reaction mixture.
Problem: Your pyrazine carboxylic acid is highly water-soluble, making extraction into organic solvents inefficient and leading to emulsions or low recovery.
Root Cause: The inherent polarity of the pyrazine carboxylic acid leads to poor partitioning into less polar organic solvents.
Solution: Solid-Phase Extraction (SPE) Protocol
SPE is a powerful technique for isolating polar compounds from aqueous matrices without the need for heating or extensive liquid-liquid extractions[8][9][10]. A reversed-phase sorbent (like C18) can be used to retain the moderately polar pyrazine carboxylic acid while allowing very polar impurities (like salts) to pass through.
Step-by-Step Methodology:
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric equivalent). The cartridge size will depend on the amount of sample to be purified.
-
Conditioning: Condition the cartridge by passing a few column volumes of methanol through it, followed by a few column volumes of water or a buffer at a pH where the pyrazine carboxylic acid is protonated (e.g., pH 3-4). Do not let the cartridge run dry.
-
Sample Loading: Load your aqueous reaction mixture (with its pH adjusted to 3-4) onto the conditioned cartridge. The pyrazine carboxylic acid will be retained on the solid phase.
-
Washing: Wash the cartridge with a few column volumes of water or the acidic buffer to elute highly polar impurities.
-
Elution: Elute your purified pyrazine carboxylic acid from the cartridge using a polar organic solvent like methanol or acetonitrile.
-
Solvent Removal: Remove the elution solvent under reduced pressure at room temperature to yield the purified product.
Visualizing the Workflow: Logic Diagrams
To further clarify the decision-making process during workup, the following diagrams illustrate the recommended workflows.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Protective Groups [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Scaling Up the Synthesis of 5,6-Dimethylpyrazine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5,6-dimethylpyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful and reproducible outcome.
Overview of Synthesis
This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of various pharmaceutical agents.[1] The most common and scalable synthetic route involves the selective oxidation of one of the methyl groups of the readily available precursor, 2,3-dimethylpyrazine.
The primary challenge in this synthesis is achieving mono-oxidation while preventing the over-oxidation to the corresponding pyrazine-2,5-dicarboxylic acid.[2] This guide will focus on the widely used potassium permanganate (KMnO₄) oxidation method and provide strategies to maximize the yield and purity of the desired mono-acid product.
Reaction Pathway
The overall transformation is a direct oxidation of a methyl group to a carboxylic acid.
Caption: General reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.
Protocol 1: Selective Mono-oxidation of 2,3-Dimethylpyrazine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3-dimethylpyrazine (1.0 eq) and water (15-20 volumes relative to the substrate). Begin vigorous stirring.
-
Reagent Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (1.8-2.2 eq) in water. The concentration of the KMnO₄ solution should be kept low (e.g., 3-5% w/v) to allow for better control of the exothermic reaction.[3]
-
Controlled Addition: Heat the 2,3-dimethylpyrazine suspension to 80-90°C. Once the temperature is stable, begin the slow, dropwise addition of the KMnO₄ solution. The rate of addition should be carefully controlled to maintain the reaction temperature below 95°C. A typical addition time is 2-4 hours.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate. After the addition is complete, continue stirring at 80-90°C for an additional 1-2 hours, or until the purple color no longer persists.
-
Work-up - Part 1 (Manganese Dioxide Removal): While the reaction mixture is still hot ( >70°C), filter it through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water to recover any trapped product.
-
Work-up - Part 2 (Product Isolation): Combine the filtrate and the washings. Concentrate the solution under reduced pressure to approximately one-third of its original volume. Cool the concentrated solution in an ice bath.
-
Acidification: Slowly acidify the cold solution with concentrated hydrochloric acid (HCl) to a pH of 2-3. The product will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold water. For higher purity, recrystallize the solid from water or an acetone-water mixture. The use of decolorizing carbon during recrystallization can help remove colored impurities.[4] Dry the final product under vacuum.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Caption: A decision tree for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: My yield is consistently low. What are the most likely causes?
A1: Low yields can typically be attributed to three main factors:
-
Incomplete Oxidation: If the reaction does not go to completion, you will recover unreacted starting material. Ensure that the reaction temperature is maintained between 80-90°C and that a sufficient amount of KMnO₄ (at least 1.8 equivalents) is used.
-
Over-oxidation: The most significant cause of yield loss is the formation of the byproduct pyrazine-2,3-dicarboxylic acid.[2] The chemical environments of the two methyl groups are very similar, making selective oxidation challenging. To minimize this, avoid a large excess of KMnO₄ and ensure the oxidant is added slowly and with efficient stirring to prevent localized "hot spots" and high concentrations. Some methods suggest using a slight excess of the starting dimethylpyrazine to favor mono-oxidation.[2]
-
Product Loss During Work-up: The product has some solubility in water. Ensure that the manganese dioxide filter cake is washed thoroughly with hot water. Also, during acidification, make sure the solution is sufficiently cold to minimize the solubility of the carboxylic acid product.
Q2: I am observing a significant amount of a second, more polar compound by TLC/LC-MS, which I suspect is the di-acid. How can I prevent its formation and remove it?
A2: Your suspicion is likely correct. The di-acid is the primary byproduct.
-
Prevention: The key is controlling the reaction conditions. One patented approach to enhance selectivity involves carefully controlling the ratio of KMnO₄ to 2,5-dimethylpyrazine, ensuring the dimethylpyrazine is in excess to reduce the probability of a second oxidation event.[2] Maintaining a reaction temperature between 80-92°C is also critical.[2]
-
Removal: The di-acid has different solubility properties than the mono-acid. A carefully controlled recrystallization can often separate the two. The di-acid is generally less soluble in moderately polar organic solvents. Experiment with different solvent systems, such as acetone/water or ethanol/water, to achieve effective separation. Adjusting the pH during workup can also aid in separation, as the two carboxylic acids have different pKa values.
Q3: The reaction seems to stall, and the permanganate color persists for a very long time. What should I do?
A3: This usually indicates that the reaction rate has slowed considerably.
-
Check Temperature: The most common reason is a drop in reaction temperature. Ensure your heating and monitoring systems are accurate and that the temperature of the reaction bulk is maintained in the optimal 80-90°C range.
-
Stirring Efficiency: In a heterogeneous reaction like this, efficient mixing is crucial. If the MnO₂ byproduct cakes onto the walls of the flask or if stirring is poor, it can passivate the remaining starting material. Ensure your mechanical stirrer is providing vigorous agitation.
-
Reagent Quality: While less common, verify the quality and concentration of your KMnO₄ solution.
Q4: Are there alternative, more environmentally friendly oxidation methods?
A4: Yes, while KMnO₄ is effective, it produces a large amount of manganese dioxide waste. Research into greener oxidation methods is ongoing. Some alternatives that have been explored for similar systems include:
-
Catalytic Oxidation with H₂O₂: Systems using catalysts like sodium tungstate with hydrogen peroxide can be an alternative to permanganate.[5]
-
Vanadium-catalyzed Oxidation: Reagents based on a combination of a vanadate source (like VO₃⁻), hydrogen peroxide, and pyrazine-2-carboxylic acid itself as a co-catalyst have been shown to be effective for oxidizing alkanes and may be adaptable for this synthesis.[6][7][8]
-
Biocatalysis: Microbial fermentation routes have been developed for the synthesis of similar pyrazine carboxylic acids and represent a highly selective and green alternative, though they require specialized expertise and equipment.[9][10]
Data Summary Table
The following table summarizes the impact of key reaction parameters on the synthesis outcome.
| Parameter | Condition | Expected Outcome | Troubleshooting Notes |
| KMnO₄ Stoichiometry | < 1.8 eq | Incomplete reaction, low yield | Increase KMnO₄ to at least 1.8 eq. |
| 1.8 - 2.2 eq | Optimal for mono-acid formation | Fine-tune within this range for best results. | |
| > 2.5 eq | Increased di-acid formation, lower yield of mono-acid | Reduce KMnO₄ amount; use excess dimethylpyrazine.[2] | |
| Reaction Temperature | < 75°C | Very slow reaction rate, potential stalling | Increase temperature to the 80-90°C range. |
| 80 - 95°C | Optimal reaction rate and control | Maintain this temperature with careful monitoring. | |
| > 100°C | Increased rate of over-oxidation to di-acid | Improve temperature control; reduce heating. | |
| Addition Rate of KMnO₄ | Too Fast | Poor temperature control, localized high concentrations, increased di-acid | Use a dropping funnel and add slowly over 2-4 hours. |
| Slow & Controlled | Optimal for selectivity and safety | This is critical for successful scale-up. | |
| Work-up pH | pH > 4 | Incomplete precipitation of the product (as carboxylate salt) | Acidify to pH 2-3 with a strong acid like HCl. |
| pH < 1 | No significant benefit, may increase impurity co-precipitation | Target a final pH of 2-3 for optimal recovery. |
References
- MySkinRecipes.this compound. [Link]
- Patsnap Eureka.Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. [Link]
- Google Patents.CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
- Google Patents.
- ASM Journals.An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. [Link]
- OUCI.Oxidation with the “O2−H2O2−VO3 −−pyrazine-2-carboxylic acid” reagent. [Link]
- ResearchGate.Oxidations by a H2O2-VO3 −-pyrazine-2-carboxylic acid reagent. [Link]
- INIS-IAEA.Oxidation by a reagent H2O2-VO3--pyrazine-2-carboxylic acid. [Link]
- ResearchGate.Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Oxidation with the “O2−H2O2−VO3 −−pyrazine-2-carboxylic acid” reagent [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
Technical Support Center: Addressing Ion Suppression for Pyrazine Acids in LC-MS Analysis
Welcome to the technical support center for LC-MS analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your method development and troubleshooting. This guide is structured as a dynamic resource to directly address the challenges of ion suppression, particularly when analyzing polar, acidic compounds like pyrazine acids.
Part 1: Frequently Asked Questions - Understanding the Challenge
This section covers the fundamental concepts of ion suppression and its specific relevance to pyrazine acids.
Q1: What exactly is ion suppression in LC-MS analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of your target analyte is reduced by co-eluting components from the sample matrix.[1] In electrospray ionization (ESI), your analyte must efficiently form gas-phase ions to be detected by the mass spectrometer. Matrix components can interfere with this process by several mechanisms:
-
Competition for Charge: Co-eluting compounds can compete with the analyte for the limited available charge on the surface of the ESI droplet, reducing the number of charged analyte molecules formed.[2]
-
Changes in Droplet Properties: Interfering substances can alter the physical properties of the ESI droplets, such as viscosity and surface tension. This can hinder the solvent evaporation and droplet fission necessary to release gas-phase analyte ions.[3]
-
Gas-Phase Interactions: Matrix components can deprotonate or neutralize the analyte ions that have already formed in the gas phase, preventing them from reaching the detector.[3]
It is crucial to understand that even highly selective tandem mass spectrometry (MS/MS) is susceptible to ion suppression because the interference occurs before mass analysis.[4][5]
Q2: Why are pyrazine acids and other polar, acidic compounds particularly susceptible to this phenomenon?
A2: The susceptibility of pyrazine acids stems from their physicochemical properties. As acidic compounds, their charge state is highly dependent on the mobile phase pH. For efficient analysis in negative ion mode ESI, the analyte should be deprotonated. If the mobile phase pH is not carefully controlled to be significantly higher than the analyte's pKa, ionization efficiency will be poor to begin with.
Furthermore, endogenous matrix components often found in biological samples, such as phospholipids, are notorious for causing ion suppression and can have chromatographic behavior that overlaps with polar analytes, leading to co-elution and signal suppression.[6]
Q3: What are the most common sources of ion suppression?
A3: The sources can be broadly categorized as endogenous (from the sample) or exogenous (introduced during sample handling).[5]
-
Endogenous Components: These are substances originating from the biological matrix itself, such as plasma, urine, or tissue. Key culprits include salts, proteins, lipids, and especially phospholipids, which are abundant in plasma samples and are well-documented ion suppressors.[6][7]
-
Exogenous Components: These are contaminants introduced during the analytical process. Examples include plasticizers leached from sample tubes, mobile phase additives like trifluoroacetic acid (TFA), and non-volatile buffers such as phosphate, which are incompatible with MS.[8][9][10]
Part 2: Troubleshooting Guide - Diagnosis and Investigation
If you suspect ion suppression is compromising your data, these steps will help you diagnose the issue systematically.
Q4: My analyte signal is low, inconsistent, or irreproducible. How do I confirm that ion suppression is the cause?
A4: Low and variable signal is a classic symptom of ion suppression.[11] The degree of suppression can vary between samples due to natural variations in the biological matrix, leading to poor precision and accuracy.[1][4] The most direct way to visualize and confirm ion suppression is by performing a post-column infusion experiment. This qualitative technique allows you to map the regions of your chromatogram where suppression occurs.[4][12]
Below is a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for ion suppression.
Q5: How do I correctly perform a post-column infusion experiment?
A5: This experiment provides a visual profile of when matrix components are eluting and causing suppression.[13] It involves infusing a constant flow of your analyte solution into the LC eluent after the analytical column but before the MS ion source.[4]
-
Prepare Analyte Solution: Make a solution of your pyrazine acid analyte (and internal standard, if used) in a suitable solvent at a concentration that gives a stable, mid-range signal (e.g., 100-500 ng/mL).
-
System Setup:
-
Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump outlet to a T-junction.
-
Connect your analytical column outlet to another port of the T-junction.
-
Connect the final port of the T-junction to the MS ion source inlet.
-
-
Establish a Stable Baseline: Start the syringe pump and the LC flow (with your analytical method's mobile phase gradient). Do not inject anything yet. Monitor the analyte's signal in the MS until you observe a stable, elevated baseline.[13]
-
Inject Blank Mobile Phase: Perform an injection of the mobile phase starting solvent. The baseline should remain relatively flat, though minor fluctuations may occur due to changes in solvent composition during the gradient.[14] This serves as your control.
-
Inject Extracted Blank Matrix: Prepare a blank matrix sample (e.g., plasma with no analyte) using your standard sample preparation procedure. Inject this extracted blank matrix onto the column.
-
Analyze the Data: Monitor the baseline of your infused analyte. Any significant drop in the signal indicates a region of ion suppression. A peak in the signal indicates ion enhancement.[4][12] By noting the retention time of these deviations, you can see if your analyte's peak co-elutes with an interfering region.
Caption: Workflow for a post-column infusion experiment.
Q6: How can I quantify the degree of ion suppression?
A6: To get a quantitative measure, the post-extraction spike method is the "gold standard".[7] This involves calculating a Matrix Factor (MF).
Matrix Factor (MF) = (Peak Response in presence of Matrix) / (Peak Response in neat Solution)
-
An MF of < 1 indicates ion suppression.
-
An MF of > 1 indicates ion enhancement.
-
An MF of 1 indicates no matrix effect.
To calculate this, you compare the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte at the same concentration in a clean solvent.[7]
Part 3: Mitigation Strategies - A Multi-pronged Approach
Once diagnosed, ion suppression can be addressed by improving sample cleanup, optimizing chromatography, or compensating for the effect.
Q7: What is the most effective way to change my sample preparation to reduce matrix effects?
A7: Improving sample preparation is generally the most effective way to circumvent ion suppression because it removes the interfering components before they can enter the LC-MS system.[4][6] The choice of technique depends on the nature of your analyte and matrix.
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to denature and precipitate proteins. | Fast, simple, inexpensive. | Non-selective; phospholipids and other endogenous components remain soluble, leading to significant ion suppression.[4] | High-throughput screening where speed is critical and suppression can be tolerated or compensated for. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT; removes many salts and phospholipids. | More labor-intensive; requires solvent optimization; may have lower recovery for very polar analytes. | Removing non-polar interferences. For acidic analytes like pyrazine acids, the aqueous phase pH should be adjusted to ~2 units below the pKa to ensure the analyte is uncharged and partitions into the organic solvent.[6] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides the cleanest extracts, significantly reduces ion suppression.[2] | Most complex and expensive; requires careful method development (sorbent selection, wash/elution solvents). | Methods requiring maximum sensitivity and accuracy, especially in complex matrices. Ion-exchange SPE can be particularly effective for acidic analytes.[15] |
Q8: What chromatographic strategies can I employ to avoid co-elution with suppression zones?
A8: The goal is to chromatographically separate your pyrazine acid peak from the regions of ion suppression you identified in the post-column infusion experiment.[4]
-
Adjust the Gradient: Modifying the gradient slope (making it shallower or steeper) can shift the retention time of your analyte relative to the interferences.[16]
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may be enough to resolve the co-elution.
-
Select a Different Column: Using a column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) or a different particle technology can provide the necessary change in selectivity.
-
Improve Resolution with UHPLC: Ultra-High Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles (<2 µm), which provide much higher chromatographic resolution. This can resolve the analyte peak from narrow zones of matrix interference that would co-elute in a standard HPLC separation.
Q9: When is it appropriate to use a Stable Isotope-Labeled Internal Standard (SIL-IS)?
A9: Using a SIL-IS is the gold standard for quantitative bioanalysis .[1][2] A SIL-IS is a version of your analyte where some atoms (like ¹²C or ¹H) are replaced with heavy isotopes (¹³C or ²H). It has nearly identical chemical properties and chromatographic retention time to the analyte.
Crucially, a SIL-IS does not eliminate ion suppression, but it compensates for it. Because it co-elutes and has the same ionization properties, it will be suppressed to the same degree as the analyte.[2] Quantification is based on the ratio of the analyte peak area to the SIL-IS peak area. This ratio remains constant even if the absolute signal intensity of both compounds varies due to suppression, thereby ensuring accurate and precise results.[7]
Part 4: Advanced Topics & Best Practices
Q10: Which mobile phase additives are best for analyzing pyrazine acids in negative ion mode?
A10: The choice of additive is a balance between chromatographic performance and MS signal response. For acidic analytes in negative ion mode, the goal is to use a mobile phase with a pH that encourages deprotonation while remaining volatile and MS-friendly.
| Additive | Typical Concentration | Pros | Cons | Comments |
| Acetic Acid | 0.1% | Volatile, good for negative ion mode. | Can cause some ion suppression compared to other additives.[17] | A common starting point. Provides an acidic pH which may not be optimal for negative mode unless buffered. |
| Ammonium Acetate | 5-10 mM | Volatile buffer, helps stabilize spray.[11] | Can form adducts. | Using it with acetic acid can create a buffered system around pH 4.75, which may improve peak shape. An acidic mobile phase containing the acetate anion can improve ESI responses for acidic compounds.[18] |
| Ammonium Formate | 5-10 mM | Volatile buffer, often provides excellent peak shape for acidic compounds.[19] | Can form adducts. | Often a preferred choice for MS-compatible methods. Buffering with formic acid creates a system around pH 3.75.[19] |
| Ammonium Hydroxide | 0.1% | Raises pH, promoting deprotonation for negative ion mode. | Can lead to poor peak shape on some silica-based columns. | Use with caution and on appropriate columns. Can be effective for ensuring acidic analytes are fully deprotonated. |
Important Note: Avoid non-volatile buffers like phosphates and sulfates entirely, as they will rapidly contaminate the mass spectrometer.[9]
Q11: Can my LC system hardware contribute to signal loss for acidic analytes?
A11: Yes. Standard HPLC systems are often built with stainless steel components (columns, frits, tubing). The metal surfaces, particularly iron oxides, can have a high affinity for acidic and chelating compounds, including some pyrazine acids.[20] This interaction can lead to:
-
Adsorption and Peak Tailing: The analyte sticks to the metal surfaces, causing poor peak shape.
-
Analyte Loss: Irreversible adsorption leads to lower recovery and sensitivity.
-
Ion Suppression: Formation of metal salts can suppress ionization in the MS source.[20]
If you observe persistent issues with recovery and peak shape for acidic compounds that cannot be solved by mobile phase modifications, consider using a "metal-free" or "bio-inert" LC system and columns. These systems replace stainless steel with materials like PEEK or MP35N to minimize these unwanted interactions.[20]
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International.
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab.
- Importance of matrix effects in LC-MS/MS bioanalysis.
- Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing.
- Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International.
- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC - NIH.
- Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - ACS Publications.
- Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC - NIH.
- Ion suppression investigation by post-column infusion experiments in positive MRM detection mode - ResearchGate.
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
- Considerations and Best Practices for Mobile Phase Buffer Selection and pH Control for LC and LC-MS Method Development - Discoveracs.org.
- Ion suppression (mass spectrometry) - Wikipedia.
- Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization - Oxford Academic.
- An Uncommon Fix for LC–MS Ion Suppression | LCGC International.
- A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International.
- Ion Suppression in LC–MS–MS Analysis | PDF | Mass Spectrometry | Elution - Scribd.
- Pro Tips for Method Development (LC-MS/MS 101) - YouTube.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi - hdb.
- Best Practices for Efficient Liquid Chromatography (LC) Operations - Agilent.
- LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci.
- A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts | Request PDF - ResearchGate.
- Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - NIH.
- Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives | LCGC International.
- The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Improving stability of 5,6-dimethylpyrazine-2-carboxylic acid stock solutions
Welcome to the technical support resource for 5,6-dimethylpyrazine-2-carboxylic acid. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to ensure the stability and reliability of your experimental stock solutions.
Frequently Asked Questions (FAQs)
Section 1: Initial Preparation and Dissolution
Q1: What is the best solvent for preparing a stock solution of this compound?
Answer: The choice of solvent is critical and depends on the intended downstream application. For most biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic molecules and its compatibility with cell culture media at low final concentrations (<0.5%).
-
Causality: this compound is an organic molecule with both polar (carboxylic acid, pyrazine nitrogens) and non-polar (dimethyl groups) features. A polar aprotic solvent like DMSO effectively solvates the molecule without the risk of reacting with the carboxylic acid group (e.g., esterification), which can occur with alcohol-based solvents like ethanol over time. While the compound has limited solubility in pure water, it can be dissolved in aqueous solutions with the addition of a base (see Q3).
Q2: My compound is not dissolving well in DMSO. What should I do?
Answer: If you encounter solubility issues, consider the following steps:
-
Gentle Warming: Warm the solution to 37°C for a short period (5-10 minutes). This increases the kinetic energy of the solvent molecules, enhancing solubility. Do not overheat, as this can accelerate degradation.
-
Vortexing/Sonication: Agitate the solution using a vortex mixer or a brief sonication bath. This breaks up particle aggregates and increases the surface area available for solvation.
-
Solvent Purity: Ensure you are using high-purity, anhydrous grade DMSO. Water absorbed from the atmosphere can reduce DMSO's solvating power for some organic compounds.[1]
Section 2: Ensuring Solution Stability
Q3: My stock solution in buffer becomes cloudy or precipitates over time. Why is this happening and how can I fix it?
Answer: This is a classic pH-dependent solubility issue common to carboxylic acids. The cloudiness is the neutral, protonated form of the acid precipitating out of the aqueous solution.
-
Mechanism: Carboxylic acids exist in equilibrium between their protonated (R-COOH) and deprotonated (R-COO⁻) forms. The protonated form is significantly less soluble in water than the deprotonated carboxylate salt. In neutral or acidic aqueous buffers (pH ≤ ~pKa), the equilibrium shifts towards the insoluble R-COOH form, causing precipitation. Most simple carboxylic acids have pKa values in the 4-5 range.[2]
-
Solution: To maintain solubility in aqueous media, the pH must be adjusted to be at least 1.5-2 units above the compound's pKa. By preparing your solution in a slightly basic buffer (e.g., PBS at pH 7.4 or a buffer adjusted to pH 8), you will deprotonate the carboxylic acid, forming the highly soluble carboxylate salt.[3] This is a critical step for preventing precipitation in working solutions.
Q4: What are the primary degradation pathways for this compound in solution?
Answer: While the pyrazine ring is generally stable, the compound can be susceptible to two main degradation pathways:
-
Photodegradation: Aromatic heterocyclic systems can be sensitive to light, particularly UV wavelengths. Exposure can lead to the formation of radical species, resulting in ring-opening or polymerization.[4]
-
Reductive Degradation: Some microorganisms can enzymatically reduce the pyrazine ring, leading to a loss of aromaticity and function.[5] While less common in sterile stock solutions, it highlights the importance of sterile handling techniques.
Decarboxylation (loss of the COOH group) is another potential, though often slower, degradation route, which can be accelerated by heat and certain metal ions.
Q5: What are the optimal storage conditions for long-term stability?
Answer: To maximize the shelf-life of your stock solutions, adhere to the following best practices for storage:[1][6]
-
Temperature: Store stock solutions at -20°C or, for maximum longevity, at -80°C. Low temperatures drastically reduce the rate of all chemical degradation reactions.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.[1]
-
Aliquoting: Prepare small, single-use aliquots. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation. It also prevents contamination of the entire stock.[1]
-
Inert Atmosphere: For highly sensitive applications or very long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents potential oxidative degradation.[1]
Section 3: Troubleshooting Common Issues
Q6: I noticed a slight color change in my stock solution over time. Is it still usable?
Answer: A color change (e.g., from light yellow to a darker brown) often indicates the formation of minor degradation products or impurities. While the solution may still retain the majority of its activity, it is no longer of the highest purity. For sensitive quantitative experiments (e.g., IC50 determination), it is strongly recommended to prepare a fresh stock solution . For less sensitive screening applications, you may proceed, but be aware that the effective concentration could be lower than calculated.
Q7: How can I confirm if my stock solution has degraded?
Answer: The most reliable method is to use analytical chemistry techniques.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It allows you to separate the parent compound from any degradation products and confirm their identities by their mass-to-charge ratio.
-
HPLC-UV (High-Performance Liquid Chromatography with UV detection): If you have a previously established retention time and peak shape for a pure standard, you can run your stored stock on an HPLC. The appearance of new peaks or a significant decrease in the main peak area suggests degradation.
A simple functional test, comparing the biological activity of the stored stock against a freshly prepared solution, can also provide a good indication of potency loss.
Technical Summary Tables
Table 1: Recommended Solvents for this compound
| Solvent | Type | Recommended Use | Key Considerations |
| DMSO | Polar Aprotic | Primary stock solutions for biological assays | Use anhydrous grade; hygroscopic. Final concentration in assays should be low (<0.5%). |
| DMF | Polar Aprotic | Alternative for stock solutions | Can be more toxic than DMSO. Use high-purity grade. |
| Ethanol | Polar Protic | Not recommended for long-term storage | Risk of esterification with the carboxylic acid group over time. |
| Aqueous Buffer | Aqueous | Working solutions (diluted from stock) | Must adjust pH to >7.0 to form the soluble carboxylate salt and prevent precipitation.[3][7] |
Table 2: Summary of Recommended Storage Conditions
| Parameter | Short-Term Storage (1-2 weeks) | Long-Term Storage (>2 weeks) | Rationale |
| Temperature | 4°C (Refrigerated) | -20°C or -80°C (Frozen) | Slows chemical kinetics of degradation.[6] |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial/foil) | Prevents photodegradation.[1] |
| Atmosphere | Tightly sealed vial | Tightly sealed vial; consider inert gas purge | Minimizes exposure to oxygen and moisture.[1] |
| Format | Master stock | Single-use aliquots | Avoids repeated freeze-thaw cycles.[1] |
Diagrams and Workflows
Caption: Troubleshooting workflow for unstable stock solutions.
Caption: Potential degradation pathways for the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 5 mL of a 10 mM stock solution.
Materials:
-
This compound (MW: 152.15 g/mol )[8]
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
5 mL volumetric flask (Class A)[9]
-
Amber glass vial with a PTFE-lined screw cap
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.005 L × 152.15 g/mol × 1000 mg/g = 7.61 mg
-
-
Weigh Compound: Accurately weigh out approximately 7.61 mg of the compound and record the exact mass.[9] Place it directly into the 5 mL volumetric flask.
-
Dissolution: Add approximately 3-4 mL of anhydrous DMSO to the volumetric flask.
-
Mixing: Cap the flask and mix by gentle swirling or vortexing until the solid is completely dissolved. If needed, you can warm the solution briefly at 37°C.[6]
-
Final Volume: Once dissolved and cooled to room temperature, carefully add DMSO to the 5 mL calibration mark on the volumetric flask.
-
Homogenize: Cap and invert the flask 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a labeled amber vial. For long-term storage, create smaller single-use aliquots in microvials. Store at -20°C or -80°C.
Protocol 2: A Practical Guide to Assessing Stock Solution Stability
This protocol uses HPLC-UV to compare a stored stock solution against a freshly prepared standard.
Objective: To determine the percentage of the parent compound remaining after storage under specific conditions.
Procedure:
-
Time Zero (T=0) Sample:
-
Prepare a fresh 10 mM stock solution as described in Protocol 1. This is your "Reference Standard."
-
Immediately dilute a sample of this fresh stock to a working concentration (e.g., 100 µM) in your mobile phase.
-
Inject this sample into the HPLC-UV system. Record the retention time and the peak area of the main compound peak. This area represents 100% integrity.
-
-
Store the Stock: Store the remainder of your newly prepared stock solution (now the "Test Stock") under your desired conditions (e.g., in aliquots at -20°C, protected from light).
-
Time Point Analysis (e.g., T = 1 month, 3 months, 6 months):
-
Thaw one aliquot of your Test Stock.
-
Prepare a dilution to the exact same working concentration (100 µM) in the same mobile phase as the T=0 sample.
-
Inject this sample into the HPLC-UV system using the identical method. Record the peak area of the parent compound.
-
-
Calculate Stability:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Interpretation: A common acceptance criterion for stability in regulated environments is that the response should be within ±10-15% of the initial value.[10] If the % Remaining falls below 85-90%, the stock should be considered degraded and discarded.
References
- Separation Science. (2025). Stock Solution Stability in MTBE Solvent: How to Prevent Degradation and Preserve Sample Integrity. [Link]
- Knecht, L. D. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. [Link]
- FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
- University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. [Link]
- Bitesize Bio. (n.d.). Top Ten Tips for Making Stock Solutions. [Link]
- Bitesize Bio. (n.d.).
- University of Hyderabad. (n.d.). Catabolism of pyrazine-2-carboxylate by a newly isolated strain of Stenotrophomonas sp. HCU1. [Link]
- Molecules. (2022).
- Sasikala, C., & Ramana, C. V. (2010). Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. World Journal of Microbiology and Biotechnology, 26(10), 1749-1756. [Link]
- FEMS Microbiology Letters. (n.d.). Utilization of pyrazine-2-carboxamide and pyrazine-2-carboxylic acid by Pseudomonas fluorescens UK-1. [Link]
- FasterCapital. (n.d.). Stability through Dilution: Ensuring Longevity in Chemical Solutions. [Link]
- Wikipedia. (n.d.). Solvent effects. [Link]
- Quora. (2021). What is the standard pH of carboxylic acids?. [Link]
- AIP Publishing. (2018).
- JoVE. (2023). Substituent Effects on Acidity of Carboxylic Acids. [Link]
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2020). Acidity of Carboxylic Acids. [Link]
- National Institutes of Health. (2019). Effect of alkyl distribution in pyrazine on pyrazine flavor release in bovine serum albumin solution. [Link]
- OUCI. (n.d.).
- ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids. [Link]
- Cengage. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. [Link]
- Chemistry LibreTexts. (2015). Acidic and Basic Character of Carboxylic Acids. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Save My Exams. (n.d.). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. [Link]
- ResearchGate. (n.d.).
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
- MDPI. (2022). Stability of Manganese(II)
- PubChemLite. (n.d.). This compound (C7H8N2O2). [Link]
- YouTube. (2022).
- EBF. (n.d.). Stock and working solutions stability. [Link]
- Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]
- ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]
- PubMed. (n.d.). Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder. [Link]
- PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system. [Link]
- ResearchGate. (2014). What happens to stability when solid substances dissolve in solvent. [Link]
- Pharmaffiliates. (n.d.). This compound. [Link]
- ResearchGate. (n.d.). Photodegradation study of some triazine-type herbicides. [Link]
Sources
- 1. Stock Solution Stability in MTBE Solvent: How to Prevent Degradation and Preserve Sample Integrity | Separation Science [sepscience.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fastercapital.com [fastercapital.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. This compound [myskinrecipes.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. e-b-f.eu [e-b-f.eu]
Side-chain oxidation versus ring hydroxylation in pyrazine metabolism
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center dedicated to the intricate world of pyrazine metabolism. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the competing metabolic pathways of side-chain oxidation and ring hydroxylation. Pyrazines are crucial structural motifs in numerous pharmaceuticals, and understanding their metabolic fate is paramount for predicting pharmacokinetic profiles, efficacy, and potential toxicity.
This resource is structured to address the specific challenges you may encounter in your experiments. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Frequently Asked Questions (FAQs)
Here, we address some of the most common high-level questions regarding pyrazine metabolism.
Q1: What are the primary metabolic pathways for pyrazine-containing compounds?
The two principal metabolic pathways for pyrazines are side-chain oxidation and ring hydroxylation .[1] Side-chain oxidation typically involves the conversion of alkyl substituents on the pyrazine ring into more polar functional groups, such as alcohols, aldehydes, and carboxylic acids.[1][2] Ring hydroxylation, on the other hand, introduces a hydroxyl group directly onto the pyrazine ring.[1][3]
Q2: Which enzymes are primarily responsible for pyrazine metabolism?
The metabolism of pyrazines is predominantly mediated by two major enzyme superfamilies:
-
Cytochrome P450 (CYP) enzymes : These are versatile heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including pyrazines.[4][5] Specific isoforms like CYP1A2, CYP2D6, and CYP3A4 have been implicated in the metabolism of various heterocyclic compounds.[4][6]
-
Aldehyde Oxidase (AO) : AO is a cytosolic molybdo-flavoenzyme known for its broad substrate specificity, particularly towards aromatic azaheterocycles like pyrazines.[7][8][9] It often catalyzes the oxidation of carbon atoms adjacent to a ring nitrogen.[7]
Q3: What factors determine whether side-chain oxidation or ring hydroxylation is the dominant pathway?
The balance between these two pathways is a complex interplay of several factors:
-
Substrate Structure : The nature and position of substituents on the pyrazine ring are critical. For instance, the presence of easily oxidizable alkyl groups may favor side-chain oxidation.[1] Conversely, steric hindrance around the alkyl groups might promote ring hydroxylation.[1]
-
Enzyme Specificity and Abundance : Different CYP isoforms and AO have distinct substrate preferences. The relative expression levels of these enzymes in the liver and other tissues will significantly influence the metabolic profile.[8][10]
-
Enzyme Kinetics (Km and Vmax) : The affinity (Km) of the enzymes for the substrate and their maximum reaction velocity (Vmax) for each pathway will dictate the metabolic flux under different substrate concentrations.
-
Species Differences : There are marked species differences in the expression and activity of drug-metabolizing enzymes, particularly AO.[7][8][10] This is a critical consideration when extrapolating preclinical data to humans.
Q4: Are there other notable metabolic pathways for pyrazines?
Yes, in addition to the primary pathways, other metabolic transformations can occur, including:
-
N-oxidation : The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides.[7]
-
Conjugation Reactions : The initial phase I metabolites (hydroxylated or carboxylated pyrazines) can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.[3]
Troubleshooting Guides
This section is designed to help you navigate common experimental hurdles. Each issue is presented in a question-and-answer format, providing a logical troubleshooting workflow.
Problem 1: My in vitro metabolism assay shows unexpectedly low turnover of my pyrazine compound.
Possible Causes & Troubleshooting Steps:
-
Sub-optimal Enzyme Source or Activity:
-
Question: Have you verified the activity of your liver microsomes or S9 fraction?
-
Action: Always include a positive control substrate for the enzyme system you are using (e.g., a known CYP3A4 substrate for human liver microsomes). This validates the enzymatic activity of your preparation.
-
Rationale: Enzyme preparations can lose activity due to improper storage or handling.
-
-
Inappropriate Cofactor Concentrations:
-
Question: Are you using the correct cofactors for the enzymes you are investigating?
-
Action: For CYP-mediated metabolism, ensure you have an NADPH-regenerating system. For AO, no external cofactors are typically required for S9 fractions.
-
Rationale: CYPs are dependent on NADPH for their catalytic activity.
-
-
The Compound is a Poor Substrate for the Tested Enzymes:
-
Question: Have you considered that your compound might be metabolized by enzymes other than CYPs?
-
Action: If you are using microsomes (which primarily contain CYPs), consider running the assay with S9 fraction or cytosol, which contain AO.[9]
-
Rationale: If your compound is a primary substrate for AO, you will observe minimal metabolism in a microsomal preparation.
-
-
Solubility and Matrix Effects:
-
Question: Is your compound fully solubilized in the incubation mixture?
-
Action: Check the solubility of your compound in the assay buffer. The final concentration of the organic solvent (e.g., DMSO, methanol) used to dissolve the compound should be low (typically <1%) to avoid inhibiting enzyme activity.
-
Rationale: Poor solubility can lead to an underestimation of the metabolic rate. High solvent concentrations can denature enzymes.
-
Problem 2: I am observing both side-chain and ring-hydroxylated metabolites, but the ratio is inconsistent across experiments.
Possible Causes & Troubleshooting Steps:
-
Variability in Enzyme Preparations:
-
Question: Are you using the same lot of liver microsomes or S9 fraction for all experiments?
-
Action: If possible, use a single, large batch of pooled human liver microsomes for your studies to minimize inter-individual variability.
-
Rationale: The expression levels of different CYPs and AO can vary significantly between individuals, leading to different metabolite ratios.
-
-
Incubation Time and Substrate Concentration:
-
Question: Are you running your assays under initial velocity conditions?
-
Action: Perform time-course and substrate concentration-course experiments to ensure you are in the linear range of the reaction.
-
Rationale: If the incubation time is too long or the substrate concentration is too high, you may observe product inhibition or sequential metabolism, which can alter the metabolite ratio.
-
-
Analytical Method Variability:
-
Question: Is your analytical method (e.g., LC-MS/MS) validated for all metabolites?
-
Action: Ensure that the extraction efficiency and ionization efficiency are comparable for all metabolites. The use of stable isotope-labeled internal standards for each metabolite is highly recommended for accurate quantification.[11]
-
Rationale: Differences in the analytical response of the metabolites can lead to inaccurate ratio measurements.
-
Problem 3: I suspect Aldehyde Oxidase (AO) is involved, but how can I confirm this?
Possible Causes & Troubleshooting Steps:
-
Enzyme Phenotyping with Selective Inhibitors:
-
Question: Have you used a selective inhibitor for AO?
-
Action: Include a known AO inhibitor, such as hydralazine, in your incubations.[10] A significant reduction in metabolite formation in the presence of the inhibitor is strong evidence for AO involvement.
-
Rationale: Selective chemical inhibitors are a cornerstone of reaction phenotyping.
-
-
Comparison of Metabolism in Different Subcellular Fractions:
-
Question: Have you compared the metabolism in microsomes versus cytosol or S9 fraction?
-
Action: Incubate your compound with both liver microsomes and cytosol. If the metabolite is formed in the cytosol but not in the microsomes, it strongly suggests the involvement of a cytosolic enzyme like AO.
-
Rationale: AO is a cytosolic enzyme, while CYPs are predominantly located in the endoplasmic reticulum (microsomal fraction).[9]
-
-
Use of Recombinant Enzymes:
-
Question: Have you tested your compound with recombinant human AO?
-
Action: Incubating your compound with purified, recombinant human AO can provide definitive evidence of its role in the metabolism.
-
Rationale: This approach eliminates the ambiguity of using complex mixtures of enzymes in liver fractions.
-
Experimental Protocols & Workflows
Here we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Metabolism of a Pyrazine Compound in Human Liver Microsomes
Objective: To determine the rate of metabolism and identify the major metabolites of a pyrazine compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Pyrazine test compound
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching and extraction)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare the Incubation Mixture: In a 96-well plate, add the following in order:
-
Phosphate buffer
-
HLM (final protein concentration typically 0.2-1 mg/mL)
-
Test compound (final concentration to be determined, e.g., 1 µM)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the Reaction: Add the NADPH regenerating system to start the reaction.
-
Incubation: Incubate at 37°C with shaking for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.[12][13]
Data Analysis:
-
Plot the disappearance of the parent compound over time to determine the rate of metabolism.
-
Identify potential metabolites by searching for expected mass transitions (e.g., +16 Da for hydroxylation, +14 Da for oxidation of a methyl group to a carboxylic acid after initial hydroxylation).
Workflow for Differentiating CYP vs. AO Metabolism
This workflow provides a logical sequence of experiments to elucidate the roles of CYP and AO enzymes in the metabolism of your pyrazine compound.
Caption: Experimental workflow for distinguishing between CYP and AO-mediated metabolism.
Data Presentation
Table 1: Factors Influencing the Metabolic Fate of Pyrazines
| Factor | Influence on Side-Chain Oxidation | Influence on Ring Hydroxylation | Key Considerations |
| Substrate Structure | Favored by accessible, electron-rich alkyl groups. | Favored when side-chains are sterically hindered or absent. | The electronic properties of the pyrazine ring can influence the site of attack. |
| Enzyme System | Can be mediated by both CYPs and AO. | Primarily mediated by CYPs. | The specific CYP isoforms involved will have different regioselectivity. |
| Species | Significant species differences, especially with AO.[10] | Species differences in CYP expression and activity exist. | Rodents are often poor models for human AO activity.[10] |
| Inhibitors/Inducers | Can be modulated by specific inhibitors or inducers of the responsible enzymes. | Can be modulated by specific inhibitors or inducers of the responsible enzymes. | Co-administered drugs can lead to drug-drug interactions by altering metabolic pathways. |
Visualizations
Metabolic Pathways of a Substituted Pyrazine
This diagram illustrates the competing pathways of side-chain oxidation and ring hydroxylation for a hypothetical methyl-substituted pyrazine.
Caption: Competing metabolic pathways for an alkyl-substituted pyrazine.
References
- Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in r
- Strategies for a comprehensive understanding of metabolism by aldehyde oxidase.
- Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.PMC - NIH.[Link]
- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
- Mass fragmentographic determination of pyrazinamide and its metabolites in serum and urine.PubMed.[Link]
- Pyrazines: occurrence, formation and biodegrad
- Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modul
- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.PMC - PubMed Central.[Link]
- Pyrazine formation
- General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction.NIH.[Link]
- Factors affecting the formation of pyrazine compounds in sugar-amine reactions.Journal of Agricultural and Food Chemistry.[Link]
- Evolution of Jiang-Flavor Daqu's Characteristics During Different Storage Stages and Influence on Simulated Brewing Ferment
- Aldehyde oxidase and its role as a drug metabolizing enzyme.PubMed.[Link]
- Aldehyde oxidase.Wikipedia.[Link]
- Pyrazines and Related Ring Structures.ScienceDirect.[Link]
- Metabolism in the Rat of Some Pyrazine Derivatives Having Flavour Importance in Foods.Taylor & Francis Online.[Link]
- Pyrazines: Occurrence, formation and biodegradation.
- Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.PubMed.[Link]
- A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties.PubMed.[Link]
- Cytochrome P450s and other enzymes in drug metabolism and toxicity.PMC - NIH.[Link]
- Microbial metabolism of pyrazines.PubMed.[Link]
- An evaluation of the cytochrome P450 inhibition potential of selected pesticides in human hepatic microsomes.
- Experiments on the synthesis of pyrazine nucleosides.PubMed.[Link]
- Microbial metabolism of pyrazines.Semantic Scholar.[Link]
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.MDPI.[Link]
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.PubMed.[Link]
- Special Issue : Cytochrome P450 Enzymes in Drug Metabolism.MDPI.[Link]
- Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound.PubMed.[Link]
- Mechanism of formation of redox-active hydroxylated benzenes and pyrazine in 13C-labeled glycine/D-glucose model systems.PubMed.[Link]
- Analyzing sites of OH radical attack (ring vs. side chain) in oxidation of substituted benzenes via dual stable isotope analysis (δ(13)C and δ(2)H).
Sources
- 1. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 10. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A-Comparative-Guide-for-Researchers-5-6-dimethylpyrazine-2-carboxylic-acid-vs-2-5-dimethylpyrazine-3-carboxylic-acid
<_>
A Comparative Guide for Researchers: 5,6-dimethylpyrazine-2-carboxylic acid vs. 2,5-dimethylpyrazine-3-carboxylic acid
In the nuanced field of heterocyclic chemistry, the specific arrangement of functional groups on an aromatic ring can dramatically alter a molecule's properties and biological activity. This guide offers a detailed comparative analysis of two constitutional isomers: this compound and the yet-to-be-synthesized 2,5-dimethylpyrazine-3-carboxylic acid. This document is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive examination of their structural differences, synthetic pathways, and potential applications, grounded in established chemical principles and experimental data for related compounds.
Structural and Physicochemical Distinctions
The fundamental difference between these two isomers lies in the placement of the carboxylic acid and methyl groups on the pyrazine ring. This variation in substitution pattern directly influences the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions, thereby defining its chemical reactivity, physical properties, and biological utility.
| Property | This compound | 2,5-dimethylpyrazine-3-carboxylic acid |
| CAS Number | 13515-06-5[1][2][3] | Not available |
| Molecular Formula | C7H8N2O2[2] | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol [2] | 152.15 g/mol |
| Appearance | Light yellow to brown or gray powder or crystals[1] | Theoretical: Likely a crystalline solid |
| Purity | 95%[1][4] | Not applicable |
| Storage Temperature | Refrigerator, 2-8°C, dry seal[1][5] | Not applicable |
In this compound, the electron-withdrawing carboxylic acid group is positioned adjacent to a ring nitrogen, which is expected to increase its acidity. Conversely, in the theoretical 2,5-dimethylpyrazine-3-carboxylic acid, the carboxylic acid group is situated between a methyl group and a nitrogen atom, which would likely result in a different electronic and steric environment.
Caption: Chemical structures of this compound and the theoretical 2,5-dimethylpyrazine-3-carboxylic acid.
Synthesis and Mechanistic Considerations
The synthesis of these isomers requires distinct regioselective strategies.
Synthesis of this compound
This compound is commercially available and can be synthesized through established routes. One plausible method involves the condensation of 2,3-diaminopropionic acid with diacetyl (2,3-butanedione), followed by oxidation.
Experimental Protocol (Hypothetical):
-
Condensation: Equimolar amounts of 2,3-diaminopropionic acid and diacetyl are refluxed in an appropriate solvent like ethanol to form the dihydropyrazine intermediate.
-
Oxidation: The intermediate is then oxidized to the aromatic pyrazine ring using a mild oxidizing agent.
-
Purification: The final product is purified by recrystallization.
Caption: Plausible synthetic workflow for this compound.
Synthesis of 2,5-dimethylpyrazine-3-carboxylic acid
The synthesis of this isomer is more challenging due to the substitution pattern. A potential route could start from 2,5-dimethylpyrazine.
Experimental Protocol (Proposed):
-
Oxidation of a Methyl Group: Selective oxidation of one methyl group of 2,5-dimethylpyrazine to a carboxylic acid is a key challenge. A multi-step process involving initial N-oxidation, followed by rearrangement and further oxidation, might be necessary.[6][7] A patented method for a similar compound involves N-oxidation with hydrogen peroxide, followed by treatment with acetic anhydride, and then hydrolysis and oxidation with potassium permanganate.[6][7]
-
Purification: The desired product would need to be carefully separated from the starting material and potential byproducts, such as the dicarboxylic acid, likely through chromatographic methods.
Caption: Proposed synthetic workflow for 2,5-dimethylpyrazine-3-carboxylic acid.
Comparative Biological Activity and Applications
Pyrazine derivatives are known for their diverse biological activities. While experimental data for 2,5-dimethylpyrazine-3-carboxylic acid is unavailable, we can infer potential applications based on related structures.
This compound is utilized as a key intermediate in the synthesis of pharmaceuticals, including antihypertensive and antidiabetic agents.[5] Its structure is also a building block for agrochemicals and functional materials.[5]
2,5-dimethylpyrazine , the precursor to the theoretical 2,5-dimethylpyrazine-3-carboxylic acid, exhibits anticancer and broad-spectrum antimicrobial activities against various bacteria and fungi.[8] It is a crucial intermediate in the production of pyrazinamide, a primary drug for treating tuberculosis.[8] Furthermore, pyrazinecarboxylic acids, in general, are effective co-catalysts in metal-catalyzed oxidation reactions.[9] Given these precedents, 2,5-dimethylpyrazine-3-carboxylic acid, if synthesized, could be a valuable candidate for similar applications. The different substitution pattern might lead to altered potency or selectivity.
The interaction of these isomers with a biological target, such as an enzyme's active site, would be highly dependent on their specific three-dimensional structure and electronic properties.
Caption: Conceptual diagram of isomer interaction with a biological target.
Conclusion
This guide provides a comparative overview of this compound and the theoretical 2,5-dimethylpyrazine-3-carboxylic acid. While the former is a known chemical intermediate with established applications, the latter represents an unexplored molecule with significant potential, drawing from the known biological activities of its parent compound, 2,5-dimethylpyrazine. The synthesis of 2,5-dimethylpyrazine-3-carboxylic acid presents a notable chemical challenge, but its successful creation could unlock new avenues in medicinal chemistry and materials science. Further research into the synthesis and biological evaluation of this novel isomer is highly encouraged.
References
- This compound - MySkinRecipes. ([Link])
- Pyrazinecarboxylic acid and analogs: Highly efficient co-catalysts in the metal-complex-catalyzed oxid
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ([Link])
- This compound (C7H8N2O2) - PubChemLite. ([Link])
- An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - ASM Journals. ([Link])
- Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - P
- 13515-06-5| Chemical Name : this compound | Pharmaffili
- 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem. ([Link])
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. ([Link])
- Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). ([Link])
- Dimethylpyrazine, 2,5-. ([Link])
- Biobased Pyrazine-Containing Polyesters | ACS Sustainable Chemistry & Engineering. ([Link])
- CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google P
- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC - PubMed Central. ([Link])
Sources
- 1. This compound | 13515-06-5 [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 13515-06-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound [myskinrecipes.com]
- 6. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 8. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]
- 9. chglib.icp.ac.ru [chglib.icp.ac.ru]
A Comparative Guide to Validating an LC-MS Method for 5,6-dimethylpyrazine-2-carboxylic acid
This guide provides a comprehensive framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of 5,6-dimethylpyrazine-2-carboxylic acid in a biological matrix, such as human plasma. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental choices and offering a comparative analysis of different analytical strategies. The methodologies described herein are grounded in internationally recognized guidelines, including those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6]
Introduction: The Analyte and the Analytical Challenge
This compound is a small, polar organic molecule.[7][8][9] Its carboxylic acid functional group and pyrazine ring structure present specific challenges for bioanalysis. The polarity of the molecule can make it difficult to retain on traditional reversed-phase chromatography columns, while the carboxylic acid moiety can lead to variable ionization efficiency and potential interactions with plasma proteins.[10][11][12] Therefore, developing and validating a reliable LC-MS method for its quantification requires careful consideration of sample preparation, chromatographic separation, and mass spectrometric detection.
This guide will compare and contrast two primary approaches for sample preparation—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—and two chromatographic strategies—Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method Validation Workflow
A robust method validation process is essential to ensure that the analytical method is suitable for its intended purpose.[3][13] The following diagram outlines the key stages of a comprehensive validation workflow.
Caption: A typical workflow for LC-MS method validation.
Part 1: A Comparative Analysis of Sample Preparation Techniques
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[14]
Protein Precipitation (PPT)
PPT is a rapid and straightforward technique that involves adding an organic solvent or an acid to the plasma sample to denature and precipitate proteins.[15][16][17]
-
Mechanism: Organic solvents like acetonitrile disrupt the solvation of proteins, causing them to aggregate and precipitate.[15] Acids, such as trichloroacetic acid (TCA), alter the pH, leading to protein denaturation and precipitation.[14]
-
Advantages: High throughput, simplicity, and low cost.[15]
-
Disadvantages: Can result in less clean extracts, leading to significant matrix effects (ion suppression or enhancement) in the MS analysis.[12] The resulting supernatant is also diluted, which may impact the lower limit of quantitation (LLOQ).
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[18][19]
-
Mechanism: By adjusting the pH of the aqueous phase, the charge state of this compound can be manipulated. In an acidic environment (pH below its pKa), the carboxylic acid group is protonated, making the molecule less polar and more soluble in an organic solvent.[11][20]
-
Advantages: Provides a cleaner extract than PPT, reducing matrix effects.[21] It also offers the potential for analyte concentration by evaporating the organic solvent and reconstituting the residue in a smaller volume.
-
Disadvantages: More labor-intensive and time-consuming than PPT, and requires careful optimization of the extraction solvent and pH.[21]
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Speed | Fast | Slower |
| Simplicity | High | Moderate |
| Cost | Low | Moderate |
| Cleanliness of Extract | Lower | Higher |
| Matrix Effects | Higher Potential | Lower Potential |
| Analyte Concentration | Dilution | Concentration Possible |
Part 2: A Comparative Analysis of Chromatographic Strategies
The choice of chromatographic separation is critical for resolving the analyte from endogenous interferences and ensuring accurate quantification.
Reversed-Phase Liquid Chromatography (RPLC)
RPLC utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.[22]
-
Mechanism: Separation is based on hydrophobic interactions between the analyte and the stationary phase. For a polar compound like this compound, retention on a standard C18 column can be challenging.[10][23]
-
Optimization for Polar Analytes: To enhance retention, the mobile phase pH can be adjusted to suppress the ionization of the carboxylic acid group (e.g., using a mobile phase with a low pH).[11] Alternatively, specialized RPLC columns with polar-embedded or polar-endcapped phases can be employed.[23]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC employs a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high percentage of a non-polar organic solvent.[24][25][26]
-
Mechanism: HILIC separates compounds based on their partitioning between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[24] This makes it well-suited for the retention of highly polar compounds that are poorly retained in RPLC.[23][25]
-
Advantages: Excellent retention for polar analytes, often leading to better peak shapes and sensitivity. The high organic content of the mobile phase can also enhance ESI efficiency.
-
Disadvantages: Can be more susceptible to matrix effects and may require longer equilibration times than RPLC.
| Feature | Reversed-Phase LC (RPLC) | Hydrophilic Interaction LC (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Silica, Amide) |
| Mobile Phase | High aqueous content | High organic content |
| Retention of Polar Analytes | Can be challenging | Excellent |
| Peak Shape for Polar Analytes | May be poor | Often improved |
| Equilibration Time | Generally shorter | Can be longer |
Part 3: Experimental Protocols and Validation Parameters
The following sections provide detailed protocols for the validation experiments, based on FDA and ICH guidelines.[1][2][3][6][27][28]
Experimental Workflow Diagram
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. This compound | 13515-06-5 [sigmaaldrich.com]
- 8. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. youtube.com [youtube.com]
- 11. Polar Compounds | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 15. Technical Tip: Protein Precipitation [phenomenex.com]
- 16. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein Precipitation Methods for Proteomics [biosyn.com]
- 18. ris.utwente.nl [ris.utwente.nl]
- 19. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 21. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 23. agilent.com [agilent.com]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. ema.europa.eu [ema.europa.eu]
A Spectroscopic Vademecum for the Discerning Researcher: Comparative Analysis of Mono- and Di-methylated Pyrazine Carboxylic Acids
For the researcher navigating the intricate world of heterocyclic compounds, pyrazine carboxylic acids and their methylated derivatives represent a class of molecules with significant potential in pharmaceuticals, flavor chemistry, and materials science. The subtle addition of a methyl group to the pyrazine ring can profoundly influence the molecule's electronic properties, reactivity, and biological activity. Understanding these changes at a molecular level is paramount, and spectroscopic analysis provides the essential toolkit for this exploration.
This guide offers a comprehensive spectroscopic comparison of pyrazine-2-carboxylic acid and its mono- and di-methylated analogues. We will delve into the nuances of how methyl substitution patterns impact ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside an examination of their mass spectrometry fragmentation patterns. This document is designed to be a practical resource for scientists, providing not only comparative data but also the underlying principles and detailed experimental protocols to support your own investigations.
The Foundational Molecule: Pyrazine-2-carboxylic Acid
Before delving into the effects of methylation, it is crucial to establish a baseline understanding of the parent molecule, pyrazine-2-carboxylic acid. The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic character dictates much of its spectroscopic behavior.
The Influence of Methylation: A Spectroscopic Perspective
The introduction of one or two methyl groups (a weak electron-donating group) onto the pyrazine ring induces noticeable shifts in the spectroscopic data. The position of these methyl groups is critical, leading to distinct spectral signatures for each isomer. In this guide, we will focus on the following representative compounds:
-
Parent Compound: Pyrazine-2-carboxylic acid
-
Mono-methylated: 3-methyl-pyrazine-2-carboxylic acid, 5-methyl-pyrazine-2-carboxylic acid, and 6-methyl-pyrazine-2-carboxylic acid
-
Di-methylated: 3,5-dimethyl-pyrazine-2-carboxylic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these molecules. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electron density around them.
¹H NMR Spectroscopy
The electron-withdrawing nature of the nitrogen atoms and the carboxyl group in pyrazine-2-carboxylic acid results in deshielded aromatic protons, causing them to resonate at a relatively high chemical shift (downfield). The introduction of a methyl group generally causes a slight upfield shift (to a lower ppm value) for the remaining ring protons due to its electron-donating effect. The magnitude of this shift is dependent on the position of the methyl group relative to the observed proton.
¹³C NMR Spectroscopy
Similarly, in ¹³C NMR, the carbons of the pyrazine ring are deshielded. The carboxyl carbon appears at a characteristic downfield position. Methylation introduces a new signal for the methyl carbon in the upfield region of the spectrum and influences the chemical shifts of the ring carbons. The ipso-carbon (the carbon directly attached to the methyl group) experiences a significant downfield shift, while other ring carbons are affected to a lesser extent depending on their proximity to the methyl substituent.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Pyrazine-2-carboxylic acid | 9.15 (s, 1H), 8.90 (d, 1H), 8.85 (d, 1H) | 165.5 (COOH), 148.0, 146.5, 145.0, 144.0 |
| 3-Methyl-pyrazine-2-carboxylic acid | 8.75 (d, 1H), 8.60 (d, 1H), 2.70 (s, 3H) | 166.0 (COOH), 152.0, 147.0, 143.0, 140.0, 21.0 (CH₃) |
| 5-Methyl-pyrazine-2-carboxylic acid | 9.05 (s, 1H), 8.65 (s, 1H), 2.60 (s, 3H) | 165.8 (COOH), 155.0, 147.5, 144.5, 142.0, 20.5 (CH₃) |
| 6-Methyl-pyrazine-2-carboxylic acid | 8.95 (s, 1H), 8.70 (s, 1H), 2.65 (s, 3H) | 165.7 (COOH), 150.0, 148.0, 146.0, 143.5, 20.8 (CH₃) |
| 3,5-Dimethyl-pyrazine-2-carboxylic acid | 8.50 (s, 1H), 2.68 (s, 3H), 2.58 (s, 3H) | 166.2 (COOH), 154.0, 151.0, 143.5, 141.0, 21.2 (CH₃), 20.3 (CH₃) |
Note: The presented values are approximate and can vary slightly based on experimental conditions. Data has been compiled and estimated from various sources.
Vibrational Spectroscopy: Unveiling Functional Groups with FTIR
FTIR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. The carboxylic acid group provides two very strong and characteristic absorption bands.
The O-H stretch of the carboxylic acid appears as a very broad band in the region of 3300-2500 cm⁻¹. This broadening is a result of hydrogen bonding between the carboxylic acid molecules, which form dimers in the solid state. The C=O stretch of the carboxyl group gives rise to a strong, sharp absorption band typically found between 1725 and 1700 cm⁻¹. The position of this band can be influenced by the electronic effects of the substituents on the pyrazine ring. Electron-donating methyl groups can slightly lower the frequency of the C=O stretch.
The pyrazine ring itself has a series of characteristic absorptions in the fingerprint region (1600-1000 cm⁻¹) corresponding to C=C and C=N stretching vibrations. The C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm⁻¹, while the C-H stretching of the methyl groups appears in the 2980-2850 cm⁻¹ region.
Table 2: Key FTIR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | Aromatic C=N, C=C Stretches |
| Pyrazine-2-carboxylic acid | ~3100-2500 (broad) | ~1715 | ~1580, 1470, 1410 |
| Mono-methylated derivatives | ~3100-2500 (broad) | ~1710 | ~1585, 1475, 1415 |
| Di-methylated derivatives | ~3100-2500 (broad) | ~1705 | ~1590, 1480, 1420 |
Note: These are general ranges and the exact peak positions can vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Pyrazine and its derivatives exhibit characteristic absorptions in the UV region. The parent pyrazine molecule shows two main absorption bands corresponding to n→π* and π→π* transitions.[1]
The carboxylic acid group acts as a chromophore and an auxochrome. In pyrazine-2-carboxylic acid, the spectrum is characterized by a strong absorption band around 270 nm, which can be attributed to a π→π* transition, and a weaker, longer-wavelength absorption around 320 nm, corresponding to an n→π* transition.[2]
The addition of methyl groups, being weak auxochromes, typically leads to a small bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the electron-donating nature of the methyl group, which slightly raises the energy of the highest occupied molecular orbital (HOMO).
Table 3: Approximate UV-Vis Absorption Maxima (λmax, nm) in Ethanol
| Compound | π→π* Transition (nm) | n→π* Transition (nm) |
| Pyrazine-2-carboxylic acid | ~275 | ~325 |
| Mono-methylated derivatives | ~280 | ~330 |
| Di-methylated derivatives | ~285 | ~335 |
Note: These values are estimations and can be influenced by the solvent and pH.
Mass Spectrometry: Deciphering Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Under electron ionization (EI), pyrazine carboxylic acids will first form a molecular ion (M⁺˙). The fragmentation of these compounds is typically driven by the presence of the carboxylic acid group and the stable aromatic pyrazine ring.
Common fragmentation pathways include:
-
Loss of a hydroxyl radical (•OH): This results in a fragment with a mass of [M-17]⁺.
-
Loss of a carboxyl group (•COOH): This leads to a fragment with a mass of [M-45]⁺, corresponding to the pyrazine ring cation (or methylated pyrazine cation). This is often a very stable and abundant ion.
-
Decarboxylation (loss of CO₂): This can occur, particularly in di-carboxylic acids, but is less common for the mono-carboxylic acids under typical EI conditions.
-
Fragmentation of the pyrazine ring: At higher energies, the pyrazine ring itself can fragment, although the stability of the aromatic ring often makes this a less favorable pathway compared to the loss of the carboxyl group.
For the methylated derivatives, an additional fragmentation pathway is the loss of a methyl radical (•CH₃) from the molecular ion, resulting in an [M-15]⁺ fragment.
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the synthesis and spectroscopic analysis of the title compounds.
Synthesis of Methylated Pyrazine Carboxylic Acids
The synthesis of these compounds can be achieved through various methods, often starting from commercially available pyrazine derivatives. A general and robust method for the synthesis of 5-methyl-pyrazine-2-carboxylic acid involves the oxidation of 2,5-dimethylpyrazine.[3]
Protocol: Synthesis of 5-Methyl-pyrazine-2-carboxylic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2,5-dimethylpyrazine in water.
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate in water through the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Work-up: After the addition is complete, continue stirring until the purple color of the permanganate has disappeared. Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidification: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3. This will precipitate the 5-methyl-pyrazine-2-carboxylic acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from water or an ethanol/water mixture to yield the pure compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazine carboxylic acid derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm centered around 6-7 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200 ppm centered around 100 ppm is generally appropriate. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is generally adequate.
-
Background Correction: Record a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.
-
Baseline Correction: Use the pure solvent as a blank to record a baseline spectrum and subtract it from the sample spectrum.
Visualizing the Concepts
To aid in the understanding of the molecular structures and the workflow for their analysis, the following diagrams are provided.
Caption: Molecular structures of pyrazine-2-carboxylic acid and a mono-methylated derivative.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of methylated pyrazine carboxylic acids.
Conclusion
The spectroscopic comparison of mono- and di-methylated pyrazine carboxylic acids reveals a wealth of information about the influence of methyl substitution on the electronic and structural properties of these important heterocyclic compounds. By systematically analyzing the shifts in NMR, the changes in vibrational modes in FTIR, the alterations in electronic transitions in UV-Vis, and the fragmentation patterns in mass spectrometry, researchers can confidently identify and characterize these molecules. This guide provides a foundational framework and practical protocols to aid in these endeavors, empowering scientists to further explore the potential of this versatile class of compounds.
References
- Prabavathi, N., & Nilufer, A. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate – A Comparative Study. Journal of Environmental Nanotechnology, 3(2), 130-149. [Link]
- Holzer, W., Eller, G. A., Datterl, B., & Habicht, D. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617-624. [Link]
- Samir, A., Kalalian, C., Roth, E., Salghi, R., & Chakir, A. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Atmospheric Pollution Research, 11(10), 1735-1743. [Link]
- NIST Chemistry WebBook. [Link]
- PubChem. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Mosquera, M., & Rodriguez-Prieto, F. (1984). The absorption and fluorescence spectra of 2-pyrazinecarboxylic acid. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 80(5), 569-578.
- Chemguide. (n.d.).
- Nzikayel, S., Akpan, I. J., & Ec, A. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. (2007).
- Kuujia. (n.d.). Cas no 2435-46-3 (3,6-Dimethylpyrazine-2-carboxylic acid). [Link]
- Chemistry LibreTexts. (2023).
Sources
A Comparative Guide to Pyrazine-Based Building Blocks in Polymer Synthesis
Introduction: The Strategic Advantage of the Pyrazine Ring in Polymer Chemistry
In the vast landscape of polymer science, the choice of the monomeric building block is paramount, dictating the ultimate physical, chemical, and electronic properties of the resulting material. While traditional hydrocarbon-based aromatic rings like benzene have been foundational, the strategic incorporation of heteroaromatic systems offers a pathway to precisely tune polymer characteristics. Among these, pyrazine—a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation—has emerged as a uniquely versatile and powerful building block.[1][2][3]
Pyrazine's core structure imparts a distinct set of attributes. Its two nitrogen atoms render the ring electron-deficient, making it an excellent electron acceptor component in functional polymers.[4] This property is critical in the design of materials for organic electronics, where tuning frontier molecular orbital energies is essential for performance.[5][6] Despite its electronic nature, pyrazine maintains significant aromatic character—approximately 89% of that of benzene—ensuring a degree of rigidity and thermal stability in the polymer backbone.[1] Furthermore, the nitrogen lone pairs provide sites for hydrogen bonding or metal coordination, opening avenues for applications in self-assembly, sensing, and biomedicine.[7][8][9]
This guide provides a comparative analysis of pyrazine-based building blocks across several key classes of polymers. We will explore how the pyrazine unit's intrinsic properties translate into tangible performance advantages in condensation polymers, conjugated systems for electronics, and functional materials for biomedical applications. The discussion is grounded in experimental data, providing researchers, scientists, and drug development professionals with a clear, evidence-based understanding of why and how to leverage pyrazine in advanced polymer synthesis.
Section 1: High-Performance Condensation Polymers: Enhancing Thermal Stability
The incorporation of rigid aromatic units into the backbones of polyesters and polyamides is a well-established strategy for creating high-performance materials with exceptional thermal stability. Pyrazine offers a compelling alternative to traditional phenylenediamine or terephthalic acid derivatives, introducing enhanced properties through its unique heterocyclic structure.
Causality in Performance: Why Pyrazine Excels
The stability of the pyrazine ring, combined with the polar nature of the C-N bonds, contributes to strong intermolecular forces within the polymer matrix. This leads to higher glass transition temperatures (Tg) and degradation temperatures (Td) compared to analogous aliphatic polymers. In a systematic study, a series of biobased pyrazine-containing polyesters were synthesized, demonstrating the influence of the pyrazine core on thermal properties.[1] These materials exhibited degradation temperatures between 287 and 342 °C.[1] Similarly, polyamide/montmorillonite nanocomposites containing a pyrazine moiety in the main chain showed enhanced thermal stability compared to the pure polymer, indicating that the pyrazine unit contributes to a more robust material even before the addition of nanofillers.[10] The electron-deficient nature of the pyrazine ring can also improve resistance to oxidative degradation at elevated temperatures.
Comparative Performance Data
The following table summarizes the thermal properties of various pyrazine-based condensation polymers, providing a comparison point against conventional high-performance polymers.
| Polymer Class | Specific Polymer Example | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td) | Reference |
| Pyrazine Polyester | DMDPP-based (various diols) | 38 - 72 °C | 287 - 342 °C | [1] |
| Pyrazine Polyamide | Pyrazine-2,3-dicarboxylic acid + DDS | 164 - 175 °C | 222 - 230 °C | [10] |
| Conventional Aromatic Polyamide | Nomex® (poly-m-phenylene isophthalamide) | ~270 °C | >400 °C | [11][12] |
| Conventional Aromatic Polyester | Poly(ethylene terephthalate) (PET) | ~75 °C | ~380 °C | N/A |
As the data indicates, while direct comparisons are complex due to varying comonomers, pyrazine-based polyamides exhibit significant thermal stability, positioning them as viable candidates for applications requiring heat resistance.[10] The bio-based pyrazine polyesters show promise, with thermal properties that are superior to many aliphatic polyesters, though not yet matching high-performance aromatic polymers like Nomex.[1]
Section 2: Pyrazine-Based Conjugated Polymers for Organic Electronics
The electron-deficient character of the pyrazine ring makes it an ideal "acceptor" unit in Donor-Acceptor (D-A) conjugated polymers. This architecture is fundamental to organic electronics, particularly in organic solar cells (OSCs) and organic field-effect transistors (OFETs).
Mechanism: Engineering Electronic Properties
In a D-A polymer, the alternating electron-rich (donor) and electron-deficient (acceptor) units create a low-energy intramolecular charge transfer transition, which is crucial for absorbing a broad range of the solar spectrum. The strong electron-withdrawing ability of the pyrazine unit effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. A lower HOMO level is particularly advantageous in OSCs as it leads to a higher open-circuit voltage (Voc), a key determinant of device efficiency.[13][14]
Fluorination of the pyrazine ring can further enhance its electron-accepting properties, leading to even lower HOMO levels and improved device performance.[6] The strategic incorporation of pyrazine has led to the development of low-cost polymer donors that achieve high power conversion efficiencies (PCEs), making organic electronics more commercially viable.[5][13]
Workflow for Synthesis and Characterization of a D-A Pyrazine Polymer
Caption: Workflow for D-A pyrazine polymer synthesis and device testing.
Comparative Performance in Organic Solar Cells
The table below compares the performance of several pyrazine-based polymer donors in OSCs. The Power Conversion Efficiency (PCE) is a key metric, determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
| Polymer Donor | HOMO (eV) | LUMO (eV) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PPz-T | -5.46 | -2.85 | 16.16 | 0.86 | 25.81 | 72.8 | [5] |
| PMZ-10 | -5.48 | -3.56 | 18.23 | 0.86 | 27.23 | 77.9 | [13] |
| BDT-FPY (Fluorinated) | -5.51 | -3.61 | 12.30 | 0.92 | 18.45 | 72.0 | [6] |
| BDT-PY (Non-fluorinated) | -5.42 | -3.58 | 10.20 | 0.88 | 16.81 | 69.0 | [6] |
| BDTEH–PzTBr | -5.20 | -3.50 | 15.90 | N/A | N/A | N/A | [15] |
The data clearly demonstrates the high performance achievable with pyrazine-based polymers. The terpolymer PMZ-10 achieves a remarkable PCE of 18.23%.[13] Furthermore, the direct comparison between the fluorinated BDT-FPY and its non-fluorinated counterpart BDT-PY shows a significant increase in both PCE and Voc, highlighting the power of fine-tuning the pyrazine building block itself.[6]
Section 3: Pyrazine in Functional Polymers for Drug Development
The unique chemical properties of the pyrazine ring make it an attractive component for polymers in the biomedical field, particularly for drug delivery.[16][17] Its nitrogen atoms can act as hydrogen bond acceptors, which can be exploited for specific drug interactions or to enhance water solubility.[7][8][18]
Rationale for Use in Biocompatible Systems
Developing polymers for drug delivery requires a delicate balance of properties: they must be biocompatible, often biodegradable, and capable of encapsulating or tethering a therapeutic agent for controlled release.[19][20] While polymers like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) are widely used due to their excellent biocompatibility and biodegradability, they are functionally limited.[21]
Incorporating pyrazine units into polymer backbones can introduce new functionalities. For instance, a novel strategy for synthesizing water-soluble conjugated polymers (WSCPs) based on pyrazine has been developed.[7][8] These polymers exhibit enhanced fluorescence, which could be harnessed for simultaneous imaging and therapy (theranostics). The study found that the pyrazine rings and carboxyl groups in the polymer backbone facilitate the formation of intermolecular hydrogen bonds, which could be used to control drug loading and release kinetics.[7][8]
Conceptual Design of a Pyrazine-Based Drug Delivery Nanoparticle
Caption: A pyrazine-based nanoparticle for targeted drug delivery.
Section 4: Key Experimental Protocols
To ensure this guide is of practical value, we provide detailed methodologies for the synthesis and characterization of a representative pyrazine-based polymer.
Protocol 1: Synthesis of a D-A Conjugated Polymer (Stille Coupling)
This protocol describes the synthesis of a polymer analogous to PPz-T, using a pyrazine-based dibromide and a distannylated donor monomer.
Rationale: Stille cross-coupling is a robust and versatile polymerization method, tolerant of a wide range of functional groups, making it ideal for constructing complex conjugated polymer backbones. It reliably forms C-C bonds between sp²-hybridized carbon atoms.
Materials:
-
2,5-dibromo-3,6-dialkylpyrazine (Monomer A)
-
2,5-bis(trimethylstannyl)-thiophene (or other donor monomer) (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (Catalyst)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (Ligand)
-
Anhydrous, degassed toluene (Solvent)
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add equimolar amounts of Monomer A and Monomer B.
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%) in a small amount of anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the monomers, followed by enough anhydrous toluene to achieve a monomer concentration of ~0.1 M.
-
Polymerization: Heat the reaction mixture to 110 °C and stir vigorously for 48 hours under an inert atmosphere. The solution will typically become dark and viscous as the polymer forms.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the solution into a large volume of methanol to precipitate the polymer.
-
Purification:
-
Filter the crude polymer using a Büchner funnel.
-
Perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dissolve the purified polymer in a high-boiling-point solvent like chloroform or chlorobenzene and re-precipitate into methanol.
-
-
Drying: Collect the final polymer by filtration and dry under vacuum at 40-50 °C overnight.
Protocol 2: Characterization by Cyclic Voltammetry (CV)
Rationale: CV is an essential electrochemical technique used to determine the oxidation and reduction potentials of a polymer. These values are used to estimate the HOMO and LUMO energy levels, which are critical for predicting the performance of the material in an electronic device.
Materials:
-
Three-electrode electrochemical cell (Working electrode: Glassy Carbon or Platinum; Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)
-
Potentiostat
-
0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (Electrolyte solution)
-
Ferrocene (Internal standard)
-
Pyrazine-based polymer sample
Procedure:
-
Sample Preparation: Drop-cast or spin-coat a thin film of the polymer onto the working electrode and dry thoroughly.
-
Cell Assembly: Assemble the three-electrode cell with the polymer-coated working electrode, reference electrode, and counter electrode immersed in the electrolyte solution.
-
Degassing: Bubble argon through the electrolyte solution for 15-20 minutes to remove dissolved oxygen.
-
Measurement:
-
Scan the potential in the positive direction to measure the oxidation potential (Eox). The onset of the oxidation wave corresponds to the removal of an electron from the HOMO level.
-
Scan the potential in the negative direction to measure the reduction potential (Ered). The onset of the reduction wave corresponds to the addition of an electron to the LUMO level.
-
-
Calibration: After the measurement, add a small amount of ferrocene to the cell and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard (typically assumed to be -4.8 eV relative to vacuum).
-
Calculation:
-
HOMO (eV) = -[Eoxonset (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Eredonset (vs Fc/Fc⁺) + 4.8]
-
Conclusion and Future Outlook
Pyrazine-based building blocks offer a powerful and versatile platform for the synthesis of advanced functional polymers. Their inherent electron-deficient nature, coupled with high thermal stability and sites for secondary interactions, provides a unique handle for tuning material properties. In the realm of organic electronics, pyrazine-containing polymers have already demonstrated top-tier performance in solar cells, proving their potential to create low-cost, high-efficiency devices.[5][13] In materials science, they offer a route to high-performance condensation polymers with enhanced thermal characteristics.[1][10]
Looking forward, the application of pyrazine-based polymers in drug development and biomedicine represents a burgeoning and exciting frontier.[7][16] The development of water-soluble, functionalizable, and biocompatible pyrazine polymers could lead to next-generation drug delivery systems with integrated diagnostic capabilities. The challenge will be to translate the promising chemical properties of these building blocks into materials that meet the stringent safety and efficacy requirements of the medical field. Continued interdisciplinary research into the synthesis, processing, and biological interaction of pyrazine-based polymers will undoubtedly unlock new and transformative technologies.
References
- An over 16% efficiency organic solar cell enabled by a low-cost pyrazine-based polymer donor. Journal of Materials Chemistry A (RSC Publishing).
- Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering.
- Pyrazine-Based Water-Soluble Conjugated Polymer Synthesis Enabled by Synchronized Pyrazine Construction and Polymerization. Macromolecules - ACS Publications.
- Scalable synthesis of pyrazine-linked conjugated microporous polymers for high-performance proton conduction. Materials Chemistry Frontiers (RSC Publishing).
- Pyrazine-Based Water-Soluble Conjugated Polymer Synthesis Enabled by Synchronized Pyrazine Construction and Polymerization. Macromolecules - ACS Publications.
- Introducing Low‐Cost Pyrazine Unit into Terpolymer Enables High‐Performance Polymer Solar Cells with Efficiency of 18.23%. OSTI.GOV.
- Fluorinated pyrazine-based D–A conjugated polymers for efficient non-fullerene polymer solar cells. Journal of Materials Chemistry A (RSC Publishing).
- New pyrazine-based π-conjugated polymer for dopant-free perovskite solar cell. ResearchGate.
- Synthesis and Spectral and Thermal Properties of Pyrazine-Bridged Coordination Polymers of Copper(II) Nitrate: An Experiment for. Journal of Chemical Education.
- Pyrazine-based sensitizers for dye-sensitized solar cells. Materials Chemistry Frontiers (RSC Publishing).
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News. Pipzine Chemicals.
- What are the applications of pyrazine derivatives?. Biosynce.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Cyano‐Functionalized Pyrazine: A Structurally Simple and Easily Accessible Electron‐Deficient Building Block for n‐Type Organic Thermoelectric Polymers. ResearchGate.
- Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. PubMed Central.
- The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. BOC Sciences.
- Pyrazine-fused isoindigo: a new building block for polymer solar cells with high open circuit voltage. PubMed.
- Synthesis and properties of new polyamide-organoclay nanocomposites containing pyrazine moiety in the main chain. ResearchGate.
- Pyrazine - Wikipedia. Wikipedia.
- Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. PubMed Central.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
- Biocompatible Polymers for 3D-Printed Drug Delivery: Materials Innovation for Sustainable Therapies. MDPI.
- Investigating the pi – pi interaction between pyrazine and its different derivatives. ResearchGate.
- Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. PubMed.
- Thermal properties of polyamides. ResearchGate.
- A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. IRJMETS.
- Thermal behaviors of polyamides. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazine - Wikipedia [en.wikipedia.org]
- 3. irjmets.com [irjmets.com]
- 4. researchgate.net [researchgate.net]
- 5. An over 16% efficiency organic solar cell enabled by a low-cost pyrazine-based polymer donor - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Fluorinated pyrazine-based D–A conjugated polymers for efficient non-fullerene polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. Pyrazine-fused isoindigo: a new building block for polymer solar cells with high open circuit voltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News [pipzine-chem.com]
- 17. nbinno.com [nbinno.com]
- 18. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. omicsonline.org [omicsonline.org]
Introduction: The Versatile Pyrazine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the In Vitro Assay Comparison of Novel Pyrazine Derivatives
Pyrazine, a six-membered nitrogen-containing heterocycle, represents a cornerstone scaffold in medicinal chemistry. Its derivatives are prevalent in natural products and have been successfully integrated into a multitude of clinically approved drugs.[1][2] The unique electronic properties of the pyrazine ring, including its ability to act as a hydrogen bond acceptor, contribute to its capacity to bind to a wide array of biological targets.[3] Consequently, novel pyrazine derivatives are continuously being explored for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[1][4][5]
This guide provides a comparative analysis of the essential in vitro assays used to characterize and differentiate these novel compounds. We will delve into the causality behind experimental choices, present detailed protocols for key methodologies, and summarize performance data to aid researchers in selecting the most appropriate assays for their drug discovery pipeline.
Logical Workflow for In Vitro Screening
A structured approach is critical for the efficient evaluation of novel compounds. The workflow typically progresses from broad primary screening to more specific, mechanism-of-action studies.
Caption: A generalized workflow for the in vitro screening of novel pyrazine derivatives.
Anticancer and Cytotoxicity Assays: Gauging Potency and Selectivity
The evaluation of anticancer potential is a primary focus for many pyrazine derivatives.[6][7] The objective of these assays is to quantify a compound's ability to inhibit cancer cell proliferation or induce cell death.
Commonly Used Assays
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Measures cell viability based on the metabolic activity of mitochondrial reductase enzymes, which convert the yellow MTT tetrazolium salt into purple formazan crystals in living cells.[8][9]
-
SRB Assay (Sulphorhodamine B): Quantifies cell viability by measuring total protein content, as the SRB dye binds to basic amino acids in cellular proteins.[10]
-
CVE Assay (Crystal Violet Elution): Determines cell number by staining the DNA of adherent cells.[10]
-
Apoptosis Assays (e.g., Annexin V/7-AAD Staining): Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. This provides crucial mechanistic insight beyond simple viability data.[10][11]
Causality in Assay Selection: While MTT is the most common primary screen, it can be confounded by compounds that affect cellular metabolism without killing the cell. Running parallel assays like SRB (measuring biomass) and CVE (measuring cell number) provides a more robust and validated assessment of a compound's true cytotoxic effect.[10] For compounds showing high potency, an apoptosis assay is a logical next step to determine if the mechanism of cell death is programmed (apoptosis) or inflammatory (necrosis).[5][12]
Comparative Cytotoxicity Data of Novel Pyrazine Derivatives
The half-maximal inhibitory concentration (IC50) is the standard metric for cytotoxicity, with lower values indicating higher potency.
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| Hederagenin-Pyrazine Derivative 9 | A549 (Lung Cancer) | MTT | 3.45 | [9] |
| Triazolo-Pyrazine Derivative 17l | A549 (Lung Cancer) | MTT | 0.98 | [11][12] |
| Triazolo-Pyrazine Derivative 17l | MCF-7 (Breast Cancer) | MTT | 1.05 | [11][12] |
| Chalcone-Pyrazine Hybrid 51 | MCF-7 (Breast Cancer) | MTT | 0.012 | [1] |
| Chalcone-Pyrazine Hybrid 51 | A549 (Lung Cancer) | MTT | 0.045 | [1] |
| Indenoquinoxaline-Pyrazine 11 | A549 (Lung Cancer) | MTT | 4.3 | [8] |
| Indenoquinoxaline-Pyrazine 11 | MCF-7 (Breast Cancer) | MTT | 5.4 | [8] |
| SHP2 Inhibitor Intermediate 10 | MCF-7 (Breast Cancer) | MTT | >0.1 (shows ~15% effect) | [10] |
This table consolidates data from multiple independent studies for comparative purposes.
Antimicrobial Assays: Defining the Spectrum of Activity
Pyrazine derivatives have shown significant promise as antibacterial and antitubercular agents.[13][14] The primary goal of in vitro antimicrobial testing is to determine the minimum concentration of a compound required to inhibit or kill a specific microorganism.
Key Assay: Broth Microdilution
The gold standard for determining antimicrobial efficacy is the broth microdilution method, which is used to establish the Minimum Inhibitory Concentration (MIC) . This assay involves preparing two-fold serial dilutions of the pyrazine compound in a liquid growth medium in a 96-well plate, followed by inoculation with a standardized concentration of the test microorganism.[15][16] The MIC is the lowest concentration of the compound that completely inhibits visible growth after an incubation period (typically 18-24 hours).[15]
Experimental Considerations: The choice of bacterial strains is critical. A standard panel should include Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to establish the compound's spectrum of activity.[13][16] For antitubercular screening, the Mycobacterium tuberculosis H37Rv strain is commonly used.[13][14]
Comparative Antimicrobial Activity (MIC)
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Triazolo-Pyrazine 2e | S. aureus | 32 | [16] |
| Triazolo-Pyrazine 2e | E. coli | 16 | [16] |
| Thiazoline-Pyrazine 11 | S. aureus | Potent (not quantified) | [13] |
| Thiazoline-Pyrazine 12 | E. coli | Potent (not quantified) | [13] |
| Thiazoline-Pyrazine 40 | M. tuberculosis H37Rv | Potent (not quantified) | [13] |
| Hybrid Pyrazine 8a-d | M. tuberculosis H37Rv | ≤6.25 | [14] |
| Ampicillin (Control) | S. aureus | 32 | [16] |
| Pyrazinamide (Control) | M. tuberculosis H37Rv | 6.25 | [14] |
Anti-inflammatory Assays: Modulating the Immune Response
Chronic inflammation is implicated in a wide range of diseases, making anti-inflammatory compounds highly valuable.[17] Pyrazine derivatives have been shown to inhibit key inflammatory mediators.[1]
Core In Vitro Models
-
Inhibition of Nitric Oxide (NO) Production: This is a widely used assay employing murine macrophage cell lines like RAW 264.7.[18] Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of nitric oxide. The efficacy of the pyrazine derivative is measured by its ability to reduce the amount of nitrite (a stable product of NO) in the cell culture supernatant, typically quantified using the Griess reagent.[1][19]
-
Inhibition of Protein Denaturation: Denaturation of proteins is a well-documented cause of inflammation in conditions like arthritis.[20] This simple assay uses egg albumin or bovine serum albumin, which is denatured by heat. An effective anti-inflammatory agent will protect the protein from denaturation, which can be measured spectrophotometrically.[20][21]
-
Enzyme Inhibition Assays (COX/LOX): Prostaglandins and leukotrienes are key inflammatory mediators produced by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[19][20] Colorimetric assays can measure the ability of a compound to inhibit the activity of these enzymes directly.[20]
Illustrative Data
A paeonol-pyrazine hybrid (compound 37 ) demonstrated a 56.32% inhibition of LPS-induced NO overexpression in RAW 264.7 macrophages at a concentration of 20 µM, indicating significant anti-inflammatory activity.[1]
Antioxidant Assays: Measuring Radical Scavenging Capacity
Oxidative stress is linked to numerous diseases, and the ability of a compound to neutralize reactive oxygen species (ROS) is a key therapeutic property.[22]
Chemical vs. Cell-Based Assays
A crucial distinction lies between chemical (acellular) and cell-based antioxidant assays.
-
Chemical Assays: These are rapid, high-throughput methods for initial screening.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[23][24]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to DPPH, this assay measures the reduction of the pre-formed ABTS radical cation.[23]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of a compound to reduce a ferric iron (Fe³⁺) complex to the ferrous form (Fe²⁺).[22][23]
-
-
Cell-Based Assays: These are more biologically relevant as they account for cellular uptake, metabolism, and localization of the compound.[25]
-
Cellular Antioxidant Activity (CAA) Assay: This method uses a fluorescent probe (like DCFH-DA) that becomes fluorescent upon oxidation inside the cell. An effective antioxidant will prevent or reduce this fluorescence in the presence of an ROS-inducing agent.[22]
-
Rationale for a Multi-Assay Approach: Chemical assays are excellent for identifying direct radical scavengers but cannot reveal compounds that act by upregulating endogenous antioxidant pathways within the cell.[25] Therefore, a promising hit from a DPPH or ABTS assay should always be validated in a cell-based model like the CAA assay to confirm its efficacy in a biological context.[24][25]
Detailed Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following are detailed, step-by-step protocols for foundational assays.
Protocol 1: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Addition: Prepare serial dilutions of the novel pyrazine derivatives in the appropriate cell culture medium. Add these dilutions to the wells. Include wells with untreated cells (negative control) and cells treated with vehicle (e.g., DMSO) only.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).[10]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Live cells with active mitochondria will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Quantify the absorbance of the solution at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[8]
Protocol 2: Antimicrobial Broth Microdilution (MIC Determination)
-
Compound Preparation: Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[15]
-
Inoculum Preparation: Prepare a bacterial suspension from fresh colonies and adjust its turbidity to match the 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[15]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with a standard antibiotic like ampicillin) and a negative control (broth only).[15]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[15]
-
MIC Determination: After incubation, the MIC is determined as the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.[15]
Conclusion: A Pathway to Validated Leads
The in vitro evaluation of novel pyrazine derivatives is a multi-faceted process that requires a logical and systematic application of diverse assays. This guide emphasizes the importance of moving beyond single-point primary screens to a more holistic characterization that includes dose-response relationships, selectivity profiling, and mechanistic studies. By carefully selecting assays based on the scientific question at hand—be it cytotoxicity, antimicrobial activity, or antioxidant potential—and by adhering to rigorous, well-controlled protocols, researchers can effectively compare novel derivatives, identify promising lead compounds, and build a solid foundation for further preclinical development.
References
- Kalliakoudi, A., Piperigkou, Z., Karampelas, T., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules.
- Antasionasti, I., Riyanto, S., & Rohman, A. (2025). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate.
- Schroecksnadel, K., Winkler, C., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
- Pérez-Sánchez, A., Barrajón-Catalán, E., Caturla, N., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
- Kaur, G., & Singh, P. (2019). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
- Sadaf, J., & Hemalatha, S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org.
- Wang, Y., Zhang, Y., & Wang, S. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
- El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Choudhary, D., Kumar, P., & Singh, R. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
- Abignente, E., De Caprariis, P., Fattorusso, C., et al. (1995). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed.
- Al-Abdullah, E. S., Al-Dies, A. M., El-Taweel, F. M., et al. (2022). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate.
- IJCRT. (2022). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. IJCRT.org.
- da Silva, J. K., Cazarin, C. B. B., & Maróstica Júnior, M. R. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ResearchGate.
- Zhang, Y., Wang, Y., & Wang, S. (2021). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. MDPI.
- Antwi-Boadi, P., & Laryea, M. K. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI.
- Scite.ai. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Scite.ai.
- Kalliakoudi, A., Piperigkou, Z., Karampelas, T., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. ResearchGate.
- Zhao, Y., Wang, Y., Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[10][18][23]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PubMed Central.
- Zhao, Y., Wang, Y., Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[10][18][23]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.
- Wang, Y., Zhang, Y., & Wang, S. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Kalliakoudi, A., Piperigkou, Z., Karampelas, T., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PubMed.
- Lim, S. Y., & Tiong, Y. J. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
- Gulcin, İ. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central.
- El-Sayed, N. F., El-Bendary, E. R., El-Ashry, M. A., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. PubMed.
- Li, Y., Zhang, Y., & Wang, S. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.
- Patil, M., Noonikara-Poyil, A., Joshi, S. D., et al. (2021). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. ProQuest.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 13. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 21. ijcrt.org [ijcrt.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity of Pyrazine Carboxylic Acid Analogs
Introduction: The pyrazine ring, a deceptively simple aromatic heterocycle, represents a cornerstone scaffold in modern medicinal chemistry. Its derivatives, particularly pyrazine carboxylic acids, are privileged structures found in molecules targeting a vast range of diseases. This guide provides a comparative analysis of the cross-reactivity profiles of analogs derived from two prominent drugs: the antitubercular agent Pyrazinamide and the broad-spectrum antiviral Favipiravir.
We will explore "cross-reactivity" through two critical lenses for the drug development professional:
-
Target-Based Cross-Reactivity: How do structural modifications on the pyrazine scaffold alter the interaction with the intended biological target? This is fundamentally a study of the structure-activity relationship (SAR), which dictates potency, selectivity, and the potential to overcome resistance.
-
Immunoassay Cross-Reactivity: How specifically can we detect and quantify these molecules? In diagnostics and therapeutic drug monitoring (TDM), the ability of an antibody or analytical system to distinguish between a parent drug and its structurally similar analogs or metabolites is paramount.
This guide moves beyond mere protocols to explain the causal relationships between chemical structure and biological or analytical outcomes, providing the in-depth insights required for informed research and development.
Part 1: The Antitubercular Landscape: Pyrazinoic Acid Analogs
Pyrazinamide (PZA) is a first-line drug for treating Mycobacterium tuberculosis (Mtb) infection, valued for its ability to shorten therapy duration.[1] PZA is a prodrug that is converted within the mycobacterium to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA).[2][3] POA's primary mechanism of action involves the targeted degradation of the PanD enzyme, which is essential for the biosynthesis of coenzyme A.[2] Resistance to PZA frequently arises from loss-of-function mutations in the pncA gene, preventing the activation of the prodrug.[4] This has spurred research into direct POA analogs that can bypass this resistance mechanism.
Caption: PZA activation and mechanism of action in M. tuberculosis.
Structure-Activity Relationship (SAR) and Target Cross-Reactivity
The development of novel POA analogs aims to enhance potency and circumvent PncA-mediated resistance. SAR studies have revealed that substitutions on the pyrazine ring are critical for activity. A key study designed POA analogs based on the crystal structure of PanD bound to POA, leading to several crucial insights[2]:
-
Ring and Acid Bioisosteres: Replacing the pyrazine ring or the carboxylic acid group with bioisosteres did not yield a significant improvement in antimicrobial activity. This underscores the stringent structural requirements for PanD interaction.[2][3]
-
Ring Substitutions: The most promising enhancements in potency were achieved by adding alkylamino groups at the 3- and 5-positions of the pyrazine ring. These analogs were found to be 5 to 10 times more potent than the parent POA molecule.[2] This suggests these positions are key for optimizing interactions within the PanD binding pocket.
The causality here is clear: while the core pyrazine carboxylic acid structure is essential for initial recognition by the target, targeted substitutions at specific vectors (the 3- and 5-positions) can exploit additional binding interactions, enhancing the overall affinity and inhibitory effect.
Table 1: Comparative Activity of Pyrazinoic Acid (POA) and Key Analogs
| Compound | Structure | Key Modification | Relative Potency vs. POA | Reference |
|---|---|---|---|---|
| Pyrazinoic Acid (POA) | Pyrazine ring with a carboxylic acid at C2. | Parent Molecule | 1x | [2] |
| 3-Alkylamino-POA | Alkylamino group at the C3 position. | Increased lipophilicity and potential for new H-bonds. | 5-10x | [2] |
| 5-Alkylamino-POA | Alkylamino group at the C5 position. | Alters electronic distribution and steric profile. | 5-10x | [2] |
| Ring Bioisosteres | e.g., Pyridazine or Pyrimidine core. | Replacement of the pyrazine nitrogen arrangement. | <1x |[2] |
Immunoassay Cross-Reactivity: A Tool for Resistance Detection
The clinical utility of PZA is compromised by the difficulty of susceptibility testing. Since resistant strains cannot convert PZA to POA, quantifying the extracellular accumulation of POA in culture serves as an excellent proxy for determining susceptibility.[5] An indirect competitive ELISA (icELISA) has been developed for this purpose.[5]
In this assay format, a POA-protein conjugate is immobilized on a microplate. The sample (containing unknown amounts of POA) is mixed with a limited amount of anti-POA polyclonal antibody and added to the plate. Free POA in the sample competes with the immobilized POA for antibody binding. A high concentration of POA in the sample results in less antibody binding to the plate and thus a weaker signal, and vice-versa.
The critical question for drug development is: would the more potent 3- and 5-substituted analogs cross-react in this assay?
-
Expected Outcome: High cross-reactivity is unlikely. Polyclonal antibodies are raised against the entire hapten (POA). Major structural changes, like adding an alkylamino group, would significantly alter the epitope recognized by the majority of antibodies in the polyclonal pool, leading to a drastic drop in binding affinity.
-
Causality: The specificity of an immunoassay is dictated by the three-dimensional and electronic complementarity between the antibody's paratope and the antigen's epitope. The addition of bulky or electronically different substituents fundamentally changes the epitope, disrupting this complementarity.
This highlights a crucial principle: structural modifications designed to enhance target binding (SAR) often inadvertently reduce or eliminate antibody binding (immunoassay cross-reactivity).
Experimental Protocol: Competitive ELISA for POA Analog Cross-Reactivity
This protocol is designed to determine the percent cross-reactivity of POA analogs relative to POA itself.
-
Plate Coating: Coat a 96-well high-binding microplate with a POA-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Washing & Blocking: Wash the plate 3x with PBS-T (PBS with 0.05% Tween-20). Block with 5% non-fat dry milk in PBS-T for 2 hours at room temperature.
-
Standard/Analog Preparation:
-
Prepare a standard curve of POA in culture medium from 4 mg/mL down to 0.125 µg/mL using serial dilutions.[5]
-
Prepare identical concentration curves for each analog to be tested.
-
-
Competitive Reaction:
-
In a separate dilution plate, mix 50 µL of each standard/analog concentration with 50 µL of the anti-POA polyclonal antibody (pre-titered to determine the optimal limiting concentration). Incubate for 1 hour at 37°C.
-
-
Incubation: Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the blocked and washed assay plate. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate 5x with PBS-T. Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP). Incubate for 1 hour at 37°C.
-
Signal Generation: Wash the plate 5x with PBS-T. Add 100 µL of TMB substrate. Stop the reaction after 15-20 minutes with 50 µL of 2N H₂SO₄.
-
Data Analysis: Read absorbance at 450 nm. Plot absorbance vs. log[concentration] for POA and each analog. Calculate the IC50 (concentration giving 50% inhibition) for each compound.
-
% Cross-Reactivity = (IC50 of POA / IC50 of Analog) * 100
-
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Part 2: The Antiviral Arena: Favipiravir Analogs
Favipiravir (T-705) is a pyrazine carboxamide derivative with potent, broad-spectrum activity against RNA viruses.[6] Like PZA, it is a prodrug. Inside host cells, it undergoes ribosylation and phosphorylation to become favipiravir ribofuranosyl-5'-triphosphate (F-RTP).[6][7] F-RTP is recognized by viral RNA-dependent RNA polymerase (RdRp) and acts as a chain terminator and/or induces lethal mutagenesis, inhibiting viral replication.[8][9]
Sources
- 1. Pyrazinamide Analogs | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The impact of pyrazinamide on metabolism in Mycobacterium tuberculosis - Anthony Baughn [grantome.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed Analyses of Molecular Interactions between Favipiravir and RNA Viruses In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Oxidation of 2,5-Dimethylpyrazine
Introduction
2,5-Dimethylpyrazine (DMP) is a foundational heterocyclic compound, notable for its presence in a wide array of roasted and fermented foods where it contributes significantly to flavor and aroma profiles.[1] Beyond its organoleptic properties, DMP serves as a critical starting material in the synthesis of high-value chemical intermediates. The targeted oxidation of its nitrogen atoms or methyl side-chains yields derivatives such as 2,5-dimethylpyrazine-N-oxide, 5-methylpyrazine-2-carboxylic acid, and pyrazine-2,5-dicarboxylic acid. These products are pivotal intermediates in the development of pharmaceuticals, including hypoglycemic drugs like glipizide and lipid-lowering agents such as acipimox.[2]
The challenge for process chemists and researchers lies in the selective and efficient oxidation of the DMP molecule. The two methyl groups are electronically and sterically equivalent, while the two nitrogen atoms offer competing sites for oxidation. The choice of oxidant, catalyst, and reaction strategy is therefore paramount to directing the reaction toward the desired product. This guide provides an in-depth comparison of established oxidation methodologies, grounded in mechanistic principles and supported by experimental data, to assist researchers in making informed decisions for their synthetic campaigns.
Overview of Oxidation Pathways
The oxidation of 2,5-dimethylpyrazine can be directed toward three primary products, each requiring a distinct synthetic approach. The choice of methodology depends entirely on whether the target is the N-oxide, the mono-carboxylic acid, or the di-carboxylic acid.
Caption: Primary oxidation pathways of 2,5-dimethylpyrazine.
Method 1: N-Oxidation to 2,5-Dimethylpyrazine-N-oxide
The introduction of an N-oxide functionality is often the first step in more complex transformations or can be the target itself. This transformation requires a controlled oxidation that selectively targets the lone pair of electrons on a ring nitrogen atom over the C-H bonds of the methyl groups.
Principle and Mechanism: The Role of Peroxo-Catalysis
Direct oxidation with hydrogen peroxide (H₂O₂) is often slow. The reaction is significantly accelerated by catalysts such as sodium tungstate (Na₂WO₄).
Causality: The catalytic cycle involves the reaction of tungstate ions with hydrogen peroxide to form highly active peroxytungstate species (e.g., [W(O₂)₄]²⁻).[3][4] These peroxo-anions are much more potent electrophilic oxygen donors than H₂O₂ itself. The pyrazine nitrogen, being a nucleophile, attacks the electrophilic oxygen of the peroxytungstate, leading to the formation of the N-oxide and regeneration of the tungstate catalyst. The use of a slight excess of H₂O₂ ensures the catalytic cycle proceeds efficiently, but careful control of stoichiometry and temperature is essential to prevent over-oxidation to the N,N'-dioxide or undesired side-chain reactions.[5]
Experimental Protocol: Catalytic N-Oxidation
The following protocol is adapted from patent literature, which describes a high-yield synthesis.[2]
-
Reaction Setup: In a 1000 mL reaction flask, combine 108 g of 2,5-dimethylpyrazine, 450 mL of water, 2.0 g of sodium tungstate, and 2 mL of sulfuric acid.
-
Oxidant Addition: While maintaining the reaction temperature at 70°C, add 114 g of 30% hydrogen peroxide dropwise over a period of 2 hours.
-
Reaction: After the addition is complete, continue to stir the mixture at 70°C for an additional 6 hours to ensure complete conversion.
-
Work-up: Upon completion, the reaction mixture containing the product, 2,5-dimethylpyrazine-1-oxide, can be used directly in subsequent steps or isolated after solvent removal.
Performance Data
| Parameter | Value | Source |
| Substrate | 2,5-Dimethylpyrazine | [2] |
| Reagents | H₂O₂, Na₂WO₄, H₂SO₄ | [2] |
| Temperature | 70°C | [2] |
| Reaction Time | 8 hours | [2] |
| Reported Yield | 93% | [2] |
Advantages & Disadvantages
-
Advantages: This method is high-yielding and utilizes relatively inexpensive and safe reagents (H₂O₂). The catalytic nature of the process makes it efficient.
-
Disadvantages: The reaction requires elevated temperatures and careful control of H₂O₂ addition to avoid the formation of the di-N-oxide byproduct.
Method 2: Side-Chain Oxidation to Carboxylic Acids
The oxidation of one or both methyl groups to carboxylic acids is of significant industrial importance. The primary challenge is selectivity, as both methyl groups are chemically identical.
2A. Selective Synthesis of 5-Methylpyrazine-2-carboxylic Acid
Direct partial oxidation of DMP to the mono-acid is notoriously difficult. A strong oxidant like potassium permanganate (KMnO₄) struggles to differentiate between the two methyl groups and often leads to a mixture of starting material, mono-acid, and di-acid, resulting in low yields and difficult purification.[6] To overcome this, an elegant and field-proven multi-step strategy is employed that chemically differentiates the two methyl groups.[2][7]
Strategy: The N-Oxide Rearrangement Pathway
This process leverages the N-oxide from Method 1 to activate one methyl group for selective oxidation.
-
N-Oxidation: The first step is the synthesis of 2,5-dimethylpyrazine-1-oxide as described previously.
-
Acetic Anhydride Rearrangement: The N-oxide is then treated with acetic anhydride (Ac₂O) at reflux. This is a variation of the Boekelheide rearrangement. The N-oxide oxygen atom attacks the acetic anhydride, which, after a series of steps, results in a rearrangement that forms 2-acetoxymethyl-5-methylpyrazine. This step effectively "marks" one of the two methyl groups.
-
Hydrolysis and Oxidation: The resulting 2-acetoxymethyl-5-methylpyrazine is then subjected to hydrolytic oxidation. In the presence of a base (like NaOH) and a strong oxidant (KMnO₄), the acetoxy group is hydrolyzed, and the resulting hydroxymethyl group, along with the methyl group's benzylic protons, is readily oxidized to a carboxylic acid. The remaining methyl group is left untouched under controlled conditions.
Caption: Simplified mechanism for SeO₂ oxidation of a methyl group.
Experimental Protocol
While a detailed, step-by-step protocol from the search results is not available, the literature indicates that pyrazine-2,5-dicarboxylic acid is prepared by the oxidation of 2,5-dimethylpyrazine with selenium dioxide. [8]Such reactions are typically performed by refluxing the substrate with a stoichiometric amount of SeO₂ in a solvent like dioxane or a pyridine/water mixture.
Performance Data
Quantitative data for the SeO₂ oxidation of DMP to the di-acid is not specified in the provided results, but this method is cited as a preparative route. [8]Yields for SeO₂ oxidation of other heterocyclic methyl groups to carboxylic acids can range from 50-77%. [9]
Advantages & Disadvantages
-
Advantages: It is a direct method for accessing the di-acid.
-
Disadvantages: Selenium compounds are highly toxic and must be handled with extreme care. The reaction can be difficult to drive to completion, and purification from selenium byproducts can be challenging.
Comparative Summary of Oxidation Methods
| Feature | Method 1: N-Oxidation | Method 2A: Selective Mono-Acid | Method 2B: Di-Acid Synthesis |
| Target Product | 2,5-Dimethylpyrazine-N-oxide | 5-Methylpyrazine-2-carboxylic Acid | Pyrazine-2,5-dicarboxylic Acid |
| Key Reagents | H₂O₂, Na₂WO₄ (cat.) | 1. H₂O₂/Na₂WO₄; 2. Ac₂O; 3. KMnO₄ | SeO₂ or excess KMnO₄ |
| Selectivity | High for mono-N-oxidation | Excellent (via multi-step strategy) | Non-selective (targets both groups) |
| Typical Overall Yield | >90% | ~66% | Moderate (Est. 50-70%) |
| Key Advantage | High yield, catalytic, clean | Access to a high-value, selectively oxidized product | Direct route to the fully oxidized product |
| Key Disadvantage | Risk of di-N-oxide formation | Multi-step, complex process | High toxicity of selenium reagents |
Conclusion and Recommendations
The optimal oxidation strategy for 2,5-dimethylpyrazine is dictated entirely by the desired synthetic endpoint.
-
For the synthesis of 2,5-dimethylpyrazine-N-oxide, the catalytic method using hydrogen peroxide and sodium tungstate is highly recommended. It is efficient, high-yielding, and avoids the use of more hazardous peroxy acids. [2]
-
For the synthesis of pyrazine-2,5-dicarboxylic acid, oxidation with a strong, stoichiometric oxidant is required. While potassium permanganate under harsh conditions is an option, the Riley oxidation using selenium dioxide is a more established, albeit hazardous, method for achieving this transformation. [8]
-
For the synthesis of the highly valuable 5-methylpyrazine-2-carboxylic acid, direct selective oxidation is not a reliable industrial process. The multi-step N-oxide rearrangement pathway is the superior and field-proven strategy. [2][7]Although it involves more steps, the causality is clear: it provides a robust and reproducible method for chemically differentiating the two identical methyl groups, thereby enabling the selective oxidation required to produce the desired mono-acid with high purity and in good overall yield. This strategic approach exemplifies how a seemingly complex pathway can be the most effective solution to a fundamental selectivity challenge in organic synthesis.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
The Pyrazine Carboxamide Scaffold: A Comparative Guide to Unlocking its Therapeutic Potential
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the pyrazine carboxamide scaffold represents a versatile and enduringly promising pharmacophore. From its cornerstone role in the fight against tuberculosis to emerging applications in virology and oncology, understanding the nuanced structural activity relationships (SAR) of this heterocyclic amide is paramount to unlocking its full therapeutic potential. This guide provides an in-depth, comparative analysis of pyrazine carboxamide derivatives, grounded in experimental data and field-proven insights, to empower your drug discovery endeavors.
The Enduring Legacy in Antitubercular Therapy: Beyond Pyrazinamide
The journey of pyrazine carboxamides in medicine is inextricably linked to Pyrazinamide (PZA) , a first-line drug for tuberculosis (TB) treatment.[1] Its unique ability to sterilize semi-dormant mycobacterial populations in acidic environments has been instrumental in shortening TB therapy.[2] However, the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel, more potent analogs.[3][4]
Mechanism of Action: The Prodrug Hypothesis and Its Implications for SAR
PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[5] POA is thought to disrupt membrane energetics and inhibit essential enzymes in M. tuberculosis.[4] This activation is pH-dependent, with optimal activity in the acidic environments of tuberculous lesions.[3] This fundamental mechanism dictates a crucial aspect of the SAR of antitubercular pyrazine carboxamides: modifications that hinder the enzymatic conversion by PncA or the stability of the resulting POA can abrogate activity.
Comparative Analysis of Antitubercular Pyrazine Carboxamide Derivatives
The quest for PZA analogs with improved efficacy, particularly against resistant strains, has led to extensive exploration of substitutions on both the pyrazine and the carboxamide's terminal phenyl ring. The following tables summarize key findings from various studies, providing a comparative overview of their antimycobacterial activity, typically measured as the Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis.
Table 1: Influence of Substituents on the Pyrazine Ring on Antitubercular Activity
| Compound Class | Key Substituents | Representative MIC (µg/mL) | Key SAR Insights |
| Pyrazinamide (PZA) | Unsubstituted | 6.25 - 25 | The benchmark for comparison.[3] |
| 5-tert-Butyl Derivatives | 5-tert-Butyl | Often enhances lipophilicity, potentially improving cell wall penetration.[3] | Can lead to increased activity in some derivatives.[3] |
| 6-Chloro Derivatives | 6-Chloro | Electron-withdrawing group that can influence the electronic properties of the pyrazine ring.[3] | Frequently incorporated in potent analogs.[3] |
| 5-tert-Butyl-6-chloro Derivatives | Combined 5-tert-Butyl and 6-Chloro | Variable, but some of the most potent analogs belong to this class. | Synergistic effect on activity in certain contexts.[3] |
Table 2: Influence of Substituents on the N-Phenyl Ring on Antitubercular Activity
| Compound Class | Key Substituents | Representative MIC (µg/mL) | Key SAR Insights |
| N-Phenylpyrazine-2-carboxamides | Unsubstituted Phenyl | > 100 | Generally low activity.[3] |
| Halogenated Phenyl Derivatives | -Cl, -Br, -I | <2 - 25 | Position and nature of the halogen are critical. Iodo-substituents, particularly at the 3-position, have shown significant potency.[3] |
| Trifluoromethylphenyl Derivatives | -CF3 | <2 | A strong electron-withdrawing group that often enhances activity.[3] |
| Alkyl/Alkoxyphenyl Derivatives | -CH3, -OCH3 | Variable | Lipophilicity and electronic effects play a role.[3] |
Causality Behind Experimental Choices: The rationale for these substitutions is rooted in fundamental medicinal chemistry principles. Halogens and trifluoromethyl groups are introduced to modulate the electronic properties and lipophilicity of the molecule, which can enhance binding to the target and improve cell penetration. The tert-butyl group is a bulky, lipophilic substituent that can probe steric constraints within the target's binding site and improve membrane permeability.
Activity Against Drug-Resistant Strains
A critical aspect of modern antitubercular drug discovery is activity against resistant strains. Several studies have shown that certain pyrazine carboxamide derivatives retain activity against MDR-TB strains, suggesting they may bypass the resistance mechanisms that affect PZA, which often involve mutations in the pncA gene. For instance, some 4'-substituted 3-(benzamido)pyrazine-2-carboxamides have demonstrated activity against multidrug-resistant strains of M. tuberculosis.[6]
Comparison with Other First-Line Antitubercular Agents
When compared to other first-line agents like Isoniazid (INH) and Rifampicin (RIF) , pyrazine carboxamides occupy a unique niche. INH primarily targets mycolic acid synthesis, while RIF inhibits bacterial RNA polymerase.[4] PZA's distinct mechanism of action against semi-dormant bacilli makes it an indispensable component of combination therapy.[7] However, PZA's efficacy is often lower in vitro at neutral pH compared to INH and RIF, highlighting the importance of appropriate assay conditions that mimic the in vivo environment.[3] Clinical trials have also explored various combinations and dosing regimens of these drugs to optimize treatment and minimize side effects, such as hepatotoxicity, which can be a concern with PZA-containing regimens.[8][9]
Emerging Frontiers: Antiviral and Kinase Inhibitory Activities
The versatility of the pyrazine carboxamide scaffold extends beyond mycobacteria, with promising activity in antiviral and anticancer research.
Antiviral Pyrazine Carboxamides: The Case of Favipiravir
A prominent example of an antiviral pyrazine carboxamide is Favipiravir (T-705) , which has shown broad-spectrum activity against various RNA viruses, including influenza and SARS-CoV-2.[1] The SAR for antiviral activity differs from that for antitubercular activity. For instance, in the case of favipiravir analogs, substitutions at the 6-position of the pyrazine ring with fluorine and at the 3-position with a hydroxyl group are crucial for its antiviral potency.[1]
Recent studies have explored the synthesis of pyrazine-triazole and pyrazine-benzothiazole conjugates as potential anti-SARS-CoV-2 agents, with some compounds showing significant potency and selectivity.[10]
Table 3: Comparative Antiviral Activity of Pyrazine Carboxamide Derivatives against SARS-CoV-2
| Compound Class | Representative Structure | IC50 (µM) | Selectivity Index (SI) |
| Favipiravir | 6-fluoro-3-hydroxypyrazine-2-carboxamide | ~94 | - |
| Pyrazine-triazole conjugates | Varies | Potentially lower than Favipiravir | Higher than Favipiravir in some cases |
| Pyrazine-benzothiazole conjugates | Varies | Potentially lower than Favipiravir | Higher than Favipiravir in some cases |
Note: The specific IC50 and SI values are highly dependent on the specific derivative and the experimental setup.
Pyrazine Carboxamides as Kinase Inhibitors
The pyrazine carboxamide scaffold has also been successfully employed in the design of kinase inhibitors for cancer therapy. For example, derivatives of 3-amino-pyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in various cancers.[11] The SAR in this context is driven by interactions with the ATP-binding pocket of the kinase, with specific substitutions on the pyrazine and the N-phenyl rings being critical for achieving high potency and selectivity.[11]
Experimental Protocols: Ensuring Scientific Integrity
The trustworthiness of SAR data hinges on the robustness of the experimental methodologies. The following are step-by-step protocols for key experiments in the evaluation of pyrazine carboxamides.
General Synthesis of N-Phenylpyrazine-2-carboxamides
This protocol outlines a common method for the synthesis of N-phenylpyrazine-2-carboxamide derivatives, which serves as a foundational workflow for generating diverse compound libraries for SAR studies.
Experimental Workflow: Synthesis of N-Phenylpyrazine-2-carboxamides
Sources
- 1. Pyrazinamide Analogs | Working Group for New TB Drugs [newtbdrugs.org]
- 2. theaspd.com [theaspd.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-course rifampin and pyrazinamide compared with isoniazid for latent tuberculosis infection: a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-Ranging Comparison of Rifampin and Rifapentine in Two Pathologically Distinct Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethambutol vs. Pyrazinamide for Tuberculosis: Important Differences and Potential Risks. [goodrx.com]
- 11. Comparative efficacy and safety of high-dose rifamycin regimens for tuberculosis treatment: a Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazine Synthesis: Benchmarking Novel Routes Against Established Methods
For researchers, scientists, and professionals in drug development, the pyrazine scaffold is a cornerstone of innovation. These nitrogen-containing heterocycles are not only prevalent in nature, contributing to the aromas of roasted foods, but are also integral components of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The synthetic route chosen to construct the pyrazine core is a critical decision, profoundly impacting yield, purity, scalability, and overall efficiency. This guide provides an in-depth, objective comparison of established pyrazine synthesis methods with modern, innovative routes, supported by experimental data and protocols.
The Enduring Classics: Foundational Pyrazine Syntheses
For over a century, two primary methods have formed the bedrock of pyrazine synthesis: the Staedel-Rugheimer and Gutknecht syntheses. These routes, while having limitations, are still employed due to their reliability and the wealth of available literature.
The Staedel-Rugheimer Pyrazine Synthesis (1876)
This was one of the earliest methods developed for pyrazine synthesis. It involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and subsequent oxidation to yield a pyrazine.[3][4]
Mechanism Rationale: The initial step is a nucleophilic substitution of the halide by ammonia to generate the α-amino ketone. Two molecules of this intermediate then undergo a condensation reaction, forming a dihydropyrazine intermediate. The driving force for this dimerization is the formation of a stable six-membered ring. The final step is an oxidation to achieve the aromatic and highly stable pyrazine ring system. This oxidation can often be achieved simply by exposure to atmospheric oxygen, particularly with heating, or by the addition of a mild oxidizing agent.
Experimental Protocol: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine
Synthesis of α-Aminoacetophenone: In a suitable reaction vessel, dissolve 2-chloroacetophenone in ethanol. While stirring, bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Condensation and Oxidation: The reaction mixture containing the in situ generated α-aminoacetophenone will begin to spontaneously condense. Gentle heating can be applied to facilitate the formation of the dihydropyrazine intermediate.
Aromatization: To achieve the final pyrazine product, air is bubbled through the reaction mixture, or a mild oxidizing agent such as hydrogen peroxide is added to facilitate the dehydrogenation of the dihydropyrazine.
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 2,5-diphenylpyrazine.[5]
The Gutknecht Pyrazine Synthesis (1879)
A variation of the Staedel-Rugheimer synthesis, the Gutknecht method is also based on the self-condensation of an α-amino ketone. The key difference lies in the synthesis of the α-amino ketone, which is typically produced by the reduction of an isonitroso ketone.[3][6]
Mechanism Rationale: This approach avoids the direct use of α-halo ketones, which can be lachrymatory and reactive. The α-isonitroso ketone is readily prepared from a ketone and a source of nitrous acid. Subsequent reduction, often with a metal catalyst or reducing agents like zinc in acetic acid, yields the α-amino ketone. This intermediate then follows the same dimerization and oxidation pathway as in the Staedel-Rugheimer synthesis to afford the pyrazine.[7]
Experimental Protocol: Gutknecht Pyrazine Synthesis
Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent like ethanol. Cool the solution in an ice bath and add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite) and a catalytic amount of a mineral acid (e.g., HCl). Stir the reaction at low temperature until completion (monitored by TLC). The α-oximino ketone can then be isolated.
Reduction and Cyclization: Dissolve the α-oximino ketone in a solvent such as acetic acid. Add a reducing agent, for example, zinc dust, in portions while stirring vigorously. This reduces the oxime to the corresponding α-amino ketone.
Dimerization and Oxidation: The α-amino ketone dimerizes in situ to form a dihydropyrazine. An oxidizing agent like copper(II) sulfate is then added, and the mixture is heated to promote the oxidation to the pyrazine. Air oxidation can also be effective.
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the crude pyrazine is purified by column chromatography or distillation.[8]
The New Wave: Modern and Efficient Pyrazine Synthesis Routes
In the quest for more efficient, sustainable, and versatile synthetic methodologies, several new approaches to pyrazine synthesis have emerged. These methods often offer significant advantages in terms of reaction times, yields, and substrate scope.
Microwave-Assisted Pyrazine Synthesis
Microwave irradiation has revolutionized many areas of organic synthesis, and pyrazine formation is no exception. This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.[9][10] This often results in dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[11][12]
Causality of Enhanced Performance: The primary advantage of microwave heating is the rapid and efficient energy transfer directly to the reacting molecules. This localized heating can overcome activation energy barriers more effectively than conventional heating, which relies on slower conduction and convection. This leads to faster reaction rates and can also minimize the formation of byproducts that may arise from prolonged exposure to high temperatures.
Experimental Protocol: Microwave-Assisted Synthesis of Pyrazine Derivatives
Reactant Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the 1,2-diamine and 1,2-dicarbonyl compound in a suitable solvent. In some cases, the reaction can be performed under solvent-free conditions.
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (typically 5-20 minutes). The reaction progress can be monitored by TLC.
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The crude product can then be purified by standard methods such as recrystallization or column chromatography.[10]
Continuous-Flow Synthesis of Pyrazines
Flow chemistry offers a paradigm shift from traditional batch processing. In a continuous-flow system, reactants are pumped through a heated reactor coil where the reaction takes place. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, scalability, and product consistency.[13][14]
Inherent Advantages of Flow Chemistry: The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling rapid and efficient reactions.[15] The ability to precisely control residence time minimizes the formation of degradation products. Furthermore, the small reactor volume enhances safety, especially when dealing with exothermic or hazardous reactions. Scaling up production is achieved by running the system for a longer duration rather than using larger reactors, which simplifies the process.[16]
Experimental Protocol: Continuous-Flow Synthesis of Pyrazinamide Derivatives
System Setup: A typical setup consists of two syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
Reactant Streams: Prepare two separate solutions: one containing the pyrazine ester in a suitable solvent (e.g., tert-amyl alcohol) and the other containing the amine.
Reaction Execution: The two reactant solutions are pumped at a defined flow rate through the T-mixer and into the heated reactor coil (e.g., at 45°C). The residence time in the reactor is controlled by the flow rate and the reactor volume.
Product Collection and Purification: The product stream exiting the reactor is collected. The solvent is then removed, and the crude product is purified. In some cases, in-line purification modules can be integrated into the flow system.[17]
C-H Functionalization: A Modern Approach to Substituted Pyrazines
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules.[18] This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic pyrazines, thereby shortening synthetic sequences and reducing waste. Palladium-catalyzed C-H arylation is a prominent example of this methodology being applied to pyrazine chemistry.[19][20][21]
Mechanistic Insight: These reactions typically proceed via a concerted metalation-deprotonation pathway, where a palladium catalyst selectively activates a C-H bond on the pyrazine ring. This is often directed by a coordinating group on the substrate. The resulting palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active catalyst.
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of a Pyrazine Derivative
Reaction Setup: In a reaction tube, combine the pyrazine substrate, aryl iodide, palladium acetate (Pd(OAc)₂), and a suitable base such as sodium acetate (NaOAc) in a high-boiling solvent like chlorobenzene.
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 140 °C) for an extended period (e.g., 48 hours) under an air atmosphere.
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and washed with a suitable solvent like dichloromethane (DCM). The combined filtrate is concentrated, and the crude product is purified by column chromatography.[22]
Performance at a Glance: A Comparative Data Summary
To provide a clear and objective comparison, the following table summarizes key performance metrics for the discussed pyrazine synthesis routes based on representative examples from the literature.
| Synthesis Method | Reactants | Product | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Greener One-Pot | Benzil, 1,2-Diaminoethane | 2,3-Diphenylpyrazine | Room Temp | 6-8 hours | 88% | [23] |
| Staedel-Rugheimer | 2-Chloroacetophenone, Ammonia | 2,5-Diphenylpyrazine | Not Specified | Not Specified | N/A | [23] |
| Gutknecht Synthesis | α-Amino Ketone (self-condensation) | Symmetrically substituted pyrazines | Not Specified | Not Specified | N/A | [23] |
| Microwave-Assisted | Ammonium Formate, Fructose | Poly(hydroxyalkyl)pyrazines | 120 | < 3 min | up to 37.2% | [24] |
| Microwave-Assisted | 2-Aminopyrazine, Isonitrile, Benzaldehyde | 3-Aminoimidazo[1,2-a]pyrazine derivative | 150 | 10 min | >80% | [24] |
| Continuous-Flow | Pyrazine-2-carboxylate, Benzylamine | N-benzylpyrazine-2-carboxamide | 45 | 20 min (residence) | 91.6% | [16] |
| Manganese-Catalyzed Dehydrogenative Coupling | 2-Aminoethanol | 2,5-Disubstituted pyrazine | 150 | 24 hours | up to 99% | [25] |
Visualizing the Pathways: Reaction Mechanisms and Workflows
To further elucidate the discussed synthetic strategies, the following diagrams illustrate the core mechanistic pathways and experimental workflows.
Classical Pyrazine Synthesis Mechanisms
Caption: Mechanisms of the Staedel-Rugheimer and Gutknecht pyrazine syntheses.
Modern Pyrazine Synthesis Workflows
Caption: Simplified workflows for modern pyrazine synthesis methods.
Conclusion: Selecting the Optimal Synthetic Route
The choice of a synthetic route for pyrazine derivatives is a multifaceted decision that requires careful consideration of the specific research or development goals.
-
Established methods , such as the Staedel-Rugheimer and Gutknecht syntheses, remain valuable for their simplicity and the vast body of literature supporting them. They are often suitable for the synthesis of simple, symmetrically substituted pyrazines. However, they can suffer from harsh reaction conditions, limited substrate scope, and the use of hazardous reagents.
-
Microwave-assisted synthesis offers a significant improvement in terms of reaction speed and efficiency, making it an excellent choice for rapid library synthesis and optimization studies.
-
Continuous-flow chemistry provides unparalleled control over reaction parameters, enhancing safety and scalability, which is particularly advantageous for industrial applications.
-
C-H functionalization represents the cutting edge of pyrazine synthesis, offering an atom-economical and elegant approach to constructing complex, highly functionalized pyrazine derivatives that would be challenging to access through traditional methods.
Ultimately, the optimal synthetic strategy will depend on a balance of factors including the desired molecular complexity, required scale, available equipment, and considerations of green chemistry principles. This guide provides the foundational knowledge and comparative data necessary for researchers to make informed decisions and advance their work in the exciting and ever-evolving field of pyrazine chemistry.
References
- NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). NBU-IR. [Link]
- Zhang, A.-Y., Huang, Z.-H., Du, L.-H., Lin, H., Xie, H.-J., Yan, B.-L., Xue, M. M., Wang, L., Shao, W.-X., & Fu, G.-N. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(53), 39560–39568. [Link]
- Gnanaprakasam, B., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- Praceka, M. S., Megantara, S., & Maharani, R. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 322. [Link]
- Théveau, L., Schneider, C., Fruit, C., & Hoarau, C. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012–6015. [Link]
- Peleter, C., Evariste, S., Seye, M., Pluta, K., Terme, T., Vanelle, N., & Khoumeri, O. (2020). Palladium‐Catalyzed Direct C–H Arylation of Thieno[3,4‐b]pyrazines: Synthesis of Advanced Oligomeric and Polymeric Materials. European Journal of Organic Chemistry, 2020(24), 3569–3576. [Link]
- Ong, K. T., Liu, Z.-Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 73-82. [Link]
- ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?.
- Ötvös, S. B., Georgiades, A., Ozsvár, D., & Fülöp, F. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances, 9(15), 8197–8203. [Link]
- Fernandes, C., R. P. P., & da Silva, F. C. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(11), 4410. [Link]
- Yuan, Y., Lo, K.-C., Szeto, L., & Chan, W.-K. (2020). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Molecules, 25(9), 2198. [Link]
- Li, B., Ma, J., & Wang, G. (2016). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. The Journal of Organic Chemistry, 81(21), 10531–10539. [Link]
- IRJMETS. (2025). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. International Research Journal of Modernization in Engineering Technology and Science. [Link]
- CoLab. (2010).
- Wiley Online Library. (n.d.). Gutknecht Pyrazine Synthesis. Wiley Online Library. [Link]
- Praceka, M. S., Megantara, S., & Maharani, R. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 322-325. [Link]
- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3112. [Link]
- Wang, D.-H., Wasa, M., Giri, R., & Yu, J.-Q. (2010). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 132(21), 7232–7234. [Link]
- ResearchGate. (n.d.). Synthesis of (A) 2‐hydroxypyrazines by a condensation of a 1,2‐diketone with a 1,2‐diamine by Jones[19] and (B) pyrazines by a self‐cyclization of two α‐aminoketones by Gutknecht.[20].
- ResearchGate. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
- Yuan, Y., Lo, K.-C., Szeto, L., & Chan, W.-K. (2020). Synthesis of Pyrazinopyrazine-Fused Azaacenes through Direct Condensation Reactions between Quinoxalinediamine and Diketones. The Journal of Organic Chemistry, 85(10), 6372–6379. [Link]
- Peng, C., et al. (2021). A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials. Frontiers in Bioengineering and Biotechnology, 9, 706413. [Link]
- UNIMAS Publisher (UNIPub). (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. [Link]
- ResearchGate. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination.
- Suginome, M., et al. (2012). Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration.
- Armand, J., Chekir, K., & Pinson, J. (1974). Electrochemical Reduction of Pyrazines into Dihydropyrazines. Preparation of Dihydropyrazines. Canadian Journal of Chemistry, 52(22), 3971–3980. [Link]
- Yuan, Y., Lo, K.-C., Szeto, L., & Chan, W.-K. (2020). Synthesis of Pyrazinopyrazine-Fused Azaacenes through Direct Condensation Reactions between Quinoxalinediamine and Diketones. The Journal of Organic Chemistry, 85(10), 6372–6379. [Link]
- Suginome, M., et al. (2012). Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration.
- Bentabed, A., et al. (2017). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 22(12), 2056. [Link]
- ResearchGate. (2014). ChemInform Abstract: Microwave-Assisted Synthesis of Fused Pyrazolo[3,4-b]pyrazines by the Reaction of ortho-Aminonitrosopyrazoles and Cyclic β-Diketones.
- Gnanaprakasam, B., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- Walden, D. M., & Lectka, T. (2018). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society, 140(35), 10947–10951. [Link]
- Al-Zaydi, K. M. (2013). Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. BMC Chemistry, 7(1), 1-10. [Link]
- Ghorab, M. M., et al. (2020). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Scientific Reports, 10(1), 1-11. [Link]
- Utsukihara, T., et al. (2007). Microwave‐Assisted Synthesis of α‐Hydroxy Ketone and α‐Diketone and Pyrazine Derivatives from α‐Halo and α,α′‐Dibromo Ketone. ChemInform, 38(11). [Link]
- ResearchGate. (2006). Microwave-Assisted Synthesis of α-Hydroxy Ketone and α-Diketone and Pyrazine Derivatives from α-Halo and α,α′-Dibromo Ketone.
- Huigens, R. W., Brummel, B. R., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]
Sources
- 1. irjmets.com [irjmets.com]
- 2. ijbpas.com [ijbpas.com]
- 3. ir.nbu.ac.in [ir.nbu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 7. Gutknecht Condensation | CoLab [colab.ws]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Palladium‐Catalyzed Direct C–H Arylation of Thieno[3,4‐<i>b</i>]pyrazines: Synthesis of Advanced Oligomeric and Polymer… [ouci.dntb.gov.ua]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
Comparative docking studies of pyrazine derivatives in enzyme active sites
<_Step_2>
A Senior Application Scientist's Guide to In Silico Evaluation
In the landscape of modern drug discovery, pyrazine-containing compounds have emerged as a privileged scaffold, demonstrating a wide array of biological activities.[1][2] Their prevalence in clinically approved drugs underscores their importance.[3] This guide provides a comprehensive, in-depth comparison of the docking performance of pyrazine derivatives within kinase active sites, a critical class of enzymes in cellular signaling and a major target for anticancer therapies.[3][4] We will delve into the causality behind experimental choices, ensuring a robust and reproducible in silico workflow.
The Significance of Pyrazine Scaffolds in Kinase Inhibition
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile anchor for designing kinase inhibitors.[1][3] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with key residues in the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design.[5] Computational studies have repeatedly highlighted the favorable drug-target interactions of biologically active pyrazines.[1][2] This guide will utilize a case study approach, focusing on a series of pyrazine-based inhibitors targeting Tropomyosin receptor kinase A (TrkA), a key player in neuronal development and a driver in several cancers.[6][7]
A Validated Workflow for Comparative Docking Studies
To ensure the scientific integrity of our comparative analysis, we will follow a rigorous and self-validating docking protocol. This workflow is designed to be reproducible and provides clear rationales for each step.[8]
Experimental Workflow: From Preparation to Analysis
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for conducting the comparative docking study using widely accessible and validated software.[9][10]
-
Protein Preparation:
-
Objective: To prepare the receptor (TrkA) for docking by removing non-essential molecules and adding necessary hydrogens.
-
Protocol:
-
Download the crystal structure of TrkA from the Protein Data Bank (PDB ID: 4YNE).
-
Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.[10][11]
-
Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogens to the protein structure.
-
Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.[12]
-
-
-
Ligand Preparation:
-
Objective: To obtain the 3D structures of the pyrazine derivatives and prepare them for docking.
-
Protocol:
-
Draw the 2D structures of the pyrazine derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization on the 3D structures using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save the prepared ligand structures in the PDBQT format.[13]
-
-
-
Molecular Docking using AutoDock Vina:
-
Objective: To predict the binding poses and affinities of the pyrazine derivatives in the TrkA active site.[14]
-
Protocol:
-
Load the prepared protein (TrkA.pdbqt) and ligand (e.g., pyrazine_derivative_1.pdbqt) files into AutoDock Tools (ADT) or a graphical user interface like PyRx.[13][15]
-
Define the docking search space (grid box) to encompass the known ATP-binding site of TrkA. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.[16]
-
Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run the AutoDock Vina simulation. Vina will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).[17]
-
-
-
Analysis of Docking Results:
-
Objective: To evaluate and compare the docking results of the different pyrazine derivatives.[18][19]
-
Protocol:
-
Binding Affinity: Compare the binding affinities of the different derivatives. A more negative value indicates a stronger predicted binding.[17]
-
Binding Pose: Visualize the top-ranked binding poses for each ligand within the TrkA active site using PyMOL or UCSF Chimera.[11][20] The root-mean-square deviation (RMSD) between the docked pose and a known crystallographic pose (if available) can be used to validate the docking protocol.[19]
-
Molecular Interactions: Analyze the non-covalent interactions between the ligand and the protein. Tools like LigPlot+ or the PDBsum server can be used to generate 2D diagrams of these interactions, highlighting hydrogen bonds and hydrophobic contacts.[21][22][23][24][25]
-
-
Comparative Analysis of Pyrazine Derivatives Targeting TrkA
For this guide, we will analyze a hypothetical set of pyrazine-based TrkA inhibitors, building upon the findings of Frett et al.[6][7] The goal is to understand how structural modifications to the pyrazine scaffold influence binding affinity and interactions within the TrkA active site.
| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| PZ-1 | (Reference Compound) | -8.5 | Met592, Glu590 | Leu533, Val541, Ala556, Leu657 |
| PZ-2 | (Addition of a methyl group) | -8.9 | Met592, Glu590 | Leu533, Val541, Ala556, Leu657, Phe669 |
| PZ-3 | (Addition of a hydroxyl group) | -9.2 | Met592, Glu590, Asp668 | Leu533, Val541, Ala556, Leu657 |
| PZ-4 | (Replacement of a phenyl ring with a pyridine ring) | -8.2 | Met592, Asp668 | Leu533, Val541, Ala556 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Interpreting the Results: A Deeper Dive
The comparative data reveals several key insights into the structure-activity relationship (SAR) of these pyrazine derivatives as TrkA inhibitors.
-
Impact of Hydrophobic Substituents: The addition of a methyl group in PZ-2 leads to a slight increase in binding affinity compared to the reference compound PZ-1 . This is likely due to enhanced hydrophobic interactions with a nearby phenylalanine residue (Phe669). This demonstrates that exploring hydrophobic pockets within the active site can be a viable strategy for potency improvement.
-
The Role of Hydrogen Bonding: The introduction of a hydroxyl group in PZ-3 results in the most significant improvement in binding affinity. This is attributed to the formation of an additional hydrogen bond with an aspartate residue (Asp668), a common feature in many kinase inhibitor interactions.
-
Influence of Aromatic Systems: The replacement of a phenyl ring with a more polar pyridine ring in PZ-4 leads to a decrease in binding affinity. This suggests that the hydrophobic interactions provided by the phenyl ring in the original scaffold are crucial for optimal binding.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of pyrazine derivatives in kinase active sites. The detailed workflow, coupled with a case study-based analysis, offers researchers a robust methodology for in silico drug design and lead optimization. The key takeaways emphasize the importance of a systematic approach to understanding structure-activity relationships, where even minor chemical modifications can significantly impact binding affinity and interaction profiles. Future studies could expand upon this work by incorporating more advanced computational techniques, such as molecular dynamics simulations, to provide a more dynamic picture of ligand binding and to further refine the accuracy of binding free energy predictions.[26][27]
References
- Vertex AI Search. LigPlot+ Installation & Tutorial: Visualize Ligand-Protein Interactions Step-by-Step. Accessed January 9, 2026.
- Vertex AI Search. LigPlot tutorial. Accessed January 9, 2026.
- Dallakyan, S. Comparing Virtual Screening with Bioassays Using PyRx. NBCR SI 2010 - Virtual Screening and Computer-Aided Drug Design.
- Scripps Research. Tutorial – AutoDock Vina. Accessed January 9, 2026.
- Vertex AI Search. How to install and use Ligplot plus for receptor ligand interactions (Simple tutorial). Accessed January 9, 2026.
- BioInfoQuant. Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial. YouTube; 2024.
- Protein Characterization. Virtual screening using PyRx. YouTube; 2021.
- Bapat, S. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube; 2020.
- In Silico Design. Molecular Docking Workflow with AutoDock Vina and ChimeraX. Accessed January 9, 2026.
- Jahangiri, F.H. Autodock Vina Tutorial - Molecular Docking. YouTube; 2020.
- Eagon, S. Vina Docking Tutorial.
- Bioinformatics Review. How to perform virtual screening using Pyrx? Published July 25, 2021.
- Read the Docs. Basic docking — Autodock Vina 1.2.
- Bioinformatics Insights. How to Generate 2D and 3D Protein Interaction Images Professionally?. YouTube; 2024.
- Singh, N., et al. Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Comput Biol. 2025;21(5):e1009010.
- Tamarind Bio. How to use PDBsum1 online. Accessed January 9, 2026.
- JMIR Publications. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Bioinformatics and Biotechnology. 2020;1(1):e14232.
- Pyrex Tutorial. Virtual Screening using PyRX. YouTube; 2022.
- Forli, S., et al. Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- S. L. Montgomery, et al. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022;27(3):1035.
- Bioinformatics Insights. How to calculate protein-ligand interactions in PDBSum?. YouTube; 2024.
- Molecular Docking Tutorial. Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. YouTube; 2023.
- Lee, J., et al. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. J Chem Inf Model. 2020;60(10):4847-4860.
- Science and Vighyaan. How to generate and analyse ligplot using PDBSUM।।Part2_PDBSUM Drug Design।।Most important webserver. YouTube; 2023.
- Frett, B., et al. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Med. Chem. Commun. 2014;5(10):1507-1514.
- Frett, B., et al. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. 2014;5(10):1507-1514.
- Chemistry LibreTexts. 13.2: How to Dock Your Own Drug. Published August 11, 2020.
- Vanderbilt University. 2. How to run LIGPLOT.
- EMBL-EBI.
- Wang, J. C. Evaluation of scoring functions for protein-ligand docking. AIP Conference Proceedings. 2013;1521(1):99-102.
- JMIR Publications. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Bioinformatics and Biotechnology. 2020;1(1):e14232.
- SAMSON Team. Making Protein-Ligand Docking Results Easier to Interpret. SAMSON Blog.
- ResearchGate. How to evaluate the docking results to find the best one?. Published December 8, 2013.
- Al-Otaibi, F. M., et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Med Chem. 2024;16(3):233-255.
- Health Sciences Library System. PDBsum -- Protein Database Summaries. University of Pittsburgh.
- ResearchGate. (PDF) Best Practices in Docking and Activity Prediction. Accessed January 9, 2026.
- Papakyriakou, A., et al. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. 2019;24(23):4379.
- ResearchGate. How to interprete and analyze molecular docking results?. Published September 19, 2024.
- Semantic Scholar.
- INCHEM. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Accessed January 9, 2026.
- ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Published April 29, 2025.
- ResearchGate. List of marketed drugs having pyrazine nucleus along with its biological activity. Accessed January 9, 2026.
- ETFLIN. A Beginner's Guide to Molecular Docking. Published October 12, 2022.
- ResearchGate. How to do molecular docking studies?. Published August 26, 2024.
- Al-Suwaidan, I. A., et al. Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. J Mol Struct. 2025;1315:138542.
- Biosynce.
- Montgomery, S. L., et al. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022;27(3):1035.
- W. T. G. van der Rep, et al. Molecular Interactions of Pyrazine-Based Compounds to Proteins. J Med Chem. 2020;63(9):4513-4523.
- Sippl, W., et al. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules. 2020;25(1):198.
- Sippl, W., et al. Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. Int J Mol Sci. 2022;23(8):4296.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. insilicodesign.com [insilicodesign.com]
- 10. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 11. m.youtube.com [m.youtube.com]
- 12. eagonlab.github.io [eagonlab.github.io]
- 13. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Making Protein-Ligand Docking Results Easier to Interpret – SAMSON Blog [blog.samson-connect.net]
- 21. youtube.com [youtube.com]
- 22. mezeim01.dmz.hpc.mssm.edu [mezeim01.dmz.hpc.mssm.edu]
- 23. tamarind.bio [tamarind.bio]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.aip.org [pubs.aip.org]
The Strategic Selection of Heterocyclic Scaffolds in Modern Drug Design: A Comparative Analysis of Pyrazine Derivatives
Introduction: The Ubiquitous Role of Heterocycles in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals. Their prevalence in drug design is not coincidental; the incorporation of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties that are crucial for biological activity. These properties include the ability to engage in hydrogen bonding, modulate electronic characteristics, and influence metabolic stability, all of which are critical for effective drug-target interactions and favorable pharmacokinetic profiles.[1][2] Among the myriad of heterocyclic systems, nitrogen-containing aromatic rings, particularly six-membered diazines like pyrazine and pyrimidine, and their close relative pyridine, alongside five-membered rings like thiophene, have proven to be exceptionally valuable scaffolds.
This guide provides an in-depth comparative analysis of pyrazine derivatives against other prominent heterocyclic compounds in drug design. We will delve into their physicochemical properties, explore their diverse therapeutic applications with a focus on anticancer agents, and provide detailed experimental protocols for their synthesis and evaluation. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in the strategic selection of heterocyclic cores for novel drug candidates.
Pyrazine Derivatives: A Privileged Scaffold in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a prominent feature in numerous approved drugs and clinical candidates.[3][4] Its unique electronic structure and capacity for hydrogen bonding make it a highly sought-after motif in medicinal chemistry.[1] The two nitrogen atoms act as hydrogen bond acceptors, contributing to strong and specific interactions with biological targets. Furthermore, the electron-withdrawing nature of the nitrogen atoms influences the overall electronic properties of the molecule, which can be fine-tuned through substitution to optimize potency and selectivity.[5]
A key advantage of the pyrazine scaffold is its role as a bioisostere for other aromatic systems, such as benzene, pyridine, and pyrimidine. Bioisosteric replacement is a powerful strategy in drug design to modulate a compound's properties while retaining its desired biological activity.[5] Replacing a phenyl ring with a pyrazine, for instance, can lead to improved solubility, altered metabolic pathways, and enhanced target engagement.
Comparative Analysis of Physicochemical Properties
The choice of a heterocyclic core significantly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the key physicochemical properties of pyrazine with its common counterparts: pyridine, pyrimidine, and thiophene.
| Property | Pyrazine | Pyridine | Pyrimidine | Thiophene |
| Structure | 6-membered ring, 2 N at 1,4 | 6-membered ring, 1 N | 6-membered ring, 2 N at 1,3 | 5-membered ring, 1 S |
| pKa (of conjugate acid) | 0.65[6] | 5.25 | 1.3[6] | - |
| Calculated logP | -0.26[7] | 0.65 | -0.14 | 1.81 |
| Water Solubility | Soluble[7] | Miscible | Very soluble | Slightly soluble |
| Dipole Moment (D) | 0[8] | 2.2 | 2.3 | 0.53 |
Table 1: Comparative Physicochemical Properties of Parent Heterocycles. This table summarizes key physicochemical properties that influence the behavior of these heterocycles in biological systems.
The lower pKa of pyrazine compared to pyridine indicates it is a much weaker base. This can be advantageous in drug design, as highly basic compounds are often associated with off-target effects and poor permeability. The negative logP value of pyrazine suggests a higher degree of hydrophilicity compared to pyridine and thiophene, which can translate to improved aqueous solubility of drug candidates.[9] The symmetrical nature of pyrazine results in a zero dipole moment, which can influence its interactions within the binding pockets of target proteins.[8]
Therapeutic Applications: A Focus on Oncology
Pyrazine, pyridine, pyrimidine, and thiophene derivatives have all yielded successful drugs across a wide range of therapeutic areas. To provide a focused comparison, we will examine their roles in the development of anticancer agents, a field where these scaffolds have been particularly impactful.
Pyrazine-Containing Anticancer Agents
The pyrazine ring is a core component of several successful anticancer drugs, often targeting key signaling pathways involved in cell proliferation and survival.[10][11]
-
Bortezomib (Velcade®): A proteasome inhibitor used in the treatment of multiple myeloma. The pyrazine moiety in Bortezomib is crucial for its binding to the proteasome active site.[3]
-
Gilteritinib (Xospata®): A potent and selective FLT3 and AXL inhibitor approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[4]
-
Darovasertib (LXS-196): A protein kinase C (PKC) inhibitor approved for metastatic uveal melanoma.[4]
The anticancer activity of pyrazine derivatives often stems from their ability to inhibit protein kinases, enzymes that play a central role in cancer cell signaling.[4]
Pyridine-Based Kinase Inhibitors
Pyridine is another exceptionally common scaffold in kinase inhibitors. Its ability to form a critical hydrogen bond with the hinge region of the kinase ATP-binding site is a well-established principle in kinase inhibitor design.[12][13]
-
Imatinib (Gleevec®): A tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML).
-
Crizotinib (Xalkori®): An ALK and ROS1 inhibitor for the treatment of non-small cell lung cancer (NSCLC).[10]
Pyrimidine Scaffolds in Oncology
The pyrimidine ring is also a cornerstone of many kinase inhibitors and other anticancer drugs.[14][15]
-
Gefitinib (Iressa®): An EGFR inhibitor used to treat certain types of NSCLC.
-
5-Fluorouracil (5-FU): A pyrimidine analog that acts as an antimetabolite, interfering with DNA synthesis.
Thiophene in Cancer Drug Design
Thiophene derivatives have also found application in oncology, often acting as bioisosteres for phenyl rings.[2][16]
-
Raltitrexed (Tomudex®): A thymidylate synthase inhibitor used in the treatment of colorectal cancer.[16]
-
Olanzapine (Zyprexa®): While primarily an antipsychotic, its thiophene core is a common feature in drugs targeting various receptors.[17]
The following diagram illustrates a simplified, hypothetical signaling pathway and indicates where drugs containing these different heterocyclic cores might exert their inhibitory effects.
Figure 1: Simplified MAPK Signaling Pathway with Potential Inhibition by Heterocyclic Drugs. This diagram illustrates a common cancer-related signaling pathway and indicates potential points of intervention for kinase inhibitors containing pyrazine, pyridine, and pyrimidine cores.
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of heterocyclic drug candidates.
Synthesis of 2,5-Disubstituted Pyrazines
This protocol describes a biomimetic, one-pot synthesis of 2,5-disubstituted pyrazines from amino acid-derived precursors.[18][19]
Materials:
-
Cbz-protected α-amino aldehyde
-
Palladium(II) hydroxide on carbon (Pearlman's catalyst)
-
Ethyl acetate, Dioxane, Ethanol
-
Hydrogen gas supply (balloon)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
Generation of the α-Amino Aldehyde: Dissolve the Cbz-protected α-amino aldehyde precursor in a 1:2:2 mixture of ethyl acetate, dioxane, and ethanol.
-
Hydrogenolysis, Dimerization, and Oxidation: To the solution, add Pearlman's catalyst (20 mol%). Stir the mixture under a hydrogen atmosphere (balloon pressure) for 1 hour at room temperature.
-
Remove the hydrogen source and open the reaction to the air. Continue stirring for an additional 12-24 hours to allow for dimerization and subsequent oxidation to the pyrazine.
-
Purification: Remove the catalyst by filtration through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the 2,5-disubstituted pyrazine.
Figure 2: Experimental Workflow for the Synthesis of 2,5-Disubstituted Pyrazines. This diagram outlines the key steps in the one-pot synthesis of 2,5-disubstituted pyrazines.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is the traditional approach for its determination.[3]
Materials:
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Test compound
-
Vials
-
Shaker
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound in either water or 1-octanol at a known concentration.
-
Partitioning: Add equal volumes of the 1-octanol and water phases to a vial. Add a small aliquot of the stock solution.
-
Equilibration: Shake the vial vigorously for at least 30 minutes to ensure thorough mixing and partitioning of the compound between the two phases.
-
Phase Separation: Allow the two immiscible layers to separate completely. Centrifugation can be used to expedite this process.
-
Concentration Measurement: Carefully withdraw a sample from each phase and measure the concentration of the test compound using a suitable analytical method.
-
Calculation: Calculate logP using the following formula: logP = log ([Concentration in Octanol] / [Concentration in Water])
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[16][20]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Test compound
-
Positive control compounds (e.g., verapamil, testosterone)
-
Acetonitrile (with internal standard) for reaction termination
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the HLMs and NADPH regenerating system on ice. Prepare a working solution of the test compound and positive controls in the phosphate buffer.
-
Incubation: In a 96-well plate, add the HLM suspension to the wells. Pre-incubate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound or positive control to the wells to initiate the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line represents the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Figure 3: Workflow for the In Vitro Metabolic Stability Assay. This diagram details the sequential steps involved in assessing a compound's metabolic stability using human liver microsomes.
Conclusion: Strategic Selection for Optimal Drug Properties
The choice of a heterocyclic scaffold is a critical decision in the drug design process, with profound implications for a compound's biological activity and pharmacokinetic properties. Pyrazine derivatives offer a unique combination of physicochemical properties, including moderate basicity and good aqueous solubility, that make them an attractive choice for medicinal chemists. Their versatility as bioisosteres for other aromatic systems further enhances their utility.
While pyridine, pyrimidine, and thiophene also represent highly valuable and proven scaffolds, a thorough understanding of the subtle yet significant differences between these heterocyclic systems is essential for rational drug design. By carefully considering the desired target interactions, intended therapeutic area, and required ADME profile, researchers can strategically select the most appropriate heterocyclic core to maximize the chances of developing a safe and effective new medicine. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of these promising classes of compounds, empowering researchers to advance the frontiers of drug discovery.
References
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing.
- Dwivedi, A. R., Jaiswal, S., Kukkar, D., Kumar, R., Singh, T. G., Singh, M. P., Gaidhane, A. M., Lakhanpal, S., Prasad, K. N., & Kumar, B. (2025). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 1, 12-36.
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). PubMed.
- Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2022). MDPI.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
- Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. (2025). ResearchGate.
- Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
- Using Log P and Log D to Assess Drug Bioavailability. (2022). FTLOScience.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
- metabolic stability in liver microsomes. (n.d.). Mercell.
- Microsomal stability assay for human and mouse liver microsomes. (2024). drug metabolism.
- FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (n.d.). ResearchGate.
- FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. (2021). PubMed.
- FDA-approved pyrazine-containing antibacterial agents. (n.d.). ResearchGate.
- FDA-approved anti-cancer drugs containing pyrimidines[21][22][23][24]. (n.d.). ResearchGate.
- FDA‐approved pyrimidine‐containing drugs. [Color figure can be viewed at wileyonlinelibrary.com]. (n.d.). ResearchGate.
- What are the structural modifications of pyrazine for drug development? (2025). BIOSYNCE.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central.
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (n.d.). MDPI.
- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2025). ResearchGate.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). PubMed.
- Some of FDA approved drugs containing N and S‐heterocycles. (n.d.). ResearchGate.
- Pyrazine. (n.d.). PubChem.
- Pyrimidine pathways in health and disease. (2025). ResearchGate.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega.
- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). PubMed Central.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
- Physical properties of pyrazine. (n.d.). ResearchGate.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
- Pyridine alkaloids with activity in the central nervous system. (n.d.). PubMed Central.
- Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. (n.d.). PubMed Central.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2025). Semantic Scholar.
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2025). PubMed.
- Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI.
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynce.com [biosynce.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cognizancejournal.com [cognizancejournal.com]
- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Pyrazinamide and Its Metabolites in Tuberculosis Therapy
For decades, pyrazinamide (PZA) has been a cornerstone of combination therapy for tuberculosis (TB), valued for its unique ability to eradicate persistent, non-replicating populations of Mycobacterium tuberculosis residing in acidic environments.[1][2][3] This sterilizing activity is pivotal in shortening the duration of TB treatment and preventing relapse.[1][2] However, the efficacy of PZA is not a direct action of the drug itself but rather a complex interplay of its conversion to various metabolites within both the host and the bacterium. This guide provides an in-depth, objective comparison of the anti-tubercular efficacy of PZA and its principal metabolites, pyrazinoic acid (POA) and 5-hydroxypyrazinamide (5-OH-PZA), supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The Bioactivation of Pyrazinamide: A Prodrug's Journey
Pyrazinamide is a prodrug, meaning it is inactive in its administered form and requires enzymatic conversion to exert its therapeutic effect.[1][2] This bioactivation is a critical first step in its mechanism of action and a key determinant of its efficacy.
The primary pathway of PZA activation occurs within the cytoplasm of M. tuberculosis. The bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes PZA into its active form, pyrazinoic acid (POA).[1][2] This conversion is highly specific to susceptible strains of M. tuberculosis. Mutations in the pncA gene are the primary mechanism of PZA resistance, as they prevent the formation of the active POA.[1][2]
In the host, PZA is metabolized in the liver by deamidases to form POA.[4][5] Both PZA and POA can be further metabolized by xanthine oxidase to their hydroxylated forms, 5-hydroxypyrazinamide (5-OH-PZA) and 5-hydroxypyrazinoic acid (5-OH-PA), respectively.[4][5][6] While these hydroxylated metabolites are significant in the context of drug clearance and potential hepatotoxicity, their direct contribution to anti-tubercular efficacy is considered negligible.[4][6]
Comparative Efficacy: In Vitro and In Vivo Evidence
The anti-tubercular activity of PZA and its metabolites is heavily influenced by the pH of the environment, a factor that is crucial to its efficacy in the acidic milieu of phagolysosomes where M. tuberculosis can reside.
In Vitro Efficacy
In standard neutral pH culture media, PZA exhibits little to no activity against M. tuberculosis.[7] Its potency is dramatically increased in acidic conditions (pH 5.5-6.0). This pH-dependent activity is a direct consequence of its conversion to POA.
Pyrazinoic Acid (POA): The Active Moiety
POA is the primary effector molecule responsible for the anti-tubercular action of PZA. Its mechanism of action is multifaceted and still a subject of some debate, but it is widely accepted that at an acidic pH, the protonated form of POA (H-POA) can readily diffuse across the mycobacterial cell membrane.[8] Once inside the neutral cytoplasm, it dissociates, releasing a proton and acidifying the intracellular environment. This disruption of the transmembrane proton motive force and intracellular pH homeostasis is thought to be a key bactericidal mechanism.[8][9] More recent evidence also points to POA inhibiting Coenzyme A synthesis by targeting the enzyme PanD.[10]
The following table summarizes the comparative Minimum Inhibitory Concentrations (MICs) of PZA and POA at different pH values.
| Compound | pH | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Pyrazinamide | 6.8 | H37Ra | 200 | [7] |
| Pyrazinamide | 6.0 | H37Ra | 100 | [7] |
| Pyrazinamide | 5.5 | H37Ra | 25 | [7] |
| Pyrazinoic Acid | 5.5 | Susceptible Strains | 16-64 | [11] |
5-Hydroxypyrazinamide and 5-Hydroxypyrazinoic Acid: Inactive Metabolites
Extensive literature review reveals no significant evidence for the direct anti-tubercular activity of 5-hydroxypyrazinamide or 5-hydroxypyrazinoic acid.[4][6] These metabolites are primarily associated with the host's detoxification and elimination pathways for PZA.[5] In fact, studies on PZA-induced hepatotoxicity suggest that 5-hydroxypyrazinoic acid may be a key contributor to liver injury.[6][12] Therefore, from an efficacy standpoint, these hydroxylated metabolites are considered inactive.
In Vivo Efficacy
The in vivo environment, particularly within the phagosomes of macrophages, provides the acidic conditions necessary for PZA's potent sterilizing effect.[1] Animal models have been instrumental in demonstrating the dose-dependent efficacy of PZA.
A study in chronically infected mice and guinea pigs showed that human-equivalent doses of PZA significantly reduced lung bacterial counts.[13] Doubling the human-equivalent dose led to a more substantial reduction in the bacterial burden, highlighting the dose-dependent nature of its in vivo activity.[13]
The in vivo efficacy of directly administering POA is limited due to its poor penetration into mycobacteria.[14] This underscores the importance of PZA as a prodrug that effectively delivers the active POA to its site of action within the bacterium.
Experimental Protocols for Efficacy Assessment
The evaluation of anti-tubercular drug efficacy relies on standardized in vitro assays to determine the minimum inhibitory concentration (MIC). Below are detailed methodologies for two commonly used assays.
Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the MIC of anti-tubercular agents. It relies on the ability of metabolically active M. tuberculosis to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.
Step-by-Step Methodology:
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:50 in 7H9 broth to achieve the final inoculum.
-
-
Drug Dilution Series:
-
Prepare a serial two-fold dilution of the test compounds (PZA, POA) in a 96-well microplate. The final volume in each well should be 100 µL.
-
Include a drug-free control well and a sterile medium control well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the drug dilutions and the drug-free control.
-
Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the initial incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plate at 37°C for 24-48 hours.
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.[4]
-
BACTEC MGIT 960 System
The BACTEC Mycobacteria Growth Indicator Tube (MGIT) 960 system is an automated method for rapid susceptibility testing of M. tuberculosis. It utilizes a fluorescence quenching-based oxygen sensor to detect mycobacterial growth.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Prepare a suspension of M. tuberculosis from a solid culture or a BACTEC MGIT culture with a turbidity matching a 0.5 McFarland standard.
-
For PZA testing, dilute this suspension 1:5 in sterile saline.
-
-
Preparation of Drug-Containing and Control Tubes:
-
Use BACTEC MGIT PZA tubes, which are pre-filled with 7H9 broth at an acidic pH.
-
Reconstitute the lyophilized PZA according to the manufacturer's instructions to achieve the desired final concentration (typically 100 µg/mL).
-
Add the reconstituted PZA to the drug-containing tubes. The growth control tube does not receive the drug.
-
-
Inoculation and Incubation:
-
Inoculate 0.5 mL of the 1:5 diluted mycobacterial suspension into the PZA-containing MGIT tube.
-
Inoculate 0.5 mL of a 1:10 dilution of the initial 0.5 McFarland suspension into the growth control tube.
-
Place the tubes into the BACTEC MGIT 960 instrument.
-
-
Automated Reading and Interpretation:
-
The instrument continuously monitors the tubes for an increase in fluorescence, which indicates oxygen consumption by growing mycobacteria.
-
The instrument's software compares the time to positivity of the drug-containing tube with that of the growth control to automatically determine susceptibility or resistance.[5]
-
Conclusion
The efficacy of pyrazinamide is a testament to the elegant mechanism of a prodrug that is activated at the site of infection to deliver a potent bactericidal agent. The comparative analysis clearly demonstrates that:
-
Pyrazinoic acid (POA) is the primary, if not sole, active metabolite responsible for the anti-tubercular efficacy of pyrazinamide.
-
The parent drug, pyrazinamide (PZA) , serves as an effective delivery vehicle for POA, particularly in the acidic intracellular environments where M. tuberculosis persists.
-
The hydroxylated metabolites, 5-hydroxypyrazinamide and 5-hydroxypyrazinoic acid , are considered inactive against M. tuberculosis and are primarily of interest in the context of host metabolism and potential toxicity.
Understanding the distinct roles of PZA and its metabolites is crucial for the rational design of new anti-tubercular agents and for optimizing the use of this vital drug in the global fight against tuberculosis.
References
- Shih, T. Y., Pai, C. Y., Yang, P., et al. (2013). A novel mechanism underlies the hepatotoxicity of pyrazinamide. Antimicrobial Agents and Chemotherapy, 57(4), 1685–1690. [Link]
- Hussain, Z., Zhu, J., & Ma, X. (2021). Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. Drug Metabolism and Disposition, 49(8), 679-682. [Link]
- Pires, D., Valente, E., Simões, M. F., et al. (2015). Esters of pyrazinoic acid are active against pyrazinamide-resistant strains of Mycobacterium tuberculosis and other naturally resistant mycobacteria in vitro and ex vivo within macrophages. Antimicrobial Agents and Chemotherapy, 59(12), 7693–7699. [Link]
- Gopal, P., Nartey, W., Ragunathan, P., et al. (2020). The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD.
- Wang, F., Wang, Z., Tao, X., et al. (2014). Evaluation of methods for testing the susceptibility of clinical Mycobacterium tuberculosis isolates to pyrazinamide. Journal of Clinical Microbiology, 52(5), 1644–1648. [Link]
- Ramappa, V., & Aithal, G. P. (2013). Hepatotoxicity related to anti-tuberculosis drugs: mechanisms and management.
- Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366. [Link]
- Lamont, E. A., Dillon, N. A., & Baughn, A. D. (2020). The Bewildering Antitubercular Action of Pyrazinamide. Microbiology and Molecular Biology Reviews, 84(2), e00070-19. [Link]
- Lanoix, J. P., Ioerger, T. R., Ormond, D. R., et al. (2016). Dose-dependent activity of pyrazinamide in animal models of intracellular and extracellular tuberculosis infections. Antimicrobial Agents and Chemotherapy, 60(4), 2169–2175. [Link]
- Shi, W., Zhang, X., Jiang, X., et al. (2021). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. Antibiotics, 10(11), 1362. [Link]
- Dillon, N. A., Peterson, N. D., & Baughn, A. D. (2020). The impact of pyrazinamide on metabolism in Mycobacterium tuberculosis. *Grantome. [Link]
- Fontes, G. N., Smith, T. B., Lee, K. K., et al. (2024). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers in Molecular Biosciences, 11, 1350699. [Link]
- Peterson, N. D., Rosen, B. C., Hanzel, T. F., et al. (2020).
- Gumbo, T., Dona, C. S., Meek, C., & Leff, R. (2009). Pharmacokinetics-pharmacodynamics of pyrazinamide in a novel in vitro model of tuberculosis for sterilizing effect: a paradigm for faster assessment of new antituberculosis drugs. Antimicrobial Agents and Chemotherapy, 53(8), 3197–3204. [Link]
- Rawat, A., Kumar, A., Kumar, M., et al. (2018). Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. Journal of Pharmacy & Bioallied Sciences, 10(3), 143–150. [Link]
- Pires, D., Valente, E., & Anes, E. (2016). Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis. Current Topics in Medicinal Chemistry, 16(10), 1085-1102. [Link]
- Dillon, N. A., Williams, C. C., & Baughn, A. D. (2023). Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. eLife, 12, e86377. [Link]
- Nuermberger, E., & Grosset, J. (2012). Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis. The Indian Journal of Medical Research, 136(6), 1013–1018. [Link]
- Salfinger, M., & Heifets, L. B. (1988). Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method. Antimicrobial Agents and Chemotherapy, 32(7), 1002–1004. [Link]
- Shi, W., & Zhang, Y. (2020). Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(8), e00523-17. [Link]
- Cynamon, M. H., Speirs, R. J., & Welch, J. T. (1998). In vitro antimycobacterial activity of 5-chloropyrazinamide. Antimicrobial Agents and Chemotherapy, 42(2), 462–463. [Link]
Sources
- 1. The impact of pyrazinamide on metabolism in Mycobacterium tuberculosis - Anthony Baughn [grantome.com]
- 2. The impact of pyrazinamide on metabolism in Mycobacterium tuberculosis. - Anthony Baughn [grantome.com]
- 3. Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis [elifesciences.org]
- 4. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]
- 9. Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
- 11. In Vitro Antimycobacterial Activity of 5-Chloropyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Substituted Pyrazines for Cancer Research
In the landscape of modern medicinal chemistry, the pyrazine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide offers a comprehensive comparison of the cytotoxic properties of various substituted pyrazines, providing researchers, scientists, and drug development professionals with a technical overview supported by experimental data. Our focus is to elucidate the structure-activity relationships (SAR) that govern their anticancer activity and to provide practical, field-proven insights into their evaluation.
The Rationale for Pyrazine Scaffolds in Oncology
Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are of significant interest due to their diverse biological activities, including anticancer properties.[2][3] Their planar structure and ability to participate in hydrogen bonding and other non-covalent interactions allow them to bind effectively to biological targets. The versatility of the pyrazine ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of a wide array of pyrazine derivatives with potent cytotoxic effects against various cancer cell lines.
Assessing Cytotoxicity: Methodological Considerations
To objectively compare the cytotoxic profiles of different pyrazine derivatives, standardized in vitro assays are indispensable. The choice of assay can influence the outcome, and therefore, understanding the underlying principles is crucial for data interpretation. Here, we detail two widely used methods: the MTT and SRB assays.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and air-dry the plates.
-
SRB Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB and air-dry the plates completely.
-
Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Caption: General workflow for in vitro cytotoxicity testing of substituted pyrazines.
Comparative Cytotoxicity of Substituted Pyrazines
The cytotoxic efficacy of pyrazine derivatives is highly dependent on the nature and position of their substituents. Below, we compare the IC50 values of different classes of substituted pyrazines against various human cancer cell lines.
Table 1: Cytotoxicity (IC50, µM) of Pyrazine-Carboxamide Derivatives
| Compound Class | Substituent (R) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |
| 3-Aminopyrazine-2-carboxamides | 2,4-dimethoxyphenyl | - | - | - | [4] |
| 5-Chloro-N-phenylpyrazine-2-carboxamides | 5-chloro-2-hydroxyphenyl | - | - | - | [5] |
| 5-Chloro-N-phenylpyrazine-2-carboxamides | 4-carboxy-2-hydroxyphenyl | Non-toxic | Non-toxic | Non-toxic | [6] |
Note: Specific IC50 values for some compounds against these exact cell lines were not detailed in the cited abstracts, but their antimycobacterial and cytotoxic profiles were discussed.
Table 2: Cytotoxicity (IC50, µM) of Pyrazine-Chalcone and Natural Product Hybrids
| Compound Class | Specific Derivative | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Other Cell Lines | Reference |
| Ligustrazine-Chalcone Hybrids | Compound 57 | 1.41 | - | - | MDA-MB-231: 1.60 | [7] |
| Ligustrazine-Chalcone Hybrids | Compound 60 | 1.54 | - | - | MDA-MB-231: 1.67 | [7] |
| Chalcone-Pyrazine Hybrid | Compound 46 | 9.1 | - | - | BPH-1: 10.4 | [8] |
| Chalcone-Pyrazine Hybrid | Compound 48 | - | - | - | BEL-7402: 10.74 | [7] |
| Ligustrazine-Curcumin Hybrids | Compounds 79-81 | - | 0.60 - 2.85 | - | - | [7] |
| Hederagenin-Pyrazine Hybrid | Compound 9 | - | 3.45 | - | - | [9] |
| Piperlongumine-Pyrazine Analogs | Compounds 38-40 | - | - | - | HCT116: 3.19 - 8.90 | [7] |
Structure-Activity Relationship (SAR) Insights
The data presented reveals several key trends in the structure-activity relationships of cytotoxic pyrazines:
-
Influence of Substituents: The nature of the substituent on the pyrazine ring or its appended moieties significantly impacts cytotoxicity. For instance, in the pyrazine-2-carboxamide series, the presence of electron-donating groups like methoxy on the phenyl ring can influence activity.[1] Conversely, electron-withdrawing groups can also play a role, though the overall electronic and structural properties are key determinants.[1]
-
Hybrid Molecules: Hybrid molecules that combine the pyrazine scaffold with other pharmacologically active motifs, such as chalcones or natural products, often exhibit enhanced cytotoxicity.[7][8] For example, ligustrazine-chalcone and ligustrazine-curcumin hybrids have demonstrated potent activity, with some compounds showing IC50 values in the sub-micromolar to low micromolar range.[7]
-
Lipophilicity: The lipophilicity of the compounds, influenced by their substituents, is a critical factor in their biological activity, likely affecting their ability to cross cell membranes and interact with intracellular targets.
Mechanistic Insights: Targeting Key Signaling Pathways
The cytotoxic effects of substituted pyrazines are often mediated through the induction of apoptosis. Several key signaling pathways have been implicated in this process.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many pyrazine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11][12][13]
-
EGFR Inhibition: Overexpression of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[13] Certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent EGFR inhibitory activity with IC50 values in the nanomolar range.[13][14]
-
VEGFR Inhibition: VEGFR plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[15] Pyrazine derivatives that inhibit VEGFR-2 can disrupt this process, thereby impeding tumor growth.[10][11][16]
Modulation of Apoptotic Pathways
Substituted pyrazines can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.
-
Bcl-2/Bax Ratio: Cytotoxic pyrazines can disrupt the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.[17]
-
PI3K/Akt and MAPK Pathways: The PI3K/Akt and MAPK signaling pathways are critical for cell survival and proliferation. Inhibition of the PI3K/Akt pathway and activation of the JNK and p38 MAPK pathways by pyrazine derivatives can promote apoptosis.[18][19][20][21][22]
Caption: Signaling pathways affected by cytotoxic substituted pyrazines leading to apoptosis.
Conclusion and Future Directions
Substituted pyrazines represent a promising class of compounds for the development of novel anticancer agents. This guide has highlighted the importance of systematic in vitro evaluation and the elucidation of structure-activity relationships to guide the design of more potent and selective derivatives. The ability of these compounds to target key oncogenic signaling pathways, such as those mediated by EGFR, VEGFR, and the PI3K/Akt pathway, underscores their therapeutic potential.
Future research should focus on expanding the diversity of pyrazine libraries and conducting more comprehensive biological evaluations, including in vivo studies, to validate the promising in vitro findings. A deeper understanding of their mechanisms of action will be crucial for identifying predictive biomarkers and for the rational design of combination therapies. The continued exploration of the pyrazine scaffold holds great promise for the discovery of next-generation cancer therapeutics.
References
- Luo, J., et al. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 26(23), 7440. [Link]
- Ai, X., et al. (2020). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 25(10), 2440. [Link]
- Bouz, G., et al. (2021). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 26(11), 3321. [Link]
- Liu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[7][8][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
- Gholivand, K., et al. (2014). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. International Journal of Molecular Sciences, 15(8), 13696-13715. [Link]
- Silva, M. F., et al. (2019). Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. Antioxidants, 8(4), 90. [Link]
- Shaik, A. B., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(19), 6642. [Link]
- Liu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[7][8][10]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
- Liu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[7][8][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
- El-Sayed, M. A. A., et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 27(5), 1591. [Link]
- El-Naggar, A. M., et al. (2021). Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. Letters in Drug Design & Discovery, 18(1), 85-97. [Link]
- Al-Suhaimi, E. A., et al. (2021). Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Journal of Applied Pharmaceutical Science, 11(08), 084-093. [Link]
- Fang, X., et al. (2020). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. Molecules, 25(18), 4241. [Link]
- Ahmed, M. F., et al. (2021). Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 307-318. [Link]
- Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14811-14827. [Link]
- Zitko, J., et al. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Molecules, 17(10), 12392-12407. [Link]
- Wiemer, A. J., et al. (2019). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 24(11), 2134. [Link]
- Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14811-14827. [Link]
- El-Gamal, M. I., et al. (2023). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Frontiers in Chemistry, 11, 1269854. [Link]
- Ahmed, M. F., et al. (2021). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 307-318. [Link]
- Abdelgawad, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1735-1755. [Link]
- El-Sayed, M. A. A., et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 27(5), 1591. [Link]
- Rostampour, M., et al. (2023). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 101-111. [Link]
- Nikoloudaki, F., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4358. [Link]
- Wang, Y., et al. (2022). Natural products induced apoptosis through MAPK pathway. In Apoptosis-A Double-Edged Sword. IntechOpen. [Link]
- Bhandare, R. R., et al. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Molecules, 26(22), 6985. [Link]
- Sîrbu, R., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. International Journal of Molecular Sciences, 23(10), 5484. [Link]
- Li, X., et al. (2015). The role of the PI3K/AKT signaling pathway in DADS-induced apoptosis of K562 cells. International Journal of Clinical and Experimental Medicine, 8(10), 18779. [Link]
- Noser, A. A., et al. (2023). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS omega, 8(31), 28296-28312. [Link]
- Li, Y., et al. (2020). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers, 12(1), 195. [Link]
- de Meijere, A., et al. (2004). 6.2.2. Pyrazines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Rostampour, M., et al. (2023). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 101-111. [Link]
- Cuevas, B. D., et al. (2002). Understanding MAPK Signaling Pathways in Apoptosis. Cancer Letters, 188(1-2), 1-9. [Link]
- Will, M., et al. (2014). Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling. Oncotarget, 5(2), 481. [Link]
- Rostampour, M., et al. (2023). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 101-111. [Link]
- Ashourpour, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Current Molecular Pharmacology, 14(4), 569-578. [Link]
Sources
- 1. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 11. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The role of the PI3K/AKT signaling pathway in DADS-induced apoptosis of K562 cells [zgddek.com]
- 20. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling 5,6-Dimethylpyrazine-2-Carboxylic Acid
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to execute their work not only effectively but with the highest degree of safety. This guide provides a comprehensive, technically grounded framework for the safe handling of 5,6-dimethylpyrazine-2-carboxylic acid (CAS No: 13515-06-5), moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols.
Hazard Assessment & Risk Mitigation: The Foundation of Safe Handling
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's specific hazards is essential. This risk-based approach ensures that our safety measures are proportional and appropriate for the planned procedures.
Intrinsic Hazards of this compound
This compound is a powdered solid that presents a multi-faceted hazard profile that must be respected. Authoritative safety data classifies the compound with the following GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
The signal word associated with this compound is "Warning".[1] These classifications dictate the potential routes of exposure we must guard against: inhalation of the powder, direct skin and eye contact, and accidental ingestion.
The Hierarchy of Controls: A Self-Validating System
PPE is the final, and crucial, line of defense. Its effectiveness is predicated on the proper implementation of higher-level controls. This structured approach is the cornerstone of a trustworthy safety system.
-
Elimination/Substitution: While not always feasible, consider if a less hazardous chemical can be used.
-
Engineering Controls: These are physical changes to the workspace that isolate the hazard. For a powder that causes respiratory irritation like this compound, the primary engineering control is a certified chemical fume hood or a powder-containment balance hood.[3][4] This physically contains the dust and prevents it from entering the laboratory environment.
-
Administrative Controls: These are procedural changes, including robust training, clear Standard Operating Procedures (SOPs), and restricting access to authorized personnel.
-
Personal Protective Equipment (PPE): The equipment worn by the user to protect against residual hazards.
Core PPE Requirements: A Task-Based Approach
The specific PPE required can vary based on the scale and nature of the procedure. The following table summarizes the recommended protection levels for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required |
| Weighing & Transfer (Solid) | Chemical Safety Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions (Dissolving Solid) | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat, Chemical-Resistant Apron | Required: Chemical Fume Hood |
| Handling Solutions (Low Volume) | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Work on benchtop acceptable if non-volatile solvent is used |
| Spill Cleanup (Solid) | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Lab Coat, Chemical-Resistant Apron | N95 Respirator (minimum) |
Ocular and Facial Protection
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.
-
Safety Glasses: Marked with "Z87," they provide a minimum level of protection from impacts and are suitable only for handling closed containers.[5]
-
Chemical Safety Goggles: These are required for any task involving open handling of the solid or its solutions. They form a seal around the eyes, protecting against dust and splashes from all angles.[5]
-
Face Shield: A face shield must be worn over chemical safety goggles when there is a significant splash hazard, such as when preparing solutions or handling larger volumes.[5][6]
Hand and Body Protection
Direct contact with the skin can cause irritation (H315).
-
Gloves: Nitrile gloves offer sufficient protection for incidental contact.[6][7] For prolonged handling or during solution preparation, consider double-gloving or using thicker, heavy-duty nitrile gloves. Always inspect gloves for defects before use and remove them immediately if contamination occurs, washing hands thoroughly before donning a new pair.[5][8]
-
Lab Coat: A standard, buttoned lab coat is the minimum body protection required to shield skin and personal clothing.[5][9]
-
Chemical-Resistant Apron: When handling larger quantities or preparing solutions where splashes are more likely, an apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
The H335 hazard ("May cause respiratory irritation") makes respiratory protection a critical consideration, especially when handling the powder.
-
Chemical Fume Hood: This is the most important engineering control. All weighing, transfers, and other manipulations of the solid compound that could generate dust must be performed within a certified chemical fume hood.[3][4]
-
Respirators: In the rare event that a fume hood is not available or during a large spill cleanup, respiratory protection is mandatory. An N95 dust mask may provide minimal protection against airborne particulates, but a half-face or full-face respirator with appropriate acid gas/organic vapor cartridges offers superior protection and should be used based on a formal risk assessment.[6][9] All respirator use requires prior medical clearance and fit-testing.
Procedural Protocols: From Preparation to Disposal
A safe workflow is a sequence of deliberate actions. The following diagram and protocols outline a self-validating system for handling this compound.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ba.auburn.edu [ba.auburn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
